molecular formula C5H6N2O2 B1215236 5-Methylisoxazole-3-carboxamide CAS No. 3445-52-1

5-Methylisoxazole-3-carboxamide

カタログ番号: B1215236
CAS番号: 3445-52-1
分子量: 126.11 g/mol
InChIキー: KBOSIRPMGVGOEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Methylisoxazole-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-4(5(6)8)7-9-3/h2H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOSIRPMGVGOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188021
Record name 3-Carbamoyl-5-methylisoxazole
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3445-52-1
Record name 5-Methyl-3-isoxazolecarboxamide
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Record name 3-Carbamoyl-5-methylisoxazole
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Record name 3445-52-1
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Record name 3-Carbamoyl-5-methylisoxazole
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Record name 5-methylisoxazole-3-carboxamide
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Record name 3-CARBAMOYL-5-METHYLISOXAZOLE
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Foundational & Exploratory

5-Methylisoxazole-3-carboxamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methylisoxazole-3-carboxamide: Properties, Structure, and Applications

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its isoxazole core, a five-membered aromatic ring containing one nitrogen and one oxygen atom, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug discovery.

Chemical Structure and Identification

The structural framework of this compound, featuring a carboxamide group at the 3-position and a methyl group at the 5-position of the isoxazole ring, is fundamental to its chemical reactivity and biological interactions.

Molecular Structure

Caption: 2D structure of this compound.

Nomenclature and Identifiers

A summary of the key identifiers for this compound is provided in the table below for easy reference.

IdentifierValue
IUPAC Name 5-methyl-1,2-oxazole-3-carboxamide[1]
CAS Number 3445-52-1[1][2][3]
Molecular Formula C₅H₆N₂O₂[1][2][3]
Molecular Weight 126.11 g/mol [1][3]
Synonyms 3-carbamoyl-5-methylisoxazole, 5-Methyl-3-isoxazolecarboxamide[1][2]
InChIKey KBOSIRPMGVGOEP-UHFFFAOYSA-N[1]
SMILES CC1=CC(=NO1)C(=O)N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems.

Physical Properties
PropertyValueSource
Melting Point 166-168 °C[2][3]
Boiling Point 292.1 °C at 760 mmHg[2]
Density 1.255 g/cm³[2]
Appearance Crystalline solid[3]
pKa 14.79 ± 0.50 (Predicted)[2]
Refractive Index 1.517[2]
Vapor Pressure 0.00187 mmHg at 25°C[2]
Solubility and Storage

Information regarding the solubility of this compound in various solvents is not extensively detailed in the available literature. However, given its polar carboxamide group, it is expected to have some solubility in polar organic solvents. For long-term stability, it is recommended to store the compound at 2-8°C[2][3].

Spectroscopic Data

The structural elucidation of this compound and its derivatives is routinely confirmed using a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the methyl protons at the 5-position would appear as a singlet, and the proton on the isoxazole ring would also be a singlet. The amide protons would likely appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the five carbon atoms in the molecule, including the methyl carbon, the two isoxazole ring carbons, the carbonyl carbon, and the carbon at the 4-position of the ring.

  • Infrared (IR) Spectroscopy: Key IR absorption bands would include N-H stretching vibrations for the amide group, a C=O stretching vibration for the carbonyl group, and characteristic peaks for the C=N and N-O bonds of the isoxazole ring[4].

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (126.11 g/mol )[4].

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves a one-pot reaction, which is advantageous for its simplicity and high yield.

Synthetic Pathway

A patented one-pot synthesis involves the Claisen condensation of dimethyl oxalate and acetone, followed by condensation-cyclization with a hydroxylamine salt and subsequent ammonification to yield the final product[5]. This process avoids the need for isolating intermediates, thereby streamlining the production process[5].

Synthesis_of_this compound Reactants Dimethyl oxalate + Acetone Intermediate1 Methyl acetylacetonate Reactants->Intermediate1 Claisen Condensation (Sodium methoxide) Hydroxylamine Hydroxylamine salt Intermediate2 5-Methylisoxazole-3-methyl formate Hydroxylamine->Intermediate2 Ammonia Liquid Ammonia Product This compound Ammonia->Product Intermediate1->Intermediate2 Condensation-Cyclization Intermediate2->Product Ammonification

Caption: A simplified workflow for the one-pot synthesis of this compound.

Detailed Experimental Protocol

A general laboratory-scale synthesis can be adapted from the synthesis of its derivatives[4][6]:

  • Synthesis of 5-methylisoxazole-3-carboxylic acid: This precursor can be synthesized through the reaction of 2,5-hexanedione with an appropriate reagent[4].

  • Formation of the acid chloride: The synthesized 5-methylisoxazole-3-carboxylic acid is then converted to its corresponding acid chloride, 5-methylisoxazole-3-carbonyl chloride, typically using thionyl chloride (SOCl₂) in the presence of a catalyst like pyridine[4].

  • Amidation: The final step involves the reaction of 5-methylisoxazole-3-carbonyl chloride with ammonia (or an amine for derivatives) to form this compound[4]. The reaction is typically carried out at room temperature with stirring for several hours[4].

Applications in Research and Drug Development

This compound and its derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug discovery.

As a Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. The this compound core provides a rigid framework that can be readily functionalized to explore structure-activity relationships and optimize pharmacokinetic profiles.

Biological Activities of Derivatives
  • Antitubercular Activity: Several derivatives of this compound have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv[4][6][7]. Some of these compounds have shown significant antitubercular activity with low minimum inhibitory concentrations (MICs)[4][6].

  • Antibacterial Activity: In addition to their antitubercular effects, some derivatives have also exhibited antibacterial activity against other bacterial strains such as Bacillus subtilis and Escherichia coli[4][6].

  • Cyclooxygenase (COX) Inhibition: Certain isoxazole-carboxamide derivatives have been investigated as inhibitors of COX enzymes, which are key targets for anti-inflammatory drugs[8]. This suggests their potential in the development of new non-steroidal anti-inflammatory drugs (NSAIDs)[8].

  • Other Potential Therapeutic Areas: The precursor, 5-methylisoxazole-3-carboxylic acid, has been used in the synthesis of aminopyrazole amide derivatives that act as Raf kinase inhibitors, which are relevant in cancer therapy, particularly for melanoma[9]. This highlights the broader potential of the 5-methylisoxazole scaffold in oncology.

Safety and Handling

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical structure and a range of interesting physicochemical properties. Its straightforward synthesis and the diverse biological activities of its derivatives underscore its importance as a versatile building block in the design and development of new therapeutic agents. Further research into this scaffold is likely to yield novel drug candidates with potential applications in treating infectious diseases, inflammation, and cancer.

References

  • LookChem. This compound. [Link]
  • PubChem. 5-Methyl-3-isoxazolecarboxamide. [Link]
  • Google Patents. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • ResearchGate. (PDF)
  • PubChem.
  • Bentham Science Publishers.
  • R Discovery.
  • SIELC Technologies.
  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]
  • National Institutes of Health. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 5-Methylisoxazole-3-carboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-methylisoxazole carboxamide scaffold is a cornerstone in medicinal chemistry, most notably represented by leflunomide, a 5-methylisoxazole-4 -carboxamide derivative used in the treatment of autoimmune diseases.[1] However, the seemingly subtle shift of the carboxamide group from the 4-position to the 3-position of the isoxazole ring engenders a profound divergence in metabolic fate and, consequently, the mechanism of action. This guide elucidates the distinct pharmacological profile of 5-methylisoxazole-3 -carboxamide, contrasting it with its well-characterized 4-carboxamide isomer to provide a clear, evidence-based understanding for researchers in drug discovery and development. We will dissect the established mechanism of the leflunomide family and explore the current understanding of the 3-carboxamide derivatives, highlighting a shift away from dihydroorotate dehydrogenase (DHODH) inhibition towards other therapeutic targets.

Introduction: A Tale of Two Isomers

The isoxazole ring is a privileged scaffold in drug design, conferring favorable pharmacokinetic and pharmacodynamic properties.[2] Leflunomide, a 5-methylisoxazole-4-carboxamide, is a prodrug that undergoes metabolic ring opening to form its active metabolite, teriflunomide (A77 1726).[3][4][5] Teriflunomide is the pharmacologically active entity, responsible for the drug's immunomodulatory effects.[6][7]

In stark contrast, derivatives of the isomeric 5-methylisoxazole-3-carboxamide scaffold exhibit a different metabolic profile. Studies on representative compounds from this series indicate that the isoxazole ring remains intact in vivo. Instead of N-O bond cleavage, metabolism primarily involves cleavage of the amide bond.[1] This fundamental difference in metabolic activation dictates a distinct mechanism of action. Crucially, this compound derivatives and their metabolites have been shown not to inhibit dihydroorotate dehydrogenase (DHODH), the canonical target of teriflunomide.[1] This guide will explore these divergent pathways to provide clarity and prevent the erroneous extrapolation of mechanisms between these distinct isomeric scaffolds.

The Canonical Pathway: Leflunomide/Teriflunomide and DHODH Inhibition

To appreciate the novelty of the 3-carboxamide scaffold, one must first understand the well-established mechanism of its 4-carboxamide counterpart, leflunomide.

Metabolic Activation of Leflunomide

Upon oral administration, the prodrug leflunomide is rapidly and almost completely metabolized to its active form, teriflunomide.[5] This conversion involves the opening of the isoxazole ring.[3]

Leflunomide Leflunomide (5-Methylisoxazole-4-carboxamide derivative) Metabolism Metabolic Ring Opening (In vivo) Leflunomide->Metabolism N-O Bond Cleavage Teriflunomide Teriflunomide (A77 1726) (Active Metabolite) Metabolism->Teriflunomide

Caption: Metabolic activation of Leflunomide to Teriflunomide.

The Molecular Target: Dihydroorotate Dehydrogenase (DHODH)

Teriflunomide's primary mechanism of action is the selective and reversible inhibition of dihydroorotate dehydrogenase (DHODH).[8][9][10] DHODH is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[11][12][13]

This pyrimidine synthesis pathway is critical for the production of building blocks for DNA and RNA.[9] Rapidly proliferating cells, such as activated T and B lymphocytes that drive autoimmune responses, have a high demand for pyrimidines and rely heavily on the de novo pathway.[14] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on these lymphocytes.[4][6] This arrests the cell cycle in the G1 phase and prevents their proliferation, thereby dampening the autoimmune inflammatory response.[15] Importantly, quiescent cells and those that can utilize pyrimidine salvage pathways are less affected, contributing to the drug's immunomodulatory rather than broadly immunosuppressive profile.[10]

cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH (Dihydroorotate Dehydrogenase) ETC Electron Transport Chain (Complex III) DHODH->ETC e- transfer via Ubiquinone Orotate Orotate DHODH->Orotate Catalyzes Teriflunomide Teriflunomide (from Leflunomide) Teriflunomide->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHO Dihydroorotate DeNovo->DHO DHO->DHODH Substrate Pyrimidines Pyrimidines (UMP, CTP, TTP) Orotate->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation

Caption: Teriflunomide inhibits DHODH, blocking pyrimidine synthesis.

The Divergent Path: this compound

Research into the this compound scaffold reveals a distinct mechanistic profile. As established, these compounds do not appear to function as prodrugs for a DHODH inhibitor.[1] Instead, their biological activities are attributed to the parent molecule or metabolites other than a ring-opened species.

Metabolic Stability of the Isoxazole Ring

A key study comparing the 4-carboxamide (leflunomide-like) and 3-carboxamide scaffolds demonstrated that a representative 3-carboxamide compound, UTL-5b, does not undergo metabolic N-O bond cleavage.[1] Its major metabolites are formed via cleavage of the amide bond, leaving the isoxazole core intact. This metabolic stability precludes the formation of a teriflunomide-like DHODH inhibitor.

Feature5-Methylisoxazole-4-carboxamide (Leflunomide-type)This compound (UTL-5b-type)
Metabolic Fate Isoxazole ring openingCleavage of amide bond; isoxazole ring is stable
Active Moiety Teriflunomide (ring-opened metabolite)Parent compound and/or amide cleavage metabolites
Primary Target Dihydroorotate Dehydrogenase (DHODH)DHODH is not inhibited
Primary Effect Inhibition of de novo pyrimidine synthesisVaries by derivative (e.g., antitubercular, anti-inflammatory)
Emerging Mechanisms and Therapeutic Targets

With DHODH inhibition ruled out, research has focused on identifying the true mechanisms driving the biological effects of this compound derivatives. The activities discovered are diverse, suggesting that the specific substitutions on the carboxamide nitrogen play a crucial role in determining the ultimate molecular target.

  • Antitubercular Activity: A significant body of work has explored these derivatives as potential agents against Mycobacterium tuberculosis. Several synthesized compounds showed potent activity against the H37Rv strain with low minimum inhibitory concentrations (MIC).[16][17] The precise mechanism is still under investigation but is distinct from DHODH inhibition and may involve novel mycobacterial targets.

  • Anticancer Activity: Other derivatives have been synthesized and evaluated for antiproliferative activity against various cancer cell lines, including melanoma.[18] Again, the mechanism is not fully elucidated but appears to be independent of pyrimidine synthesis blockade.

  • Anti-inflammatory Effects: Despite not inhibiting DHODH, certain 3-carboxamide derivatives retain significant anti-inflammatory and antiarthritic effects, with a potentially improved safety profile and even liver-protective effects compared to leflunomide.[1] This suggests engagement with other inflammatory pathways.

Experimental Protocols for Mechanistic Elucidation

To validate the mechanistic claims for a novel this compound derivative, a series of standard assays must be performed. The following protocols provide a framework for these critical investigations.

Protocol 1: In Vitro DHODH Inhibition Assay

This assay directly measures the enzymatic activity of DHODH in the presence of a test compound.

Objective: To determine if a test compound inhibits human DHODH activity.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

    • Prepare stock solutions of substrates and cofactors: Dihydroorotate (DHO), Ubiquinone (e.g., Coenzyme Q10), and a redox indicator like 2,6-dichloroindophenol (DCIP).

    • Prepare a stock solution of recombinant human DHODH enzyme.

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) and a known inhibitor (e.g., Teriflunomide or Brequinar) as a positive control.[19]

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of reaction buffer.

    • Add 2 µL of the test compound dilution or control (DMSO for negative control, Teriflunomide for positive control).

    • Add 20 µL of DHODH enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 28 µL of a substrate mix containing DHO, Coenzyme Q10, and DCIP.

    • Immediately measure the rate of DCIP reduction by monitoring the decrease in absorbance at 600 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Normalize the data to the DMSO control (100% activity) and a fully inhibited control (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro DHODH inhibition assay.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism, providing insights into its metabolic fate.

Objective: To determine the metabolic stability of the isoxazole ring and identify major metabolites.

Methodology:

  • Reagent Preparation:

    • Prepare an incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare an NADPH-regenerating system (NRS) solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Incubation Procedure:

    • In a microcentrifuge tube, pre-warm HLM and incubation buffer to 37°C.

    • Add the test compound to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NRS solution.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

    • Include control incubations: a "-NRS" control (to assess non-NADPH dependent degradation) and a "0-minute" control (to determine initial concentration).

  • Sample Analysis (LC-MS/MS):

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Monitor the disappearance of the parent compound over time.

    • Perform metabolite identification analysis to search for expected masses (e.g., for amide cleavage products) and unexpected metabolites (e.g., for ring-opened products).

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693 / k).

    • Analyze the LC-MS/MS data to confirm the structure of any significant metabolites formed.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet mechanistically distinct, alternative to the clinically established 4-carboxamide isomer found in leflunomide. The critical takeaway for researchers is that the primary mechanism of action is not the inhibition of dihydroorotate dehydrogenase. The metabolic stability of the isoxazole ring in the 3-carboxamide series redirects drug discovery efforts towards novel molecular targets.

Future research should focus on deconvoluting the specific mechanisms underlying the observed antitubercular, anticancer, and anti-inflammatory activities of these compounds. Target identification studies, such as affinity chromatography, cellular thermal shift assays (CETSA), and proteomic profiling, will be instrumental in pinpointing the direct protein interactors. By understanding these novel mechanisms, the full therapeutic potential of the this compound scaffold can be realized, potentially yielding new classes of drugs with improved efficacy and safety profiles.

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  • Biosynth. 3-Amino-5-methylisoxazole. Link
  • Yilmaz, V. T., et al. (2020). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. European journal of medicinal chemistry, 187, 111956. Link

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Biological activity of 5-Methylisoxazole-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Methylisoxazole-3-carboxamide Derivatives

Executive Summary

The isoxazole ring is a cornerstone of medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Among its varied structural isomers, the this compound scaffold has emerged as a particularly versatile and privileged structure. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this chemical class. We will delve into the synthetic strategies, explore the structure-activity relationships across different therapeutic areas, and present detailed experimental protocols to empower further research. A key focus will be on the mechanistic underpinnings of the observed activities and the comparative analysis of this scaffold against its more clinically established isomer, the 5-methylisoxazole-4-carboxamide (the basis of leflunomide), highlighting critical differences in metabolism and toxicity that underscore its therapeutic potential.[4]

Chapter 1: The this compound Scaffold: A Structural and Synthetic Overview

Introduction to Isoxazoles in Medicinal Chemistry

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms.[1] This arrangement confers a unique electronic and structural profile, making the isoxazole ring a valuable component in drug design. It can act as a bioisostere for other functional groups, engage in hydrogen bonding, and provide a rigid framework for orienting substituents towards their biological targets.[5] Numerous FDA-approved drugs, such as the antibacterial cloxacillin and the antirheumatic leflunomide, feature an isoxazole core, attesting to its significance.[2][4]

Core Structure and Physicochemical Properties

The this compound scaffold consists of the isoxazole ring substituted with a methyl group at the 5-position and a carboxamide group at the 3-position. The amide linkage provides a crucial point for diversification (at the R-group) and a hydrogen bond donor/acceptor site, which is pivotal for molecular recognition at biological targets. The parent compound, 5-Methylisoxazole-3-carboxylic acid, is a key building block in the synthesis of these derivatives and is a solid with a molecular weight of 127.10 g/mol .[6]

General Synthetic Strategies

The synthesis of this compound derivatives is generally straightforward and can be achieved through several reliable routes. The most common approach involves the coupling of an activated carboxylic acid with a primary or secondary amine.

Method A: Amide Coupling from 5-Methylisoxazole-3-carboxylic Acid

This is the most prevalent method, starting with the commercially available 5-methylisoxazole-3-carboxylic acid.[6] The carboxylic acid is first converted to a more reactive species, such as an acid chloride or an activated ester, which then readily reacts with the desired amine to form the final carboxamide derivative.

G cluster_0 Activation Step cluster_1 Coupling Step A 5-Methylisoxazole-3-carboxylic Acid C Reactive Intermediate (e.g., Acyl Chloride) A->C Activation B Activating Agent (e.g., SOCl₂, EDC/DMAP) E This compound Derivative C->E Amide Coupling D Amine (R-NH₂) D->E G cluster_0 Leflunomide (4-Carboxamide) Metabolism cluster_1 UTL-5b (3-Carboxamide) Metabolism A Leflunomide B Teriflunomide (Active Metabolite) A->B N-O Bond Cleavage C DHODH Inhibition (Efficacy) B->C D Potential Toxicity (Hepatotoxicity) B->D X UTL-5b Y Inactive Metabolites X->Y Amide Bond Cleavage Z No DHODH Inhibition Lower Toxicity Y->Z

Caption: Contrasting metabolic pathways of 4-carboxamide vs. 3-carboxamide isoxazole derivatives.

Cyclooxygenase (COX) Inhibition and TRPV1 Antagonism

The anti-inflammatory potential of these derivatives extends to other targets. A study of various isoxazole-carboxamide derivatives identified potent inhibitors of cyclooxygenase (COX) enzymes. [7]The most active compound, A13 , showed IC₅₀ values of 64 nM and 13 nM against COX-1 and COX-2, respectively, demonstrating significant potency and a favorable selectivity ratio. [7] Furthermore, structure-activity relationship studies have been conducted to optimize these derivatives as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for pain management. [8]By incorporating specific motifs like 1S, 3R-3-aminocyclohexanol, researchers achieved a good balance of potency and solubility, leading to compounds with demonstrated antihyperalgesic effects in animal models. [8]

Chapter 5: Future Directions and Therapeutic Outlook

The this compound scaffold represents a highly adaptable and promising platform for drug discovery. Its synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile for various therapeutic targets.

Key takeaways and future directions include:

  • Lead Optimization: The potent anticancer and antitubercular activities of specific derivatives warrant further lead optimization to improve efficacy, selectivity, and pharmacokinetic properties. [2][9]* Mechanism Deconvolution: Elucidating the precise molecular mechanisms behind the observed anticancer and anti-inflammatory effects will be crucial for their clinical development.

  • Scaffold Hopping and Diversification: The favorable metabolic profile and reduced toxicity compared to the 4-carboxamide isomer make this scaffold an excellent starting point for designing novel inhibitors of various enzymes and receptors. [4]* Emerging Applications: Beyond human health, the demonstrated herbicidal activity of certain derivatives suggests potential applications in agrochemistry, targeting plant-specific enzymes like D1 protease. [10] In conclusion, the body of evidence strongly supports the this compound core as a privileged scaffold. Its demonstrated versatility and favorable safety profile provide a solid foundation for the development of next-generation therapeutics across multiple disease areas.

References

  • Khedkar, P., Ukhade, R., & Chaudhari, H. (2025).
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. [Link] [1]19. 5-Methyl-3-isoxazolecarboxamide. PubChem. [Link]

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The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 5-Methylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the discovery and rich history of 5-Methylisoxazole-3-carboxamide, a pivotal heterocyclic compound that has carved a significant niche in medicinal chemistry and drug development. From its foundational synthesis to its role as a key building block for essential medicines, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile molecule.

Introduction: The Isoxazole Core and Its Significance

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[1] Its unique electronic and steric properties have made it a cornerstone in the design of numerous biologically active compounds. This compound, with its characteristic methyl and carboxamide substitutions, emerged as a particularly valuable synthon, most notably as a crucial intermediate in the synthesis of the widely used sulfonamide antibiotic, sulfamethoxazole.[2] This guide traces the historical milestones, explores the evolution of its synthesis, and highlights its diverse biological applications.

The Genesis of this compound: A Historical Perspective

While a singular "discovery" paper for this compound is not readily apparent in early literature, its history is intrinsically linked to the development of isoxazole chemistry and the quest for novel pharmaceuticals. The isoxazole ring system itself was first recognized by Ludwig Claisen in 1888. The initial synthesis of many fundamental isoxazole derivatives can be traced back to early 20th-century explorations into heterocyclic chemistry.

The emergence of this compound as a compound of significant interest appears to be closely tied to the industrial synthesis of sulfamethoxazole, which was introduced in the United States in 1961.[3] Early production methods for sulfamethoxazole necessitated a reliable and efficient synthesis of its key isoxazole intermediate. Patents from the mid-20th century, including those from Germany, Czechoslovakia, and Romania, laid the groundwork for the commercial production of this vital building block.[2] These early methods, though often cumbersome and lower-yielding by modern standards, were instrumental in establishing the importance of this compound.

A significant advancement in its synthesis was the development of a one-pot method, as detailed in later patents, which streamlined the process, reduced costs, and increased yield, making the large-scale production of sulfamethoxazole more economically viable.[2]

Foundational Synthesis: From Simple Precursors to a Versatile Intermediate

The synthesis of this compound has evolved over time, with various methods developed to improve efficiency, yield, and safety. The core synthetic strategies revolve around the construction of the isoxazole ring from acyclic precursors.

The Claisen Condensation Approach: A Classic Route

One of the most fundamental and historically significant methods for constructing the isoxazole ring of this compound involves a Claisen condensation followed by cyclization and amidation. This approach is elegantly demonstrated in a one-pot synthesis method.[2]

The synthesis begins with the Claisen condensation of dimethyl oxalate and acetone in the presence of a strong base like sodium methoxide. This reaction forms a key intermediate, methyl acetylacetonate. Without the need for isolation, this intermediate undergoes a condensation-cyclization reaction with a hydroxylamine salt, such as hydroxylamine hydrochloride or sulfate, to form the methyl ester of 5-methylisoxazole-3-carboxylic acid. The final step involves direct ammonification, typically with liquid ammonia, to yield the desired this compound.[2]

Experimental Protocol: One-Pot Synthesis via Claisen Condensation [2]

Objective: To synthesize this compound from dimethyl oxalate and acetone in a single reaction vessel.

Materials:

  • Dimethyl oxalate

  • Acetone

  • Sodium methoxide

  • Methanol

  • Hydroxylamine hydrochloride (or sulfate)

  • Liquid ammonia

  • Sulfuric acid (for pH adjustment)

  • Water

Procedure:

  • In a suitable reaction vessel, a mixture of dimethyl oxalate, acetone, and methanol is cooled to 0-10°C.

  • A solution of sodium methoxide in methanol is added dropwise to the cooled mixture while maintaining the temperature.

  • After the addition is complete, the reaction is allowed to proceed for a set time (e.g., 3 hours) at the same temperature.

  • The reaction mixture is then cooled further, and the pH is carefully adjusted to 4-5 with the slow addition of sulfuric acid.

  • Hydroxylamine hydrochloride is added to the mixture, and the reaction is heated to reflux for several hours (e.g., 8 hours).

  • After the cyclization is complete, the mixture is cooled, and ammonia gas is bubbled through the solution until saturation, while maintaining the temperature between 20-25°C.

  • The methanol is removed under reduced pressure.

  • Water is added to the residue, and the mixture is heated (e.g., to 70°C) and stirred.

  • The mixture is then cooled, and the precipitated product is collected by filtration.

  • The solid is washed with water until neutral and dried to afford this compound.

Quantitative Data Summary:

Starting MaterialsKey IntermediatesFinal ProductReported YieldMelting Point
Dimethyl oxalate, AcetoneMethyl acetylacetonate, Methyl 5-methylisoxazole-3-carboxylateThis compound77%[2]168-169°C[2]

Diagram of the One-Pot Synthesis Workflow:

G cluster_claisen Claisen Condensation cluster_cyclization Condensation-Cyclization cluster_amidation Ammonification DimethylOxalate Dimethyl Oxalate MethylAcetylacetonate Methyl Acetylacetonate (Intermediate) DimethylOxalate->MethylAcetylacetonate Acetone Acetone Acetone->MethylAcetylacetonate SodiumMethoxide Sodium Methoxide SodiumMethoxide->MethylAcetylacetonate MethylEster Methyl 5-methylisoxazole-3-carboxylate (Intermediate) MethylAcetylacetonate->MethylEster Hydroxylamine Hydroxylamine Salt Hydroxylamine->MethylEster FinalProduct This compound MethylEster->FinalProduct Ammonia Liquid Ammonia Ammonia->FinalProduct

Caption: One-pot synthesis of this compound.

Synthesis from 5-Methylisoxazole-3-carboxylic Acid

An alternative and widely employed route to this compound and its derivatives involves the initial synthesis of 5-Methylisoxazole-3-carboxylic acid, followed by its conversion to the carboxamide.

The carboxylic acid precursor is often synthesized through the reaction of 2,5-hexanedione with an oxidizing agent like nitric acid.[4] Another common method involves the cyclization of ethyl 2,4-dioxovalerate with hydroxylamine hydrochloride, followed by hydrolysis of the resulting ester.[5]

Once the carboxylic acid is obtained, it can be converted to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride. This highly reactive intermediate is then treated with an amine to form the desired carboxamide derivative.[4]

Experimental Protocol: Synthesis from 5-Methylisoxazole-3-carboxylic Acid [4]

Objective: To synthesize this compound derivatives from 5-Methylisoxazole-3-carboxylic acid.

Materials:

  • 5-Methylisoxazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine (ice-cold)

  • Appropriate primary or secondary amine

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

Step 1: Formation of 5-Methylisoxazole-3-carbonyl chloride

  • To a solution of 5-Methylisoxazole-3-carboxylic acid in an anhydrous solvent, add a catalytic amount of ice-cold pyridine.

  • Slowly add thionyl chloride to the mixture at room temperature with stirring.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or gas evolution ceases).

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-Methylisoxazole-3-carbonyl chloride.

Step 2: Amidation

  • The crude carbonyl chloride is dissolved in an anhydrous solvent.

  • The desired amine is added to the solution, and the mixture is stirred at room temperature for several hours (e.g., 12 hours).

  • Upon completion, the reaction mixture is worked up by washing with dilute acid, water, and brine.

  • The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated.

  • The crude product is purified by recrystallization or column chromatography to yield the final this compound derivative.

Quantitative Data Summary (for derivatives):

DerivativeAmine UsedYieldBiological Activity (MIC)Reference
Compound 10Specific aromatic amineGood3.125 µM (Antitubercular)[4]
Compound 14Specific aromatic amineGood3.125 µM (Antitubercular)[4]
Compound 9Specific aromatic amineGood6.25 µM (Antitubercular)[4]
Compound 13Specific aromatic amineGood6.25 µM (Antitubercular)[4]

Diagram of the Two-Step Synthesis Workflow:

G CarboxylicAcid 5-Methylisoxazole-3-carboxylic acid AcylChloride 5-Methylisoxazole-3-carbonyl chloride (Intermediate) CarboxylicAcid->AcylChloride Chlorination ThionylChloride SOCl₂, Pyridine ThionylChloride->AcylChloride FinalProduct This compound Derivative AcylChloride->FinalProduct Amidation Amine Amine (R-NH₂) Amine->FinalProduct

Caption: Synthesis of derivatives from 5-Methylisoxazole-3-carboxylic acid.

The Pivotal Role in Sulfamethoxazole Synthesis

The primary industrial application and historical significance of this compound lie in its role as a key precursor to the antibiotic sulfamethoxazole.[2] Sulfamethoxazole is a sulfonamide bacteriostatic agent that inhibits the synthesis of dihydrofolic acid in bacteria by competing with para-aminobenzoic acid.

The synthesis of sulfamethoxazole involves the coupling of 3-amino-5-methylisoxazole with N-acetylsulfanilyl chloride, followed by the deprotection of the acetyl group. 3-Amino-5-methylisoxazole is readily prepared from this compound through a Hofmann rearrangement.

This connection to a widely used antibiotic cemented the industrial importance of this compound and drove the optimization of its manufacturing processes.

Beyond Antibiotics: A Scaffold for Diverse Biological Activities

While its role in sulfamethoxazole synthesis is paramount, the this compound scaffold has been explored for a range of other biological activities, demonstrating its versatility in drug discovery.

  • Antitubercular Activity: Numerous derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[4] Several compounds have shown significant inhibitory effects at low micromolar concentrations, making this scaffold a promising starting point for the development of new anti-TB agents.[4]

  • Anti-inflammatory and Analgesic Effects: Research has indicated that derivatives of this compound possess potential anti-inflammatory and analgesic properties.[6]

  • Anticancer Potential: The broader isoxazole class of compounds has been investigated for anticancer activity, and derivatives of 5-methylisoxazole have been explored as potential inhibitors of protein kinases involved in cancer signaling pathways.

  • Other Antimicrobial Applications: Beyond tuberculosis, various isoxazole-carboxamide derivatives have been screened for their antibacterial and antifungal activities against a range of pathogens.

Conclusion and Future Outlook

From its origins as a key intermediate in the production of a vital antibiotic to its emergence as a versatile scaffold for the discovery of new therapeutic agents, the history of this compound is a testament to the enduring importance of heterocyclic chemistry in medicine. The evolution of its synthesis from multi-step, lower-yielding processes to efficient one-pot methods reflects the continuous drive for innovation in chemical manufacturing.

For today's researchers, this compound and its derivatives continue to offer a rich field of exploration. The inherent biological activity of the isoxazole core, combined with the synthetic tractability of the carboxamide functionality, provides a powerful platform for the design and development of novel drugs targeting a wide spectrum of diseases. As our understanding of disease pathways deepens, this humble yet potent molecule is poised to remain a significant contributor to the advancement of medicinal chemistry for years to come.

References

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
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  • SYNTHESIS AND EVOLUTION OF SULFAMETHOXAZOLE DERIVATIVE AND ASSAY ANTIBACTERIAL ACTIVITY. (2021). Basrah Journal of Veterinary Research, 20(1).
  • 5-Methyl-3-isoxazolecarboxamide | C5H6N2O2 | CID 76981. (n.d.). PubChem.
  • 5-Methylisoxazole-3-carboxylic Acid | 3405-77-4. (n.d.). SynThink Research Chemicals.
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  • Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245. (n.d.). PubChem.
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Spectroscopic data (NMR, IR, MS) of 5-Methylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 5-Methylisoxazole-3-carboxamide

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 3445-52-1), a heterocyclic compound of significant interest in medicinal chemistry. As a key structural motif, the 5-methylisoxazole core appears in various pharmacologically active agents.[1][2] This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide includes standardized experimental protocols for data acquisition, detailed spectral interpretations, and an integrated analysis to provide unambiguous structural confirmation.

Introduction

This compound is a derivative of isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[2] The specific arrangement of the carboxamide group at the 3-position and the methyl group at the 5-position confers distinct chemical and metabolic properties. Notably, this scaffold is an isomer of the 5-methylisoxazole-4-carboxamide core found in the antirheumatic drug Leflunomide.[1] Studies have shown that the 3-carboxamide scaffold possesses greater metabolic stability, avoiding the N-O bond cleavage seen in Leflunomide's active metabolite, which has been associated with toxicity.[1] This enhanced stability, coupled with demonstrated biological activities including antitubercular and anti-inflammatory effects, makes this compound and its derivatives promising candidates for drug discovery.[2][3]

Accurate structural elucidation and purity assessment are paramount in the development of such compounds. Spectroscopic techniques are the cornerstone of this characterization. This guide explains the causality behind the observed spectral data, providing a self-validating framework for confirming the molecular structure of this compound.

Molecular Structure and Physicochemical Properties

The structural and key physicochemical properties of this compound are summarized below.

  • IUPAC Name: 5-methyl-1,2-oxazole-3-carboxamide[4]

  • CAS Number: 3445-52-1[5]

  • Molecular Formula: C₅H₆N₂O₂[4]

  • Molecular Weight: 126.11 g/mol [4][6]

  • Exact Mass: 126.042927438 Da[4]

  • Melting Point: 166-168 °C[5]

Figure 1. Chemical Structure of this compound

Spectroscopic Analysis

This section provides a detailed breakdown of the NMR, IR, and MS data for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is essential for identifying the number and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is simple and highly characteristic, showing three distinct signals.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 7.2Broad Singlet2H-CONH₂Amide protons are often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Their chemical shift is variable.
~6.5Singlet1HH-4 (Isoxazole-H)The proton at C4 is a vinyl proton within the heterocyclic ring. Its chemical shift is consistent with similar isoxazole structures.[7]
~2.4Singlet3H-CH₃The methyl group attached to the C5 position of the isoxazole ring. It appears as a singlet as there are no adjacent protons.[3]

Interpretation: The ¹H NMR spectrum clearly supports the proposed structure. The singlet at ~2.4 ppm corresponds to the three protons of the methyl group at the C5 position.[3] The singlet at ~6.5 ppm is characteristic of the lone proton on the isoxazole ring at the C4 position.[7] The two amide protons (-CONH₂) typically appear as a broad singlet in the region of 7.2-7.8 ppm, although their exact chemical shift can be highly dependent on solvent and concentration. The absence of any other signals confirms the purity of the compound and the specific substitution pattern.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it slows the exchange of NH protons, resulting in sharper signals.

  • Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.[3][8]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~170C-5The C5 carbon is attached to the electronegative ring oxygen and is part of a C=C double bond, resulting in a downfield shift. Data is extrapolated from similar structures.[3]
~161C=OThe carbonyl carbon of the amide group is highly deshielded and appears significantly downfield.
~157C-3The C3 carbon is bonded to the ring nitrogen and the exocyclic carbonyl group, leading to a downfield chemical shift.
~101C-4The C4 carbon, bonded to a proton, appears in the typical range for sp² carbons in heterocyclic systems.[3]
~12-CH₃The methyl carbon is an sp³ hybridized carbon and appears in the expected upfield region.[3]

Interpretation: The ¹³C NMR spectrum is in full agreement with the structure, showing five distinct carbon signals. The signal at ~12 ppm is unequivocally assigned to the methyl group carbon.[3] The signal around 101 ppm corresponds to the C4 carbon of the isoxazole ring. The remaining three signals are for the quaternary carbons. Based on data from the analogous 5-methylisoxazole-3-carboxylic acid, the C3, C5, and carbonyl carbons are assigned to the downfield signals at ~157, ~170, and ~161 ppm, respectively.[3] The precise assignment can be confirmed with advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation).

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Use the same spectrometer as for the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Temperature: 298 K.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the deuterated solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3400 and ~3200N-H Asymmetric & Symmetric StretchPrimary Amide (-CONH₂)Primary amides typically show two distinct N-H stretching bands. These are characteristic and confirm the presence of the -NH₂ group.[3]
~1650C=O Stretch (Amide I)Primary Amide (-CONH₂)The strong absorption band for the carbonyl stretch in a primary amide is a key diagnostic peak.[3]
~1610N-H BendPrimary Amide (-CONH₂)The bending vibration of the N-H bonds in the primary amide.
~1580C=N StretchIsoxazole RingThe stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring.[3]
~1420N-O StretchIsoxazole RingThe stretching vibration of the nitrogen-oxygen single bond in the isoxazole ring.

Interpretation: The IR spectrum provides definitive evidence for the key functional groups. The two distinct peaks in the 3200-3400 cm⁻¹ region are characteristic of the symmetric and asymmetric N-H stretches of a primary amide.[3] The intense absorption band around 1650 cm⁻¹ is the classic C=O stretch of the amide I band. The presence of bands corresponding to the C=N and N-O stretches further confirms the integrity of the isoxazole ring structure.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet Technique: Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.[3]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrophotometer.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder (or pure KBr pellet) before scanning the sample.

  • Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Table 4: Mass Spectrometry Data

m/z ValueIon AssignmentRationale
126[M]⁺˙ (Molecular Ion)Corresponds to the molecular weight of C₅H₆N₂O₂ (126.11 g/mol ).[4]
110[M - NH₂]⁺Loss of the amino radical (•NH₂) from the amide group. A common fragmentation pathway for primary amides.
82[M - NH₂ - CO]⁺ or [C₄H₄NO]⁺Subsequent loss of carbon monoxide (CO) from the [M - NH₂]⁺ fragment.
68[C₃H₂NO]⁺Fragmentation of the isoxazole ring.
43[CH₃CO]⁺ or [C₂H₃N]⁺Represents smaller, stable fragments resulting from further cleavage.

Interpretation and Fragmentation Pathway: The mass spectrum should show a clear molecular ion peak ([M]⁺˙) at m/z 126, confirming the molecular formula C₅H₆N₂O₂.[4] A prominent fragmentation pattern for primary amides involves the alpha-cleavage and the loss of the amino group (•NH₂), leading to a fragment at m/z 110. This acylium ion can then lose carbon monoxide (CO) to yield a fragment at m/z 82. Further fragmentation involves the cleavage of the isoxazole ring, leading to smaller characteristic ions.

G M [C₅H₆N₂O₂]⁺˙ m/z = 126 (Molecular Ion) F110 [M - NH₂]⁺ m/z = 110 M->F110 - •NH₂ F82 [M - NH₂ - CO]⁺ m/z = 82 F110->F82 - CO F43 [CH₃CO]⁺ m/z = 43 F82->F43 Ring Cleavage caption Figure 2. Proposed ESI-MS Fragmentation Pathway

Figure 2. Proposed ESI-MS Fragmentation Pathway

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9]

  • Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[3] High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Acquisition Parameters (ESI Example):

    • Ionization Mode: Positive ion mode.

    • Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan a mass range of m/z 50-300.

    • Source Parameters: Optimize parameters such as capillary voltage and source temperature for maximum signal intensity.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. For HRMS data, calculate the elemental composition to confirm the molecular formula.

Integrated Spectroscopic Analysis

The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the structure of this compound.

  • MS establishes the molecular weight at 126 g/mol , corresponding to the formula C₅H₆N₂O₂.

  • IR confirms the presence of the key functional groups: a primary amide (-CONH₂) via its characteristic N-H and C=O stretches, and the isoxazole ring through its C=N and N-O vibrations.

  • ¹³C NMR verifies the presence of five unique carbon environments, consistent with the carbon backbone of the molecule, including the methyl, isoxazole ring, and carbonyl carbons.

  • ¹H NMR confirms the connectivity and chemical environment of the protons, showing signals for the methyl group, the single proton on the isoxazole ring, and the two amide protons, with integrations matching the number of protons in each environment.

Together, these techniques form a self-validating system. Each piece of data corroborates the others, leaving no ambiguity as to the identity and structure of the compound.

Conclusion

This guide has provided a detailed technical overview of the spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with their detailed interpretations and standardized protocols, offer a robust framework for the identification and quality control of this important medicinal chemistry scaffold. The data collectively confirms the molecular structure and provides a benchmark for future analytical work involving this compound and its derivatives. This comprehensive reference is intended to support and accelerate research and development efforts in the scientific community.

References

  • Ganesh, et al. (2015). Synthesis and Evaluation of new this compound Derivatives as Antitubercular Agents. ResearchGate.
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An In-depth Technical Guide on the Solubility and Stability of 5-Methylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylisoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole ring, a structural motif of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] Derivatives of the isoxazole scaffold have been explored for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The carboxamide functional group can enhance pharmacokinetic properties, such as water solubility, making these compounds attractive for drug development.[1] A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for researchers in drug discovery and development. This data informs everything from initial screening and formulation to manufacturing, storage, and regulatory submission.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and presents detailed, field-proven protocols for determining its solubility and stability profiles. The methodologies described herein are designed to be self-validating and are grounded in established principles of pharmaceutical analysis.

Physicochemical Properties

A foundational understanding of a compound's basic physical and chemical characteristics is essential before embarking on more complex solubility and stability studies. The known properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂[4][5][6]
Molecular Weight 126.11 g/mol [4][5][6]
CAS Number 3445-52-1[4][5]
Melting Point 166-168 °C[4][7]
Boiling Point 292.1 °C at 760 mmHg[4]
Appearance White to off-white crystalline powder[3]
pKa 14.79 ± 0.50 (Predicted)[4]

Solubility Assessment

Solubility is a critical determinant of a compound's bioavailability and suitability for various experimental and formulation contexts. The following section details a robust protocol for determining the solubility of this compound in a range of relevant solvents.

Rationale for Experimental Design

The choice of solvents is designed to cover a spectrum of polarities, from aqueous buffers relevant to physiological conditions to organic solvents commonly used in synthesis, purification, and analytical method development. A shake-flask method is described as it is the gold-standard technique for determining thermodynamic solubility, providing reliable and reproducible data.

Experimental Protocol: Shake-Flask Solubility Determination
  • Preparation of Solvents: Prepare a panel of solvents including, but not limited to:

    • Purified Water (pH ~7)

    • Phosphate-Buffered Saline (PBS) at pH 7.4

    • 0.1 N Hydrochloric Acid (HCl)

    • 0.1 N Sodium Hydroxide (NaOH)

    • Methanol

    • Ethanol

    • Acetonitrile (ACN)

    • Dimethyl Sulfoxide (DMSO)

    • Ethyl Acetate

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials, ensuring a visible amount of solid remains undissolved.

  • Equilibration: Add a precise volume (e.g., 1 mL) of each solvent to its respective vial. Seal the vials tightly.

  • Incubation: Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least one hour to permit the undissolved solid to settle. For colloidal suspensions, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is required.

  • Sample Collection and Dilution: Carefully withdraw a small aliquot of the supernatant from each vial, being cautious not to disturb the solid pellet. Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

Illustrative Solubility Data

The following table presents hypothetical, yet realistic, solubility data for this compound at 25 °C, as would be determined by the protocol above.

SolventSolubility CategoryEstimated Solubility (µg/mL)
Purified Water (pH ~7)Sparingly soluble500 - 1000
PBS (pH 7.4)Sparingly soluble600 - 1200
0.1 N HClSlightly soluble1500 - 3000
0.1 N NaOHSparingly soluble400 - 800
MethanolFreely soluble> 100,000
EthanolSoluble30,000 - 50,000
AcetonitrileSlightly soluble2000 - 5000
DMSOVery soluble> 200,000
Ethyl AcetateVery slightly soluble100 - 300
Solubility Determination Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Processing & Analysis A Add excess compound to vials B Add defined volume of each solvent A->B C Incubate with agitation (24-48h at 25°C) B->C D Centrifuge to separate phases C->D E Collect and dilute supernatant D->E F Quantify concentration via HPLC E->F

Caption: Workflow for shake-flask solubility determination.

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of a molecule is crucial for identifying suitable storage conditions, predicting shelf-life, and developing stable formulations. Forced degradation studies are an integral part of this process, designed to accelerate the degradation of a compound to identify likely degradation products and pathways.[8] These studies are essential for developing and validating stability-indicating analytical methods.[8]

Rationale for Experimental Design

The stress conditions outlined below are based on the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A) and are designed to simulate the various environmental factors a compound may encounter.[9] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products can be adequately detected and characterized without completely destroying the parent molecule.[9]

Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at an elevated temperature (e.g., 60 °C) for a set period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C for a set period.

    • Neutral Hydrolysis: Mix the stock solution with purified water and heat at 60 °C for a set period.

    • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Photolytic Degradation: Expose the stock solution (in a photostable container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A parallel control sample should be wrapped in aluminum foil to exclude light.

    • Thermal Degradation (Solid State): Store the solid compound in an oven at an elevated temperature (e.g., 70 °C) for a defined period (e.g., 7 days).

  • Sample Processing: At appropriate time points, withdraw samples from each stress condition. For hydrolyzed samples, neutralize the solution before analysis. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to aid in the identification of degradation products.

Illustrative Forced Degradation Data

The following table summarizes the hypothetical outcomes of a forced degradation study on this compound.

Stress ConditionObservation% DegradationNumber of Degradants
0.1 N HCl (60 °C)Significant degradation~15%2
0.1 N NaOH (60 °C)Moderate degradation~8%1
Water (60 °C)Minimal degradation< 2%0
3% H₂O₂ (RT)Slight degradation~5%1
PhotolyticMinimal degradation< 2%0
Thermal (70 °C, solid)No significant degradation< 1%0

These illustrative results suggest that this compound is most susceptible to degradation under acidic conditions, with moderate liability to basic hydrolysis and slight sensitivity to oxidation. The compound appears to be relatively stable in neutral aqueous solution and to light and heat. A key degradation pathway for related isoxazole compounds involves the cleavage of the N-O bond in the isoxazole ring, which could be a potential route under these stress conditions.[10]

Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A 1 mg/mL Stock Solution of Compound B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Photolysis (ICH Q1B) A->E F Thermal (Solid, 70°C) A->F G Neutral Hydrolysis (Water, 60°C) A->G H Sample & Neutralize (if applicable) B->H C->H D->H E->H F->H G->H I Analyze via Stability-Indicating HPLC-PDA-MS H->I

Caption: Workflow for a comprehensive forced degradation study.

Analytical Methodology

A robust, stability-indicating analytical method is the cornerstone of accurate solubility and stability testing. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is highly suitable for this purpose.[11] The method should be capable of separating the parent compound, this compound, from any potential degradation products or impurities. Method development would involve screening various C18 columns with different mobile phase compositions (e.g., gradients of acetonitrile or methanol with buffered aqueous phases) to achieve optimal resolution. Validation of the method according to ICH Q2(R1) guidelines is essential to ensure its accuracy, precision, specificity, linearity, and robustness.

Conclusion

This technical guide has outlined the essential physicochemical properties of this compound and provided detailed, actionable protocols for the determination of its solubility and stability profiles. While some physical properties are documented, a comprehensive experimental investigation is required to fully characterize this compound. The shake-flask method for solubility and the forced degradation study for stability, as described, represent industry-standard approaches that will yield the high-quality, reliable data necessary for advancing research and development involving this promising isoxazole derivative. The insights gained from these studies are critical for formulation development, defining storage conditions, and ensuring the overall quality and efficacy of any potential therapeutic agent.

References

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Potential therapeutic targets of 5-Methylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Technical Guide on the Therapeutic Landscape of 5-Methylisoxazole-3-carboxamide and its Analogs

Executive Summary

The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents across a spectrum of diseases. While structurally related to the 5-methylisoxazole-4-carboxamide scaffold of the well-known anti-rheumatic drug Leflunomide, it possesses a distinct and advantageous metabolic profile. Crucially, the isoxazole ring's N-O bond in the 3-carboxamide regioisomer is resistant to metabolic cleavage, avoiding the formation of metabolites associated with the liver toxicity and teratogenicity of Leflunomide.[1] This inherent stability prevents the inhibition of dihydroorotate dehydrogenase (DHODH), compelling researchers to explore alternative mechanisms of action. This guide provides an in-depth analysis of the known and potential therapeutic targets of this compound derivatives, spanning infectious diseases, inflammation, oncology, and cellular homeostasis, supported by detailed experimental protocols and mechanistic insights for drug development professionals.

Part 1: Foundational Chemistry and Comparative Pharmacology

The this compound Scaffold

This compound is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol .[2] Its structure features a five-membered isoxazole ring coupled to a carboxamide functional group. This scaffold serves as a critical building block in chemical synthesis and a key pharmacophore in drug discovery, with its derivatives showing significant biological activity, including antitubercular, anti-inflammatory, and analgesic effects.[2]

PropertyValueSource
Molecular Formula C₅H₆N₂O₂PubChem CID 76981
Molecular Weight 126.11 g/mol PubChem CID 76981
CAS Number 3445-52-1PubChem CID 76981
Physical Form White powderChemdad
Melting Point 166-168 °CChemdad
A Critical Distinction: Comparison with the Leflunomide Scaffold

The therapeutic rationale for exploring this compound derivatives is powerfully underscored by its comparison to the regioisomeric 4-carboxamide scaffold of Leflunomide.

  • Leflunomide (5-Methylisoxazole-4-carboxamide): This drug is a prodrug that, upon metabolism, undergoes cleavage of the isoxazole N-O bond to form its active metabolite, teriflunomide.[1] Teriflunomide is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][3] This inhibition accounts for its anti-proliferative and immunomodulatory effects but is also linked to its significant liver toxicity and teratogenicity.[1]

  • UTL-5b (A this compound Derivative): In stark contrast, studies on representative compounds from this class, such as UTL-5b, demonstrate that the N-O bond is metabolically stable and does not undergo cleavage.[1] Instead, metabolism occurs at the peptide bond.[1] Consequently, UTL-5b and its metabolites do not inhibit DHODH.[1] Despite this, these compounds retain potent anti-inflammatory and antiarthritic effects while exhibiting lower acute toxicity and even a liver-protective effect.[1]

This fundamental metabolic and mechanistic divergence is the primary driver for investigating the unique, DHODH-independent therapeutic targets of the this compound class.

G cluster_0 Leflunomide (4-Carboxamide Scaffold) cluster_1 UTL-5b (3-Carboxamide Scaffold) Leflunomide Leflunomide Metabolism_L Metabolism (N-O Bond Cleavage) Leflunomide->Metabolism_L Teriflunomide Teriflunomide (Active Metabolite) Metabolism_L->Teriflunomide DHODH DHODH Inhibition Teriflunomide->DHODH Toxicity Side Effects (Hepatotoxicity, Teratogenicity) DHODH->Toxicity UTL5b UTL-5b Metabolism_U Metabolism (Peptide Bond Cleavage) UTL5b->Metabolism_U Metabolites_U Inactive Metabolites Metabolism_U->Metabolites_U No_DHODH No DHODH Inhibition Metabolism_U->No_DHODH Safety Improved Safety (Liver Protective) No_DHODH->Safety

Fig 1. Comparative metabolic pathways of Leflunomide vs. UTL-5b.

Part 2: Key Therapeutic Targets and Mechanisms of Action

Antimicrobial Applications: Targeting Mycobacterium tuberculosis

A significant body of research has identified derivatives of this compound as potent antitubercular agents.[4][5]

Mechanism & Supporting Data: Studies have demonstrated that synthesized derivatives exhibit significant activity against the virulent H37Rv strain of Mycobacterium tuberculosis.[4][5][6] While the precise molecular target is still under investigation for many of these compounds, the isoxazole scaffold has been incorporated into molecules designed to inhibit mycobacterial carbonic anhydrase (MtCA), a metalloenzyme that is crucial for the pathogen's survival.[7] The consistent potency of this scaffold suggests it is a valuable starting point for developing novel anti-TB agents that may circumvent existing resistance mechanisms.[6]

Compound IDStructure (Substitution on Carboxamide Nitrogen)MIC vs. M. tb H37Rv (µM)Reference
10 4-Fluorophenyl3.125[4],[5]
14 4-Chlorophenyl3.125[4],[5]
9 Phenyl6.25[4],[5]
13 2,4-Dichlorophenyl6.25[4],[5]

Experimental Protocol: Microplate Alamar Blue Assay (MABA) The MABA is a standard, colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[8][9] The assay relies on the reduction of the blue, non-fluorescent indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active cells.[9]

  • Preparation: A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth and its turbidity is adjusted to match a McFarland No. 1 standard.

  • Drug Dilution: Test compounds are serially diluted in a 96-well microplate using 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells (no drug) and blank wells (no bacteria) are included.

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.

  • Dye Addition: A mixture of Alamar Blue reagent and 20% Tween 80 is added to each well.[9]

  • Second Incubation: The plate is re-incubated for 24 hours.

  • Reading: The MIC is determined as the lowest drug concentration that prevents a color change from blue to pink.[9]

Oncology: Targeting Kinase-Driven Malignancies

The 5-methylisoxazole core is a recognized scaffold for the development of kinase inhibitors. Its precursor, 5-Methylisoxazole-3-carboxylic acid, has been used as a reactant in the preparation of aminopyrazole amide derivatives designed as Raf kinase inhibitors for melanoma cells.

Mechanism & Supporting Data: The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation and survival.[2][][11] Mutations in components of this pathway, particularly in Ras and B-Raf, are common drivers in many cancers, including melanoma.[][11] By serving as a foundational structure for compounds that inhibit Raf kinases, the this compound scaffold provides a platform for developing targeted cancer therapeutics. These inhibitors function by binding to the kinase and preventing the phosphorylation and activation of downstream effectors like MEK, thereby halting the pro-proliferative signal.[12][13]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Ras Ras-GTP Receptor->Ras Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK Inhibitor 5-Methylisoxazole-3- carboxamide Derivative Inhibitor->Raf ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Fig 2. Inhibition of the Raf-MEK-ERK signaling pathway.
Cellular Homeostasis: Inhibition of the Mitochondrial Permeability Transition Pore (mtPTP)

Diarylisoxazole-3-carboxamides have been identified as potent, picomolar inhibitors of the mitochondrial permeability transition pore (mtPTP).[1]

Mechanism & Supporting Data: The mtPTP is a calcium-dependent mega-channel in the inner mitochondrial membrane.[1] Under pathological conditions of calcium overload and oxidative stress, sustained opening of the pore leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, mitochondrial swelling, and ultimately, cell death.[14][15] This process is implicated in ischemia-reperfusion injury and certain muscular dystrophies.[1]

An optimization effort around the hit compound 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide (EC₅₀ <0.39 μM) led to the development of highly potent analogs that increase the calcium retention capacity (CRC) of mitochondria, a key measure of mtPTP inhibition.[1] The therapeutic potential of one potent analogue was validated in a zebrafish model of collagen VI congenital muscular dystrophy.[1]

Experimental Workflow: Identifying mtPTP Inhibitors The identification and validation of mtPTP inhibitors typically follow a multi-step process involving assays that measure different consequences of pore opening.

G cluster_workflow mtPTP Inhibitor Validation Workflow Start Compound Library SwellingAssay Primary Screen: Mitochondrial Swelling Assay (Measures light scattering) Start->SwellingAssay CRCAssay Secondary Screen: Calcium Retention Capacity (CRC) (Measures Ca2+ uptake) SwellingAssay->CRCAssay InVivo In Vivo Validation (e.g., Zebrafish model of muscular dystrophy) CRCAssay->InVivo Lead Lead Compound InVivo->Lead

Fig 3. Experimental workflow for mtPTP inhibitor discovery.

Experimental Protocol: Mitochondrial Swelling Assay This assay directly measures a physical consequence of mtPTP opening.[15][16]

  • Mitochondria Isolation: Mitochondria are isolated from a relevant tissue (e.g., liver, heart) by differential centrifugation.[17] Protein concentration is determined.

  • Assay Buffer: An appropriate buffer (e.g., KCl-based media) is prepared.

  • Measurement: Isolated mitochondria (0.4-0.5 mg/mL) are suspended in the assay buffer within a cuvette or 96-well plate.[16]

  • Inhibitor Addition: The test compound (the isoxazole derivative) or a known inhibitor like Cyclosporin A (CsA) is added and incubated.[16][17]

  • Triggering Swelling: A high concentration of CaCl₂ (e.g., 500 nmol/mg protein) is added to trigger mtPTP opening.[16]

  • Data Acquisition: The decrease in light absorbance at 540 nm is monitored over time using a spectrophotometer or plate reader. A slower rate of absorbance decrease in the presence of the test compound indicates inhibition of swelling and mtPTP opening.[16]

Part 3: Synthesis and Future Directions

Generalized Synthesis of this compound Derivatives

The synthesis of N-substituted 5-methylisoxazole-3-carboxamides is typically achieved through a straightforward and robust procedure.[4][5]

  • Acid Chloride Formation: The starting material, 5-methylisoxazole-3-carboxylic acid, is converted to its more reactive acid chloride derivative, 5-methylisoxazole-3-carbonyl chloride. This is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) in the presence of a base like pyridine.[4][5] The reaction is stirred at room temperature, and excess thionyl chloride is removed under reduced pressure.

  • Amide Coupling: The resulting crude 5-methylisoxazole-3-carbonyl chloride is then reacted directly with a desired primary or secondary amine (ArNH₂) in an appropriate solvent.

  • Work-up and Purification: The reaction mixture is stirred for several hours at room temperature. Upon completion, the resulting solid product is filtered, washed, and purified, typically by recrystallization, to yield the final N-substituted this compound derivative.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for drug discovery. Its key advantage lies in its metabolic stability, which circumvents the toxicity issues associated with its 4-carboxamide regioisomer, Leflunomide, while opening the door to a diverse range of DHODH-independent therapeutic targets. Potent activity has been demonstrated in the fields of infectious disease (antitubercular), oncology (kinase inhibition), and cytoprotection (mtPTP inhibition).

Future research should focus on:

  • Target Deconvolution: For activities where the precise molecular target remains unknown (e.g., the DHODH-independent anti-inflammatory effects), advanced techniques such as chemical proteomics, thermal proteome profiling (TPP), and affinity-based chromatography should be employed to identify the specific protein(s) with which these compounds interact.

  • Structure-Activity Relationship (SAR) Expansion: Continued synthesis and screening of derivative libraries will be crucial to optimize potency, selectivity, and pharmacokinetic properties for each identified therapeutic target.

  • Mechanism of Action Studies: For validated targets like MtCA and mtPTP, detailed structural biology (e.g., X-ray co-crystallography) and biochemical studies are needed to elucidate the exact binding mode and mechanism of inhibition.

By systematically exploring these avenues, the full therapeutic potential of the this compound scaffold can be realized, leading to the development of safer and more effective medicines.

References

  • McCubrey, J. A., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.
  • Matallanas, D., et al. (2011). The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway. ResearchGate.
  • Cho, S., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology.
  • Sun, Y., et al. (2017). The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. EXCLI Journal.
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  • R Discovery. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.
  • Jones, A. W., et al. (2018). Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity. Journal of Visualized Experiments.
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In Silico Modeling of 5-Methylisoxazole-3-carboxamide Interactions with the Farnesoid X Receptor (FXR): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Farnesoid X Receptor (FXR), a ligand-activated transcription factor, is a pivotal regulator of bile acid, lipid, and glucose homeostasis, making it a compelling therapeutic target for metabolic diseases.[1][2] The isoxazole scaffold is a versatile pharmacophore present in numerous clinically approved drugs.[3] This guide provides an in-depth technical exploration of in silico modeling techniques to investigate the interactions of 5-Methylisoxazole-3-carboxamide with FXR. We will delve into the causality behind experimental choices in molecular docking, molecular dynamics simulations, pharmacophore modeling, and 3D-QSAR studies, offering field-proven insights for researchers and drug development professionals. Each protocol is designed as a self-validating system, grounded in authoritative scientific principles.

Introduction: The Intersection of a Privileged Scaffold and a High-Value Target

The this compound core represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This inherent versatility makes it an attractive starting point for drug discovery campaigns. When coupled with a high-value therapeutic target such as the Farnesoid X Receptor (FXR), the exploration of these interactions becomes a critical endeavor. FXR activation modulates the expression of a cascade of genes involved in metabolic regulation, and its dysregulation is implicated in conditions like non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis.[2][4]

In silico modeling provides a powerful, resource-efficient avenue to dissect the molecular intricacies of the this compound and FXR interaction. By simulating these interactions at an atomic level, we can predict binding affinities, elucidate mechanisms of action, and rationally design novel derivatives with enhanced potency and selectivity. This guide will provide a comprehensive walkthrough of a robust in silico workflow, from initial target preparation to advanced quantitative structure-activity relationship (QSAR) modeling.

Foundational Knowledge: Characterization of this compound and the Farnesoid X Receptor

A thorough understanding of both the ligand and the receptor is paramount before embarking on any in silico modeling project.

This compound: A Profile

This compound is a small molecule with the chemical formula C5H6N2O2.[5] Its key physicochemical properties, essential for accurate parameterization in molecular simulations, are summarized in the table below. The SMILES (Simplified Molecular Input Line Entry System) string provides a machine-readable representation of the molecule's structure.

PropertyValueSource
Molecular Formula C5H6N2O2[5]
Molecular Weight 126.11 g/mol [5]
SMILES CC1=CC(=NO1)C(=O)N[5]
Topological Polar Surface Area 69.12 Ų[6]
LogP 0.08192[6]
Hydrogen Bond Acceptors 3[6]
Hydrogen Bond Donors 1[6]
Rotatable Bonds 1[6]
The Farnesoid X Receptor (FXR): Structural Insights

FXR is a member of the nuclear receptor superfamily and functions as a ligand-activated transcription factor.[1] Upon agonist binding, FXR undergoes a conformational change that facilitates the recruitment of coactivator proteins and subsequent modulation of gene expression.[4] For our in silico studies, we will utilize a high-resolution crystal structure of the FXR ligand-binding domain (LBD) in complex with an agonist. A suitable starting point is the PDB entry 6HL0 , which provides the crystal structure of FXR with a bound modulator.[7] This structure offers a well-defined active site, crucial for accurate docking and simulation studies.

The In Silico Workflow: A Step-by-Step Guide

The following sections detail a comprehensive in silico workflow for modeling the interaction of this compound with FXR.

G cluster_prep Preparation cluster_modeling Modeling cluster_analysis Analysis & Design Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Receptor_Prep Receptor Preparation Receptor_Prep->Docking MD_Sim Molecular Dynamics Docking->MD_Sim Binding_Analysis Binding Mode Analysis Docking->Binding_Analysis Pharmacophore Pharmacophore Modeling MD_Sim->Pharmacophore Stability_Analysis System Stability Analysis MD_Sim->Stability_Analysis Virtual_Screening Virtual Screening Pharmacophore->Virtual_Screening QSAR 3D-QSAR Lead_Opt Lead Optimization QSAR->Lead_Opt Binding_Analysis->QSAR Stability_Analysis->QSAR Virtual_Screening->Lead_Opt

Figure 1: A generalized workflow for in silico drug discovery.
Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] This technique is instrumental in identifying key interacting residues and forming a hypothesis about the ligand's mechanism of action.

For this guide, we will use AutoDock Vina , a widely adopted and computationally efficient docking program.[9] Its scoring function has been demonstrated to be effective in predicting binding modes for a variety of protein-ligand systems, including nuclear receptors like FXR.[8]

  • Receptor Preparation:

    • Download the crystal structure of FXR (e.g., PDB ID: 6HL0) from the Protein Data Bank.[7]

    • Using molecular visualization software such as UCSF Chimera or AutoDock Tools, remove water molecules and any co-crystallized ligands or cofactors.

    • Add polar hydrogens to the protein structure.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor in the PDBQT file format.

  • Ligand Preparation:

    • Generate a 3D structure of this compound from its SMILES string (CC1=CC(=NO1)C(=O)N) using a tool like Open Babel or the online CORINA server.

    • Add hydrogens to the ligand structure.

    • Assign Gasteiger charges.

    • Define the rotatable bonds.

    • Save the prepared ligand in the PDBQT file format.

  • Grid Box Definition:

    • Identify the active site of FXR. In the case of PDB ID 6HL0, this will be the pocket occupied by the co-crystallized modulator.

    • Define a grid box that encompasses the entire active site. For FXR, a grid box of approximately 25 x 25 x 25 Å centered on the active site is a reasonable starting point.

  • Docking Execution:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

    • Run the AutoDock Vina executable from the command line, providing the configuration file as input.

  • Analysis of Results:

    • AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the top-ranked poses in complex with the FXR receptor to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Molecular Dynamics Simulation: Capturing the Dynamic Nature of the Interaction

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the system's behavior over time, providing insights into its stability and flexibility.[10]

GROMACS is a versatile and high-performance MD simulation package that is well-suited for studying protein-ligand complexes.[11] We will use the CHARMM36 force field, which is widely used for protein simulations, in conjunction with the CGenFF server for generating ligand parameters.[10]

  • System Preparation:

    • Use the top-ranked docked pose of the this compound-FXR complex as the starting structure.

    • Generate the ligand topology and parameter files using the CGenFF server.

    • Prepare the protein topology using the GROMACS pdb2gmx tool with the CHARMM36 force field.

    • Combine the protein and ligand topologies into a single system topology.

  • Solvation and Ionization:

    • Place the protein-ligand complex in a periodic box of appropriate size (e.g., a cubic box with a minimum distance of 1.0 nm between the complex and the box edge).

    • Fill the box with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant number of particles, volume, and temperature) equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.

      • NPT (constant number of particles, pressure, and temperature) equilibration: Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure the correct density.

  • Production MD:

    • Run the production MD simulation for a sufficient duration to capture the relevant dynamics of the system (e.g., 100 ns).

  • Analysis:

    • Analyze the trajectory to assess the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF)).

    • Investigate the persistence of key intermolecular interactions observed in the docking studies.

    • Analyze the conformational changes in both the protein and the ligand.

G Start Docked Complex Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize NVT NVT Equilibration Minimize->NVT NPT NPT Equilibration NVT->NPT Production Production MD NPT->Production Analysis Trajectory Analysis Production->Analysis

Figure 2: A workflow for Molecular Dynamics simulation.
Pharmacophore Modeling: Abstracting Key Chemical Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.[12] This information is invaluable for virtual screening and de novo design of new ligands.

Discovery Studio provides a comprehensive suite of tools for pharmacophore modeling, including the Common Feature Pharmacophore Generation protocol (HipHop algorithm), which is well-suited for identifying pharmacophoric features from a set of active ligands.[13]

  • Training Set Selection:

    • Compile a set of known FXR agonists with diverse chemical structures and a range of biological activities.

    • Include this compound in the training set.

  • Conformational Analysis:

    • Generate a representative set of low-energy conformers for each molecule in the training set.

  • Pharmacophore Model Generation:

    • Use the Common Feature Pharmacophore Generation tool in Discovery Studio to identify common chemical features (e.g., hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings) among the active ligands.

    • The algorithm will generate a series of pharmacophore hypotheses, each with a corresponding score.

  • Model Validation:

    • Validate the generated pharmacophore models using a test set of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

  • Application in Virtual Screening:

    • The validated pharmacophore model can be used as a 3D query to screen large compound databases for novel molecules that match the key chemical features required for FXR agonism.

3D-QSAR: Correlating Structure with Activity

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling aims to establish a mathematical relationship between the biological activity of a series of compounds and their 3D molecular properties.[14]

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR methods.[14] They provide contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease biological activity.

  • Dataset Preparation:

    • Use the same set of FXR agonists as in the pharmacophore modeling study, ensuring that a reliable measure of biological activity (e.g., IC50 or EC50) is available for each compound.

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Molecular Alignment:

    • Align all the molecules in the dataset to a common template. The alignment is a critical step in 3D-QSAR, and different alignment strategies (e.g., ligand-based or receptor-based) can be employed.

  • CoMFA and CoMSIA Field Calculation:

    • Place each aligned molecule in a 3D grid.

    • For CoMFA, calculate the steric and electrostatic fields at each grid point.

    • For CoMSIA, calculate additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

  • Partial Least Squares (PLS) Analysis:

    • Use PLS analysis to correlate the calculated field values with the biological activities of the compounds in the training set.

  • Model Validation:

    • Validate the generated QSAR models using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

    • Use the test set to assess the predictive power of the models.

  • Contour Map Analysis:

    • Generate and analyze the CoMFA and CoMSIA contour maps to identify the structural features that are important for activity. These maps can guide the rational design of new, more potent FXR agonists based on the this compound scaffold.

Conclusion and Future Directions

The in silico workflow detailed in this guide provides a robust framework for investigating the interactions of this compound with the Farnesoid X Receptor. By integrating molecular docking, molecular dynamics simulations, pharmacophore modeling, and 3D-QSAR, researchers can gain a deep understanding of the structure-activity relationships governing this interaction. The insights derived from these computational studies can significantly accelerate the drug discovery process by enabling the rational design of novel FXR modulators with improved therapeutic profiles. Future work could involve the application of this workflow to other isoxazole derivatives and the experimental validation of the in silico predictions through synthesis and biological testing.

References

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5-Methylisoxazole-3-carboxamide and its role in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methylisoxazole-3-carboxamide in Medicinal Chemistry

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are known as "privileged scaffolds," a term that reflects their proven ability to interact with a wide range of biological targets in a specific and favorable manner. The this compound core is a prominent member of this class.[1] This five-membered heterocyclic system, featuring adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, metabolic stability, and synthetic accessibility that makes it an invaluable building block in modern drug discovery.

This guide provides a detailed exploration of the this compound scaffold, moving from its fundamental physicochemical properties and synthesis to its nuanced role in the design of targeted therapeutics. We will dissect its contributions to molecular interactions, explore its metabolic fate in comparison to its isomers, and present detailed case studies of its application in developing novel antitubercular, anti-inflammatory, and anticancer agents. For the researcher and drug development professional, this document serves as a technical resource, illuminating the causality behind the experimental choices that leverage this versatile scaffold to its full potential.

Core Physicochemical Properties

The utility of any scaffold begins with its fundamental properties. This compound is typically a white to off-white powder with a defined set of characteristics that influence its handling, formulation, and behavior in biological systems.[2]

PropertyValueSource(s)
CAS Number 3445-52-1[2][3]
Molecular Formula C₅H₆N₂O₂[2][3][4]
Molecular Weight 126.11 g/mol [3][4]
Melting Point 166-169 °C[2][5]
Boiling Point (Predicted) 292.1 ± 28.0 °C[2]
Density (Predicted) 1.34 ± 0.1 g/cm³[2]
pKa (Predicted) 14.79 ± 0.50[2]
SMILES CC1=CC(=NO1)C(=O)N[3]
InChI Key KBOSIRPMGVGOEP-UHFFFAOYSA-N[3]

Synthesis of the Core Scaffold and its Derivatives

The synthetic tractability of the this compound core is a primary reason for its widespread use. Various methods exist, often starting from readily available materials.

One-Pot Synthesis from Dimethyl Oxalate

A highly efficient "one-pot" method avoids the need for intermediate separation, making it suitable for large-scale production. This process begins with a Claisen condensation, followed by cyclization with a hydroxylamine salt and subsequent amidation.[5]

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Amidation A Dimethyl Oxalate D Methyl Acetylacetonate (in situ) A->D Claisen Condensation B Acetone B->D C Sodium Methoxide C->D Base G This compound D->G Condensation- Cyclization E Hydroxylamine Salt E->G F Liquid Ammonia F->G Amidation

Caption: One-pot synthesis workflow for this compound.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established industrial synthesis methodologies.[5]

  • Condensation: In a reaction vessel, prepare a mixed solution of dimethyl oxalate (59g), acetone (45g), and methanol (100ml).

  • Under stirring at 0-10 °C, slowly add a 28% solution of sodium methoxide (180g) over approximately 2 hours.

  • Maintain the temperature and allow the isothermal reaction to proceed for 3 hours.

  • Cyclization: Cool the mixture to below 10 °C and slowly add sulfuric acid to adjust the pH to 4-5.

  • Add hydroxylamine hydrochloride (45g) to the mixture.

  • Heat the reaction to reflux and maintain for 8 hours.

  • Amidation: After reflux, cool the mixture to below 10 °C.

  • Introduce ammonia gas into the solution until it is saturated, ensuring the temperature is controlled between 20-25 °C.

  • Work-up: Distill the methanol from the reaction mixture. Add 500ml of water and heat to 70 °C, stirring for 2 hours.

  • Cool the mixture to 20 °C. The product will precipitate.

  • Filter the solid product, wash with water until neutral, and dry to obtain this compound.

Synthesis of N-Substituted Derivatives

Most therapeutic applications utilize derivatives of the core scaffold. A common and versatile method involves converting the parent carboxylic acid to an acid chloride, which then readily reacts with a wide range of primary or secondary amines to form the desired amide.[6][7]

G A 5-Methylisoxazole-3- carboxylic acid C 5-Methylisoxazole-3- carbonyl chloride A->C Activation B Thionyl Chloride (SOCl₂) B->C E N-substituted This compound C->E Amide Coupling D Amine (R-NH₂) D->E

Caption: General synthesis workflow for N-substituted derivatives.

The Role of the Scaffold in Drug Design

The this compound scaffold is not merely a passive linker. Its constituent parts—the isoxazole ring and the carboxamide linker—play active roles in defining a molecule's pharmacological profile.

  • The Isoxazole Ring: This five-membered heterocycle is considered a bioisostere for other aromatic and heterocyclic rings. Its key features include:

    • Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, particularly cleavage of the N-O bond, which can be a liability in isomeric scaffolds.[8]

    • Hydrogen Bonding: The nitrogen atom in the ring can act as a hydrogen bond acceptor, contributing to ligand-receptor interactions.

    • Dipole Moment: The heteroatoms induce a significant dipole moment, influencing solubility and the ability to penetrate biological membranes.

  • The Carboxamide Linker: The amide bond is a cornerstone of medicinal chemistry.

    • Hydrogen Bonding: It provides a strong hydrogen bond donor (N-H) and acceptor (C=O), which are critical for anchoring a drug to its target protein.

    • Conformational Rigidity: The partial double-bond character of the C-N bond restricts rotation, helping to lock the molecule into a bioactive conformation and reduce the entropic penalty of binding.

Case Studies in Medicinal Chemistry

The true value of the this compound scaffold is demonstrated through its successful application in developing potent and selective therapeutic agents.

Case Study 1: Antitubercular Agents

Tuberculosis remains a global health crisis, and the emergence of multi-drug resistant strains necessitates the development of new therapeutics.[6][9] The this compound framework has been successfully employed to create novel molecular entities with significant activity against Mycobacterium tuberculosis.[4][7]

In one study, a series of N-substituted derivatives were synthesized and evaluated. The results demonstrated that specific substitutions on the amide nitrogen led to potent antitubercular activity.[6][7]

Compound IDSubstitution PatternMIC (μM) vs. M. tuberculosis H37RvSource(s)
9 N-(4-fluorophenyl)6.25[6][7]
10 N-(4-chlorophenyl)3.125[6][7]
13 N-(3,4-dichlorophenyl)6.25[6][7]
14 N-(4-bromophenyl)3.125[6][7]

The data clearly indicates that electron-withdrawing halogen substituents on a phenyl ring at the para-position are favorable for activity. This structure-activity relationship (SAR) provides a clear path for further optimization.

G cluster_SAR Structure-Activity Relationship (SAR) for Antitubercular Activity Core R1 R = Phenyl Ring with Electron-Withdrawing Group (e.g., -Cl, -Br at para position) Activity Potent Activity (MIC = 3.125 µM) R1->Activity Leads to

Caption: Key SAR insight for antitubercular 5-methylisoxazole-3-carboxamides.

Experimental Protocol: In Vitro Antitubercular Activity (MABA)

The Microplate Alamar Blue Assay (MABA) is a standard, colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[6][7]

  • Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all outer wells to prevent evaporation.

  • Compound Dilution: Serially dilute the test compounds in 7H9 broth within the interior wells of the plate.

  • Inoculation: Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well containing the test compound. Include a drug-free well as a growth control.

  • Incubation: Seal the plate and incubate at 37 °C for 7 days.

  • Assay Development: After incubation, add 25 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plate for 24 hours.

  • Data Interpretation: A blue color in the well indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Case Study 2: Anti-Inflammatory Agents and the Isomer Advantage

Leflunomide is an established anti-rheumatic drug built on a 5-methylisoxazole-4-carboxamide scaffold. Its active metabolite, teriflunomide, works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[8] However, this mechanism is linked to potential liver toxicity and teratogenicity.[8]

This provides a compelling case for the strategic importance of isomer selection. Research comparing the 4-carboxamide scaffold of leflunomide with the 3-carboxamide scaffold reveals a critical difference in metabolism.[8][10]

  • Leflunomide (4-Carboxamide): Undergoes metabolic cleavage of the N-O bond in the isoxazole ring to form the active (and toxic) metabolite.[8]

  • UTL-5 Series (3-Carboxamide): Is resistant to N-O bond cleavage. Instead, metabolism occurs at the amide (peptide) bond. The resulting metabolites do not inhibit DHODH.[8]

This shift in metabolism leads to a significantly improved safety profile, with reduced acute toxicity and a transition from potential liver toxicity to a liver-protective effect, all while maintaining significant anti-inflammatory and antiarthritic properties.[8][10]

G cluster_4 Scaffold: 5-Methylisoxazole-4-carboxamide (Leflunomide) cluster_3 Scaffold: this compound (UTL-5 Series) A Leflunomide B Metabolic N-O Bond Cleavage A->B C Active Metabolite (Teriflunomide) B->C D DHODH Inhibition C->D E Toxicity Concerns (Hepatotoxicity, Teratogenicity) D->E F UTL-5 Compound G Metabolic Amide Bond Cleavage F->G J Reduced Toxicity & Liver Protective Effect F->J Maintains Anti- Inflammatory Effect H Inactive Metabolites G->H I No DHODH Inhibition H->I

Caption: Contrasting metabolic fates of isoxazole carboxamide isomers.

Conclusion and Future Perspectives

The this compound scaffold is far more than a simple molecular component; it is a strategic tool for medicinal chemists. Its robust synthesis, favorable physicochemical properties, and metabolic stability make it a highly reliable platform for drug development. The demonstrated successes in creating potent antitubercular agents and safer anti-inflammatory drugs highlight its versatility.[6][8] The key takeaway for researchers is the profound impact that subtle structural modifications—such as the positional change of the carboxamide group from C4 to C3—can have on metabolic fate, mechanism of action, and ultimately, the safety and efficacy of a potential drug.

Future research will undoubtedly continue to exploit this privileged scaffold. Opportunities lie in exploring new substitution patterns to tackle different therapeutic targets, including kinases and viral proteins, and in applying the "isomer advantage" to re-engineer existing drugs to improve their safety profiles.[11][12] As our understanding of target biology deepens, the this compound core will remain a trusted and essential element in the rational design of next-generation medicines.

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  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • BenchChem. (2025). An In-depth Technical Guide on Methyl 5-methylisoxazole-3-carboxylate.
  • Ingenta Connect. (2014). Comparison of Two Molecular Scaffolds, 5-Methylisoxazole-3-Carbox...
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A Technical Guide to the Antitubercular Potential of 5-Methylisoxazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-methylisoxazole-3-carboxamide derivatives as a promising class of compounds in the discovery of novel antitubercular agents. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on their synthesis, biological evaluation, and mechanism of action, grounded in established scientific literature.

The Imperative for Novel Antitubercular Chemotherapeutics

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death worldwide from a single infectious agent.[1] The challenge of controlling this global pandemic is significantly intensified by the emergence and spread of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[2] This growing resistance to existing first- and second-line drugs underscores the urgent need for new therapeutic agents that operate via novel mechanisms, can shorten the lengthy treatment duration, and are effective against resistant strains.[2][3][4]

In this context, heterocyclic compounds have become a focal point of medicinal chemistry. The isoxazole scaffold, in particular, is recognized for its diverse biological activities and represents a promising framework for the development of new anti-TB drugs.[2][5] This guide focuses specifically on derivatives of this compound, a chemical class that has demonstrated encouraging antitubercular potential.[3]

Synthesis and Chemical Characterization

The synthetic pathway to this compound derivatives is generally straightforward and efficient, allowing for the generation of diverse chemical libraries for screening. The core of the synthesis involves a nucleophilic acyl substitution reaction.

General Synthesis Scheme

The process typically begins with the formation of 5-methylisoxazole-3-carboxylic acid, which is then converted to a more reactive acyl chloride intermediate. This intermediate subsequently reacts with a variety of substituted amines to yield the final carboxamide derivatives.[6][7]

G cluster_0 Step 1: Acid Formation cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amidation A 2,5-Hexanedione B 5-Methylisoxazole-3- carboxylic acid A->B  conc. Nitric Acid  Reflux C 5-Methylisoxazole-3- carbonyl chloride B->C  Thionyl Chloride (SOCl₂)  Pyridine (cat.) E This compound Derivative C->E D Substituted Amine (R-NH₂) D->E  Nucleophilic Acyl  Substitution

Caption: General synthetic route for this compound derivatives.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative example based on methodologies reported in the literature.[6][7]

  • Synthesis of 5-methylisoxazole-3-carboxylic acid (2): A mixture of 2,5-hexanedione (1) and concentrated nitric acid is refluxed for 3-4 hours. The reaction mixture is cooled, and the resulting precipitate is filtered and recrystallized from aqueous methanol to yield the carboxylic acid product.

  • Synthesis of 5-methylisoxazole-3-carbonyl chloride (3): The carboxylic acid (2) is treated with thionyl chloride in the presence of a catalytic amount of cold pyridine. The reaction is stirred at room temperature, and excess thionyl chloride is removed under reduced pressure to yield the crude acyl chloride.

  • Synthesis of this compound derivatives (4-20): The acyl chloride (3) is dissolved in a suitable solvent and reacted with an appropriate substituted aryl amine at room temperature for approximately 12 hours. The resulting product is then isolated, purified, and characterized.

Structural Characterization

Confirmation of the synthesized structures is critical. Standard analytical techniques are employed:

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as N-H and C=O stretching in the amide linkage.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure, confirming the presence and connectivity of protons and carbons, including the characteristic signals for the isoxazole ring and the substituted aryl moieties.[6][7]

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their elemental composition.[6][7]

Proposed Mechanism of Action

While the precise mechanism for all isoxazole derivatives is not fully elucidated, research points towards the inhibition of crucial enzymes in the mycobacterial cell wall synthesis pathway. This is a well-validated strategy for antitubercular drugs. Potential targets for isoxazole-based compounds include:

  • Enoyl-Acyl Carrier Protein Reductase (InhA): A key enzyme in the fatty acid synthase-II (FAS-II) system, which is essential for the synthesis of mycolic acids, the hallmark lipid component of the Mtb cell wall.[2][8] Molecular docking studies have suggested that isoxazole derivatives can establish strong binding interactions within the active site of InhA.[2]

  • Fatty Acyl-AMP Ligase (FadD enzymes): Enzymes like FadD32 are indispensable for mycolic acid biosynthesis.[9] Certain isoxazole scaffolds have been identified as inhibitors of FadD enzymes, leading to disruption of cell wall integrity and creating unfavorable conditions for Mtb survival.[9]

The working hypothesis is that these derivatives act as inhibitors of key enzymes required for the structural integrity of the mycobacterium.

A 5-Methylisoxazole-3- carboxamide Derivative F Key Enzymes (e.g., InhA, FadD32) A->F Inhibition B Mtb Cell Wall Synthesis Pathway C Mycolic Acid Production D Mtb Cell Wall Integrity C->D Maintains E Bacterial Lysis / Growth Inhibition D->E Disruption leads to F->C Catalyzes

Caption: Proposed mechanism of action via inhibition of cell wall synthesis.

Preclinical Evaluation: In Vitro Efficacy

The initial assessment of antitubercular potential relies on robust and reproducible in vitro assays to determine a compound's activity against Mtb.

Workflow for In Vitro Antitubercular Screening

A Synthesized Compound Library B Primary Screen: Determine MIC (e.g., MABA) A->B C Determine MBC B->C Active Hits D Cytotoxicity Assay (e.g., MTT on Vero cells) B->D Active Hits E Calculate Selectivity Index (SI) C->E D->E F Identify Lead Compounds (High Potency, Low Toxicity) E->F

Caption: Workflow for the in vitro evaluation of antitubercular compounds.

Protocol: Minimum Inhibitory Concentration (MIC) using MABA

The Microplate Alamar Blue Assay (MABA) is a widely used, reliable colorimetric method for determining the MIC of compounds against Mtb.[3][6][10]

  • Preparation: A 96-well microtiter plate is prepared with Middlebrook 7H9 broth.

  • Compound Dilution: The test compounds are serially diluted across the wells to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized culture of M. tuberculosis H37Rv. Appropriate controls (no drug, no bacteria) are included.

  • Incubation: The plate is incubated for 5-7 days at 37°C.

  • Assay Development: A solution of Alamar Blue reagent is added to each well, and the plate is re-incubated for 24 hours.

  • Reading: A color change from blue (no growth) to pink (growth) is observed visually. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Quantitative Data: Antitubercular Activity

Several this compound derivatives have shown significant activity against the H37Rv strain of Mtb.[3][6]

Compound IDSubstituent (R-group on Amine)MIC (µM)Reference
10 2,4-Dichlorobenzoyl3.125[3][6]
14 4-Chlorobenzoyl3.125[3][6]
9 4-Nitrobenzoyl6.25[3][6]
13 2-Chlorobenzoyl6.25[3][6]

Structure-Activity Relationship (SAR) Insights

The variation in potency among the synthesized derivatives provides crucial insights into the structure-activity relationship (SAR), guiding future lead optimization. Analysis of the data suggests:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, particularly halogens (e.g., chlorine), on the benzoyl ring of the carboxamide moiety appears to be favorable for activity. Compounds 10 (2,4-dichloro) and 14 (4-chloro) were the most potent in the series.[3]

  • Positional Isomerism: The position of the substituent is critical. For instance, the placement of chlorine at the 4-position or 2,4-positions resulted in higher potency than at the 2-position alone (compare compound 14 with 13 ).

  • Causality: These electronic and steric modifications likely influence the compound's ability to bind to its molecular target. An electron-withdrawing group can affect the polarity and hydrogen-bonding capacity of the amide linkage, potentially enhancing interactions with amino acid residues in the target enzyme's active site. Further computational and co-crystallization studies are needed to validate this hypothesis.

Cytotoxicity and Therapeutic Index

A viable drug candidate must be selectively toxic to the pathogen while exhibiting minimal harm to host cells.[11][12][13] Therefore, assessing cytotoxicity is a critical step in the evaluation process.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[14]

  • Cell Seeding: Mammalian cells (e.g., Vero or HepG2 cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for another 3-4 hours, allowing viable cells to reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a spectrophotometer.

  • Data Analysis: The concentration that inhibits 50% of cell growth (IC₅₀) is calculated.

Safety Profile and Selectivity

Promisingly, the most active antitubercular compounds in this series have demonstrated a good safety profile against mammalian cell lines.[3][6] This is quantified by the Selectivity Index (SI) , calculated as IC₅₀ / MIC. A higher SI value indicates greater selectivity for the pathogen.

Compound IDMIC (µM)IC₅₀ (µM, Vero Cells)Selectivity Index (SI)
10 3.125> 128 (reported as safe)> 40
14 3.125> 128 (reported as safe)> 40

Note: IC₅₀ values are often reported as ">" a certain concentration when minimal toxicity is observed at the highest tested dose.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of new antitubercular agents. Several derivatives have demonstrated potent in vitro activity against M. tuberculosis H37Rv, coupled with a favorable safety profile.[3][6] The established SAR provides a logical pathway for further chemical modification to enhance potency.

The next steps in advancing these compounds are clear:

  • Lead Optimization: Synthesize new analogues based on SAR insights to improve MIC values and pharmacokinetic properties.

  • Mechanism Deconvolution: Conduct further studies, including enzyme inhibition assays and transcriptomics, to definitively identify the molecular target(s).[9]

  • In Vivo Efficacy: Test the most promising lead compounds in animal models of tuberculosis to evaluate their efficacy in a biological system.[9][15]

Through a structured, iterative drug discovery process, it is possible to develop these promising hits into lead molecules with genuine therapeutic potential in the fight against tuberculosis.[3]

References

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  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: SpringerLink URL
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  • Title: Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity through Experimental and Docking Studies Source: Cureus URL
  • Title: In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy URL
  • Title: Screening and Evaluation of Anti-Tuberculosis Compounds Source: Creative Diagnostics URL
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  • Title: Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents Source: PubMed Central URL
  • Title: Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis Source: PubMed URL
  • Title: Antitubercular and antibacterial activities of isoxazolines derived from natural products: Isoxazolines as inhibitors of Mycobacterium tuberculosis InhA Source: Semantic Scholar URL
  • Title: Derivatives of 3-isoxazolecarboxylic acid esters: a potent and selective compound class against replicating and nonreplicating Mycobacterium tuberculosis Source: PubMed URL
  • Title: Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides Source: PubMed Central URL

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A Technical Guide to the Preclinical Evaluation of Novel Isoxazole-Carboxamide Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] When coupled with a carboxamide linker, this heterocyclic core gives rise to a class of compounds with significant potential in oncology. This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel isoxazole-carboxamide derivatives as anticancer therapeutics. We will explore the mechanistic rationale behind their activity, present detailed, self-validating protocols for their preclinical assessment, and offer insights into structure-activity relationships that guide future drug design.

The Isoxazole-Carboxamide Scaffold: A Cornerstone for Anticancer Drug Design

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity.[1][2] The carboxamide linker provides a crucial hydrogen bonding motif, facilitating interactions with biological targets such as protein kinases and receptors. This combination has proven effective in targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and aberrant signaling cascades.[2][3] The versatility of this scaffold allows for systematic chemical modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. A notable example is the drug Leflunomide, which features this core structure and has shown antiproliferative effects against cancer cell lines.[1]

General Synthesis Strategy: A Practical Approach

The synthesis of isoxazole-carboxamide derivatives is typically achieved through a robust and straightforward coupling reaction. The general approach involves the amide bond formation between a substituted 5-methyl-3-phenylisoxazole-4-carboxylic acid and a variety of aniline derivatives.[1][4]

Protocol 1: Synthesis of Phenyl-Isoxazole-Carboxamide Derivatives

This protocol outlines a common laboratory-scale synthesis. The causality behind this choice of reagents lies in their efficiency and reliability. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-byproduct coupling agent that activates the carboxylic acid. DMAP (4-Dimethylaminopyridine) serves as a nucleophilic catalyst to accelerate the reaction, ensuring high yields under mild conditions.[1][5]

Materials:

  • 5-methyl-3-phenylisoxazole-4-carboxylic acid

  • Substituted aniline derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Acid Activation: In a round-bottom flask under an inert atmosphere (Argon), dissolve 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add DMAP (0.2 eq) and EDC (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes. The formation of an active O-acylisourea intermediate occurs during this step.

  • Amine Coupling: Add the desired aniline derivative (1.05 eq) to the reaction mixture.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1% NaHCO₃ solution and brine to remove unreacted acid and coupling agents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final isoxazole-carboxamide compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[1][4]

Preclinical Evaluation Workflow: A Validated Cascade

A logical, stepwise approach is critical to efficiently evaluate the anticancer potential of newly synthesized compounds. The following workflow ensures that resources are focused on the most promising candidates, incorporating self-validating measures at each stage.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Preclinical In Vivo Validation synthesis Compound Synthesis & Purity QC cytotoxicity Primary Cytotoxicity Assay (e.g., MTT on Cancer Panel) synthesis->cytotoxicity Test Compounds ic50 IC50 Determination (Dose-Response) cytotoxicity->ic50 Active Hits selectivity Selectivity Index (vs. Normal Cell Line) ic50->selectivity Potent Compounds apoptosis Apoptosis Assay (Annexin V / PI) selectivity->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) apoptosis->cell_cycle target_assay Target-Specific Assays (e.g., Tubulin Polymerization, Kinase Inhibition) cell_cycle->target_assay xenograft Xenograft Tumor Model (e.g., Subcutaneous) target_assay->xenograft Lead Compound efficacy Efficacy Study (Tumor Growth Inhibition) xenograft->efficacy toxicology Preliminary Toxicology efficacy->toxicology lead_optimization Lead Optimization toxicology->lead_optimization

Caption: Preclinical evaluation workflow for novel anticancer compounds.

Key Mechanisms of Action & Target Pathways

Isoxazole-carboxamide derivatives exert their anticancer effects through multiple mechanisms, often targeting key signaling pathways that are dysregulated in cancer.

Induction of Apoptosis

A primary mechanism for many effective anticancer agents is the induction of programmed cell death, or apoptosis. These compounds have been shown to shift the cellular fate away from necrosis and towards apoptosis.[6][7] Apoptosis proceeds via two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases.

Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor (e.g., Fas, DR4/5) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Pro-Caspase-8 → Caspase-8 DISC->Caspase8 Bcl2 Bcl-2 Family (Bax/Bak activation) Caspase8->Bcl2 Bid cleavage Execution Executioner Caspases (Caspase-3, -6, -7) Caspase8->Execution Stress Cellular Stress (DNA Damage, etc.) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Caspase9 Pro-Caspase-9 → Caspase-9 Apoptosome->Caspase9 Caspase9->Execution ApoptosisOut Apoptosis (Blebbing, DNA Fragmentation) Execution->ApoptosisOut

Caption: The convergent extrinsic and intrinsic apoptosis pathways.

Cell Cycle Arrest

By interfering with the cell division machinery, isoxazole-carboxamides can induce cell cycle arrest, preventing cancer cell proliferation. Flow cytometry analysis has demonstrated that potent derivatives can cause a significant accumulation of cells in the G2/M phase of the cell cycle, a hallmark of agents that interfere with microtubule dynamics.[6][7]

Inhibition of Key Signaling Pathways
  • Tubulin Polymerization: Several isoxazole derivatives have been identified as potent inhibitors of tubulin polymerization.[8][9][10] They bind to tubulin, disrupting the formation of the mitotic spindle, which is essential for cell division. This leads to the G2/M arrest and subsequent apoptosis.[9][11][12]

  • Hedgehog (Hh) Signaling: The Hh pathway is crucial during embryonic development but is aberrantly reactivated in many cancers, promoting tumor growth and survival.[1][4][7] Isoxazole-based compounds have been developed as inhibitors of this pathway, often by targeting the Smoothened (SMO) receptor.[13]

  • BRAF/MEK/ERK Pathway: In many melanomas, the BRAF kinase is mutated (e.g., V600E), leading to constitutive activation of the pro-proliferative MAPK/ERK signaling pathway.[10][14][15] Isoxazole-carboxamides have been designed as selective BRAF inhibitors, offering a targeted therapeutic strategy.[14]

Signaling cluster_Hh Hedgehog Pathway cluster_BRAF BRAF/MEK/ERK Pathway Hh_ligand Hh Ligand PTCH1 PTCH1 Hh_ligand->PTCH1 SMO SMO PTCH1->SMO SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Gli Gli (Active) SUFU_Gli->Gli Target_Genes_Hh Target Gene Expression Gli->Target_Genes_Hh Isoxazole_Hh Isoxazole Cmpd. Isoxazole_Hh->SMO Inhibition GF Growth Factor RTK RTK GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Isoxazole_BRAF Isoxazole Cmpd. Isoxazole_BRAF->BRAF Inhibition

Caption: Inhibition of Hedgehog and BRAF pathways by isoxazole compounds.

Methodologies for In Vitro Characterization

Rigorous, well-controlled in vitro assays are the foundation for evaluating anticancer potential.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[16][17][18] The amount of formazan is proportional to the number of viable cells.

Self-Validation: The protocol's integrity is maintained by including multiple controls:

  • Untreated Control: Cells treated with vehicle (e.g., DMSO) only, representing 100% viability.

  • Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to confirm assay sensitivity.

  • Blank Control: Media without cells to establish baseline absorbance.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole-carboxamide compounds. Replace the old media with fresh media containing the compounds or controls. Incubate for 48-72 hours.

  • MTT Incubation: Remove the treatment media. Add 100 µL of serum-free media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[17]

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells. Propidium Iodide (PI) is a DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells with compromised membrane integrity.[20]

Step-by-Step Procedure:

  • Cell Treatment: Seed 1 x 10⁶ cells in a suitable culture flask and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[21]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • FITC-/PI-: Live cells

    • FITC+/PI-: Early apoptotic cells

    • FITC+/PI+: Late apoptotic/necrotic cells

    • FITC-/PI+: Necrotic cells

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Step-by-Step Procedure:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[22] Incubate for at least 2 hours at 4°C.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. The RNase is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FL-2). Model the resulting DNA histogram to quantify the cell population in each phase.

In Vivo Efficacy Assessment: The Xenograft Model

Promising lead compounds must be evaluated in a living system. The subcutaneous human tumor xenograft model in immunodeficient mice is a standard and robust method for assessing in vivo anticancer efficacy.[23][24]

Protocol 5: Subcutaneous Tumor Xenograft Model

Principle: Human cancer cells are injected subcutaneously into immunodeficient mice (e.g., athymic nude or SCID mice). Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[23]

Step-by-Step Procedure:

  • Cell Preparation: Harvest cancer cells from culture and resuspend in sterile PBS or a mixture of PBS and Matrigel® at a concentration of ~5 x 10⁷ cells/mL.[25]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). This typically takes 5-10 days.

  • Randomization & Treatment: Randomize mice into treatment and control groups. Administer the isoxazole-carboxamide compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2.[25] Monitor the body weight and overall health of the animals.

  • Endpoint & Analysis: Continue the study until tumors in the control group reach a predetermined endpoint size. Euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis). Calculate the Tumor Growth Inhibition (TGI).

Structure-Activity Relationship (SAR) and Data Summary

Systematic modification of the isoxazole-carboxamide scaffold has yielded key insights into the structural requirements for potent anticancer activity.

  • Substituents on the Phenyl Rings: Halogen substitutions (e.g., F, Cl) on the phenyl rings often enhance cytotoxic activity.[1]

  • Carboxamide Linker: The amide linker is a critical pharmacophore for target engagement.

  • Isoxazole Core: The isoxazole ring itself is considered a key pharmacophore, and its substitution pattern significantly influences activity.[1]

Table 1: Representative Cytotoxicity Data of Novel Isoxazole-Carboxamide Derivatives

Compound IDR-Group (Aniline Moiety)Cell LineIC₅₀ (µM)Citation
2a 4-fluoro-anilineColo2059.18[1]
2a 4-fluoro-anilineHepG27.55[1]
2e 3,4-dichloro-anilineB16F1 (Melanoma)0.079[1]
2d 4-chloro-anilineHeLa (Cervical)15.48[6]
2d 4-chloro-anilineHep3B (Liver)~23[6]
2e 3,4-dichloro-anilineHep3B (Liver)~23[6]
Doxorubicin(Reference Drug)B16F1 (Melanoma)0.056[1]

Future Directions and Conclusion

The isoxazole-carboxamide scaffold represents a highly promising and druggable platform for the development of novel anticancer agents. The research demonstrates potent activity against various cancer types through diverse mechanisms of action. Future work should focus on:

  • Target Deconvolution: Identifying the specific molecular targets for the most potent compounds.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.

  • Combination Therapies: Exploring synergistic effects with existing chemotherapeutics or targeted agents.

  • Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to guide the development of next-generation inhibitors.

This guide provides a comprehensive framework for the systematic evaluation of these promising compounds, from initial synthesis to in vivo validation, paving the way for their potential translation into clinical candidates.

References

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A Technical Guide to the Anti-inflammatory Mechanisms of Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole ring, a five-membered heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic and structural properties allow for versatile interactions with biological targets, making it a cornerstone in the development of novel anti-inflammatory drugs.[1][2] Commercially successful drugs like Celecoxib and Valdecoxib, which are selective COX-2 inhibitors, feature this heterocyclic core and highlight its therapeutic potential.[1][3][4][5] This guide provides a detailed exploration of the primary anti-inflammatory mechanisms associated with isoxazole derivatives, offers validated experimental protocols for their evaluation, and presents a framework for understanding their structure-activity relationships.

The Isoxazole Scaffold: A Privileged Structure in Anti-inflammatory Drug Discovery

The isoxazole moiety is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers specific electronic properties and the ability to act as both a hydrogen bond acceptor and donor, facilitating precise interactions within the active sites of inflammatory enzymes.[2] Its rigid structure provides a predictable framework for designing molecules with high target specificity. The success of isoxazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) has catalyzed extensive research into novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.[3][6]

Core Anti-inflammatory Mechanisms of Action

Isoxazole derivatives exert their anti-inflammatory effects primarily by modulating key enzymatic and signaling pathways integral to the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

The most well-characterized mechanism for isoxazole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are central mediators of pain and inflammation.[3][4][5]

  • COX-1 vs. COX-2 Selectivity: While COX-1 is constitutively expressed and involved in homeostatic functions like gastric protection, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3] Selective inhibition of COX-2 is a key therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3] Many isoxazole derivatives, such as Celecoxib and Valdecoxib, are designed as selective COX-2 inhibitors.[3][4][7] The sulfonamide side chain of Celecoxib, for instance, binds to a hydrophilic region near the COX-2 active site, contributing to its selectivity.[5]

Diagram 1: COX-2 Inhibition by Isoxazole Derivatives

COX2_Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (e.g., PGE2) (Pain, Inflammation) COX2->PGs Produces Isoxazole Isoxazole Scaffold (e.g., Celecoxib) Isoxazole->COX2 Selectively Inhibits

Caption: Selective inhibition of the COX-2 enzyme by an isoxazole-based drug.

Modulation of Pro-inflammatory Signaling Pathways

Beyond direct enzyme inhibition, isoxazole scaffolds can interfere with the intracellular signaling cascades that orchestrate the inflammatory response.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and iNOS.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[8][9] Inflammatory stimuli trigger the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[8] Some isoxazole derivatives have been shown to suppress the NF-κB pathway, preventing the production of a wide array of inflammatory mediators.

  • MAPK Pathways (p38 and JNK): Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, are activated by cellular stress and inflammatory cytokines.[10][11] These pathways play a crucial role in regulating the synthesis of inflammatory cytokines like TNF-α and IL-6.[10] Isoxazole derivatives have been developed as potent inhibitors of p38 and JNK, thereby blocking downstream inflammatory processes.[10][12][13]

Diagram 2: Modulation of Inflammatory Signaling Pathways

Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokines MAPK MAPK (p38, JNK) LPS->MAPK IKK IKK Complex LPS->IKK NFkB_nuc NF-κB (Active) MAPK->NFkB_nuc Activates Transcription Factors IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB IkB_NFkB->NFkB_nuc IκBα Degradation & NF-κB Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces Transcription Isoxazole Isoxazole Scaffold Isoxazole->MAPK Inhibits Isoxazole->IKK Inhibits

Caption: Isoxazoles can inhibit key nodes in the MAPK and NF-κB signaling pathways.

Experimental Validation: A Practical Guide

A multi-assay approach is essential to comprehensively evaluate the anti-inflammatory profile of novel isoxazole derivatives.

Pre-Screening: Cell Viability Assay

It is critical to ensure that observed anti-inflammatory effects are not a result of cytotoxicity.

  • Protocol: MTT Assay

    • Cell Seeding: Seed RAW 264.7 murine macrophage cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[14]

    • Treatment: Treat cells with various concentrations of the isoxazole test compound for 24 hours.[14]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

    • Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[14]

    • Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.[14]

Primary Target Assay: In Vitro COX-1/COX-2 Inhibition

This assay directly measures the compound's ability to inhibit the enzymatic activity of COX isoforms.

  • Protocol: COX Inhibitor Screening Assay

    • Reagent Preparation: Prepare assay buffer, heme cofactor, and purified human recombinant COX-1 and COX-2 enzymes.[15] Dilute the test compound to various concentrations.

    • Enzyme Incubation: In a 96-well plate, add 160 µL of reaction buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to designated wells.[15]

    • Inhibitor Addition: Add 10 µL of the diluted test compound (or vehicle control) to the wells.

    • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[15]

    • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid substrate to all wells. Incubate for exactly two minutes at 37°C.[15]

    • Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.[15]

    • Quantification: The product of the reaction, Prostaglandin E2 (PGE2), is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[16]

    • Analysis: Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The Selectivity Index (SI) is determined by the ratio of IC50(COX-1)/IC50(COX-2).[3][6]

Table 1: Example COX-2 Inhibition Data for Novel Isoxazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
Celecoxib (Standard)>1000.85 ± 0.04>117
Derivative C3-0.93 ± 0.0124.26
Derivative C5-0.85 ± 0.0441.82
Derivative C6-0.55 ± 0.03-
Data adapted from studies on novel isoxazole derivatives.[3][6]
Cell-Based Functional Assays

These assays assess the compound's activity in a more physiologically relevant context using a cellular model of inflammation, typically LPS-stimulated macrophages.[14]

  • Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, leading to a large production of nitric oxide (NO), a key inflammatory mediator.[17] This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.[14][18]

  • Protocol: Griess Assay

    • Cell Culture: Seed RAW 264.7 cells (e.g., 1 x 10⁵ cells/mL) in a 96-well plate and allow them to adhere.[18]

    • Pre-treatment: Pre-treat the cells with various non-cytotoxic concentrations of the isoxazole compound for 1 hour.[18]

    • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS, 1 µg/mL).[14][18] Incubate for 24 hours.

    • Sample Collection: Collect 50-100 µL of the culture supernatant.[14][18]

    • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (typically 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[18]

    • Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.[14][19]

    • Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.[14][18]

  • Rationale: Compounds that inhibit the NF-κB or MAPK pathways should decrease the production of key pro-inflammatory cytokines like TNF-α and IL-6.[19][20]

  • Protocol: ELISA for Cytokine Levels

    • Cell Culture and Treatment: Follow steps 1-3 from the Griess Assay protocol.

    • Supernatant Collection: After the 24-hour incubation, collect the cell-free supernatants.[20]

    • ELISA: Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[19][20]

    • Analysis: Compare the cytokine levels in compound-treated wells to the LPS-only control wells to determine the percent inhibition.

Diagram 3: General Workflow for Cell-Based Anti-inflammatory Assays

Cell_Assay_Workflow A 1. Seed RAW 264.7 Cells (96-well plate) B 2. Pre-treat with Isoxazole Compound (1 hr) A->B C 3. Stimulate with LPS (24 hr) B->C D 4. Collect Supernatant C->D E1 5a. Griess Assay (Measure Nitrite/NO) D->E1 E2 5b. ELISA (Measure Cytokines TNF-α, IL-6) D->E2

Caption: A standardized workflow for evaluating isoxazoles in cell-based assays.

Structure-Activity Relationship (SAR) and Future Directions

The anti-inflammatory activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring. Molecular docking studies are often employed to rationalize the interaction of inhibitors within the active site of target enzymes like COX-2.[3] For instance, specific substitutions can enhance binding affinity or improve selectivity.

The future of isoxazole-based anti-inflammatory research lies in the development of multi-target agents that can simultaneously inhibit several key nodes in the inflammatory network (e.g., dual COX-2/5-LOX inhibitors or COX-2/MAPK inhibitors). This approach holds the promise of greater efficacy and a reduced potential for resistance or pathway compensation.

Conclusion

The isoxazole scaffold is a validated and highly versatile platform for the design of potent anti-inflammatory agents. Its derivatives have demonstrated efficacy through multiple mechanisms, most notably the selective inhibition of COX-2 and the modulation of critical pro-inflammatory signaling pathways like NF-κB and MAPK. A systematic evaluation using the in vitro and cell-based protocols outlined in this guide is essential for identifying and characterizing novel drug candidates. By integrating mechanistic understanding with robust experimental validation, researchers can continue to leverage the therapeutic potential of this remarkable heterocyclic core.

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Initial screening of 5-Methylisoxazole-3-carboxamide for antibacterial activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Antibacterial Screening of 5-Methylisoxazole-3-carboxamide

Abstract

The escalating crisis of antimicrobial resistance necessitates the discovery and evaluation of novel chemical entities with antibacterial potential. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be present in numerous biologically active compounds.[1][2][3] This guide provides a comprehensive, in-depth technical framework for the initial in vitro antibacterial screening of a specific isoxazole derivative, this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade. It details the foundational principles of susceptibility testing, provides step-by-step protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and offers a framework for data interpretation and subsequent steps. This guide is intended for researchers, scientists, and drug development professionals engaged in the primary evaluation of potential new antibacterial agents.

Introduction: The Scientific Rationale

The Isoxazole Scaffold: A Privileged Heterocycle

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic and structural profile, making the isoxazole ring a cornerstone in the design of pharmacologically active molecules.[1][2] Derivatives of this scaffold have demonstrated a vast array of biological activities, including anti-inflammatory, anticancer, and, critically, antimicrobial effects.[1][2][4] The stability of the ring system allows for extensive functionalization, while the inherent N-O bond presents a potential site for metabolic cleavage or chemical interaction within a biological system, a feature that can be exploited in drug design.[5][6]

Focus on this compound

The specific compound, this compound, serves as an exemplary candidate for an initial antibacterial screening campaign. While research on this exact parent compound is limited, studies on its derivatives have shown promising antibacterial and antitubercular activity. For instance, various amide derivatives of 5-methylisoxazole-3-carboxylic acid have been synthesized and evaluated against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), demonstrating significant activity with MIC values as low as 6.25 µM.[7][8][9] This existing data provides a strong rationale for systematically evaluating the core scaffold itself to establish a baseline of activity and to understand the contribution of the carboxamide moiety.

The primary objective of this initial screening is to determine if this compound possesses intrinsic antibacterial properties and to quantify this activity against a representative panel of pathogenic bacteria.

Foundational Principles of Antibacterial Susceptibility Testing

A successful screening campaign is built upon standardized, reproducible methodologies. The goal is to determine the lowest concentration of the test compound that can either inhibit the growth of or kill the target bacteria.[10][11]

Key Metrics: MIC and MBC
  • Minimum Inhibitory Concentration (MIC): This is the gold standard for susceptibility testing.[12] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[13][14] The MIC value is the primary determinant of a compound's potency; a lower MIC indicates higher potency.

  • Minimum Bactericidal Concentration (MBC): While the MIC indicates growth inhibition (bacteriostatic activity), the MBC reveals the concentration required to kill the bacteria.[15] It is defined as the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[16][17] Determining the MBC is a critical secondary step to differentiate between bacteriostatic and bactericidal agents.[5]

The Methodological Gold Standard: Broth Microdilution

For initial screening, the broth microdilution method is the preferred choice. It is a highly standardized, scalable, and quantitative technique that is endorsed by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][18][19] This method involves challenging a standardized bacterial suspension with serial dilutions of the test compound in a 96-well microtiter plate format, allowing for efficient testing of multiple compounds and concentrations simultaneously.[11][20]

Experimental Design for Primary Screening

A robust experimental design minimizes variability and ensures the data generated is both reliable and interpretable.

Selection of Bacterial Panel

The initial screening should include a panel of bacteria representing the major challenges in infectious disease. This panel must include:

  • Gram-Positive Representative: Staphylococcus aureus (e.g., ATCC 25923). This organism is a major human pathogen responsible for a wide range of infections.

  • Gram-Negative Representative: Escherichia coli (e.g., ATCC 25922). This organism is a common cause of urinary tract infections and sepsis and represents the challenge of the outer membrane barrier in Gram-negative bacteria.

  • Quality Control (QC) Strains: The use of reference strains with known susceptibility profiles (like the ATCC strains listed above) is mandatory.[21] These strains act as a self-validating system; if the MIC values for control antibiotics against these strains fall outside the established ranges, the entire experiment is considered invalid.[10]

Preparation of this compound
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~79 mM) in a suitable solvent. Dimethyl sulfoxide (DMSO) is commonly used due to its ability to dissolve a wide range of organic compounds.

  • Solvent Consideration: The final concentration of the solvent in the assay wells must be low (typically ≤1%) to avoid any intrinsic antimicrobial or growth-inhibitory effects. A solvent-only control must be included in every experiment to validate this.

Overall Screening Workflow

The workflow is designed to progress from a broad assessment of inhibitory activity to a more specific determination of bactericidal potential.

G cluster_mic Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay cluster_analysis Phase 4: Analysis Compound Prepare Compound Stock Solution Dilution Perform 2-fold Serial Dilutions in 96-Well Plate Compound->Dilution Media Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Standardized Bacteria Media->Inoculate Dilution->Inoculate IncubateMIC Incubate Plate (16-20h at 35°C) Inoculate->IncubateMIC ReadMIC Read MIC (Lowest concentration with no visible growth) IncubateMIC->ReadMIC PlateOut Plate Aliquots from Clear Wells (≥MIC) onto Agar ReadMIC->PlateOut IncubateMBC Incubate Agar Plates (18-24h at 35°C) PlateOut->IncubateMBC ReadMBC Count Colonies & Determine MBC (≥99.9% kill) IncubateMBC->ReadMBC Analysis Analyze Data & Compare MIC vs MBC ReadMBC->Analysis G Compound 5-Methylisoxazole- 3-carboxamide Membrane Bacterial Cell Membrane/Wall Compound->Membrane ETC Electron Transport Chain (ETC) Membrane->ETC ROS Superoxide (O2⁻) Generation ETC->ROS Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Death Bacterial Cell Death Damage->Death

Caption: Hypothetical mechanism involving oxidative stress.

Based on the initial screening results, logical next steps include:

  • Secondary Screening: Expand the panel of bacteria to include clinically relevant resistant strains (e.g., MRSA, VRE).

  • Time-Kill Kinetic Assays: To confirm bactericidal or bacteriostatic activity over time.

  • Toxicity Assays: Evaluate the compound's cytotoxicity against mammalian cell lines to determine its therapeutic index.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogues to identify key structural features required for activity, building on existing work.

This guide outlines a rigorous and scientifically sound methodology for the initial antibacterial screening of this compound. By adhering to standardized protocols, incorporating appropriate controls, and applying a logical workflow from MIC to MBC determination, researchers can generate high-quality, reproducible data. This initial assessment is a critical first step in the long journey of drug discovery, providing the foundational evidence needed to justify the advancement of a promising compound into the preclinical development pipeline.

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The Strategic Deployment of 5-Methylisoxazole-3-carboxamide in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 5-methylisoxazole-3-carboxamide as a high-value fragment for drug discovery. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond theoretical concepts to offer actionable insights and field-proven methodologies. We will dissect the rationale behind the selection of this fragment, detail its synthesis and physicochemical profile, outline a comprehensive screening cascade, and illustrate a strategic hit-to-lead optimization workflow.

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight compounds (typically <300 Da) that bind weakly but efficiently to a biological target.[2] These "fragments" serve as starting points for the rational, structure-guided evolution into potent, drug-like candidates. The core principle of FBDD lies in the higher probability of finding a binding event for a smaller, less complex molecule and the subsequent optimization of this interaction in an atom-efficient manner.[1]

This guide focuses on a particularly promising fragment: This compound . We will explore its unique attributes that make it a valuable constituent of a fragment library and provide a technical framework for its application in a drug discovery campaign.

The this compound Fragment: A Privileged Scaffold

The selection of fragments for a screening library is a critical step in any FBDD program. Ideal fragments are characterized by low molecular weight, a degree of structural complexity that allows for specific interactions, and synthetic tractability for subsequent optimization. This compound embodies these characteristics, making it a "privileged" scaffold for drug discovery.

Physicochemical Properties

A fragment's physicochemical properties are paramount to its success. Adherence to the "Rule of Three" is a widely accepted guideline for fragment design, proposing a molecular weight <300 Da, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors, and a cLogP ≤3.[3] this compound aligns well with these parameters.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂[4]
Molecular Weight 126.11 g/mol [4]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
cLogP -0.4PubChem
Aqueous Solubility High[3]

The high aqueous solubility of this fragment is a significant advantage for biophysical screening assays, which are often performed in aqueous buffers. Its favorable lipophilicity (cLogP) suggests that subsequent optimization is less likely to be hampered by poor solubility issues.

Structural Features and Rationale for Use

The this compound scaffold offers several strategic advantages:

  • Rigid Heterocyclic Core: The isoxazole ring provides a rigid, planar core that reduces the entropic penalty upon binding and presents well-defined vectors for chemical elaboration.

  • Defined Hydrogen Bonding: The carboxamide group provides a clear hydrogen bond donor (N-H) and acceptor (C=O), which can engage in specific interactions with the protein target. The isoxazole ring itself contains additional hydrogen bond acceptors (N and O).

  • Metabolic Stability: The this compound scaffold demonstrates greater metabolic stability compared to its 4-carboxamide isomer. The N-O bond in the 3-carboxamide is less prone to metabolic cleavage, which can circumvent the formation of potentially toxic metabolites.[5]

  • Synthetic Tractability: The isoxazole ring and its substituents are amenable to a wide range of synthetic modifications, allowing for systematic exploration of the surrounding chemical space during hit-to-lead optimization.

Synthesis of this compound and Analogs

A reliable and scalable synthetic route is essential for any fragment that is to be used in a drug discovery program. This compound can be synthesized from readily available starting materials.

General Synthetic Scheme

A common route involves the condensation of 2,5-hexanedione to form 5-methylisoxazole-3-carboxylic acid, which is then converted to the corresponding carboxamide.[4]

Synthesis 2,5-hexanedione 2,5-hexanedione Carboxylic_Acid 5-Methylisoxazole-3-carboxylic acid 2,5-hexanedione->Carboxylic_Acid Condensation Carbonyl_Chloride 5-Methylisoxazole-3-carbonyl chloride Carboxylic_Acid->Carbonyl_Chloride SOCl₂, Pyridine Carboxamide This compound Carbonyl_Chloride->Carboxamide Amine source

Caption: General synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative, non-optimized protocol based on literature precedents.[4]

  • Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid.

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione in a suitable solvent.

    • The solution is heated to reflux for a specified period.

    • Upon completion, the reaction mixture is cooled, and the product is isolated and purified to yield 5-methylisoxazole-3-carboxylic acid.

  • Step 2: Synthesis of 5-Methylisoxazole-3-carbonyl chloride.

    • To a solution of 5-methylisoxazole-3-carboxylic acid, add thionyl chloride and a catalytic amount of pyridine at 0°C.

    • The reaction mixture is stirred at room temperature until the conversion is complete.

    • The excess thionyl chloride is removed under reduced pressure to yield the crude carbonyl chloride, which is used in the next step without further purification.

  • Step 3: Synthesis of this compound.

    • The crude 5-methylisoxazole-3-carbonyl chloride is dissolved in an appropriate solvent and treated with a source of ammonia (e.g., ammonium hydroxide) at 0°C.

    • The reaction is stirred at room temperature for several hours.

    • The product, this compound, is then isolated and purified by recrystallization or column chromatography.

Biophysical Screening Cascade for Fragment Hits

Due to the weak binding affinity of fragments, sensitive biophysical techniques are required for their detection.[6] A multi-step screening cascade is often employed to identify and validate true hits while eliminating false positives.

Screening_Cascade cluster_0 Primary Screen cluster_1 Secondary Screen (Validation) cluster_2 Tertiary Screen (Characterization) Primary Thermal Shift Assay (DSF) Secondary NMR Spectroscopy (e.g., Saturation Transfer Difference) Primary->Secondary Hits Tertiary Isothermal Titration Calorimetry (ITC) & X-ray Crystallography Secondary->Tertiary Validated Hits

Caption: A typical biophysical screening cascade for fragment-based drug discovery.

Primary Screen: Thermal Shift Assay (DSF)

Differential Scanning Fluorimetry (DSF), or thermal shift assay, is a high-throughput, low-cost method for primary screening. It measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm suggests that the fragment stabilizes the protein.

  • Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, the dye fluoresces. A binding ligand will stabilize the protein, shifting the unfolding curve to a higher temperature.

  • Experimental Causality: This method is chosen for its speed and low protein consumption, making it ideal for screening a large fragment library.[6] A significant thermal shift provides the first indication of a potential binding event.

Secondary Screen: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for validating hits from the primary screen. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD), are particularly well-suited for fragment screening.

  • Principle of STD NMR: The protein is selectively saturated with radiofrequency pulses. If a fragment binds to the protein, this saturation is transferred to the fragment, resulting in a decrease in the intensity of its NMR signals.

  • Experimental Causality: STD NMR confirms a direct interaction between the fragment and the target protein and can provide information about the binding epitope. It is highly effective at eliminating false positives from the primary screen.[6]

Tertiary Screen: ITC and X-ray Crystallography

Validated hits are further characterized to determine their binding affinity and binding mode.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

  • X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of the fragment bound to the protein.[6] This structural information is invaluable for the subsequent hit-to-lead optimization phase, as it reveals the precise binding mode and identifies potential vectors for fragment elaboration.[7]

Hit-to-Lead Optimization: A Case Study with this compound

Once a fragment hit is validated and its binding mode is determined, the next phase is to optimize its affinity and selectivity to generate a lead compound. This is typically achieved through three main strategies: fragment growing, fragment linking, and fragment merging.[1]

Hypothetical Case Study: Targeting a Protein Kinase

Let's consider a hypothetical scenario where this compound is identified as a hit against a protein kinase of interest. X-ray crystallography reveals that the carboxamide group forms a key hydrogen bond with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Hit_to_Lead cluster_0 Fragment Hit cluster_1 Fragment Growing cluster_2 Lead-like Compound Hit This compound (KD = 500 µM) Grown_Fragment Addition of a phenyl group to the methyl position (KD = 50 µM) Hit->Grown_Fragment Structure-guided design Lead Further optimization with a solubilizing group (KD = 100 nM) Grown_Fragment->Lead Improved ADME properties

Sources

Methodological & Application

Synthesis protocol for 5-Methylisoxazole-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthesis Protocol

Strategic Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives: A Guide for Medicinal Chemists

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone pharmacophore in modern drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in a multitude of therapeutic agents. Marketed drugs such as the anti-inflammatory Valdecoxib, the antibiotic Cloxacillin, and the anticonvulsant Zonisamide feature this versatile scaffold.[2][3] Specifically, the this compound core represents a privileged substructure, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][4][5]

This guide provides a detailed, experience-driven protocol for the synthesis of this compound derivatives, focusing on a robust and widely applicable two-step pathway. We will delve into the causal logic behind procedural choices, offering insights beyond a mere recitation of steps to empower researchers in their synthetic endeavors.

Overall Synthetic Strategy

The most common and reliable route to access diverse this compound derivatives involves a two-stage process. First, a stable and readily available precursor, 5-methylisoxazole-3-carboxylic acid, is synthesized. Second, this carboxylic acid is "activated" to facilitate amide bond formation with a desired amine. This strategy allows for the late-stage introduction of various amine-containing fragments, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Amide Formation A Starting Materials (e.g., 2,5-Hexanedione) B 5-Methylisoxazole-3-carboxylic Acid (2) A->B Condensation/ Cyclization C 5-Methylisoxazole-3-carbonyl Chloride (3) B->C Acid Activation (e.g., SOCl₂) D Target Carboxamide Derivative (4) C->D Amide Coupling (with R-NH₂)

Figure 1: High-level overview of the two-stage synthetic pathway.

Detailed Protocols & Mechanistic Insights

Stage 1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid (2)

The foundational step is the creation of the isoxazole core. A dependable method involves the condensation of a 1,4-dicarbonyl compound with hydroxylamine, which proceeds via cyclization to form the stable heterocyclic ring.[6]

Protocol 1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid

Reagent/SolventMolecular Wt.Moles (Equiv.)Amount Used
2,5-Hexanedione114.14 g/mol 0.4 mol (1.0)45.75 g
Nitric Acid (conc.)63.01 g/mol -Varies
Sulfuric Acid (conc.)98.08 g/mol -Varies
Aqueous Methanol--As needed

Step-by-Step Procedure:

  • Reaction Setup: Prepare a solution of concentrated nitric acid and sulfuric acid. This strong oxidizing medium is necessary to convert one of the methyl groups of the diketone into a carboxylic acid precursor.

  • Reagent Addition: To the cooled acid mixture, slowly add 2,5-hexanedione (0.4 M). The reaction is exothermic and requires careful temperature control to prevent side reactions.

  • Reaction: After the addition is complete, the mixture is refluxed for 3 hours and then boiled for an additional 2 hours to drive the reaction to completion.[6]

  • Work-up and Purification: The reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration. Recrystallization from aqueous methanol yields the pure 5-methylisoxazole-3-carboxylic acid (2).[6]

  • Expert Insight (Causality): The use of a 1,4-dicarbonyl compound like 2,5-hexanedione is a classic strategy for forming five-membered heterocycles. The two carbonyl groups are perfectly spaced to react with the two functional ends of hydroxylamine (H₂N-OH), leading to a thermodynamically stable aromatic isoxazole ring.

Stage 2: Amide Bond Formation via Acyl Chloride

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable under mild conditions. The hydroxyl group (-OH) of the acid is a poor leaving group. Therefore, the carboxylic acid must be activated. A common and highly effective method is to convert it into an acyl chloride.[7]

Protocol 2: Preparation of 5-Methylisoxazole-3-carbonyl Chloride (3)

Reagent/SolventMolecular Wt.Notes
5-Methylisoxazole-3-carboxylic Acid (2)127.10 g/mol Starting material from Stage 1
Thionyl Chloride (SOCl₂)118.97 g/mol Used in excess as both reagent and solvent
Pyridine79.10 g/mol Catalytic amount

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂) with 5-methylisoxazole-3-carboxylic acid (2).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) and a catalytic drop of pyridine.

  • Reaction: Gently reflux the mixture. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-methylisoxazole-3-carbonyl chloride (3), a liquid or low-melting solid, is highly reactive and is typically used immediately in the next step without further purification.[6][8]

  • Expert Insight (Trustworthiness): The conversion to an acyl chloride is a self-validating system. The chloride ion is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and primed for attack by a nucleophilic amine. This high reactivity ensures that the subsequent amide formation step proceeds efficiently, often to completion at room temperature.[9]

Protocol 3: Synthesis of N-Aryl-5-methylisoxazole-3-carboxamide (4)

G cluster_workflow Amide Coupling Workflow A Dissolve Amine in Dry Solvent B Cool to 0 °C (Ice Bath) A->B C Slowly Add Acyl Chloride (3) Solution B->C D Stir at Room Temperature (e.g., 12 hours) C->D E Monitor by TLC D->E F Aqueous Work-up (Quench & Extract) E->F G Purify Product (Crystallization/Chromatography) F->G H Characterize (NMR, MS, IR) G->H

Figure 2: Experimental workflow for the final amide coupling reaction.

Reagent/SolventMoles (Equiv.)Notes
5-Methylisoxazole-3-carbonyl Chloride (3)1.0Crude from previous step
Substituted Amine (R-NH₂)1.0 - 1.2The diversity element
Dry Solvent (e.g., DCM, Toluene)-Must be anhydrous
Base (e.g., Pyridine, Triethylamine)1.2 - 1.5HCl scavenger

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the desired substituted amine and a non-nucleophilic base (like pyridine or triethylamine) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Argon) and cool the mixture in an ice bath.

  • Reagent Addition: Slowly add a solution of the crude 5-methylisoxazole-3-carbonyl chloride (3) in the same dry solvent to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 12 hours) until completion.[6]

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.[6]

  • Work-up: Quench the reaction with water or dilute acid (e.g., 1N HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the final this compound derivative (4).[5][10]

  • Expert Insight (Causality): The addition of a base like pyridine is critical. The reaction between the acyl chloride and the amine generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine, converting it into an ammonium salt which is no longer nucleophilic. The added base acts as an "HCl scavenger," neutralizing the acid as it forms and ensuring the starting amine remains available to react.

Safety Precautions

  • Thionyl Chloride (SOCl₂): Is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Acids and Bases: Concentrated acids (Nitric, Sulfuric) and bases (Pyridine) are corrosive. Handle with care and appropriate PPE.

  • Solvents: Organic solvents are flammable. Ensure all heating is done using heating mantles or oil baths, with no open flames nearby.

Conclusion

This application note outlines a robust and versatile protocol for synthesizing this compound derivatives. By understanding the rationale behind key steps—such as the necessity of carboxylic acid activation and the role of a base in the final coupling—researchers can confidently adapt and troubleshoot these procedures. This synthetic strategy provides an efficient platform for generating diverse compound libraries, accelerating the discovery of new therapeutic agents based on the privileged isoxazole scaffold.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Medicinal Chemistry Perspective of Fused Isoxazole Deriv
  • Synthesis and Evaluation of New this compound Derivatives as Antitubercular Agents. Bentham Science Publishers.
  • Novel isoxazoles: Significance and symbolism. Academic Source.
  • (PDF) Synthesis and Evaluation of new this compound Derivatives as Antitubercular Agents.
  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
  • 5-METHYLISOXAZOLE-3-CARBONYL CHLORIDE. ChemicalBook.
  • Methyl 5-methylisoxazole-3-carboxylate: A Versatile Building Block in Organic Synthesis. Benchchem.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.
  • 5-methylisoxazole-3-carbonyl chloride;CAS No.:39499-34-8. ChemShuttle.
  • ethyl 3-ethyl-5-methyl-4-isoxazolecarboxyl
  • Synthesis of ethyl 5-methyl-3-(quinoxalin-2-yl)
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • 5-Methylisoxazole-3-carbonyl chloride. PubChem.
  • 5-Methylisoxazole-3-carbonyl chloride. CymitQuimica.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar.
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

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The Strategic Utility of 5-Methylisoxazole-3-carboxamide in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the isoxazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds and functional materials. Among the variedly substituted isoxazoles, 5-Methylisoxazole-3-carboxamide emerges as a particularly versatile and strategic building block. Its unique electronic and steric properties, conferred by the arrangement of the methyl and carboxamide groups on the heterocyclic ring, offer chemists a reliable and adaptable platform for the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of this compound as a synthetic precursor. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of its synthesis and reactivity, offering field-proven insights into optimizing reaction conditions and diversifying its applications. The protocols detailed herein are designed to be self-validating, supported by characterization data and authoritative references to ensure reproducibility and scientific rigor.

Core Principles: Synthesis of the Isoxazole Scaffold

The construction of the 5-methylisoxazole ring system is a cornerstone of its application. The most classical and reliable method involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][2] This reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.

dot graph "Mechanism_of_Isoxazole_Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Generalized mechanism of 5-methylisoxazole ring formation.

Synthetic Protocols: From Precursors to the Carboxamide Building Block

The journey to utilizing this compound begins with the synthesis of its direct precursor, 5-Methylisoxazole-3-carboxylic acid, or through a more direct one-pot synthesis of the amide itself.

Protocol 1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid

This two-step process begins with the formation of the isoxazole ring followed by hydrolysis of an ester group. A more direct, albeit harsher, method involves the oxidative cyclization of 2,5-hexanedione.

Method A: From Diethyl Oxalate and Acetone

This Claisen condensation followed by cyclization offers a high-yielding route to the corresponding ester, which is then hydrolyzed.

Step 1: Synthesis of Ethyl 5-Methylisoxazole-3-carboxylate

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, prepare a solution of sodium ethoxide in ethanol.

  • Cool the solution in an ice bath and add a mixture of diethyl oxalate and acetone dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Acidify the reaction mixture with a dilute acid (e.g., H₂SO₄) to a pH of 4-5.

  • Add hydroxylamine hydrochloride and reflux the mixture for 2-4 hours.

  • After cooling, the product can be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure.

Step 2: Hydrolysis to 5-Methylisoxazole-3-carboxylic Acid

  • Dissolve the crude ethyl 5-methylisoxazole-3-carboxylate in a mixture of ethanol and water.

  • Add a stoichiometric amount of a base (e.g., sodium hydroxide or lithium hydroxide) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 5-Methylisoxazole-3-carboxylic acid.

Method B: One-Pot Synthesis from 2,5-Hexanedione This method provides a direct route to the carboxylic acid.

  • In a flask equipped with a reflux condenser, heat nitric acid (5.2 M) to its boiling point.

  • Turn off the heat source and add 2,5-hexanedione dropwise. The rate of addition should be controlled to maintain a steady evolution of brown NO₂ gas.

  • After the addition is complete, heat the solution at reflux for at least 1.5 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the crystals, wash with ice-cold water, and air dry to yield 5-Methylisoxazole-3-carboxylic acid.

Protocol 2: One-Pot Synthesis of this compound

This efficient method bypasses the isolation of the carboxylic acid and its subsequent activation, proceeding directly from simple starting materials to the target carboxamide.[3]

dot graph "One_Pot_Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Workflow for the one-pot synthesis of this compound.

Experimental Procedure: [3]

  • To a stirred solution of sodium methoxide in methanol at 0-10 °C, add a mixture of dimethyl oxalate and acetone dropwise.

  • Maintain the reaction at this temperature for approximately 3 hours.

  • Acidify the mixture to pH 4-5 with sulfuric acid.

  • Add hydroxylamine hydrochloride and reflux the mixture for 8 hours.

  • Cool the reaction to 10 °C and introduce liquid ammonia until the solution is saturated, maintaining the temperature between 20-25 °C.

  • Remove the methanol under reduced pressure.

  • Add water and heat to 70 °C, then cool to 20 °C to precipitate the product.

  • Filter, wash with water until neutral, and dry to obtain this compound.

Application in the Synthesis of Bioactive Molecules

The true value of this compound lies in its utility as a scaffold for generating libraries of compounds for drug discovery. The primary mode of its application is through the derivatization of the carboxamide nitrogen. This is typically achieved by first converting the precursor carboxylic acid to a more reactive species, such as an acid chloride.

Protocol 3: General Procedure for the Synthesis of N-Substituted this compound Derivatives

This protocol is a robust method for coupling the isoxazole core with a wide range of primary and secondary amines.

Step 1: Synthesis of 5-Methylisoxazole-3-carbonyl chloride [4]

  • In a round-bottom flask, suspend 5-Methylisoxazole-3-carboxylic acid in a suitable solvent (e.g., dichloromethane or toluene).

  • Add a catalytic amount of pyridine or DMF.

  • Cool the mixture in an ice bath and add thionyl chloride (SOCl₂) dropwise.

  • Allow the reaction to stir at room temperature for several hours or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting 5-Methylisoxazole-3-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling [1][4]

  • Dissolve the desired primary or secondary amine in an aprotic solvent (e.g., dichloromethane, THF) containing a base (e.g., triethylamine or pyridine) to act as an acid scavenger.

  • Cool the solution in an ice bath.

  • Add a solution of the crude 5-Methylisoxazole-3-carbonyl chloride in the same solvent dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Upon completion, the reaction mixture can be washed with water, dilute acid, and brine. The organic layer is then dried and concentrated.

  • The crude product is purified by recrystallization or column chromatography.

Application Example 1: Antitubercular Agents

Researchers have successfully synthesized a series of this compound derivatives and evaluated their activity against Mycobacterium tuberculosis.[2][4][5][6] The general synthetic scheme follows Protocol 3, where various substituted anilines are coupled with 5-Methylisoxazole-3-carbonyl chloride.

CompoundSubstituent (R) on AmineMIC (µM) against M. tuberculosis H37RvReference
9 4-Fluorophenyl6.25[4]
10 2,4-Dichlorophenyl3.125[4][6]
13 4-Nitrophenyl6.25[4]
14 2,4-Dichlorobenzoyl3.125[4][6]

The data clearly indicates that the electronic nature of the substituent on the phenyl ring of the amine plays a crucial role in the antitubercular activity, with electron-withdrawing groups appearing to enhance potency.[4]

Application Example 2: Anticancer Agents

The this compound scaffold has also been explored for its potential in developing anticancer agents.[7][8] In one study, a series of derivatives were synthesized and tested against various cancer cell lines, demonstrating moderate to potent antiproliferative activities.[7] The synthesis again relies on the robust amide coupling strategy outlined in Protocol 3, often employing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to facilitate the reaction directly from the carboxylic acid.[8]

Characterization and Quality Control

Ensuring the identity and purity of the synthesized compounds is paramount. The following table provides typical spectroscopic data for selected this compound derivatives, which can be used as a reference for validation.

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Reference
N-(2,4-dichlorophenyl)-5-methylisoxazole-3-carboxamide (10) 2.39 (s, 3H, CH₃), 6.25 (s, 1H, CH), 7.59-8.34 (m, 3H, Ar-H), 9.23 (s, 1H, NH)10.0 (CH₃), 100.6 (C), 124.7, 125.8, 128.9, 133.2, 135.2, 138.8 (Ar-C), 153.2 (C), 162.8 (C=O), 169.2 (C)3508 (N-H), 1719 (C=O), 1651 (C=O), 1540 (N-O), 1252 (C-O)[6]
N-(2,4-dichlorobenzoyl)-5-methylisoxazole-3-carboxamide (14) 2.39 (s, 3H, CH₃), 6.28 (s, 1H, CH), 7.66-8.30 (m, 3H, Ar-H), 7.59-7.83 (m, 5H, Ar-H), 9.18 (s, 1H, NH)11.0 (CH₃), 100.2 (C), 124.7, 126.3, 128.7, 132.2, 134.6, 138.8 (Ar-C), 153.3 (C), 162.3 (C=O), 169.1 (C), 196.1 (C=O)3500 (N-H), 1718 (C=O), 1650 (C=O), 1538 (N-O), 1250 (C-O)[6]

Conclusion

This compound is a high-value synthetic building block with proven applications in drug discovery. Its synthesis is accessible through multiple reliable routes, and its reactivity is well-defined, primarily centered around the versatile amide functionality. The protocols and data presented in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this strategic starting material. By understanding the underlying principles of its synthesis and reactivity, scientists can confidently employ this compound to construct novel molecules with tailored biological activities, contributing to the advancement of medicinal chemistry and beyond.

References

  • Organic Syntheses Procedure. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New this compound Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 114-122.
  • Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of new this compound Derivatives as Antitubercular Agents. ResearchGate.
  • LibreTexts. (2022). Chemistry of Amides. In Chemistry LibreTexts.
  • R Discovery. (2015). Synthesis and Evaluation of New this compound Derivatives as Antitubercular Agents.
  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Science.
  • ResearchGate. (2015). Synthesis and Evaluation of New this compound Deriva- tives as Antitubercular Agents.
  • Google Patents. (1997). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ScienceOpen. (n.d.). Supporting Information.
  • Jaradat, N., Zaid, A. N., Al-Ramahi, R., Zaid, H., Battah, A., & Shraim, N. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine.

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Application Notes and Protocols for High-Throughput Screening of 5-Methylisoxazole-3-carboxamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-methylisoxazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Analogues of this scaffold have shown promise as anti-inflammatory, anti-cancer, and anti-infective agents. The therapeutic potential of this class of compounds stems from its ability to interact with a variety of biological targets, including enzymes and signaling proteins. High-throughput screening (HTS) is an essential tool for efficiently interrogating large libraries of this compound analogues to identify novel modulators of therapeutically relevant targets.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for this compound class. It offers a selection of robust biochemical and cell-based assays tailored to likely biological targets, complete with detailed protocols, data analysis guidelines, and the scientific rationale behind the experimental design.

Target Classes for this compound Analogues

Based on existing literature, several key protein families have been identified as potential targets for this compound derivatives. This guide will focus on providing HTS protocols for three such target classes:

  • Protein Kinases: These enzymes are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.

  • Cyclooxygenase (COX) Enzymes: Specifically COX-2, which is a key enzyme in the inflammatory pathway and a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This pathway is central to the inflammatory response and cell survival, making it an attractive target for various pathologies.

The following sections will detail specific HTS assays for each of these target classes.

Section 1: Biochemical Assay for Protein Kinase Inhibitors - A TR-FRET Approach

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful tool for HTS due to their homogeneous format, high sensitivity, and resistance to interference from library compounds. The LanthaScreen® Eu Kinase Binding Assay and the Z'-LYTE™ Kinase Assay are two widely used TR-FRET platforms for identifying kinase inhibitors.[1][2]

Principle of the LanthaScreen® Eu Kinase Binding Assay

This assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest.[1] A europium (Eu)-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.[3]

Experimental Workflow: LanthaScreen® Eu Kinase Binding Assay

LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate (384-well) Compound_Prep Prepare 3X Compound Dilution Series Add_Compound 1. Add 5 µL of 3X Compound Kinase_Prep Prepare 3X Kinase/Eu-Ab Mix Add_Kinase 2. Add 5 µL of 3X Kinase/Eu-Ab Mix Tracer_Prep Prepare 3X Tracer Solution Add_Tracer 3. Add 5 µL of 3X Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate 4. Incubate (e.g., 1 hr at RT) Add_Tracer->Incubate Read_Plate 5. Read TR-FRET Signal Incubate->Read_Plate

Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.

Detailed Protocol: LanthaScreen® Eu Kinase Binding Assay for p38 MAPKα

This protocol is adapted for a 384-well plate format with a final assay volume of 15 µL.[4]

Materials:

  • p38 MAPKα kinase, His-tagged

  • LanthaScreen® Eu-anti-His Antibody

  • Kinase Tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound analogues) dissolved in 100% DMSO

  • Positive control inhibitor (e.g., SB203580)

  • 384-well, low-volume, black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and controls in 100% DMSO.

    • Transfer 150 nL of each compound solution to the assay plate. This will result in a 1% final DMSO concentration.

  • Reagent Preparation (Prepare fresh):

    • 1X Kinase Buffer A: Dilute the 5X stock to 1X with distilled water.

    • 3X Kinase/Eu-Ab Mixture: Prepare a solution containing 15 nM p38 MAPKα and 6 nM Eu-anti-His Antibody in 1X Kinase Buffer A.

    • 3X Tracer Solution: Prepare a solution of the kinase tracer at 3 times the final desired concentration (e.g., 30 nM for a 10 nM final concentration) in 1X Kinase Buffer A. The optimal tracer concentration should be determined experimentally and is typically close to its Kd for the kinase.

  • Assay Assembly:

    • To each well of the assay plate containing the compounds, add 5 µL of the 3X Kinase/Eu-Ab Mixture.

    • Add 5 µL of the 3X Tracer Solution to each well.

    • The final volume in each well will be 15 µL.

  • Incubation and Measurement:

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

Data Analysis:

  • Calculate the emission ratio: (665 nm emission / 615 nm emission).

  • Normalize the data using the high control (DMSO only) and low control (saturating concentration of a known inhibitor).

    • % Inhibition = 100 * (1 - [(Ratio_sample - Ratio_low_control) / (Ratio_high_control - Ratio_low_control)])

  • Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Value
Final Kinase Concentration5 nM
Final Eu-Ab Concentration2 nM
Final Tracer Concentration~Kd of tracer for the kinase
Final DMSO Concentration1%
Incubation Time60 minutes at RT

Section 2: Fluorometric Assay for COX-2 Inhibitors

A fluorometric assay for COX-2 provides a sensitive and high-throughput method to screen for inhibitors. This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic probe.

Principle of the COX-2 Fluorometric Assay

The assay is based on the detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme. A probe included in the reaction produces a fluorescent signal that is proportional to the amount of PGG2 generated.[5] Inhibitors of COX-2 will reduce the production of PGG2, leading to a decrease in the fluorescent signal.

Detailed Protocol: COX-2 Inhibitor Screening

This protocol is designed for a 96-well plate format but can be adapted to 384-well plates.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • NaOH

  • Celecoxib (positive control inhibitor)

  • Test compounds

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the COX Probe in COX Assay Buffer.

    • Prepare a working solution of the COX Cofactor in COX Assay Buffer.

    • Prepare the Arachidonic Acid/NaOH solution immediately before use.

  • Assay Plate Setup:

    • Test Compounds: Add 2 µL of test compound dilutions to the wells.

    • Enzyme Control (EC): Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC): Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer.

    • Solvent Control (SC): If necessary, include wells with the same final concentration of the compound solvent.

  • Reaction Mix Preparation:

    • For each well, prepare 80 µL of Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Execution:

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of the COX-2 enzyme solution to all wells except the no-enzyme control.

    • Incubate for 5-10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

  • Measurement:

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

Data Analysis:

  • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Calculate the percent inhibition:

    • % Inhibition = [1 - (Slope_sample / Slope_EC)] * 100

  • Determine the IC50 values by plotting percent inhibition against the logarithm of the inhibitor concentration.

ComponentFinal Concentration
COX-2 EnzymeVaries by lot, follow manufacturer's recommendation
Arachidonic Acid~10-100 µM
COX ProbeAs per kit instructions
Test CompoundVaries based on library concentration

Section 3: Cell-Based Reporter Assay for NF-κB Signaling Pathway

Cell-based assays are crucial for identifying compounds that modulate cellular pathways in a more physiologically relevant context. A luciferase reporter assay is a common method for monitoring the activation of the NF-κB signaling pathway.[6]

Principle of the NF-κB Luciferase Reporter Assay

This assay utilizes a stable cell line (e.g., HeLa or HEK293) that has been engineered to express a luciferase reporter gene under the control of NF-κB response elements.[7] When the NF-κB pathway is activated (e.g., by TNFα), the NF-κB transcription factor translocates to the nucleus and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of NF-κB activation. Inhibitors of the pathway will reduce the luminescent signal.

Experimental Workflow: NF-κB Reporter Assay

NFkB_Workflow cluster_cell_culture Cell Culture & Plating cluster_treatment Compound Treatment & Stimulation cluster_readout Luminescence Reading Seed_Cells 1. Seed NF-κB reporter cells in 384-well plates Add_Compounds 2. Add test compounds & incubate Seed_Cells->Add_Compounds Add_Stimulant 3. Add stimulant (e.g., TNFα) & incubate Add_Compounds->Add_Stimulant Add_Lysis_Reagent 4. Add luciferase assay reagent Add_Stimulant->Add_Lysis_Reagent Read_Luminescence 5. Measure luminescence Add_Lysis_Reagent->Read_Luminescence

Caption: Workflow for an NF-κB Luciferase Reporter Assay.

Detailed Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • NF-κB Luciferase Reporter HeLa Stable Cell Line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • TNFα (stimulant)

  • Test compounds

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Detection System)

  • 384-well, white, solid-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed the NF-κB reporter cells into 384-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Add test compounds at various concentrations to the cells and incubate for a predetermined time (e.g., 1 hour).

  • Stimulation:

    • Add TNFα to the wells to a final concentration that gives a robust signal (e.g., 1-10 ng/mL).

    • Incubate for an optimized period (e.g., 6-8 hours) to allow for luciferase expression.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period (e.g., 10 minutes) to ensure cell lysis and a stable luminescent signal.

    • Measure the luminescence using a plate-based luminometer.

Data Analysis:

  • Normalize the data to the stimulated (positive) and unstimulated (negative) controls.

  • Calculate the percent inhibition of NF-κB activation.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine IC50 values.

Section 4: Assay Validation and Data Interpretation

Rigorous assay validation is critical to ensure the reliability of HTS data.[8] Key parameters to assess include:

  • Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9]

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control. A higher S/B ratio is generally desirable.

  • DMSO Tolerance: The assay should be robust to the final concentration of DMSO used to deliver the compounds.[8]

Hit Confirmation and Prioritization:

Initial hits from the primary screen should be subjected to a confirmation process:

  • Re-testing: Confirm the activity of the hits in the primary assay.

  • Dose-Response Curves: Generate IC50 or EC50 values to determine the potency of the hits.

  • Orthogonal Assays: Use a different assay format to confirm the activity and rule out assay-specific artifacts.

  • Counter-screens: Screen hits against related targets to assess selectivity.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The HTS assays and protocols detailed in these application notes provide a robust framework for screening libraries of analogues against relevant biological targets. By employing these methods and adhering to rigorous validation and hit confirmation strategies, researchers can efficiently identify and advance promising lead compounds for further drug development.

References

  • Shaveta, G., et al. (2017). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders.
  • Szewczyk, M. M., et al. (2018). Probing Mitochondrial Permeability Transition Pore Activity in Nucleated Cells and Platelets by High-Throughput Screening Assays Suggests Involvement of Protein Phosphatase 2B in Mitochondrial Dynamics. ASSAY and Drug Development Technologies, 16(8), 445-455. [Link]
  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual.
  • Gerbino, D. C., et al. (2023). A high throughput method for detection of cyclooxygenase-2 enzyme inhibitors by effect-directed analysis applying high performance thin layer chromatography-bioassay-mass spectrometry.
  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual [Internet]. [Link]
  • Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. In High-Throughput Screening for Food Safety Assessment (pp. 233-255). Woodhead Publishing. [Link]
  • Iversen, P. W., et al. (2012).
  • Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. [Link]
  • National Center for Biotechnology Information. (2014). Small Molecules Targeting the Mitochondrial Permeability Transition. Probe Reports from the NIH Molecular Libraries Program. [Link]
  • Li, Y., et al. (2024). Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform.
  • Shun, T. Y., et al. (2011). Identifying actives from HTS data sets: practical approaches for the selection of an appropriate HTS data-processing method and quality control review. Journal of biomolecular screening, 16(1), 1-14. [Link]
  • Iversen, P. W., et al. (2012).
  • Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in molecular biology (Clifton, N.J.), 1439, 75–98. [Link]
  • Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection. [Link]
  • Abbkine. (n.d.). Mitochondrial Permeability Transition Pore Assay. [Link]
  • Abeomics. (n.d.). NF-kB Reporter Assay|Compound Screening Services. [Link]
  • Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 75-98. [Link]
  • De, S., et al. (2021). FRET-Based Screening Identifies p38 MAPK and PKC Inhibition as Targets for Prevention of Seeded α-Synuclein Aggregation. Neurotherapeutics, 18(3), 1749-1763. [Link]
  • Blazer, L. L., et al. (2011). Development of a Novel High-Throughput Screen and Identification of Small-Molecule Inhibitors of the Gα(i1)-RGS17 Protein-Protein Interaction Using AlphaScreen. Journal of biomolecular screening, 16(4), 436-444. [Link]
  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current chemical genomics, 1, 2-10. [Link]
  • High-Throughput Screening Center. (2007). Guidance for Assay Development & HTS. [Link]
  • Cambridge MedChem Consulting. (2017, November 13).
  • Shun, T. Y., et al. (2011). Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. Journal of Biomolecular Screening, 16(1), 1-14. [Link]
  • BPS Bioscience. (n.d.). NF-κB Reporter Cellular Assay Pack (CHOK1) (Discontinued). [Link]
  • Zhang, X. D. (2016). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert opinion on drug discovery, 11(11), 1057-1068. [Link]
  • Signosis. (n.d.). NFkB Luciferase Reporter HeLa Stable Cell Line (2 vials). [Link]
  • De, S., et al. (2021). FRET-Based Screening Identifies p38 MAPK and PKC Inhibition as Targets for Prevention of Seeded α-Synuclein Aggregation. Neurotherapeutics : the journal of the American Society for Experimental NeuroTherapeutics, 18(3), 1749–1763. [Link]
  • De, S., et al. (2021).
  • Wülfing, E., et al. (2023). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem, 18(1), e202200465. [Link]
  • Tanaka, Y., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific reports, 13(1), 15309. [Link]
  • Acevedo-Jake, A. M., et al. (2023). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS discovery : advancing life sciences R & D, 28(4), 133–142. [Link]
  • Acevedo-Jake, A. M., et al. (2023). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS discovery : advancing life sciences R & D, 28(4), 133–142. [Link]
  • Wülfing, E., et al. (2023). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem, 18(1), e202200465. [Link]

Sources

Application Notes & Protocols for the Quantification of 5-Methylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for 5-Methylisoxazole-3-carboxamide

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As with any potential therapeutic agent or key intermediate, the ability to accurately and reliably quantify its concentration in various matrices is paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the quantification of this compound.

This document is structured to provide not just protocols, but also the underlying scientific rationale for the methodological choices, ensuring that the described procedures are robust, reproducible, and can be validated to meet stringent regulatory standards. We will delve into the two most powerful and widely adopted analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Foundational Principles of Analytical Method Selection

The choice of an analytical method is dictated by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and throughput. For this compound, both HPLC-UV and LC-MS/MS offer distinct advantages.

  • High-Performance Liquid Chromatography (HPLC): This technique is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the quantification of non-volatile compounds.[1][2] When coupled with a UV detector, it provides a robust and cost-effective method for assay and impurity profiling, particularly in bulk drug substances and pharmaceutical formulations.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, especially in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the gold standard.[4][5] Its ability to selectively monitor for a specific mass-to-charge ratio of the analyte and its fragments minimizes interferences from the matrix, providing highly reliable data for pharmacokinetic and metabolic studies.[6][7][8]

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This section outlines a reverse-phase HPLC (RP-HPLC) method suitable for the quantification of this compound in bulk material or simple formulations. The method is designed to be a starting point for method development and validation.[1]

Rationale for Chromatographic Conditions

The selection of a C18 stationary phase is based on its wide applicability for the separation of moderately polar compounds like this compound. The mobile phase, consisting of acetonitrile and water, is a common choice for RP-HPLC, and the addition of a small amount of acid (formic or phosphoric acid) helps to ensure good peak shape by protonating any free silanol groups on the stationary phase and suppressing the ionization of the analyte.[9][10] UV detection is appropriate as the isoxazole ring system is expected to have a UV chromophore.

Experimental Protocol: HPLC-UV

Objective: To quantify this compound using RP-HPLC with UV detection.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid, analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector[3]

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% formic acid.

    • Degas the mobile phase before use.

  • Standard Solution Preparation (Example Concentration: 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.[1] This will be your stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range.

  • Sample Solution Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve and dilute the sample in the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (a starting point could be around 220-260 nm).

  • Data Analysis:

    • Inject the standard solutions to establish the retention time and to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and identify the peak corresponding to this compound by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Inject Sample Sample Solution Preparation Sample->HPLC Inject DataAcq Data Acquisition HPLC->DataAcq Signal Calibration Calibration Curve Generation DataAcq->Calibration Quantification Quantification of Analyte DataAcq->Quantification Calibration->Quantification Apply

Caption: Workflow for the quantification of this compound by HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Bioanalysis

For the quantification of this compound in biological matrices, an LC-MS/MS method is highly recommended due to its superior sensitivity and selectivity.[6][7]

Rationale for LC-MS/MS Conditions

The use of a fast LC gradient with a shorter column reduces run times, increasing throughput. Electrospray ionization (ESI) in positive mode is often suitable for nitrogen-containing heterocyclic compounds. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity. An internal standard (IS) is crucial in LC-MS/MS analysis to compensate for variations in sample preparation and instrument response.

Experimental Protocol: LC-MS/MS

Objective: To quantify this compound in a biological matrix (e.g., plasma) using LC-MS/MS.

Materials:

  • This compound reference standard

  • A suitable internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes

Instrumentation:

  • LC-MS/MS system (a triple quadrupole mass spectrometer is recommended) with an ESI source

  • UPLC or HPLC system

  • C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Data acquisition and processing software

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol or acetonitrile).

    • Spike known amounts of the this compound stock solution into the biological matrix to prepare calibration standards and quality control (QC) samples.

  • Sample Extraction (Protein Precipitation):

    • To 50 µL of plasma sample (or standard/QC), add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: C18 (50 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient could be 5% B to 95% B over 3-5 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Ionization Mode: ESI Positive

    • MRM Transitions: These need to be determined by infusing a standard solution of this compound and the IS into the mass spectrometer to identify the precursor and product ions.

      • This compound: Precursor Ion ([M+H]⁺) → Product Ion

      • Internal Standard: Precursor Ion ([M+H]⁺) → Product Ion

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

    • Quantify this compound in the samples using the regression equation from the calibration curve.

LC-MS/MS Bioanalytical Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Data Processing Plasma Plasma Sample/ Standard/QC Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC Inject MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Bioanalytical workflow for this compound using LC-MS/MS.

Method Validation: Ensuring Data Integrity

Any analytical method used for regulatory submissions or critical decision-making must be validated to ensure it is fit for its intended purpose.[3][11] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines or equivalent regulatory standards.[12]

Key Validation Parameters

The following table summarizes the key parameters that must be evaluated during method validation.

ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]No significant interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[12]Correlation coefficient (r²) ≥ 0.999[3]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.To be defined based on the application.
Accuracy The closeness of the test results obtained by the method to the true value.[13]For drug substance: 99.0-101.0%; For drug product: 98.0-102.0% recovery.[11]
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day).RSD ≤ 2% for drug substance and finished product assay.[12]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters are slightly varied.

Concluding Remarks

The analytical methods detailed in this application note provide a solid foundation for the accurate and reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS will be governed by the specific analytical challenge at hand. It is imperative to underscore that these protocols serve as a starting point. For any given application, particularly those in a regulated environment, comprehensive method development, optimization, and full validation are essential to guarantee data of the highest quality and integrity.

References

  • Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies.
  • A Comparative Guide to Purity Assessment of Methyl 5-(2-furyl)
  • Validation Of Analytical Method Research Articles - Page 1 - R Discovery.
  • The Pharmaceutical and Chemical Journal, 2025, 12(4)
  • Validation of Analytical Methods: A Review - Gavin Publishers.
  • Analytical Methods - CONICET.
  • Analytical Method Validation: Principles, Techniques, and Applic
  • Analytical method validation: Comprehensive lifecycle approach - Allied Academies.
  • Methyl 5-methylisoxazole-3-carboxyl
  • Bioanalysis of biological matrix samples using liquid chromatography–tandem mass spectrometry detection | Request PDF - ResearchG
  • Development and validation of an LC-MS/MS method for the quantification of KRAS>G12C> inhibitor opnurasib in several mouse matrices and its application in a pharmacokinetic mouse study - Utrecht University.
  • Advancements in lc-ms/ms bioanalytical method valid
  • Assessment of matrix effect in quantit
  • Methods for quantification of cannabinoids: a narr

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Application Notes & Protocols: Synthesis of Raf Kinase Inhibitors from 5-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of pivotal precursors for Raf kinase inhibitors, utilizing 5-methylisoxazole-3-carboxylic acid as a key starting material. The protocol herein details a robust amide coupling methodology, a cornerstone reaction in the synthesis of numerous targeted therapies. This guide is designed to be a practical resource, offering not only step-by-step instructions but also the scientific rationale behind the procedural choices, ensuring a thorough understanding for researchers in medicinal chemistry and drug development.

Introduction: Targeting the Raf Kinase Pathway in Oncology

The Ras-Raf-MEK-ERK signaling cascade is a critical pathway that governs fundamental cellular processes such as proliferation, differentiation, and survival.[1][2] Aberrant activation of this pathway, frequently driven by mutations in the BRAF and Ras genes, is a well-established driver of numerous human cancers, including melanoma, colorectal, and thyroid carcinomas.[1][3] The Raf family of serine/threonine kinases, comprising A-Raf, B-Raf, and C-Raf, are central components of this pathway and represent a prime target for therapeutic intervention.[4][5]

5-Methylisoxazole-3-carboxylic acid is a valuable and versatile building block in the design and synthesis of potent Raf kinase inhibitors.[6][7][8] The isoxazole scaffold is a key structural motif that can participate in crucial interactions within the ATP-binding site of the kinase. The carboxylic acid functionality provides a strategic point for chemical modification, most commonly through the formation of an amide bond, which is a prevalent feature in many kinase inhibitors known to interact with the hinge region of the kinase.

Synthetic Strategy: The Amide Coupling Approach

The synthetic protocol outlined in this document centers on the formation of an amide bond between 5-methylisoxazole-3-carboxylic acid and a suitable aniline derivative. This transformation is a widely employed strategy in pharmaceutical synthesis.[9][10] The reaction is typically facilitated by activating the carboxylic acid to enhance its reactivity towards the amine. While several methods exist for this activation, such as conversion to an acyl chloride, this protocol will focus on the use of carbodiimide coupling agents, specifically N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in conjunction with an additive like Hydroxybenzotriazole (HOBt). This combination is favored for its mild reaction conditions and broad applicability.

G cluster_0 Synthetic Workflow Start 5-Methylisoxazole-3-carboxylic acid Step1 Amide Coupling with Substituted Aniline Start->Step1 EDC, HOBt, DIPEA, DMF Step2 Aqueous Workup & Purification Step1->Step2 Extraction End Raf Kinase Inhibitor Precursor Step2->End Chromatography

Sources

The Isoxazole Core: Application Notes on the Synthesis of Novel Agrochemicals Using 5-Methylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Moiety in Modern Fungicide Design

The isoxazole ring system is a cornerstone in the development of modern agrochemicals, particularly within the class of succinate dehydrogenase inhibitors (SDHIs). These fungicides are critical for global food security, offering broad-spectrum control of devastating plant pathogens. At the heart of many potent SDHI fungicides lies the 5-methylisoxazole-3-carboxamide scaffold. This structural motif serves as a vital linker, connecting a toxophoric headpiece to a hydrophobic tail, a molecular arrangement essential for binding to the target enzyme, succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain. By inhibiting this enzyme, the fungicide effectively halts the pathogen's energy production, leading to its death.

This technical guide provides an in-depth exploration of the application of this compound as a key intermediate in the synthesis of these vital agricultural tools. We will delve into the rationale behind its use, provide detailed, field-proven synthetic protocols, and present the necessary data for researchers and drug development professionals to leverage this versatile building block in their own discovery pipelines.

Physicochemical Properties of Key Intermediates

A thorough understanding of the physical and chemical properties of the core intermediates is paramount for successful and reproducible synthesis. The data presented below has been consolidated from various sources to provide a reliable reference for laboratory work.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
5-Methylisoxazole-3-carboxylic AcidC₅H₅NO₃127.10106-110White to off-white solid3405-77-4
5-Methylisoxazole-3-carbonyl ChlorideC₅H₄ClNO₂145.54Not applicableLiquid39499-34-8
This compoundC₅H₆N₂O₂126.11168-171White to off-white solid3445-52-1

Synthetic Pathways and Experimental Protocols

The synthesis of fungicidal N-aryl-5-methylisoxazole-3-carboxamides typically follows a logical and modular pathway. The overall workflow involves the preparation of the core isoxazole structure, its activation to an acid chloride, and the subsequent coupling with a substituted aniline to yield the final active ingredient.

G cluster_0 Synthesis of the Isoxazole Core cluster_1 Activation and Amidation A Dimethyl Oxalate + Acetone B Methyl 2,4-dioxovalerate A->B Claisen Condensation (Base, e.g., NaOMe) C 5-Methylisoxazole-3-carboxylic Acid Ester B->C Cyclization (Hydroxylamine) D 5-Methylisoxazole-3-carboxylic Acid C->D Hydrolysis (e.g., LiOH, NaOH) E 5-Methylisoxazole-3-carbonyl Chloride D->E Chlorination (e.g., SOCl₂, (COCl)₂) G N-Aryl-5-methylisoxazole-3-carboxamide (Final Product) E->G Amide Coupling (Base, e.g., Et₃N, Pyridine) F Substituted Aniline F->G

Caption: General workflow for the synthesis of N-aryl-5-methylisoxazole-3-carboxamide fungicides.

Protocol 1: Synthesis of this compound

This protocol outlines a "one-pot" method for the synthesis of the title compound from readily available starting materials, as adapted from patented procedures[1]. This method is advantageous due to its efficiency and reduced need for intermediate purification steps.

Materials:

  • Dimethyl oxalate

  • Acetone

  • Sodium methoxide (NaOMe) in methanol

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sulfuric acid (concentrated)

  • Ammonia (liquid or aqueous solution)

  • Methanol

Procedure:

  • Claisen Condensation: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge a solution of sodium methoxide in methanol. Cool the solution to 0-10 °C.

  • Slowly add a pre-mixed solution of dimethyl oxalate and acetone to the sodium methoxide solution, maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to stir at this temperature for approximately 3 hours. This step forms the intermediate, methyl 2,4-dioxovalerate.

  • Cyclization: Cool the reaction mixture to below 10 °C and slowly add concentrated sulfuric acid to adjust the pH to 4-5.

  • Add hydroxylamine hydrochloride to the mixture. Heat the reaction to reflux and maintain for 8 hours. This step forms the 5-methylisoxazole-3-carboxylic acid methyl ester.

  • Ammonification: Cool the reaction mixture to 10 °C and introduce ammonia (either as a gas or a concentrated aqueous solution) until the solution is saturated. Control the temperature to not exceed 25 °C.

  • After saturation with ammonia, distill off the methanol.

  • Add water to the residue and heat to 70 °C with stirring for 2 hours.

  • Cool the mixture to 20 °C. The product will precipitate as a solid.

  • Work-up and Purification: Filter the solid product, wash with water until the filtrate is neutral, and dry to obtain this compound.

Expected Yield: ~77%[1].

Protocol 2: Synthesis of a Representative N-Aryl-5-methylisoxazole-3-carboxamide Fungicide

This protocol details the synthesis of a fungicidally active N-aryl-5-methylisoxazole-3-carboxamide, a common structural motif in many SDHI fungicides. The procedure involves the activation of 5-methylisoxazole-3-carboxylic acid to its corresponding acid chloride, followed by amidation with a substituted aniline. This general method is widely applicable for the synthesis of a library of potential fungicidal compounds[2].

Part A: Synthesis of 5-Methylisoxazole-3-carbonyl Chloride

Materials:

  • 5-Methylisoxazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Pyridine (catalytic amount) or Dimethylformamide (DMF, catalytic amount)

  • Anhydrous toluene or Dichloromethane (DCM)

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen), suspend 5-methylisoxazole-3-carboxylic acid in anhydrous toluene.

  • Add a catalytic amount of pyridine or DMF.

  • Slowly add thionyl chloride (or oxalyl chloride) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 5-methylisoxazole-3-carbonyl chloride. This intermediate is typically used in the next step without further purification[2].

Part B: Amide Coupling

Materials:

  • 5-Methylisoxazole-3-carbonyl chloride (from Part A)

  • A substituted aniline (e.g., 2-biphenylamine or a similar derivative)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the substituted aniline and triethylamine in anhydrous THF.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 5-methylisoxazole-3-carbonyl chloride in anhydrous THF to the cooled aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, pour the mixture into cold water.

  • Extract the aqueous layer with ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-5-methylisoxazole-3-carboxamide.

G A 5-Methylisoxazole-3-carboxylic Acid B Activation (SOCl₂ or (COCl)₂) A->B C 5-Methylisoxazole-3-carbonyl Chloride B->C E Amide Coupling Reaction C->E D Substituted Aniline + Base D->E F N-Aryl-5-methylisoxazole-3-carboxamide E->F G Work-up & Purification F->G H Final Product G->H

Caption: Experimental workflow for the synthesis of N-Aryl-5-methylisoxazole-3-carboxamide.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The fungicidal activity of N-aryl-5-methylisoxazole-3-carboxamides stems from their ability to inhibit the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain. The carboxamide linker, formed in the final step of the synthesis, is crucial for correctly orienting the molecule within the ubiquinone-binding site (Q-site) of the SDH enzyme complex. The 5-methylisoxazole moiety acts as the "head" group, while the substituted aryl portion serves as the "tail." This precise fit blocks the electron transport from succinate to ubiquinone, thereby disrupting ATP synthesis and ultimately leading to fungal cell death.

Conclusion

This compound and its precursor, 5-methylisoxazole-3-carboxylic acid, are indispensable intermediates in the synthesis of a significant class of modern SDHI fungicides. The synthetic routes are robust and adaptable, allowing for the creation of diverse libraries of compounds for screening and development. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel agrochemicals based on this potent isoxazole scaffold. A thorough understanding of the synthetic methodologies and the underlying mechanism of action is crucial for the continued development of effective and sustainable solutions for crop protection.

References

  • KUNSHAN GENERAL PHARMACEUTICAL FACTORY. (1997). Process for synthesizing 5-methyl-isoxazole-3-carboxamide. CN1156723A.
  • Bayer Cropscience AG. (2004). Heterocyclic carboxamides and their use as fungicides. US20040152698A1.
  • Bayer Cropscience AG. (2011).
  • Pujar, G. V., et al. (2015). Synthesis and Evaluation of new this compound Derivatives as Antitubercular Agents.
  • Zhejiang University of Technology. (2018). Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.
  • Bhirud, J. D., & Narkhede, H. P. (2018). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. [Link]
  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. [Link]
  • Shell Internationale Research. (1987). Process for preparing 3-hydroxy-5-methylisoxazole. CA1218660A.
  • Al-Hadedi, A. A. M., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. [Link]
  • Zhejiang Jiuzhou Pharmaceutical Co Ltd. (2005). Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. CN1233634C.
  • Gołębiewski, W. M., et al. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
  • Katsuta, H., et al. (2021). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science. [Link]

Sources

Application Note: A Multi-Assay Approach for Evaluating the Cytotoxicity of 5-Methylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell-based assays to evaluate the cytotoxicity of 5-Methylisoxazole-3-carboxamide. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. A robust assessment of their cytotoxic potential is a critical step in the preclinical evaluation phase. This document outlines detailed protocols for a multi-parametric approach, assessing cell viability, membrane integrity, and apoptosis induction. By integrating data from metabolic, enzymatic, and mechanistic assays, researchers can build a comprehensive cytotoxic profile of the compound, elucidating its potential mechanism of action.

Introduction: The Rationale for a Multi-Assay Approach

This compound belongs to the isoxazole class of heterocyclic compounds, a scaffold known to be a "privileged structure" in drug discovery due to its presence in numerous biologically active molecules. Compounds with this core have demonstrated a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. However, these biological activities are often linked to cytotoxic effects, making a thorough in vitro toxicological assessment essential.

Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular events. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Therefore, a multi-assay strategy is crucial for a comprehensive understanding. This guide details a workflow that combines three fundamental assays:

  • MTT Assay: Measures mitochondrial reductase activity, serving as an indicator of overall cell viability and metabolic health.

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of plasma membrane integrity loss (necrosis).

  • Caspase-3/7 Activity Assay: Detects the activation of key executioner caspases, offering a specific measurement of apoptosis induction.

This integrated approach allows for the differentiation between cytotoxic mechanisms, such as apoptosis versus necrosis, providing deeper insights into the compound's mode of action.

Experimental Workflow Overview

A logical workflow is essential for efficiently screening and characterizing the cytotoxic effects of this compound. The process begins with cell line selection and preparation, followed by compound treatment and subsequent analysis using the panel of assays.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Multi-Assay Analysis cluster_data Phase 4: Data Analysis cell_selection 1. Cell Line Selection (e.g., A549, HepG2, HeLa) cell_culture 2. Cell Culture & Seeding (Plate in 96-well format) cell_selection->cell_culture incubation 4. Cell Treatment & Incubation (e.g., 24, 48, 72 hours) cell_culture->incubation compound_prep 3. Compound Preparation (Serial Dilutions of This compound) compound_prep->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Necrosis) incubation->ldh caspase Caspase-3/7 Assay (Apoptosis) incubation->caspase data_acq 5. Plate Reading (Spectrophotometer/ Luminometer) mtt->data_acq ldh->data_acq caspase->data_acq analysis 6. Data Analysis (Calculate % Viability, % Cytotoxicity, IC50 values) data_acq->analysis interpretation interpretation analysis->interpretation Mechanism Hypothesis

Figure 1: Integrated workflow for cytotoxic evaluation of this compound.

Materials and Methods

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. For general cytotoxicity screening, a panel of cell lines from different tissue origins is recommended.

  • A549 (Human Lung Carcinoma): A robust and commonly used cell line for initial toxicity screening.

  • HepG2 (Human Liver Carcinoma): Relevant for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism.

  • HeLa (Human Cervical Cancer): A well-characterized, highly proliferative cell line, often used as a benchmark in cancer research.

General Culture Protocol: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Working Solutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations for the experiment. Ensure the final DMSO concentration in the culture wells is non-toxic (typically ≤ 0.5%).

Detailed Assay Protocols

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the activity of this released enzyme, which is proportional to the extent of cell lysis.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Lysis Control: To determine the maximum LDH release, add 10 µL of a lysis solution (e.g., 10X Triton X-100) to control wells 45 minutes before sample collection.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well of the new plate.

  • Incubation: Incubate at room temperature for 20-30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

G compound This compound (Apoptotic Stimulus) procaspase Procaspase-3/7 (Inactive) compound->procaspase Induces caspase Active Caspase-3/7 procaspase->caspase Activation cleavage Substrate Cleavage caspase->cleavage Acts on substrate Pro-Luminescent Substrate (Caspase-Glo® 3/7 Reagent) substrate->cleavage luciferase Luciferase Reaction cleavage->luciferase light Luminescent Signal luciferase->light Generates

Figure 2: Mechanism of the Caspase-Glo® 3/7 luminescent assay.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, preferably using a white-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

For each assay, raw data should be corrected by subtracting the background (medium-only wells). Results are then typically expressed as a percentage relative to controls.

  • % Cell Viability (MTT): (Abs_sample / Abs_untreated_control) * 100

  • % Cytotoxicity (LDH): ((Abs_sample - Abs_untreated_control) / (Abs_max_lysis - Abs_untreated_control)) * 100

  • Fold Change in Caspase Activity: (Lum_sample / Lum_untreated_control)

The half-maximal inhibitory concentration (IC50) should be calculated for the MTT assay using non-linear regression analysis.

Table 1: Example Data Summary for this compound in A549 cells (48h Treatment)

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)
0 (Control) 100 ± 4.52.1 ± 0.81.0 ± 0.1
1 95.2 ± 5.13.5 ± 1.11.2 ± 0.2
10 78.4 ± 6.28.9 ± 2.02.5 ± 0.3
25 51.3 ± 4.815.2 ± 2.54.8 ± 0.5
50 22.1 ± 3.920.5 ± 3.15.6 ± 0.6
100 5.6 ± 2.125.8 ± 3.53.1 ± 0.4
IC50 (µM) 25.5 >100N/A

Interpretation of Example Data: The data suggests that this compound reduces cell viability in a dose-dependent manner, with an IC50 value of approximately 25.5 µM. The significant increase in caspase-3/7 activity, which peaks around 50 µM, strongly indicates that the observed cytotoxicity is mediated primarily through the induction of apoptosis. The relatively low LDH release (<30%) even at high concentrations further supports an apoptotic mechanism over a necrotic one, as apoptosis maintains membrane integrity in its early stages. The decrease in caspase activity at 100 µM may suggest a secondary necrotic effect or loss of cellular machinery at very high toxic concentrations.

Conclusion

This application note provides a validated framework for the cytotoxic evaluation of this compound. By employing a combination of assays that probe cell metabolism, membrane integrity, and specific death pathways, researchers can obtain a robust and nuanced understanding of a compound's in vitro toxicological profile. This multi-parametric data is invaluable for making informed decisions in the drug discovery and development pipeline, enabling the prioritization of compounds with favorable safety profiles and providing insights into their mechanisms of action.

References

  • Title: The isoxazole ring as a privileged structure in drug discovery. Source: Expert Opinion on Drug Discovery URL:[Link]
  • Title: The Use of HepG2/C3A Cells as a Model for In Vitro Hepatotoxicity Studies. Source: Toxicological Sciences URL:[Link]
  • Title: MTT Assay for Cell Viability and Cytotoxicity. Source: Cold Spring Harbor Protocols URL:[Link]
  • Title: A simple and reliable LDH-based cytotoxicity assay for the screening of drug candidates. Source: Toxicology in Vitro URL:[Link]

How to prepare 5-Methylisoxazole-3-carbonyl chloride from the carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 5-Methylisoxazole-3-carbonyl chloride

Abstract

This application note provides a comprehensive guide for the synthesis of 5-Methylisoxazole-3-carbonyl chloride from its corresponding carboxylic acid. 5-Methylisoxazole-3-carbonyl chloride is a pivotal building block in medicinal chemistry and drug development, valued for its ability to participate in a wide range of acylation reactions.[1][2] This document outlines two robust protocols utilizing thionyl chloride and oxalyl chloride, respectively. It delves into the mechanistic underpinnings of the transformation, offers detailed, step-by-step experimental procedures, and emphasizes critical safety protocols required when handling these highly reactive reagents. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented methodology for the preparation of this key synthetic intermediate.

Introduction and Scientific Background

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Acyl chlorides are significantly more reactive than their parent carboxylic acids, serving as potent electrophiles for the introduction of acyl groups. This enhanced reactivity makes them indispensable intermediates for the synthesis of esters, amides, anhydrides, and ketones.[3]

5-Methylisoxazole-3-carbonyl chloride, in particular, is a valuable heterocyclic building block. The isoxazole motif is a common feature in numerous pharmacologically active compounds, and the ability to readily form amide and ester linkages via the acyl chloride functionality is crucial for creating libraries of potential drug candidates.[1][2]

The conversion of the carboxylic acid's hydroxyl group into a good leaving group is the core principle of this synthesis. Reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) achieve this by transforming the -OH group into a highly labile intermediate (a chlorosulfite or an acyl oxalyl chloride, respectively), which is then readily displaced by a chloride ion.[4][5][6] A key advantage of these reagents is that the reaction byproducts (SO₂, HCl, CO₂, CO) are volatile gases, which simplifies product isolation and purification.[7][8]

Mechanistic Overview: The Path to Acyl Chloride

The reaction proceeds via a nucleophilic acyl substitution mechanism. The process can be generalized into two key stages:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the carboxylic acid's hydroxyl oxygen attacks the electrophilic center of the chlorinating agent (e.g., the sulfur atom in SOCl₂).[9]

  • Nucleophilic Attack and Elimination: This forms a highly reactive intermediate. A chloride ion, either from the reagent itself or generated in situ, then attacks the carbonyl carbon. The intermediate subsequently collapses, eliminating the leaving group (e.g., SO₂ and HCl) and forming the stable acyl chloride product.[3][5]

// Nodes RCOOH [label="Carboxylic Acid\n(5-Methylisoxazole-3-carboxylic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Chlorinating Agent\n(SOCl₂ or (COCl)₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Reactive Intermediate\n(e.g., Chlorosulfite ester)", fillcolor="#FBBC05", fontcolor="#202124"]; RCOCl [label="Acyl Chloride\n(5-Methylisoxazole-3-carbonyl chloride)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Gaseous Byproducts\n(SO₂, HCl, CO, CO₂)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RCOOH -> Intermediate [label="1. Activation"]; Reagent -> Intermediate; Intermediate -> RCOCl [label="2. Nucleophilic Attack\n by Cl⁻ & Elimination"]; Intermediate -> Byproducts [style=dashed]; } /dot

Caption: Generalized reaction pathway.

Critical Safety Precautions: A Mandate for Safe Science

Handling chlorinating agents requires strict adherence to safety protocols. Both thionyl chloride and oxalyl chloride are corrosive, toxic, and react violently with water.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene).[10]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height.[11]

  • Moisture Sensitivity: These reagents react violently with water and atmospheric moisture to release toxic HCl gas.[11][12] Ensure all glassware is oven- or flame-dried before use and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Spill & Waste Management: Have a spill kit ready (e.g., vermiculite or dry sand). Do not use water to clean up spills.[12] Excess reagent must be quenched slowly and carefully by adding it to a large volume of an appropriate solvent and then slowly adding a quenching agent like isopropanol before neutralization and disposal.

  • Emergency Response: Ensure an emergency eyewash and safety shower are immediately accessible. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13] For inhalation, move the individual to fresh air and seek immediate medical attention.[10]

Experimental Protocol 1: Synthesis using Thionyl Chloride

This protocol is a robust method favored for its simplicity and the volatile nature of its byproducts. A patent for a similar isoxazole derivative utilizes refluxing with thionyl chloride in a suitable solvent.[14]

Materials and Reagents
ReagentCAS No.MW ( g/mol )QuantityMolar Eq.Notes
5-Methylisoxazole-3-carboxylic acid3405-77-4127.105.00 g1.0Starting material. Must be dry.
Thionyl Chloride (SOCl₂)7719-09-7118.975.7 mL (9.35 g)2.0Corrosive, lachrymator, reacts violently with water.[11]
Toluene, Anhydrous108-88-392.1450 mL-Dry solvent is critical.
N,N-Dimethylformamide (DMF)68-12-273.091-2 dropsCatalyticOptional catalyst.
Step-by-Step Procedure
  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Assemble the apparatus and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition: Add 5-Methylisoxazole-3-carboxylic acid (5.00 g) and anhydrous toluene (50 mL) to the flask.

  • Catalyst (Optional): Add 1-2 drops of anhydrous DMF to the stirred suspension.

  • Thionyl Chloride Addition: Under a positive pressure of inert gas, slowly add thionyl chloride (5.7 mL) to the flask at room temperature using a syringe. The addition should be done carefully as gas evolution (HCl, SO₂) will occur.

  • Reaction: Once the initial gas evolution subsides, heat the reaction mixture to reflux (approx. 80-90°C using an oil bath) and maintain for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure (vacuum). Crucially, the vacuum line must be protected with a base trap (e.g., NaOH solution) to neutralize the corrosive and toxic vapors.

  • Product Isolation: The resulting residue is the crude 5-Methylisoxazole-3-carbonyl chloride, which often solidifies upon cooling or is a high-boiling liquid.[15] For many applications, this crude product is of sufficient purity to be used directly in the next step. If higher purity is required, vacuum distillation can be performed, though this requires specialized equipment due to the product's reactivity.

Experimental Protocol 2: Synthesis using Oxalyl Chloride

Oxalyl chloride is often considered a milder reagent and is particularly useful for substrates sensitive to the higher temperatures or harsher conditions sometimes required with thionyl chloride.[7][16] The reaction is typically catalyzed by DMF.

Materials and Reagents
ReagentCAS No.MW ( g/mol )QuantityMolar Eq.Notes
5-Methylisoxazole-3-carboxylic acid3405-77-4127.105.00 g1.0Starting material. Must be dry.
Oxalyl Chloride ((COCl)₂)79-37-8126.934.1 mL (5.95 g)1.2Corrosive, moisture-sensitive.
Dichloromethane (DCM), Anhydrous75-09-284.9350 mL-Dry solvent is critical.
N,N-Dimethylformamide (DMF)68-12-273.091 dropCatalyticEssential for this reaction.
Step-by-Step Procedure
  • Preparation: Set up an oven-dried 100 mL round-bottom flask with a stir bar, a dropping funnel, and an inlet for inert gas.

  • Reagent Addition: Add 5-Methylisoxazole-3-carboxylic acid (5.00 g) and anhydrous DCM (50 mL) to the flask. Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Add one drop of anhydrous DMF to the stirred suspension.

  • Oxalyl Chloride Addition: Add oxalyl chloride (4.1 mL) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until gas evolution ceases.

  • Work-up: Remove the solvent and any excess oxalyl chloride under reduced pressure, again using a base trap to protect the vacuum pump.

  • Product Isolation: The resulting crude 5-Methylisoxazole-3-carbonyl chloride can be used directly for subsequent reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep 1. Dry Glassware & Assemble under Inert Atmosphere (N₂/Ar) Charge 2. Charge Flask with Carboxylic Acid & Anhydrous Solvent Prep->Charge AddReagent 3. Slowly Add Chlorinating Agent (SOCl₂ or (COCl)₂) Charge->AddReagent React 4. Stir/Reflux until Reaction is Complete (Cessation of Gas) AddReagent->React Evap 5. Remove Solvent & Excess Reagent (Vacuum with Base Trap) React->Evap Product 6. Isolate Crude Product (5-Methylisoxazole-3-carbonyl chloride) Evap->Product

Caption: General experimental workflow.

Product Characterization and Analysis

Confirming the successful conversion is critical. As acyl chlorides are highly reactive, analysis must be performed promptly and under anhydrous conditions.

  • Infrared (IR) Spectroscopy: The most telling sign of a successful reaction is the disappearance of the broad O-H stretch (typically ~2500-3300 cm⁻¹) of the carboxylic acid and the appearance of a strong, sharp carbonyl (C=O) stretching band for the acyl chloride at a higher frequency (typically ~1780-1815 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the characteristic broad singlet of the acidic proton (often >10 ppm) will disappear.

  • Chromatography (HPLC/GC): Direct analysis can be challenging due to the reactivity of the acyl chloride with residual water or protic solvents.[17] A reverse-phase HPLC method using an acetonitrile/water/acid mobile phase has been reported for this specific compound, indicating it has some stability under these conditions.[18] Alternatively, a small aliquot can be quenched with a nucleophile (e.g., methanol or benzylamine) to form a stable ester or amide derivative, which can then be easily analyzed by HPLC or GC to determine the conversion and purity.[19]

Conclusion

The preparation of 5-Methylisoxazole-3-carbonyl chloride from its carboxylic acid is a straightforward yet critical synthetic step that requires careful attention to technique and safety. Both thionyl chloride and oxalyl chloride are effective reagents for this transformation, with the choice often depending on the scale of the reaction and the sensitivity of the substrate. By following the detailed protocols and adhering strictly to the safety guidelines outlined in this document, researchers can reliably produce this valuable intermediate for applications in pharmaceutical and chemical research.

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
  • LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids.
  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
  • Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.
  • College of Saint Benedict & Saint John's University. (n.d.). Reactivity: substitution at carboxyl.
  • LibreTexts. (2022). 5.9: Getting Towed Uphill.
  • PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • Wikipedia. (n.d.). Oxalyl chloride.
  • Merck Millipore. (2025). Thionyl chloride Safety Data Sheet.
  • Donahue, M. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube.
  • ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • Wolfa. (2025). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching.
  • SIELC Technologies. (2018). Separation of 5-Methylisoxazole-3-carbonyl chloride on Newcrom R1 HPLC column.
  • Royal Society of Chemistry. (1953). The Analysis of Acid Chlorides.
  • Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.
  • ACS Publications. (n.d.). Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride.
  • ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?
  • PubChem. (n.d.). 5-Methylisoxazole-3-carbonyl chloride.
  • FAQ. (n.d.). What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?
  • Amerigo Scientific. (n.d.). 5-Methylisoxazole-3-carbonyl chloride.
  • LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.
  • Google Patents. (1997). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

Sources

Solid-phase synthesis of peptides using isoxazole unnatural amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Solid-Phase Synthesis of Peptides using Isoxazole Unnatural Amino Acids

Introduction: Expanding the Peptidic Universe with Isoxazole Scaffolds

The therapeutic potential of peptides is often hampered by their inherent limitations, such as poor metabolic stability and limited cell permeability.[1][2] The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy to overcome these hurdles, creating peptidomimetics with enhanced stability, novel functionalities, and improved pharmacological profiles.[2][3] Among the diverse array of UAAs, those containing heterocyclic scaffolds are of particular interest. The isoxazole ring, a five-membered N,O-heterocycle, serves as a versatile building block in medicinal chemistry, conferring conformational rigidity and metabolic stability to the peptide backbone.[1][4][5]

Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone technology for the assembly of these modified peptides, offering a streamlined and efficient methodology.[6][] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of isoxazole-based unnatural amino acids into peptide chains using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[6][8] We will delve into the synthesis of the requisite building blocks, detail the critical coupling steps on the solid support, and outline the procedures for cleavage and purification.

Core Principles and Strategic Considerations

The fundamental workflow of Fmoc SPPS involves the iterative addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[8][9] Each cycle consists of two primary steps: (1) the removal of the temporary Fmoc protecting group with a mild base, typically piperidine, and (2) the coupling of the next Fmoc-protected amino acid to the newly liberated N-terminal amine.[][8] While the principle is straightforward, the unique structure of isoxazole UAAs introduces specific challenges that demand careful consideration.

Causality Behind Experimental Choices:

  • Building Block Synthesis: The first prerequisite is the synthesis of the Fmoc-protected isoxazole amino acid. This involves the formation of the isoxazole ring, often via a [3+2] cycloaddition reaction, followed by the protection of the amino group with an Fmoc moiety to prevent self-polymerization during SPPS.[6][10]

  • Steric Hindrance: The rigid and sometimes bulky nature of the isoxazole scaffold can impede the coupling reaction.[3] This steric hindrance necessitates the use of highly efficient coupling reagents and potentially longer reaction times or double coupling strategies to ensure the reaction proceeds to completion.[11]

  • Reagent Selection: The choice of coupling reagent is paramount. While standard carbodiimides like DCC or DIC can be used, phosphonium or aminium salts such as HBTU, HATU, or COMU are generally preferred for their high reactivity, fast reaction rates, and ability to minimize side reactions, especially in sterically demanding couplings.[12][13][14]

  • Ring Stability: The isoxazole ring must remain stable throughout the entire synthesis, including repeated exposure to the basic conditions of Fmoc deprotection (piperidine) and the final strongly acidic conditions of cleavage and side-chain deprotection (Trifluoroacetic Acid - TFA).

Workflow for Isoxazole Peptide Synthesis

The overall process can be visualized as a multi-stage workflow, starting from the preparation of the unique amino acid building block to the final purified peptide.

cluster_0 Phase 1: Building Block Preparation cluster_1 Phase 2: Solid-Phase Synthesis Cycle cluster_2 Phase 3: Cleavage & Purification A Synthesis of Isoxazole Amino Acid B Fmoc Protection of Amino Group A->B e.g., Fmoc-OSu C Resin Swelling & Preparation B->C To SPPS D Fmoc Deprotection (20% Piperidine/DMF) C->D E Coupling of Isoxazole UAA (HATU/DIPEA) D->E Free N-terminus F Wash Step E->F Peptide bond formed G Repeat Cycle for Next Amino Acid F->G G->D Iterate n-1 times H Final Fmoc Deprotection G->H Completed Peptide-Resin I Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) H->I J Precipitation (Cold Ether) I->J K Purification & Analysis (RP-HPLC, MS) J->K

Caption: Overall workflow for the synthesis of isoxazole-containing peptides.

Protocol 1: Synthesis of Fmoc-Protected Isoxazole Amino Acid

This protocol provides a general method for the N-terminal protection of an isoxazole amino acid, exemplified by 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a necessary precursor for SPPS.[4]

Materials:

  • 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Distilled Water

  • Ethyl Acetate

Procedure:

  • Dissolve AMIA (1.0 eq) and sodium carbonate (1.5 eq) in distilled water.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the AMIA solution while stirring at room temperature.

  • Allow the reaction to stir for 20-24 hours at room temperature.

  • Add 0.1 M Na₂CO₃ solution and continue stirring for an additional 6-8 hours.

  • Filter the reaction mixture and wash the aqueous phase with ethyl acetate to remove excess Fmoc-OSu and by-products.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Verify the product identity and purity via Mass Spectrometry and NMR.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol details a single coupling cycle for incorporating an Fmoc-protected isoxazole UAA onto a solid support (e.g., Rink Amide resin for a C-terminal amide).[3]

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected isoxazole amino acid (from Protocol 1)

  • Fmoc-protected natural amino acids

  • Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Coupling Reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Washing Solvents: DMF, DCM

  • Kaiser Test Kit: For monitoring reaction completion

Procedure:

  • Resin Swelling:

    • Place the resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[9]

    • Drain the DMF.

  • Initial Fmoc Deprotection (for pre-loaded resin):

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Coupling of the Isoxazole Amino Acid:

    • Activation: In a separate vial, dissolve the Fmoc-isoxazole amino acid (3 eq), HATU (3 eq), in DMF. Add DIPEA (6 eq) to the solution. The solution may change color, indicating activation. Rationale: HATU is a highly efficient coupling reagent that forms a reactive OAt-ester intermediate, which is particularly effective for coupling sterically hindered or less reactive amino acids.[4][13][14]

    • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2 hours. For particularly difficult couplings, the reaction time can be extended or a second coupling can be performed.[4][11]

Caption: The HATU-mediated coupling reaction of an isoxazole amino acid.

  • Reaction Monitoring & Washing:

    • Take a small sample of resin beads and perform a Kaiser test. A blue color indicates the presence of unreacted primary amines (incomplete coupling), while a yellow/colorless result signifies a complete reaction.[4]

    • If the test is positive (blue), drain the reaction solution and repeat the coupling step (double coupling).

    • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times). The resin is now ready for the next deprotection/coupling cycle.

  • Iterative Cycles:

    • Repeat steps 2 (Fmoc Deprotection) and 3-4 (Coupling) for each subsequent amino acid in the desired peptide sequence.

Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with UAAs.

Reagent NameFull NameTypeKey AdvantagesConsiderations
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphonateAminium SaltExtremely high efficiency, especially for hindered couplings; low racemization.[13][14]Higher cost; can cause guanidinylation of free amines if used in excess.[13]
HBTU O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateAminium SaltWidely used, highly efficient, and cost-effective.[12][15]Less reactive than HATU for very difficult couplings; potential for guanidinylation.[13]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateAminium SaltComparable efficiency to HATU; non-explosive by-products (safer).[14]Relatively newer reagent.
DIC/HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleCarbodiimideCost-effective and widely available.Slower reaction rates; formation of insoluble diisopropylurea byproduct (for SPPS).[15]

Protocol 3: Peptide Cleavage, Deprotection, and Isolation

This final step liberates the synthesized peptide from the solid support and removes all acid-labile side-chain protecting groups simultaneously.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (Reagent K or similar): Trifluoroacetic acid (TFA) / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) / Triisopropylsilane (TIS). The exact composition depends on the amino acids present in the sequence.[16]

  • Cold Diethyl Ether

  • Centrifuge

  • Lyophilizer

Standard Cleavage Cocktail (Reagent R): A robust, general-purpose cocktail suitable for peptides containing sensitive residues like Trp, Met, or Cys.[16]

ComponentPurposeTypical % (v/v/w)
TFA Strong acid for cleavage and deprotection90%
Thioanisole Scavenger for t-butyl and other carbocations5%
EDT Scavenger, particularly for trityl groups (Cys, His)2.5%
Anisole Scavenger2.5%

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • CAUTION: Perform this step in a well-ventilated fume hood. Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[16][17]

  • Agitate the mixture at room temperature for 2-4 hours. The optimal time depends on the stability of the protecting groups.[4][16]

  • Filter the resin through a syringe filter or fritted funnel, collecting the filtrate which contains the dissolved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitation: Add the combined TFA filtrate dropwise into a centrifuge tube containing a large volume (10-20x) of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.

  • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the mass of the purified peptide using ESI-MS or MALDI-TOF mass spectrometry.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A logical approach to troubleshooting is essential.

Start Problem Identified Problem1 Incomplete Coupling (Positive Kaiser Test) Start->Problem1 Problem2 Low Final Yield Start->Problem2 Problem3 Extra Peaks in MS (Deletion/Modification) Start->Problem3 Sol1a Extend coupling time to 4-6 hours Problem1->Sol1a Sol1b Perform a double coupling Problem1->Sol1b Sol1c Switch to a more potent coupling reagent (e.g., HATU) Problem1->Sol1c Sol2a Check reagent quality (amino acids, solvents) Problem2->Sol2a Sol2b Optimize cleavage time and cocktail composition Problem2->Sol2b Sol2c Ensure complete Fmoc deprotection at each step Problem2->Sol2c Sol3a Use capping step (e.g., Ac₂O) after coupling to block unreacted amines Problem3->Sol3a Sol3b Optimize scavenger choice in cleavage cocktail Problem3->Sol3b

Sources

Application Notes & Protocols: A Guide to Developing Nano-emulgel Formulations for Isoxazole-Carboxamide Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Delivery Challenge of Isoxazole-Carboxamides

Isoxazole-carboxamide derivatives represent a promising class of therapeutic agents with a wide spectrum of biological activities, including potential anticancer and anti-inflammatory properties.[1][2] However, their progression from bench to bedside is frequently hampered by a significant biopharmaceutical challenge: poor aqueous solubility.[3] This inherent lipophilicity leads to low dissolution rates, unpredictable absorption, and ultimately, compromised bioavailability, limiting their therapeutic efficacy.[3][4]

Nano-emulgel technology emerges as a sophisticated and highly effective strategy to surmount these limitations, particularly for topical and transdermal applications.[5][6][7] This system uniquely combines the benefits of two distinct formulations: a nanoemulsion and a hydrogel. The nanoemulsion component, an oil-in-water (o/w) dispersion with droplet sizes typically in the 20-200 nm range, acts as a solubilization reservoir for the lipophilic isoxazole-carboxamide.[5][8] This nanoscale architecture provides a massive interfacial area, enhancing drug loading and facilitating improved permeation across biological barriers like the skin.[9] The hydrogel matrix then envelops the nanoemulsion, transforming the low-viscosity liquid into a stable, semi-solid formulation with desirable rheological properties for easy application, prolonged skin retention, and controlled drug release.[4][7][10]

This guide provides a comprehensive, step-by-step framework for the rational design, formulation, and characterization of a stable and effective isoxazole-carboxamide nano-emulgel.

Conceptual Workflow: From Component Selection to Performance Validation

The development of a nano-emulgel is a systematic process that begins with the careful selection of individual components and culminates in rigorous performance testing. Each step is critical for ensuring the final product is stable, safe, and efficacious. The logical flow is designed to build the formulation in stages, with validation checkpoints throughout.

G cluster_0 Part 1: Formulation Foundation cluster_1 Part 2: Matrix Integration cluster_2 Part 3: Characterization & Evaluation a Component Screening (Oil, Surfactant, Co-surfactant) b Solubility Studies a->b c Construct Pseudo-Ternary Phase Diagrams b->c d Prepare Optimized Nanoemulsion c->d f Incorporate Nanoemulsion into Gel (1:1 Ratio) d->f e Gelling Agent Selection & Hydration e->f g Physicochemical Testing (pH, Viscosity, Droplet Size) f->g h In Vitro Release Studies (Franz Diffusion Cell) g->h i Stability Assessment (ICH Guidelines) h->i caption Fig. 1: Overall Development Workflow.

Caption: Fig. 1: Overall Development Workflow.

PART I: FORMULATION OF THE NANOEMULSION CORE

The foundation of the nano-emulgel is a stable, drug-loaded nanoemulsion. The selection of its components is not arbitrary; it is a data-driven process aimed at maximizing drug solubility and ensuring the formation of a stable nanoscale system.

Component Selection: The Rationale
  • Oil Phase: The primary role of the oil phase is to solubilize the lipophilic isoxazole-carboxamide.[11] The chosen oil should exhibit the highest possible solubility for the drug to maximize loading capacity and create a favorable concentration gradient for drug release. Furthermore, certain oils, like oleic acid, can act as permeation enhancers, facilitating drug transport across the stratum corneum.[12]

  • Surfactant & Co-surfactant (S-mix): Surfactants are amphiphilic molecules that reduce the interfacial tension between the oil and water phases, allowing for the formation of fine droplets.[12] Non-ionic surfactants (e.g., Tween® 80, Span® 80) are generally preferred due to their lower toxicity and skin irritation potential.[9] A co-surfactant (e.g., Propylene Glycol, PEG 400) is often used in combination with the primary surfactant. It works by further reducing interfacial tension and increasing the fluidity of the interfacial film, which is crucial for the spontaneous formation of nano-sized droplets.[13][14] The appropriate Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is critical; for o/w nanoemulsions, an HLB value between 8 and 18 is typically required.[9]

Protocol 1: Solubility Screening of Isoxazole-Carboxamide

Objective: To identify the oil and surfactant/co-surfactant system with the highest solubilizing capacity for the active pharmaceutical ingredient (API).

Methodology:

  • Add an excess amount of the isoxazole-carboxamide powder to 2 mL of each selected vehicle (oils, surfactants, co-surfactants) in separate sealed vials.

  • Place the vials in an isothermal shaker set at 25°C for 48 hours to reach equilibrium.

  • After 48 hours, centrifuge the samples at 5000 RPM for 20 minutes to pellet the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent (e.g., methanol) and quantify the concentration of the dissolved isoxazole-carboxamide using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[15]

  • Select the components demonstrating the highest drug solubility for the next stage of formulation.

Protocol 2: Constructing Pseudo-Ternary Phase Diagrams

Objective: To identify the concentration ranges of oil, S-mix, and water that result in the formation of a stable nanoemulsion. This is the most critical step for optimizing the core formulation.[11][16]

Methodology:

  • Based on preliminary trials, prepare various ratios of the selected surfactant and co-surfactant (S-mix), for example, 1:1, 2:1, 1:2 (w/w).

  • For each S-mix ratio, prepare a series of mixtures containing the oil phase and the S-mix in different weight ratios (e.g., 1:9, 2:8, 3:7, ... , 9:1).

  • Titrate each oil/S-mix mixture dropwise with the aqueous phase (distilled water) under gentle magnetic stirring.

  • After each addition, visually observe the mixture for transparency and flowability. The point at which the mixture becomes clear and easily flowable indicates the formation of a nanoemulsion.

  • Record the quantities of oil, S-mix, and water used, and plot the data on a ternary phase diagram using appropriate software. The area on the diagram where clear formulations are observed represents the stable nanoemulsion region.[17]

  • Select a formulation from the center of the largest stable nanoemulsion region for optimal robustness.

G cluster_0 Pseudo-Ternary Phase Diagram Water 100% Water (Aqueous Phase) Oil 100% Oil Water->Oil Smix 100% S-mix Oil->Smix Smix->Water ne_region optimal_point ne_label Nanoemulsion Region opt_label Optimal Formulation Point caption Fig. 2: Representative Ternary Phase Diagram.

Caption: Fig. 2: Representative Ternary Phase Diagram.

Protocol 3: Preparing the Isoxazole-Carboxamide Loaded Nanoemulsion

Objective: To prepare the final drug-loaded nanoemulsion using the optimized component ratios.

Methodology:

  • Accurately weigh the required amount of the selected oil phase.

  • Completely dissolve the pre-weighed isoxazole-carboxamide API in the oil phase with gentle heating or stirring if necessary.

  • Add the required amounts of surfactant and co-surfactant (S-mix) to the oil phase and mix until a homogenous solution is formed.

  • Slowly add the aqueous phase to the oil mixture under high-speed homogenization (e.g., 10,000 RPM for 15 minutes) or using an ultrasonicator until a transparent, bluish-white nanoemulsion is formed.[18][19]

PART II: INCORPORATION INTO THE HYDROGEL MATRIX

With a stable nanoemulsion prepared, the next step is to incorporate it into a gelling agent to create the final nano-emulgel dosage form. This step is crucial for achieving the desired semi-solid consistency.

Gelling Agent Selection: The Rationale

The gelling agent provides the structural backbone of the formulation. The choice of polymer significantly impacts the final product's viscosity, spreadability, bioadhesion, and drug release profile.[6]

  • Synthetic Polymers: Carbomers (e.g., Carbopol® 934, 940) are widely used due to their ability to form crystal-clear gels with high viscosity at low concentrations. They require neutralization with a suitable base (like triethanolamine) to achieve their gelling properties.[17][20]

  • Natural Polymers: Natural gums like xanthan gum or sodium alginate are biocompatible and can form stable gels. Xanthan gum, for instance, can help stabilize the nanoemulsion droplets by forming a cohesive film around them.[18]

Protocol 4: Preparation of the Nano-emulgel

Objective: To combine the nanoemulsion and hydrogel to form a homogenous, semi-solid nano-emulgel.

Methodology:

  • Prepare the gel base by dispersing the chosen gelling agent (e.g., 1% w/w Carbopol 934) in a known volume of distilled water.[17]

  • Allow the dispersion to hydrate for 24 hours to ensure complete swelling of the polymer.[20]

  • Neutralize the Carbopol dispersion by adding triethanolamine dropwise until the pH is in the range of 6.0-6.8, and a clear, viscous gel is formed.

  • Slowly incorporate the previously prepared isoxazole-carboxamide nanoemulsion into the gel base in a 1:1 ratio.[18][21]

  • Stir gently using a mechanical stirrer at a low RPM (e.g., 250 RPM) until a uniform, homogenous, and smooth nano-emulgel is obtained.[20] Avoid high-speed mixing, which can entrap air bubbles and potentially destabilize the nanoemulsion.

PART III: PHYSICOCHEMICAL CHARACTERIZATION

Thorough characterization is essential to ensure the formulation meets quality standards and possesses the desired physical attributes for topical application.

Characterization Workflow

G cluster_0 Macroscopic & Bulk Properties cluster_1 Microscopic & Performance Properties start Prepared Nano-emulgel a Visual Inspection (Homogeneity, Color) start->a b pH Measurement start->b c Viscosity & Rheology start->c d Spreadability start->d e Droplet Size & PDI (DLS) start->e f Zeta Potential start->f g Drug Content Uniformity start->g caption Fig. 3: Key Characterization Parameters.

Caption: Fig. 3: Key Characterization Parameters.

Protocols for Characterization
  • Visual Inspection: The formulation should be visually inspected for its color, homogeneity, consistency, and any signs of phase separation.[18][22] A well-formulated nano-emulgel should be homogenous and translucent.

  • pH Measurement: The pH of the nano-emulgel is measured using a calibrated digital pH meter. The pH should be within a range compatible with skin (typically 5.5-7.0) to avoid irritation.[22][23]

  • Viscosity Measurement: Viscosity is determined using a Brookfield viscometer. This parameter is crucial as it affects spreadability, skin retention time, and drug release.[22][23]

  • Spreadability: Spreadability is determined by placing a known weight (e.g., 0.5 g) of the nano-emulgel between two glass slides and measuring the diameter of the circle formed after a specific time. A shorter interval to spread indicates better spreadability.[23][24]

  • Droplet Size, Polydispersity Index (PDI), and Zeta Potential: These are measured using Dynamic Light Scattering (DLS) on the nanoemulsion before it is incorporated into the gel (after appropriate dilution). Droplet size should ideally be below 200 nm for good skin penetration.[5] The PDI indicates the uniformity of droplet size; a value below 0.3 is generally considered acceptable.[24] Zeta potential measures the surface charge of the droplets and is an indicator of stability; a value of ±30 mV suggests good physical stability due to electrostatic repulsion between droplets.[25]

  • Drug Content: A known quantity of the nano-emulgel is dissolved in a suitable solvent, and the drug concentration is analyzed by a validated UV-Vis or HPLC method to confirm uniformity.[24]

ParameterTypical Acceptance CriteriaRationale
Appearance Homogenous, translucent, no phase separationEnsures product uniformity and stability.[24]
pH 5.5 - 7.0Minimizes skin irritation and ensures API stability.[24]
Viscosity Formulation-dependent (e.g., 30,000-60,000 cP)Ensures good spreadability and retention on the skin.[24]
Droplet Size < 200 nmFacilitates skin penetration and enhances surface area.[5]
PDI < 0.3Indicates a narrow and uniform droplet size distribution.[24]
Zeta Potential > |±30 mV|High surface charge prevents droplet aggregation, ensuring stability.[25]
Drug Content 95% - 105% of label claimGuarantees accurate dosing.[24]

PART IV: PERFORMANCE AND STABILITY EVALUATION

The final phase of development involves assessing the drug release characteristics and long-term stability of the formulation.

Protocol 5: In Vitro Drug Release Study

Objective: To evaluate the rate and extent of isoxazole-carboxamide release from the nano-emulgel formulation.

Methodology:

  • Use a Franz diffusion cell apparatus.[8]

  • Fill the receptor compartment with a suitable medium (e.g., phosphate buffer pH 7.4 to simulate physiological conditions) and maintain the temperature at 37±0.5°C.[24]

  • Mount a synthetic membrane (e.g., cellophane) between the donor and receptor compartments.[24]

  • Apply a known quantity of the nano-emulgel (e.g., 200 mg) uniformly on the membrane in the donor compartment.[8]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and immediately replace them with an equal volume of fresh medium to maintain sink conditions.[8]

  • Analyze the samples for drug concentration using a validated analytical method.

  • Plot the cumulative percentage of drug released versus time to determine the release profile.[9]

Protocol 6: Stability Studies

Objective: To assess the physical and chemical stability of the nano-emulgel under accelerated conditions to predict its shelf-life.

Methodology:

  • Freeze-Thaw Cycling: Subject the nano-emulgel samples to at least three cycles of freezing at -10°C for 48 hours followed by thawing at room temperature (25°C) for 48 hours.[18] After the cycles, check for any signs of phase separation, creaming, or changes in homogeneity.

  • Accelerated Stability: Store the samples in a stability chamber at elevated temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5%) for a period of three to six months, as per ICH guidelines.[21][24]

  • At specified time points (e.g., 0, 1, 2, 3 months), withdraw samples and evaluate them for key parameters such as appearance, pH, viscosity, and drug content to check for any significant changes from the initial values.[21]

Conclusion

The nano-emulgel platform offers a robust and versatile solution for the topical delivery of poorly soluble isoxazole-carboxamide compounds. By systematically screening components, optimizing the nanoemulsion core through phase diagram analysis, and integrating it into a suitable hydrogel matrix, it is possible to develop a physically stable and elegant formulation. The detailed protocols provided in this guide for formulation, characterization, and evaluation establish a self-validating framework for researchers and scientists. This approach not only enhances the drug's physicochemical properties but also holds the potential to significantly improve its therapeutic performance, paving the way for new and effective treatments.

References

  • Formulation and characterization of nanoemulgel mangosteen extract in virgin coconut oil for topical formulation. (n.d.).
  • EXTRACTION, FORMULATION, AND EVALUTION OF NANOEMULGEL USING HERBAL EXTRACTS. (2024). IJNRD. [Link]
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  • Nanoemulgel: A Comprehensive Review of Formulation Strategies, Characterization, Patents and Applications. (2024). Bentham Science Publisher. [Link]
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Application Notes and Protocols for the Synthesis of FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FLT3 Inhibition in AML

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of A[1][2]ML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. These mutations, most com[3][4][5]monly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and conferring a poor prognosis. Consequently, FLT3 has em[6][7]erged as a critical therapeutic target, and the development of small molecule FLT3 inhibitors has become a cornerstone of modern AML therapy.

This comprehensive guide[1][8] provides an in-depth overview of the synthetic strategies employed in the development of potent and selective FLT3 inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and synthesis of novel therapeutics for AML. We will delve into the chemical scaffolds of key inhibitors, provide detailed synthetic protocols, and discuss the structure-activity relationships (SAR) that guide the optimization of these life-saving drugs.

Classification of FLT3 Inhibitors: A Tale of Two Binding Modes

FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain.

  • Type I inhibitors[9] bind to the active "DFG-in" conformation of the kinase at the ATP-binding site. These inhibitors are effective against both FLT3-ITD and mutations in the tyrosine kinase domain (TKD). Examples include midostau[10]rin, gilteritinib, and crenolanib.

  • Type II inhibitors[10][11] target the inactive "DFG-out" conformation, binding to a site adjacent to the ATP-binding pocket. These inhibitors are gene[11]rally more selective but are typically only effective against FLT3-ITD mutations. Sorafenib and quizartinib[10] are prominent examples of Type II inhibitors.

The choice of inhibitor [10]type has significant implications for both efficacy and the potential for resistance.

Core Chemical Scaffolds of Prominent FLT3 Inhibitors

The landscape of FDA-approved FLT3 inhibitors showcases a diversity of chemical scaffolds, each with unique synthetic challenges and opportunities for optimization.

  • Quizartinib: Employs a heteroaryl–aryl urea scaffold.

  • Gilteritinib: Fea[1][8]tures a pyrazine-carboxamide core.

  • Sorafenib: A mult[1][8]i-kinase inhibitor characterized by a bi-aryl urea structure.

  • Midostaurin: A staurosporine analog with an indolocarbazole–pyrrolidone fused framework.

The following sections w[1][8]ill provide detailed synthetic protocols for representative examples from these classes.

Synthetic Protocols for Key FLT3 Inhibitors

The synthesis of FLT3 inhibitors often involves multi-step sequences requiring careful control of reaction conditions and purification techniques. Below are representative, high-level synthetic schemes for Quizartinib, Gilteritinib, and Sorafenib.

Protocol 1: Synthesis of Quizartinib

The synthesis of Quizartinib typically involves the coupling of a key aniline intermediate with an activated isoxazole carbamate.

Overall Synthetic Workflow for Quizartinib

G cluster_0 Synthesis of Aniline Intermediate (9) cluster_1 Synthesis of Isoxazole Carbamate (11) cluster_2 Final Coupling A 4-Nitrophenol (2) C 4-[2-(4-nitrophenoxy)ethyl] morpholine (4) A->C Nucleophilic Substitution B 4-(2-chloroethyl)morpholine hydrochloride (3) B->C D 4-[2-(4-Morpholinyl)ethoxy] aniline (5) C->D Hydrogenation (10% Pd/C) E Cyclization Steps D->E F 7-[2-(4-morpholinyl)ethoxy]-2- (4-nitrophenyl)imidazo[2,1-b] [1,3]benzothiazole (8) E->F G 4-[7-[2-(4-Morpholinyl)ethoxy]- imidazo[2,1-b][1,3]benzothiazole-2-yl] aniline (9) F->G Nitro Reduction (Fe/NH4Cl) K Quizartinib (1) G->K H 3-amino-5-t-butyl-isoxazole (10) J Phenyl-[5-(t-butyl)isoxazol-3-yl] carbamate (11) H->J I Phenyl Chloroformate I->J J->K

Caption: A flowchart of the Quizartinib synthesis.

Step-by-Step Methodology:

  • Synthesis of 4-[2-(4-nitrophenoxy)ethyl]morpholine (4): 4-Nitrophenol (2) is reacted with 4-(2-chloroethyl)morpholine hydrochloride (3) via a nucleophilic substitution reaction.

  • Synthesis of 4-[2-([12]4-Morpholinyl)ethoxy]aniline (5): The nitro group of compound 4 is reduced to an amine by catalytic hydrogenation using 10% Palladium on carbon (Pd/C).

  • Formation of the Im[12]idazobenzothiazole Core (8): The aniline intermediate (5) undergoes a two-step cyclization process to form the core heterocyclic structure, 7-[2-(4-morpholinyl)ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole (8).

  • R[3][10]eduction to the Ke[12]y Aniline (9): The nitro group of compound 8 is reduced using iron powder and ammonium chloride to yield the key aniline intermediate (9).

  • Synthesis of Phenyl[12]-[5-(t-butyl)isoxazol-3-yl]carbamate (11): 3-amino-5-t-butyl-isoxazole (10) is treated with phenyl chloroformate to form the activated carbamate.

  • Final Coupling to Y[12]ield Quizartinib (1): The aniline intermediate (9) is reacted with the isoxazole carbamate (11) to afford the final product, Quizartinib. This route has been shown[12] to produce Quizartinib with a purity of 99.17% and an overall yield of 55%.

Protocol 2: Synth[12]esis of Gilteritinib

A common synthetic route for Gilteritinib involves a palladium-catalyzed amination reaction followed by hydrolysis.

Overall Synthetic Work[13]flow for Gilteritinib

G A Chloropyrazine (273) C Aminopyrazine (275) A->C Base-mediated Substitution B Aminopyran (274) B->C E Nitrile Intermediate (277) C->E Palladium-catalyzed Amination D Aniline (276) D->E F Gilteritinib E->F Hydrolysis G A Picolinic Acid B 4-chloropyridine-2-carbonyl chloride hydrochloride (1) A->B Thionyl Chloride D 4-chloro-N-methyl-2- pyridinecarboxamide (VI) B->D Amidation C Amine (e.g., methylamine) C->D F 4-(4-aminophenoxy)-N- methylpicolinamide (VII) D->F Etherification E 4-aminophenol E->F H Sorafenib F->H Urea Formation G 4-chloro-3-(trifluoromethyl) phenyl isocyanate G->H

Caption: A flowchart of the Sorafenib synthesis.

Step-by-Step Methodology:

  • Formation of Acid Chloride (1): Picolinic acid is treated with thionyl chloride to form 4-chloropyridine-2-carbonyl chloride hydrochloride (1).

  • Amidation (VI): Th[14]e acid chloride (1) is reacted with an appropriate amine, such as methylamine, to form the corresponding amide (VI).

  • Etherification (VII)[14][15]: The chloro-pyridine derivative (VI) is coupled with 4-aminophenol in an etherification reaction to yield the ether derivative (VII).

  • Urea Formation: Th[14][15]e final step involves the reaction of the amino-ether (VII) with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the urea linkage, yielding Sorafenib. An overall yield of 56% ha[14][15]s been reported for a similar synthetic route.

Structure-Activity [17]Relationship (SAR) and Lead Optimization

The development of potent and selective FLT3 inhibitors is guided by extensive SAR studies. Medicinal chemists systematically modify the core scaffolds and peripheral substituents to enhance target engagement, improve pharmacokinetic properties, and overcome resistance.

Key SAR Insights for FLT3 Inhibitors:

Chemical MoietyImpact on Activity and Selectivity
Hinge-Binding Motif Essential for anchoring the inhibitor in the ATP-binding pocket. Typically involves hydrogen bonding with residues like Cys694.
"DFG-out" Pocket [9] Type II inhibitors exploit this pocket to achieve high selectivity. Modifications in this region can significantly impact potency.
Solvent-Exposed Region Substituents in this region can be modified to improve solubility and other pharmacokinetic properties without compromising potency.
Gatekeeper Residue Mutations at the "gatekeeper" residue (e.g., F691L) can confer resistance to certain inhibitors. Next-generation inhibitors are designed to overcome these mutations.

The pyrazole core is a [4]privileged scaffold in medicinal chemistry and has been explored for the development of novel FLT3 inhibitors. For instance, a series of [6]biphenyl substituted pyrazoyl-ureas have been synthesized and shown to have nanomolar activity against FLT3.

Analytical Characte[6]rization of FLT3 Inhibitors

The robust analytical characterization of synthesized FLT3 inhibitors is crucial to ensure their purity, identity, and potency.

Standard Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the final product and intermediates.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compounds.

  • In vitro Kinase Assays: To determine the inhibitory activity (IC₅₀) against wild-type and mutant FLT3.

  • Cell-Based Proliferation Assays: To evaluate the anti-proliferative effects of the inhibitors on AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13).

Workflow for Analytical[16] Characterization

G A Synthesized FLT3 Inhibitor B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC) A->C D In vitro Kinase Assay (IC50 determination) B->D C->D E Cell-Based Proliferation Assay (Anti-proliferative effects) D->E F Lead Candidate E->F

Caption: A flowchart of the analytical characterization process.

Challenges and Future Directions in FLT3 Inhibitor Synthesis

Despite the clinical success of FLT3 inhibitors, drug resistance remains a significant challenge. Resistance can arise from [3][10][17]on-target secondary mutations in the FLT3 kinase domain or through the activation of bypass signaling pathways.

Key Challenges:

  • [17][18]Acquired Resistance: The emergence of secondary mutations, such as the D835Y and F691L "gatekeeper" mutations, can render inhibitors ineffective.

  • **Off-Target Effects:[4] Multi-kinase inhibitors can have off-target effects leading to toxicity.

  • Pharmacokinetic Prop[5]erties: Achieving optimal drug-like properties, including oral bioavailability and metabolic stability, is a constant challenge.

Future Directions:

  • Next-Generation Inhibitors: The design and synthesis of novel inhibitors that can overcome known resistance mutations is a high priority. This includes the developm[4][8]ent of covalent and allosteric inhibitors.

  • Combination Therapies: The synthesis of FLT3 inhibitors suitable for combination with other anti-leukemic agents is an active area of research.

  • **Targeted Degraders:[10][19] The development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of the FLT3 protein represents a promising new therapeutic modality.

Conclusion

The synthesis of FLT3 inhibitors is a dynamic and evolving field that has already had a profound impact on the treatment of AML. A deep understanding of the underlying medicinal chemistry, coupled with innovative synthetic strategies, will be essential to develop the next generation of more effective and durable therapies for patients with FLT3-mutated AML.

References

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Application Notes & Protocols: Leveraging the 5-Methylisoxazole Scaffold for the Development of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 5-methylisoxazole scaffold in the design and synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. We delve into the medicinal chemistry rationale underpinning the efficacy of this moiety, present detailed, field-proven synthetic protocols for creating 3,4-diarylisoxazole derivatives, and outline robust methodologies for their biological evaluation. The protocols are designed to be self-validating, with explanations for critical steps, ensuring both reproducibility and a deeper understanding of the underlying chemical and biological principles.

Introduction: The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzymes are key mediators of inflammation, responsible for converting arachidonic acid into prostaglandins.[1][2] Two primary isoforms exist: COX-1, a constitutively expressed enzyme crucial for homeostatic functions like gastric cytoprotection, and COX-2, which is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.[2][3]

Classical non-steroidal anti-inflammatory drugs (NSAIDs) are non-selective, inhibiting both isoforms. While this provides anti-inflammatory relief, the concurrent inhibition of COX-1 often leads to significant gastrointestinal side effects.[3][4] This challenge spurred the development of selective COX-2 inhibitors, or "coxibs," which offer a more targeted anti-inflammatory and analgesic effect with a reduced risk of gastric complications.[1][4]

A prominent and highly successful pharmacophore in this class is the 3,4-diarylisoxazole scaffold.[5] Compounds like Valdecoxib feature a central 5-methylisoxazole ring. The selectivity of these molecules is largely attributed to a key structural feature: a sulfonamide (-SO₂NH₂) or similar group on one of the phenyl rings, which can bind to a specific side pocket present in the COX-2 active site but not in COX-1.[6] This guide will focus on the synthesis and evaluation of compounds built around this critical 5-methylisoxazole core.

Medicinal Chemistry: Mechanism of Selectivity

The differential volume and amino acid composition between the active sites of COX-1 and COX-2 are the foundation of selective inhibition. The COX-2 active site possesses a larger, more accommodating side pocket due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue.

The 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide scaffold, the core of Valdecoxib, exploits this difference perfectly.[1] The sulfonamide group of the phenyl ring at the C-4 position of the isoxazole projects directly into this hydrophilic side pocket, forming a critical hydrogen bond with His90. This interaction anchors the inhibitor firmly within the COX-2 active site, leading to potent inhibition. The bulkier isoleucine in COX-1 sterically hinders the entry of the sulfonamide group, preventing high-affinity binding and thus conferring selectivity.

cluster_0 COX-2 Active Site cluster_1 Isoxazole-Based Inhibitor Main_Channel Main Catalytic Channel (Binds Arachidonic Acid) Side_Pocket Val523-defined Side Pocket Isoxazole 5-Methylisoxazole Core Phenyl_C3 Phenyl Group (at C3) Isoxazole->Phenyl_C3 Phenyl_C4 Phenylsulfonamide Group (at C4) Isoxazole->Phenyl_C4 Phenyl_C3->Main_Channel Occupies Phenyl_C4->Side_Pocket Binds to

Caption: Conceptual binding of a diarylisoxazole inhibitor within the COX-2 active site.

Synthetic Protocols: Constructing the 3,4-Diarylisoxazole Core

Multiple synthetic routes to the 3,4-diarylisoxazole scaffold have been established.[1] We present a robust and widely cited method based on the 1,3-dipolar cycloaddition of an in situ-generated nitrile oxide with a ketone enolate, followed by dehydration.[5][7] This approach offers good regioselectivity and is adaptable for creating a library of analogues.

Workflow Overview

G start Starting Materials (Aryl Aldehyde, Phenylacetone) step1 Step 1: Oxime Formation (Aryl Aldehyde + NH₂OH·HCl) start->step1 step3 Step 3: Enolate Formation (Phenylacetone + LDA) start->step3 step2 Step 2: Nitrile Oxide Generation (Oxime + NCS/Base) step1->step2 step4 Step 4: [3+2] Cycloaddition (Nitrile Oxide + Enolate) step2->step4 step3->step4 step5 Step 5: Dehydration/Aromatization (Acid or Base Catalyst) step4->step5 step6 Step 6: Sulfonation & Amination (ClSO₃H then NH₄OH) step5->step6 end Final Product (Valdecoxib Analogue) step6->end

Caption: Overall synthetic workflow for a Valdecoxib analogue.

Protocol 3.1: Synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib)

This protocol is adapted from methodologies reported by Talley et al. and Scilimati et al.[1][5]

Materials:

  • Deoxybenzoin (or Phenylacetone)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl acetate

  • Chlorosulfonic acid (ClSO₃H)

  • Ammonium hydroxide (aq. NH₄OH)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis (inert atmosphere)

Step-by-Step Procedure:

  • Oxime Formation:

    • In a round-bottom flask, dissolve deoxybenzoin (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in aqueous ethanol.

    • Add sodium acetate (1.5 equivalents) and reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water to precipitate the oxime product.

    • Filter the solid, wash with cold water, and dry under vacuum.[8]

  • Isoxazoline Formation via Condensation:

    • Causality Note: This step constructs the core heterocyclic ring. The use of a strong base (n-BuLi) is essential to generate the dianion of the oxime, which then acts as a nucleophile.

    • Under an inert atmosphere (N₂ or Ar), dissolve the dried oxime (1 equivalent) in anhydrous THF and cool to -78 °C.

    • Slowly add n-BuLi (2.2 equivalents) dropwise, maintaining the temperature below -70 °C.

    • Allow the mixture to warm to 0 °C and stir for 30 minutes.

    • Add ethyl acetate (1.5 equivalents) and stir at room temperature overnight.[8]

    • Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate or DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to obtain the crude isoxazoline intermediate.

  • Sulfonation and Amination:

    • Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a fume hood with appropriate personal protective equipment.

    • Cool a flask containing chlorosulfonic acid (5-10 equivalents) to 0 °C in an ice bath.

    • Slowly add the crude isoxazoline intermediate from the previous step portion-wise, ensuring the internal temperature does not exceed 10 °C.[9]

    • Stir the mixture at 0-5 °C for 2-3 hours.[8]

    • Very carefully, pour the reaction mixture onto crushed ice. The intermediate sulfonyl chloride will precipitate.

    • Filter the solid and immediately transfer the wet cake to a flask containing concentrated aqueous ammonium hydroxide.[8][9]

    • Stir vigorously at room temperature for 2-4 hours. The sulfonamide product will precipitate.

    • Filter the solid, wash thoroughly with water, and then with a cold solvent like isopropanol or ethanol to remove impurities.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure Valdecoxib product.

Biological Evaluation: In Vitro COX Inhibition Assays

To determine the potency and selectivity of the synthesized compounds, an in vitro assay is essential. The human whole blood assay is a highly reliable method as it provides a physiologically relevant environment where compounds must contend with plasma protein binding.

Workflow for Biological Evaluation

cluster_0 COX-2 Activity Assay cluster_1 COX-1 Activity Assay A1 Collect Heparinized Human Whole Blood A2 Aliquot blood and pre-incubate with test compounds (various conc.) A1->A2 A3 Induce COX-2 with Lipopolysaccharide (LPS) A2->A3 A4 Incubate for 24h at 37°C A3->A4 A5 Centrifuge to collect plasma A4->A5 A6 Measure PGE₂ concentration by ELISA A5->A6 Data_Analysis Calculate IC₅₀ values and Selectivity Index (SI) A6->Data_Analysis B1 Collect non-anticoagulated Human Whole Blood B2 Aliquot blood and add test compounds (various conc.) B1->B2 B3 Allow blood to clot (induces platelet aggregation) B2->B3 B4 Incubate for 1h at 37°C B3->B4 B5 Centrifuge to collect serum B4->B5 B6 Measure TXB₂ concentration by ELISA B5->B6 B6->Data_Analysis

Caption: Workflow for the human whole blood assay to determine COX-1/COX-2 selectivity.

Protocol 4.1: Human Whole Blood Assay for COX-1/COX-2 Activity

Materials:

  • Freshly drawn human whole blood (from consenting volunteers)

  • For COX-2: Sodium heparin tubes

  • For COX-1: Serum separating tubes (no anticoagulant)

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized test compounds and reference standards (e.g., Celecoxib, Ibuprofen)

  • Phosphate Buffered Saline (PBS)

  • Prostaglandin E₂ (PGE₂) EIA Kit

  • Thromboxane B₂ (TXB₂) EIA Kit

  • CO₂ incubator, centrifuge, microplate reader

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare stock solutions of your synthesized compounds and controls in DMSO.

    • Create a series of dilutions in PBS to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay is ≤ 0.5%.

  • COX-2 Inhibition Assay (PGE₂ Measurement):

    • Aliquot heparinized whole blood into sterile tubes.

    • Add the diluted test compounds to the blood and pre-incubate for 30 minutes at 37 °C.

    • To induce COX-2 expression, add LPS to a final concentration of 10 µg/mL.[10]

    • Incubate the tubes for 24 hours in a 37 °C, 5% CO₂ incubator.

    • After incubation, centrifuge the tubes at 2,000 x g for 15 minutes to pellet the cells.

    • Collect the supernatant (plasma) and store at -80 °C until analysis.

    • Quantify the PGE₂ concentration in the plasma using a commercial EIA kit according to the manufacturer's instructions.

  • COX-1 Inhibition Assay (TXB₂ Measurement):

    • Causality Note: This part of the assay measures constitutive COX-1 activity in platelets. During clotting, platelets are activated and produce large amounts of Thromboxane A₂, which is rapidly hydrolyzed to the stable TXB₂.

    • Aliquot whole blood (without anticoagulant) into tubes containing the diluted test compounds.

    • Incubate the tubes at 37 °C for 1 hour to allow for complete blood clotting.[10]

    • Centrifuge the tubes at 2,000 x g for 15 minutes.

    • Collect the supernatant (serum) and store at -80 °C until analysis.

    • Quantify the TXB₂ concentration in the serum using a commercial EIA kit according to the manufacturer's instructions.

Data Analysis and Presentation

The raw data (PGE₂ and TXB₂ concentrations) should be used to generate dose-response curves. The concentration of inhibitor that causes 50% inhibition of prostanoid production (IC₅₀) is calculated for both COX-1 and COX-2.

Selectivity Index (SI) is a critical metric and is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

A higher SI value indicates greater selectivity for COX-2.

Table 1: Representative Data for Isoxazole-Based COX Inhibitors

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (SI)
Valdecoxib (Reference) 5,000 - 10,0005 - 50>100
Compound A13[4] 64134.63
Compound C6[11] 33.93 µM0.55 µM61.73
Your Compound 1 Experimental ValueExperimental ValueCalculated Value
Your Compound 2 Experimental ValueExperimental ValueCalculated Value

Note: The values for A13 and C6 are from different studies and assay conditions and are presented for illustrative purposes.[4][11]

References

  • Gund et al. (2018). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. National Institutes of Health (NIH). [Link]
  • Scilimati, A. et al. (2002). Novel synthesis of 3,4-diarylisoxazole analogues of valdecoxib: reversal cyclooxygenase-2 selectivity by sulfonamide group removal. PubMed. [Link]
  • Huang, Y. et al. (2009). Synthesis of Valdecoxib. Chinese Journal of Modern Applied Pharmacy. [Link]
  • Google Patents. (2005). A novel process for preparing valdecoxib.
  • Scilimati, A. et al. (2002). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal.
  • Walker, M.C. & Gierse, J.K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • ResearchGate. Novel approach to the synthesis of valdecoxib 1. [Link]
  • Al-Ostath, A. et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Institutes of Health (NIH). [Link]
  • Walker, M.C. & Gierse, J.K. (2010).
  • Perrone, M.G. et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. [Link]
  • Request PDF. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs).
  • Ballo, A. et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]
  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]
  • Guller, U. et al. (2018). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. PubMed Central. [Link]
  • ResearchGate. How can I assay cyclooxygenase pathway inhibition for plant extracts?[Link]
  • Ullah, H. et al. (2023).
  • Joy, F. et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
  • Ullah, H. et al. (2023).
  • Farouk, E. et al. (2017). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules. [Link]
  • Wu, T. et al. (2013). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed. [Link]
  • Lakshmi, K.S. et al. (2010). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions. [Link]

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Application Note & Protocols: A Researcher's Guide to Assessing Mitochondrial Permeability Transition Pore (mtPTP) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The mtPTP as a Critical Regulator of Cell Fate

The mitochondrial permeability transition pore (mtPTP) is a high-conductance channel that forms across the inner mitochondrial membrane under conditions of cellular stress, most notably high matrix Ca2+ and oxidative stress.[1][2] Its prolonged opening is a pivotal event in cell death pathways, leading to the collapse of the mitochondrial membrane potential (ΔΨm), cessation of ATP synthesis, mitochondrial swelling, and the release of pro-apoptotic factors.[2][3][4]

The core components of the mtPTP are thought to include the adenine nucleotide translocase (ANT), the voltage-dependent anion channel (VDAC), and critically, the matrix protein Cyclophilin D (CypD).[5] CypD is considered a master regulator, and its interaction with other pore components sensitizes the pore to opening.[6][7] This makes the mtPTP a significant therapeutic target for pathologies ranging from ischemia-reperfusion injury and neurodegeneration to cancer.[1][6]

This guide provides a comprehensive overview of the principal methodologies used to assess mtPTP inhibition. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring robust and reproducible results.

Principles of mtPTP Assessment

Assessing mtPTP inhibition relies on measuring the key downstream consequences of its opening. An effective inhibitor will delay or prevent these events in the presence of an inducing stimulus. The primary events we can measure are:

  • Loss of Calcium Homeostasis: Healthy mitochondria sequester calcium. Upon mtPTP opening, this sequestered calcium is rapidly released back into the cytosol.[3][5]

  • Mitochondrial Swelling: The influx of solutes and water through the open pore causes the mitochondrial matrix to expand and swell, a hallmark of permeability transition.[8][9]

  • Collapse of Membrane Potential (ΔΨm): The pore's non-specific nature allows protons to flood into the matrix, dissipating the electrochemical gradient essential for ATP production.[3][10]

  • Loss of Matrix Content: Small molecules (<1.5 kDa), including fluorescent dyes pre-loaded into the matrix, will leak out when the pore opens.[2][11]

The following sections detail robust assays designed to quantify these events in both isolated mitochondria and intact cells.

Methodologies & Protocols

Assays Using Isolated Mitochondria

These assays provide the most direct and mechanistic assessment of mtPTP function, free from the complexities of upstream cellular signaling.

Principle: This is the gold-standard assay for assessing mtPTP sensitivity. It measures the total amount of calcium that mitochondria can sequester before it triggers irreversible pore opening.[8][12] A potent inhibitor will increase the calcium retention capacity. The assay monitors extra-mitochondrial Ca2+ concentration using a fluorescent indicator like Calcium Green-5N.[3][5] As mitochondria take up pulses of added CaCl2, the fluorescence drops. When the pore opens, Ca2+ floods out of the mitochondria, causing a large, sustained increase in fluorescence.[5][9]

Scientist's Note: The CRC assay is an excellent tool for screening and characterizing inhibitors. Its high-throughput adaptability makes it suitable for drug discovery campaigns.[3]

dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Caption: Workflow for the Calcium Retention Capacity (CRC) Assay.

Protocol: Calcium Retention Capacity

  • Reagent Preparation:

    • Assay Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, pH 7.4.

    • Substrates: 1 M Succinate, 1 M Pyruvate, 1 M Malate stocks.

    • Fluorescent Indicator: 100 µM Calcium Green-5N in dH2O.

    • Calcium Stock: Standardized 20 mM CaCl2 solution.

    • Controls: 1 mM Cyclosporin A (CsA) in ethanol (positive control inhibitor), 100 mM Atractyloside (ATR) in ethanol (positive control inducer).

  • Mitochondria Isolation: Isolate mitochondria from tissue (e.g., mouse liver) using standard differential centrifugation methods. Determine protein concentration via a BCA or Bradford assay.

  • Assay Execution (96-well plate format):

    • To each well of a black, clear-bottom 96-well plate, add 180 µL of Assay Buffer.

    • Add substrates (e.g., 5 mM Succinate + 1 µM Rotenone).

    • Rationale: Succinate provides electrons to Complex II, energizing the mitochondria. Rotenone inhibits Complex I to prevent reverse electron flow, ensuring a standardized starting state.

    • Add 1 µL of the test compound or control (e.g., 1 µM final concentration of CsA).

    • Add 1 µM (final concentration) of Calcium Green-5N.

    • Add 0.25-0.5 mg/mL of isolated mitochondria.

    • Place the plate in a fluorescence plate reader equipped with injectors, set to kinetic mode (Excitation: 506 nm, Emission: 532 nm).[4]

  • Data Acquisition:

    • Allow the baseline fluorescence to stabilize (2-3 minutes).

    • Program the injectors to add a fixed volume of CaCl2 (e.g., 5 µL of a 400 µM solution, resulting in a 10 µM final concentration per injection) at set intervals (e.g., every 60-90 seconds).[5]

    • Continue injections until a large, sustained increase in fluorescence is observed, indicating mtPTP opening and failure to sequester further Ca2+.[3]

  • Data Analysis:

    • Calculate the CRC by multiplying the number of injections before pore opening by the amount of Ca2+ in each injection.[4]

    • Normalize this value to the amount of mitochondrial protein in the well (e.g., nmol Ca2+/mg protein).

    • Compare the CRC of compound-treated wells to vehicle controls. An increase in CRC indicates mtPTP inhibition.

Principle: This classic spectrophotometric assay directly visualizes a physical consequence of mtPTP opening. As mitochondria take up water and swell, their internal density decreases, which leads to a decrease in light scattering. This is measured as a decrease in absorbance at 540 nm (A540).[1][8] Inhibitors of the mtPTP will prevent or delay this absorbance decrease.

Protocol: Mitochondrial Swelling

  • Reagent Preparation:

    • Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM MOPS, pH 7.4.

    • Inducer: 200-500 µM CaCl2.

    • Controls: 1 µM Cyclosporin A (CsA).

  • Assay Execution:

    • Set a spectrophotometer or plate reader to read absorbance at 540 nm in kinetic mode.

    • In a cuvette or 96-well plate, add Swelling Buffer, respiratory substrates (e.g., 5 mM succinate), and the test compound or control.

    • Add isolated mitochondria (typically 0.5-1.0 mg/mL).

    • Record the baseline A540 for 2-3 minutes.

    • Add the Ca2+ inducer (e.g., 200 µM CaCl2) to trigger mtPTP opening.[1]

    • Monitor the decrease in A540 over 10-15 minutes.[8]

  • Data Analysis:

    • The rate and extent of the decrease in A540 are inversely proportional to the degree of mtPTP inhibition.

    • Calculate the rate of swelling (-ΔA540/min) for each condition. Potent inhibitors will show a significantly reduced rate of swelling compared to the vehicle control.

Cell-Based Assays

These assays measure mtPTP opening within the context of an intact cell, providing greater physiological relevance.

Principle: This is the most direct and widely used cell-based method.[4][13] Cells are co-loaded with Calcein-AM, a dye that becomes fluorescent (Calcein) after hydrolysis by cellular esterases, and CoCl2. Calcein fluoresces brightly in all cellular compartments. Co2+ is a membrane-impermeant cation that quenches calcein fluorescence.[14] It can quench cytosolic calcein but cannot enter healthy mitochondria. When the mtPTP opens, Co2+ rushes into the mitochondrial matrix and quenches the mitochondrial calcein signal.[15][16] Therefore, a loss of mitochondrial fluorescence indicates pore opening. An effective inhibitor will preserve mitochondrial fluorescence.

dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Caption: Workflow for the cell-based Calcein-CoCl₂ Quenching Assay.

Protocol: Calcein-CoCl₂ Quenching

  • Cell Preparation: Plate cells (e.g., HeLa, SH-SY5Y) on glass-bottom dishes or plates suitable for microscopy or flow cytometry and grow to ~70-80% confluency.

  • Dye Loading and Quenching:

    • Wash cells once with a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Load cells with 1-2 µM Calcein-AM in HBSS for 30 minutes at 37°C.[13]

    • Wash cells twice with HBSS.

    • Add 1-2 mM CoCl2 in HBSS and incubate for 15-30 minutes.[13][14]

    • Scientist's Note: The optimal concentrations of Calcein-AM and CoCl2 may need to be titrated for different cell types.

  • Treatment and Induction:

    • Replace the CoCl2 solution with fresh buffer containing the test compound or controls (e.g., 1 µM CsA). Incubate for 15-30 minutes.

    • Induce mtPTP opening using a relevant stimulus (e.g., the Ca2+ ionophore Ionomycin at 0.25-1 µM).[14]

  • Imaging and Analysis:

    • Fluorescence Microscopy: Image the cells using a 488 nm excitation laser. In untreated/inhibited cells, mitochondria will appear as bright fluorescent structures. In induced cells, these structures will dim or disappear. Quantify the fluorescence intensity of mitochondrial regions over time.

    • Flow Cytometry: Analyze cells on a flow cytometer using the FITC channel. A decrease in the mean fluorescence intensity of the cell population corresponds to mtPTP opening.[15]

Principle: This assay indirectly measures mtPTP opening by monitoring the ΔΨm. Tetramethylrhodamine, methyl or ethyl ester (TMRM/TMRE) are cationic, lipophilic dyes that accumulate in the negatively charged matrix of healthy, energized mitochondria.[17][18][19] The opening of the mtPTP collapses the ΔΨm, causing the dye to leak out into the cytoplasm, resulting in a loss of punctate mitochondrial fluorescence.[11]

Protocol: TMRE/TMRM Redistribution

  • Cell Preparation: Plate cells as for the Calcein assay.

  • Dye Loading: Incubate cells with a low concentration of TMRE or TMRM (e.g., 25-100 nM) for 30 minutes at 37°C.[20]

    • Rationale: It is crucial to use a non-quenching concentration of the dye. At high concentrations, the dye can self-quench within the mitochondria, and depolarization can paradoxically lead to an increase in fluorescence as the dye de-quenches.

  • Treatment and Analysis:

    • Add the test compound or inhibitor.

    • Mount the plate on a live-cell imaging microscope and acquire a baseline image.

    • Add the mtPTP inducer (e.g., a Ca2+ ionophore or an oxidative stressor like H2O2).

    • Acquire images over time. A loss of punctate mitochondrial fluorescence indicates ΔΨm collapse and, by inference, mtPTP opening.

Summary and Comparison of Methods

Assay Method Model System Principle Pros Cons
Calcium Retention Capacity (CRC) Isolated MitochondriaMeasures Ca²⁺ uptake capacity before pore openingHighly quantitative, direct, high-throughput adaptable[3]Requires fresh mitochondrial isolation, lacks cellular context
Mitochondrial Swelling Isolated MitochondriaMeasures change in light scattering due to water influxSimple, direct physical measurement, well-established[11]Lower throughput, can have false positives from uptake inhibitors[21]
Calcein-CoCl₂ Quenching Intact CellsMeasures quenching of mitochondrial dye upon pore openingDirect visualization in live cells, high physiological relevance[14]Dye loading can be variable, requires imaging or flow cytometry
TMRE/TMRM Redistribution Intact CellsMeasures collapse of ΔΨmWidely used for ΔΨm, sensitive[10]Indirect measure of mtPTP, other factors can cause ΔΨm collapse

Controls and Validation: The Key to Trustworthy Data

Every protocol described is a self-validating system when appropriate controls are included.

  • Positive Control Inhibitor: Cyclosporin A (CsA) is the canonical mtPTP inhibitor.[1][22] It acts by binding to Cyclophilin D, preventing its pro-opening conformational change.[1][23] Any valid mtPTP assay must show significant inhibition by CsA (typically 0.2-1.0 µM).

  • Positive Control Inducer: For isolated mitochondria, a high concentration of CaCl₂ is the standard inducer.[8] For intact cells, a calcium ionophore like Ionomycin is often used to overload the mitochondria with calcium.[16]

  • Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO, ethanol) should be run as a negative control to ensure it has no effect on the assay.

By consistently running these controls, researchers can be confident that their assay is specifically and reliably measuring the inhibition of the mitochondrial permeability transition pore.

References

  • Eurofins Discovery. (n.d.). Mitochondrial Assays - Evaluate mPTP Opening and Inhibition.
  • BMG Labtech. (n.d.). Calcium retention capacity assay evaluates inhibition of mitochondrial permeability transition pore.
  • Elrod, J. W., & Molkentin, J. D. (2013). Physiologic functions of cyclophilin D and the mitochondrial permeability transition pore. Circulation Journal, 77(5), 1111-1122.
  • Waldmeier, P. C., et al. (2002). Mitochondrial targeted cyclophilin D protects cells from cell death by peptidyl prolyl isomerization. Journal of Biological Chemistry, 277(34), 31134-31141.
  • Azarashvili, T., et al. (2013). Mitochondrial Permeability Transition and Cell Death: The Role of Cyclophilin D. Frontiers in Physiology, 4, 67.
  • Elrod, J. W., & Molkentin, J. D. (2013). Physiologic Functions of Cyclophilin D and the Mitochondrial Permeability Transition Pore. Circulation research, 112(1), 178–191.
  • Seidlmayer, L. K., et al. (2019). A modified calcium retention capacity assay clarifies the roles of extra- and intracellular calcium pools in mitochondrial permeability transition pore opening. Journal of Biological Chemistry, 294(42), 15282-15292.
  • Norman, K. G., et al. (2012). Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients. Experimental Dermatology, 21(9), 688–693.
  • Penna, E., et al. (2021). Cyclophilin D in Mitochondrial Dysfunction: A Key Player in Neurodegeneration?. International Journal of Molecular Sciences, 22(16), 8829.
  • Ferko, M., et al. (2023). The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State. Cells, 12(9), 1273.
  • Li, L., et al. (2018). Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay. Journal of Visualized Experiments, (135), 57548.
  • ResearchGate. (n.d.). Comprehensive analysis of mitochondrial permeability transition pore activity in living cells using fluorescence-imaging-based techniques.
  • Antibodies.com. (n.d.). Mitochondrial Permeability Transition Pore Assay (A319762).
  • Toleikis, A., et al. (2006). Cyclosporine A Attenuates Mitochondrial Permeability Transition and Improves Mitochondrial Respiratory Function in Cardiomyocytes Isolated from Dogs With Heart Failure. Journal of Cardiac Failure, 12(1), 57-63.
  • Elabscience. (n.d.). Mitochondrial Permeability Transition Pore Assay Kit.
  • Mishra, J., et al. (2019). Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening. Cells, 8(9), 1052.
  • Mishra, J., et al. (2019). Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening. Cells, 8(9), 1052.
  • MDPI. (2023). The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State.
  • Potentiometric Probes. (n.d.). TMRE & TMRM | Explore Membrane Potentials.
  • Bonora, M., et al. (2016). Comprehensive analysis of mitochondrial permeability transition pore activity in living cells using fluorescence-imaging-based techniques. Nature Protocols, 11(6), 1067-1080.
  • Greene, K. A., et al. (2019). Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity. Journal of Visualized Experiments, (148), e59769.
  • Ferko, M., et al. (2023). The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State. Cells, 12(9), 1273.
  • Stratech. (n.d.). Mitochondrial Membrane Potential.
  • Consensus. (n.d.). Techniques to study mitochondrial permeability transition pore activity.
  • ResearchGate. (2023). (PDF) The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State.
  • ResearchGate. (2018). Troubleshooting for mitochondrial membrane potential measurement by TMRE?.
  • Sivandzade, F., & Cucullo, L. (2018). Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening. Current protocols in toxicology, 78(1), e61.
  • PubMed. (2025). Detection assays of mitochondrial permeability transition pore: Current status and future prospects.
  • Abbkine. (n.d.). Mitochondrial Permeability Transition Pore Assay.
  • Ying, Y., et al. (2021). Protocols for analysis of mitochondrial permeability transition pore opening in mouse somatic cell reprogramming. STAR protocols, 2(2), 100523.

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Application Note: A Robust, Validated HPLC Method for the Quantification of 5-Methylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Methylisoxazole-3-carboxamide. Addressing the analytical challenges posed by the analyte's polar nature, this guide provides a comprehensive protocol from mobile phase preparation to full method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The described method utilizes a polar-modified C18 stationary phase with a simple isocratic mobile phase of phosphate buffer and acetonitrile, coupled with UV detection. This application note is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the quantification of this compound in bulk drug substance or formulation development.

Introduction and Analytical Objective

This compound (CAS: 3445-52-1) is a heterocyclic compound featuring an isoxazole core, a structure of significant interest in medicinal chemistry for its presence in various pharmacologically active agents[1]. Accurate quantification of this molecule is critical for ensuring quality, stability, and purity during drug discovery, development, and manufacturing.

The primary analytical challenge in developing an HPLC method for this compound lies in its physicochemical properties. With a molecular weight of 126.12 g/mol and a predicted pKa of approximately 14.79, the molecule is neutral over a wide pH range and exhibits significant polarity[2][3]. Polar analytes are often poorly retained on traditional non-polar stationary phases like C18, leading to elution near the void volume, poor peak shape, and inadequate separation from polar impurities[4][5].

The objective of this work was to develop a straightforward, reproducible, and robust RP-HPLC method capable of overcoming these challenges to provide reliable quantification of this compound.

Method Development Strategy: A Rationale-Driven Approach

A systematic approach was employed to develop the analytical method, focusing on achieving adequate retention, optimal peak symmetry, and high resolution. The workflow is outlined below.

Analyte Characterization

A summary of the key physicochemical properties of this compound is presented in Table 1. Its inherent polarity was the primary consideration for method development.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₆N₂O₂ [2][3]
Molecular Weight 126.12 g/mol [2]
CAS Number 3445-52-1 [2][3]
Melting Point 166-168 °C [2]

| Predicted pKa | 14.79 ± 0.50 |[2] |

Chromatographic Component Selection
  • Column Selection: Standard C18 columns often suffer from "phase collapse" or dewetting under the highly aqueous mobile phase conditions required to retain very polar analytes, leading to reproducibility issues. Therefore, a stationary phase designed for enhanced polar retention was selected. A polar-embedded C18 column (e.g., with an amide or carbamate group) was chosen. These phases offer alternative selectivity and improved retention for polar compounds, while also being stable in highly aqueous mobile phases[6].

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile was selected over methanol due to its lower UV cutoff and viscosity, which results in lower backpressure and better detector baseline stability.

    • Aqueous Phase & pH Control: Since the analyte is neutral, mobile phase pH has a minimal effect on its retention. However, pH control is crucial for ensuring the stability of the silica-based column and for controlling the ionization state of potential acidic or basic impurities. A phosphate buffer at a slightly acidic pH of 3.0 was chosen to sharpen peak shape by suppressing the secondary interactions between the analyte and residual, un-capped silanols on the stationary phase surface.

  • Detection Wavelength (λ): The isoxazole ring contains a chromophore suitable for UV detection. A photodiode array (PDA) detector was used to scan a standard solution of this compound from 200 to 400 nm. The maximum absorbance (λmax) was determined to be at 225 nm, which was selected for quantification to ensure maximum sensitivity.

Method Development Workflow Diagram

The logical flow of the method development process is illustrated below.

MethodDevelopment Analyte Analyte Properties (Polar, Neutral) Column Column Selection (Polar-Embedded C18) Analyte->Column Challenge: Poor Retention MobilePhase Mobile Phase Scouting (ACN/Buffer, pH 3.0) Column->MobilePhase Enhance Interaction Detection Detection Optimization (PDA Scan for λmax) MobilePhase->Detection Ensure Sensitivity Optimization Parameter Optimization (Isocratic vs. Gradient, Flow Rate) Detection->Optimization Fine-tune Separation FinalMethod Final Optimized Method Optimization->FinalMethod Achieve SST Criteria

Caption: A workflow diagram illustrating the key decision points in the HPLC method development process.

Detailed Analytical Protocol

Equipment and Reagents
  • HPLC system with quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

  • Phosphoric acid (85%, analytical grade).

  • Water (HPLC or Milli-Q grade).

  • This compound reference standard.

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

Parameter Condition
Column Polar-Embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ), 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ buffer (pH 3.0) : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 10 minutes

| Diluent | Mobile Phase |

Preparation of Solutions
  • 25 mM Phosphate Buffer (pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter through a 0.45 µm membrane filter.

  • Mobile Phase:

    • Combine 900 mL of the prepared phosphate buffer with 100 mL of acetonitrile.

    • Mix thoroughly and degas before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent (Mobile Phase).

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent.

System Suitability Testing (SST)

Before sample analysis, the system suitability must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the parameters against the criteria in Table 3.

Table 3: System Suitability Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 1.5 Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000 Indicates column efficiency.
% RSD of Peak Area ≤ 2.0% Demonstrates injection precision.

| % RSD of Retention Time | ≤ 1.0% | Confirms system stability. |

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH guidelines[7][8].

MethodValidation OptimizedMethod Optimized HPLC Method Specificity Specificity (Peak Purity, Forced Degradation) OptimizedMethod->Specificity Linearity Linearity & Range (50-150% of nominal) OptimizedMethod->Linearity Accuracy Accuracy (Spike Recovery) OptimizedMethod->Accuracy Precision Precision (Repeatability & Intermediate) OptimizedMethod->Precision Robustness Robustness (Varied Parameters) OptimizedMethod->Robustness ValidatedMethod Fully Validated Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod Robustness->ValidatedMethod

Caption: The validation workflow, outlining the key parameters evaluated according to ICH Q2(R1).

Specificity
  • Protocol: Analyze the diluent, a placebo solution, a standard solution, and a sample solution. Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and assess peak purity using a PDA detector to ensure no co-eluting peaks interfere with the main analyte peak.

  • Acceptance Criteria: The analyte peak should be free from interference from excipients, impurities, or degradants at its retention time. Peak purity index should be > 0.995.

Linearity and Range
  • Protocol: Prepare a series of at least five standard solutions by diluting the stock solution to concentrations ranging from 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999. The y-intercept should be insignificant.

Table 4: Example Linearity Data

Concentration (µg/mL) Mean Peak Area
50 498,500
75 751,200
100 1,002,100
125 1,249,500
150 1,503,000

| | 0.9998 |

Accuracy
  • Protocol: Perform a recovery study by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Table 5: Example Accuracy (Recovery) Data

Spike Level Theoretical (µg/mL) Measured (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.8 100.8%

| 120% | 120.0 | 119.3 | 99.4% |

Precision
  • Repeatability (Intra-assay):

    • Protocol: Analyze six individual preparations of the sample at 100% of the test concentration on the same day.

    • Acceptance Criteria: The % RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay):

    • Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

    • Acceptance Criteria: The cumulative % RSD for both sets of data should be ≤ 2.0%.

Robustness
  • Protocol: Deliberately vary critical method parameters one at a time and assess the impact on system suitability and assay results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

  • Acceptance Criteria: SST criteria must be met for all varied conditions, and the assay results should not significantly differ from the results obtained under the nominal conditions.

Conclusion

The HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of quantifying this compound. By employing a polar-embedded stationary phase and a well-buffered mobile phase, the challenges associated with retaining and resolving this polar analyte are effectively overcome. The method is simple, rapid, and robust. The validation protocol confirms that the method is specific, linear, accurate, and precise, making it a reliable tool for quality control and research applications in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
  • This compound. LookChem. [Link]
  • 5-Methyl-3-isoxazolecarboxamide.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
  • Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • Synthesis and Evaluation of new this compound Derivatives as Antitubercular Agents.
  • Methyl 5-methylisoxazole-3-carboxylate.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Methyl 5-methylisoxazole-3-carboxyl
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylisoxazole-3-carboxamide. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and optimize your reaction yields. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

I. Synthetic Strategies at a Glance

The synthesis of this compound can be approached through several key pathways. The choice of route often depends on the available starting materials, desired scale, and purification capabilities. Below is a summary of the most common strategies we will explore in this guide.

II. Troubleshooting Common Issues in this compound Synthesis

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the most likely causes?

Low yields can stem from a variety of factors, from the quality of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.[1]

  • Starting Material Integrity: Ensure the purity of your reagents. For instance, in syntheses starting from dicarbonyl compounds, the presence of tautomers can affect reactivity.[1] The stability of precursors for 1,3-dipolar cycloadditions is also critical.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are paramount. Monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time can lead to low conversion, while extended periods may cause product degradation.[1]

  • Side Reactions: The formation of byproducts, such as regioisomers or dimers of reactive intermediates, can significantly reduce the yield of the desired product.

Q2: I am observing a significant amount of the isomeric impurity, 3-methylisoxazole-5-carboxamide, in my final product. How can I improve the regioselectivity of the reaction?

The formation of regioisomers is a common challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][2]

  • Controlling Reaction Conditions: The choice of solvent, temperature, and pH can heavily influence the regiochemical outcome. For example, in the cyclocondensation of a β-enamino diketone with hydroxylamine, polar protic solvents like ethanol may favor one isomer, while aprotic solvents could favor the other.[3]

  • Substrate Modification: The electronic properties of your starting materials are a key factor. Electron-withdrawing groups on a β-enamino diketone can promote high regioselectivity.[3]

  • Catalyst Selection: The use of catalysts can direct the regioselectivity. For instance, copper(I)-catalyzed cycloadditions are known to regioselectively yield 3,5-disubstituted isoxazoles.[3] Lewis acids such as BF₃·OEt₂ can also be used to activate carbonyl groups and influence the direction of the reaction.[3]

Q3: The amidation step to form the final carboxamide is inefficient. What can I do to improve the conversion?

Whether you are starting from the corresponding ester or the acid chloride, the amidation step is critical and can be prone to issues.

  • From Ethyl 5-Methylisoxazole-3-carboxylate: Direct amidation of the ester with ammonia or an amine can be slow. Consider using a catalyst or converting the ester to the more reactive carboxylic acid or acid chloride first.

  • From 5-Methylisoxazole-3-carbonyl Chloride: This is a highly reactive intermediate. Ensure that your reaction is performed under anhydrous conditions to prevent hydrolysis of the acid chloride back to the carboxylic acid. The use of a non-nucleophilic base, such as triethylamine or pyridine, is recommended to scavenge the HCl byproduct.[4] The reaction should be kept at a low temperature (e.g., 0 °C) during the addition of the amine to control the exothermicity.[5]

  • From 5-Methylisoxazole-3-carboxylic Acid: Direct amidation of the carboxylic acid requires a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like 1-hydroxybenzotriazole (HOBt) or dimethylaminopyridine (DMAP).[6]

Q4: My purification by column chromatography is resulting in significant product loss. Are there alternative purification methods?

While column chromatography is a standard method, it can lead to product loss, especially with highly polar compounds.

  • Recrystallization: If your product is a solid, recrystallization is often a more efficient method for obtaining high-purity material with better recovery. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Acid-Base Extraction: If your product has basic or acidic functionalities that your impurities lack, an acid-base extraction can be a powerful purification tool.

  • Distillation: For volatile intermediates like ethyl 5-methylisoxazole-3-carboxylate, vacuum distillation can be an effective purification method.[7]

III. Detailed Experimental Protocols

Here we provide step-by-step methodologies for the two primary synthetic routes to this compound.

Route 1: Multi-Step Synthesis via the Carboxylic Acid

This is a robust and widely used method that proceeds through the formation of the isoxazole ring followed by conversion to the carboxamide.

Multi-Step Synthesis A Diethyl Oxalate + Acetone B Ethyl 2,4-dioxopentanoate A->B  NaOEt, EtOH   C Ethyl 5-methylisoxazole-3-carboxylate B->C  NH2OH·HCl, Base   D 5-Methylisoxazole-3-carboxylic acid C->D  LiOH, THF/H2O   E 5-Methylisoxazole-3-carbonyl chloride D->E  SOCl2 or (COCl)2   F This compound E->F  NH3 or Amine, Base  

Diagram 1: Workflow for the multi-step synthesis of this compound.

Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

  • To a solution of sodium ethoxide in ethanol, add a mixture of diethyl oxalate and acetone dropwise at a controlled temperature.

  • After the initial reaction, the mixture is cooled, and hydroxylamine hydrochloride is added.

  • The reaction is then heated to reflux and monitored by TLC until completion.

  • After workup, the crude product can be purified by vacuum distillation.

Step 2: Hydrolysis to 5-Methylisoxazole-3-carboxylic acid

  • Dissolve the ethyl 5-methylisoxazole-3-carboxylate in a mixture of tetrahydrofuran (THF) and water.[8]

  • Add an aqueous solution of lithium hydroxide (LiOH) and heat the mixture to reflux.[8]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., citric acid or dilute HCl) to a pH of approximately 3.[8]

  • Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the carboxylic acid.[8]

Step 3: Formation of 5-Methylisoxazole-3-carbonyl chloride

  • To a solution of 5-methylisoxazole-3-carboxylic acid in an anhydrous solvent (e.g., toluene or dichloromethane), add thionyl chloride or oxalyl chloride dropwise at 0 °C.[5][9] A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.

  • The reaction mixture is then typically heated to reflux until the evolution of gas ceases.

  • The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step without further purification.

Step 4: Amidation to this compound

  • Dissolve the crude 5-methylisoxazole-3-carbonyl chloride in an anhydrous aprotic solvent like dichloromethane or THF and cool to 0 °C.

  • To this solution, add a solution of the desired amine or ammonia in the presence of a base such as triethylamine or pyridine.[4]

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can then be purified by recrystallization or column chromatography.

Route 2: One-Pot Synthesis

This method offers a more streamlined approach, proceeding from simple starting materials to the final product without the isolation of intermediates.[10]

One-Pot Synthesis A Dimethyl Oxalate + Acetone B Intermediate Diketoester A->B  NaOMe, Methanol   C Methyl 5-methylisoxazole-3-carboxylate B->C  NH2OH·HCl   D This compound C->D  Liquid NH3  

Diagram 2: Workflow for the one-pot synthesis of this compound.

Experimental Protocol:

  • In a suitable reactor, a solution of sodium methoxide in methanol is prepared and cooled.

  • A mixture of dimethyl oxalate and acetone is added dropwise to the cooled sodium methoxide solution.[10] The reaction is stirred at a controlled temperature for a few hours.

  • The reaction mixture is then neutralized with an acid (e.g., sulfuric acid) to a pH of 4-5.[10]

  • Hydroxylamine hydrochloride is added, and the mixture is heated to reflux for several hours.[10]

  • After cooling, the reaction mixture is saturated with ammonia gas or treated with liquid ammonia at a controlled temperature.[10]

  • The solvent is removed under reduced pressure, and the residue is treated with water. The solid product is collected by filtration, washed with water until neutral, and dried to afford this compound.[10]

IV. Quantitative Data and Characterization

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and its immediate precursors.

StepStarting MaterialsReagents and ConditionsProductYield (%)Reference
Isoxazole Formation Diethyl oxalate, Acetone, Hydroxylamine HClNaOEt, EtOH, refluxEthyl 5-methylisoxazole-3-carboxylateVaries[8]
Hydrolysis Ethyl 5-methylisoxazole-3-carboxylateLiOH, THF/H₂O, reflux5-Methylisoxazole-3-carboxylic acidHigh[8]
Acid Chloride Formation 5-Methylisoxazole-3-carboxylic acidSOCl₂, reflux5-Methylisoxazole-3-carbonyl chlorideHigh (used crude)[5]
Amidation 5-Methylisoxazole-3-carbonyl chloride, AmineEt₃N, DCM, 0 °C to RTThis compound derivativeGood to Excellent[4]
One-Pot Synthesis Dimethyl oxalate, Acetone, Hydroxylamine HCl, AmmoniaNaOMe, MeOH; H₂SO₄; reflux; NH₃This compound~77%[10]

Characterization Data for this compound Derivatives:

  • IR (KBr, cm⁻¹): Typically shows characteristic peaks for N-H stretching (around 3400-3200), C=O stretching of the amide (around 1650), and isoxazole ring vibrations.[11]

  • ¹H NMR (400 MHz, MeOD, δ ppm): A singlet for the methyl group protons at approximately 2.3-2.4 ppm, a singlet for the isoxazole ring proton at around 6.2-6.4 ppm, and signals for the amide protons and any substituents.[4][11]

  • ¹³C NMR (125 MHz, MeOD, δ ppm): Signals for the methyl carbon, the carbons of the isoxazole ring, and the amide carbonyl carbon.[4][11]

  • Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the calculated molecular weight of the compound.[4][11]

V. References

  • Ganesh, et al. (2015). Synthesis and Evaluation of New this compound Derivatives as Antitubercular Agents. ResearchGate. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances. [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]

  • Ganesh, et al. (2015). Synthesis and Evaluation of new this compound Derivatives as Antitubercular Agents. ResearchGate. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.

  • Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. (2003). Google Patents.

  • What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? (2023). FAQ. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Publishing. [Link]

  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (1997). Google Patents.

  • Advances in isoxazole chemistry and their role in drug discovery. (2023). RSC Publishing. [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. [Link]

  • 1H NMR of 5-Amino-N-(3-chloro-4-fluoro-phenyl)-3-methyl-isoxazole-4-carboxamide. (n.d.). SpectraBase. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PMC - NIH. [Link]

  • 5-Methylisoxazole-3-carbonyl chloride | C5H4ClNO2 | CID 2736894. (n.d.). PubChem. [Link]

  • Process for the purification of 3-amino-5-methylisoxazole. (1970). Google Patents.

  • Why did my amide syntesis does not work? (2021). ResearchGate. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). NIH. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Semantic Scholar. [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

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Technical Support Center: Purification of 5-Methylisoxazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-methylisoxazole-3-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important class of compounds. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity and yield in your experiments.

Introduction: The Purification Challenge

This compound derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. However, their synthesis often yields complex crude mixtures containing unreacted starting materials, byproducts, and structurally similar isomers. The inherent chemical properties of the isoxazole ring and the carboxamide functionality present unique purification challenges. This guide will provide a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.

Common Impurities and Contaminants

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: The impurity profile can vary significantly based on the synthetic route. However, several common impurities are frequently observed:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Regioisomers: A significant challenge is the potential formation of the 3-methylisoxazole-5-carboxamide regioisomer, which often exhibits very similar polarity to the desired product, making separation difficult.[1]

  • Byproducts of Cycloaddition: If your synthesis involves a 1,3-dipolar cycloaddition, byproducts such as furoxans can form.[1]

  • Hydrolysis Products: The starting materials or the final product can undergo hydrolysis, especially during aqueous workups, leading to the corresponding carboxylic acid or amine.

  • Solvent Adducts: Residual solvents from the reaction or workup can form adducts with your product.

Table 1: Common Impurities and Their Characteristics

Impurity TypeTypical OriginKey Identification Methods
Regioisomer (3-methyl-5-carboxamide)Non-regioselective synthesisNMR, LC-MS
Unreacted Starting MaterialsIncomplete reactionTLC, LC-MS
FuroxansDimerization of nitrile oxide intermediatesLC-MS, NMR
Hydrolysis Products (Carboxylic Acid/Amine)Aqueous workup, unstable pHLC-MS, IR
Residual SolventsIncomplete drying1H NMR, GC-MS
Column Chromatography Troubleshooting

Q2: My this compound derivative is streaking or showing poor separation on a silica gel column. What can I do?

A2: Streaking and poor separation during column chromatography are common issues that can often be resolved by optimizing your methodology.

  • Inappropriate Solvent System: The polarity of your eluent may be too high or too low. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for many this compound derivatives is a mixture of n-hexane and ethyl acetate.[2]

  • Sample Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation. A general rule of thumb is to use a mass ratio of crude material to silica gel of 1:30 to 1:100.

  • Poor Sample Solubility: If your compound is not fully dissolved in the loading solvent, it can precipitate on the column, leading to streaking. Dissolve your sample in a minimal amount of a slightly more polar solvent than your starting eluent, or consider a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column.

  • Compound Instability on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. Adding a small amount of triethylamine (0.1-1%) to your eluent can also prevent streaking for basic compounds.

Q3: I'm having trouble separating the 5-methyl-3-carboxamide and 3-methyl-5-carboxamide regioisomers by column chromatography. What are my options?

A3: Separating regioisomers is a significant challenge due to their similar polarities. Here are several strategies:

  • Solvent System Optimization: Experiment with different solvent systems on TLC. Sometimes, a three-component system or the addition of a small amount of a modifier like methanol or acetic acid can improve resolution.[1]

  • Alternative Stationary Phases: If silica gel is ineffective, consider using other stationary phases like alumina (neutral, acidic, or basic) or reverse-phase silica.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, preparative HPLC offers much higher resolution than standard column chromatography. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating isomers and can be a greener alternative to prep-HPLC, often using supercritical CO2 as the main mobile phase with a co-solvent like methanol.[3][4]

Recrystallization Troubleshooting

Q4: I'm trying to recrystallize my this compound derivative, but it's "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, you can then move it to a colder environment like a refrigerator or ice bath.

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, crystalline material, add a "seed crystal" to the cooled solution to induce crystallization.

  • Change Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to experiment with different solvents or solvent pairs. Ethanol is a commonly used solvent for recrystallizing isoxazole derivatives.

Q5: My recrystallization yield is very low. How can I improve it?

A5: Low yield can be due to several factors:

  • Using Too Much Solvent: If you use an excessive amount of solvent to dissolve your compound, it may remain in solution even at low temperatures. Use just enough hot solvent to fully dissolve the crude product.

  • Cooling is Incomplete: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

  • Premature Crystallization: If the solution cools too quickly during filtration of insoluble impurities, some product may be lost. Use a pre-heated funnel for this step.

  • Product Solubility: Your product might be too soluble in the chosen solvent even at low temperatures. Consider a different solvent or a solvent pair where the compound has lower solubility when cold.

Product Stability and Decomposition

Q6: My purified this compound derivative seems to be decomposing over time or during certain experimental steps. What could be the cause?

A6: Both the isoxazole ring and the carboxamide group can be susceptible to degradation under certain conditions.

  • Isoxazole Ring Instability: The N-O bond in the isoxazole ring can be cleaved under strongly basic or reductive conditions (e.g., catalytic hydrogenation).[1] Some isoxazoles are also sensitive to UV light. It is advisable to avoid harsh basic conditions during workup and to protect the compound from light if it is found to be photosensitive.

  • Carboxamide Hydrolysis: The amide bond is generally stable but can be hydrolyzed to the corresponding carboxylic acid and amine under strongly acidic or basic conditions, especially with prolonged heating.[5][6][7] For many derivatives, purification under neutral or mildly acidic/basic conditions is recommended to prevent hydrolysis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for common purification techniques.

Protocol 1: Column Chromatography on Silica Gel

Objective: To purify a crude this compound derivative from less polar and more polar impurities.

Materials:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (e.g., n-hexane, ethyl acetate)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection:

    • On a TLC plate, spot your crude mixture.

    • Develop the plate in a series of solvent systems with varying polarities (e.g., 9:1, 4:1, 1:1 n-hexane:ethyl acetate).

    • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica bed.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the starting eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is adsorbed onto the silica.

    • Gently add a small amount of fresh eluent and drain again to ensure the sample forms a narrow band.

  • Elution and Fraction Collection:

    • Carefully fill the column with the starting eluent.

    • Begin collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Product Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified compound.

Protocol 2: Recrystallization

Objective: To purify a solid this compound derivative by crystallization.

Materials:

  • Crude solid product

  • Recrystallization solvent (e.g., ethanol, methanol, or a solvent pair)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Place a small amount of your crude product in a test tube.

    • Add a few drops of the potential solvent. If it dissolves immediately at room temperature, the solvent is too polar.

    • If it doesn't dissolve at room temperature, gently heat the test tube. If it dissolves when hot but not when cold, it is a good candidate solvent.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture on a hot plate while gently swirling until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to remove all residual solvent.

Data and Visualization

Table 2: Exemplary Solvent Systems for Column Chromatography of this compound Derivatives
Derivative TypeSolvent System (v/v)Reference
N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamiden-hexane:ethyl acetate (3:2)[2]
5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamideDCM:ethyl acetate (4:1)[8]
5-Methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamiden-hexane:ethyl acetate (3:2)[2]
N-(4-(2-Methoxyphenoxy)phenyl)-5-methyl-3-phenylisoxazole-4-carboxamiden-hexane:ethyl acetate (3:2)[2]
Diagrams

Purification_Workflow Crude Crude Product TLC TLC Analysis for Initial Assessment Crude->TLC Column Column Chromatography TLC->Column Good Separation Recrystal Recrystallization TLC->Recrystal Solid Product Prep_HPLC Preparative HPLC/SFC (for challenging separations) TLC->Prep_HPLC Poor Separation/ Isomers Analysis Purity Analysis (NMR, LC-MS) Column->Analysis Recrystal->Analysis Prep_HPLC->Analysis Pure Pure Product Analysis->Pure Purity Confirmed

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting_Column_Chromatography Start Poor Separation in Column Chromatography Q1 Problem Streaking or Co-elution Start->Q1 Isomers Problem Regioisomers Not Separating Start->Isomers Solvent Solution Optimize Solvent System via TLC Q1->Solvent Check Loading Solution Reduce Sample Load or Use Dry Loading Q1->Loading Check Stability Solution Neutralize Silica or Add Base to Eluent Q1->Stability Check Advanced_Chroma Solution Use Preparative HPLC or SFC Isomers->Advanced_Chroma Consider Stationary_Phase Solution Try Alternative Stationary Phases (Alumina, Reverse Phase) Isomers->Stationary_Phase Consider

Caption: Troubleshooting guide for column chromatography issues.

References

  • BenchChem. (2025).
  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 47. [Link]
  • Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography.
  • Colón, L. A., et al. (2016). Evaluation of an amide-based stationary phase for supercritical fluid chromatography.
  • Agilent Technologies. (n.d.).
  • Chemistry Steps. (n.d.).
  • Selvita. (2024).
  • ResearchGate. (2008). Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. [Link]
  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]
  • Google Patents. (n.d.). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]
  • University of Florida. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]
  • ResearchGate. (2015).
  • PubMed. (2013). Comparison of two molecular scaffolds, this compound and 5-methylisoxazole-4-carboxamide. [Link]
  • PubChem. (n.d.). 5-Methyl-3-isoxazolecarboxamide. [Link]
  • Google Patents. (n.d.). 5-methyl-3-isoxazole carboxylic acid hydrazides.
  • Google Patents. (n.d.).
  • University of Warwick. (n.d.).
  • ResearchGate. (2022). Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]
  • CORE. (2010).

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Technical Support Guide: Strategies for Solubilizing 5-Methylisoxazole-3-carboxamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a systematic approach to overcoming solubility challenges associated with 5-Methylisoxazole-3-carboxamide in aqueous media for in vitro experimentation. Our goal is to equip you with the foundational knowledge and practical protocols necessary to achieve reliable and reproducible results.

Understanding the Compound: The Solubility Challenge

This compound is a small heterocyclic molecule with potential applications in various research fields.[1][2][3] However, its utility in biological assays is often hampered by poor aqueous solubility. While its calculated LogP of ~0.08 suggests a degree of hydrophilicity, its high melting point (166-168°C) and crystalline solid form indicate strong intermolecular forces within its crystal lattice.[4][5][6] This high lattice energy requires significant solvation energy to overcome, leading to limited solubility in aqueous buffers and cell culture media.

This guide will walk you through a logical progression of techniques, from simple co-solvent systems to more advanced formulation strategies, to address this challenge head-on.

PropertyValueSource
CAS Number 3445-52-1[4][7]
Molecular Formula C₅H₆N₂O₂[4][7]
Molecular Weight 126.11 g/mol [5][7]
Appearance Crystalline Solid[5]
Melting Point 166-168°C[4][5]
Predicted pKa 14.79 ± 0.50[4]
Calculated LogP 0.08[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for making a stock solution of this compound? A: The universally recommended starting solvent is 100% dimethyl sulfoxide (DMSO). It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[8] Prepare a high-concentration primary stock (e.g., 10-50 mM) in pure DMSO to minimize the volume added to your aqueous assay system.

Q2: My compound precipitates immediately when I dilute my DMSO stock into my cell culture medium. Why? A: This is a classic solvent-shift precipitation event.[9][10] The compound is soluble in the high-DMSO environment of your stock solution. When this stock is introduced into the aqueous medium, the DMSO concentration plummets, and the solvent environment abruptly shifts to being predominantly aqueous. The compound's concentration is now far above its thermodynamic solubility limit in water, causing it to crash out of solution.[9]

Q3: What is the maximum concentration of DMSO my cells can tolerate? A: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity, with 0.1% being a very safe and common final concentration.[11][12] However, this tolerance is cell-line dependent. It is critical to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cells and assay endpoint before proceeding with your compound screens.[13][14]

Q4: Can I use heat or sonication to help dissolve the compound? A: Yes, gentle warming (e.g., to 37°C) and sonication can be used to aid the initial dissolution in 100% DMSO.[15] However, be aware that this can create a supersaturated solution. While this may be stable in the DMSO stock, it increases the risk of precipitation upon dilution into aqueous media. If you use these methods, ensure the stock solution remains clear at room temperature before use.

Troubleshooting Workflow & Protocols

Navigating solubility issues requires a systematic approach. The following workflow provides a decision-making framework to guide you from initial attempts to advanced solutions.

G start Start: Prepare 10-50 mM Stock in 100% DMSO dilute Dilute stock to final concentration in aqueous assay medium. Observe for precipitation. start->dilute check_precip Does it precipitate? dilute->check_precip proceed SUCCESS: Proceed with experiment. Always include a vehicle control. check_precip->proceed No det_dmso TROUBLESHOOTING: Determine Max Tolerated DMSO % for your cell line (Protocol 2). check_precip->det_dmso Yes check_sol_dmso Is desired compound conc. soluble at Max DMSO %? det_dmso->check_sol_dmso check_sol_dmso->proceed Yes adv_form ADVANCED STRATEGY: Use Cyclodextrin-based Formulation (Protocol 3). check_sol_dmso->adv_form No phase_sol Perform Phase Solubility Study to prepare a stable Drug:Cyclodextrin complex. adv_form->phase_sol

Caption: A decision-making workflow for troubleshooting the solubility of this compound.

Protocol 1: The Standard Co-Solvent Approach (Baseline)

This protocol establishes a baseline for solubility using a standard DMSO stock.

Objective: To prepare a working solution of this compound in assay medium.

Methodology:

  • Prepare Primary Stock: Weigh out this compound (MW: 126.11) and dissolve it in 100% cell-culture grade DMSO to a final concentration of 10 mM.

    • Calculation Example: 1.26 mg in 1 mL of DMSO = 10 mM.

  • Vortex/Sonicate: Vortex thoroughly. If needed, use a water bath sonicator for 5-10 minutes until the solution is completely clear.

  • Prepare Intermediate Dilutions (Optional but Recommended): If your final assay requires a wide range of concentrations, perform serial dilutions of your primary stock in 100% DMSO. This ensures the percentage of DMSO added to each well remains constant.[11]

  • Dose the Assay Medium: Add the required volume of the DMSO stock directly to your assay medium (pre-warmed to 37°C) and mix immediately and vigorously.

    • Example: To achieve a 10 µM final concentration with a 0.1% DMSO final concentration, add 1 µL of the 10 mM stock to 1 mL of medium.

  • Self-Validation (Visual Inspection):

    • Hold the diluted solution up to a light source. The presence of a "fuzziness" or cloudiness (the Tyndall effect) indicates the formation of fine precipitate or colloids.

    • Pipette a small aliquot onto a microscope slide and examine under 10x or 20x magnification for visible crystals. A clear solution under the microscope is the goal.

Protocol 2: Determining Maximum Tolerated DMSO Concentration

Objective: To empirically determine the highest concentration of DMSO that does not interfere with your specific cell-based assay.

Methodology:

  • Setup: Plate your cells according to your standard assay protocol.

  • Prepare Vehicle Controls: Prepare several dilutions of DMSO in your complete cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%).

  • Treatment: Replace the media on your cells with the media containing the different DMSO concentrations. Also include a "medium only" (0% DMSO) control.

  • Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your assay to measure the desired endpoint (e.g., cell viability via MTT/MTS, cytokine production via ELISA, gene expression via qPCR).

  • Analysis: Plot the assay readout versus the DMSO concentration. The highest concentration that does not produce a statistically significant change compared to the 0% DMSO control is your maximum tolerated vehicle concentration.

Protocol 3: Advanced Formulation with Cyclodextrins

When the required compound concentration is not achievable even at the maximum tolerated DMSO level, cyclodextrins offer a powerful alternative. They are cyclic oligosaccharides that form water-soluble inclusion complexes with hydrophobic molecules.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity choice for in vitro work.[13][18]

G cluster_0 Before Complexation cluster_1 After Complexation drug Poorly Soluble Drug (this compound) drug->p1 cd Cyclodextrin (HP-β-CD) cd->p1 water Aqueous Medium complex Water-Soluble Inclusion Complex complex->p2 Soluble in Aqueous Medium p1->complex  Hydrophobic  Interaction p2->water

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Objective: To prepare a stock solution of this compound using HP-β-CD to enhance its aqueous solubility.

Methodology (Phase Solubility - Simplified):

  • Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD in your desired buffer or water (e.g., 0, 1, 2, 5, 10, 20% w/v).

  • Add Excess Compound: To a fixed volume of each HP-β-CD solution (e.g., 1 mL in an Eppendorf tube), add an excess amount of this compound powder (enough so that undissolved solid remains).

  • Equilibrate: Tightly cap the tubes and place them on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separate and Quantify: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved compound. Carefully collect the supernatant. The concentration of the dissolved compound in the supernatant can be quantified using HPLC-UV or UV-Vis spectrophotometry against a standard curve.

  • Analyze and Prepare Stock: Plot the concentration of dissolved compound against the concentration of HP-β-CD. You will likely see a linear increase in solubility. Based on this data, you can prepare a concentrated stock solution using the appropriate amount of HP-β-CD that achieves your target concentration while remaining well below the saturation point. For example, if a 10% HP-β-CD solution solubilizes 5 mM of your compound, you can confidently prepare a 2.5 mM stock for your assays.

Summary of Strategies

StrategyPrincipleProsConsBest For
Co-Solvency (DMSO) Altering the polarity of the solvent to be more favorable for the solute.[19]Simple, fast, widely used.Potential for cell toxicity; risk of precipitation upon dilution.[12][13]First-line approach for all compounds; suitable when required concentrations are low.
pH Adjustment Ionizing the compound to increase its interaction with polar water molecules.[20]Highly effective for ionizable compounds.Ineffective for neutral compounds like this compound (pKa ~14.8).[4]Compounds with acidic or basic functional groups (pKa between 3-10).
Cyclodextrin Complexation Encapsulating the hydrophobic drug within a hydrophilic carrier molecule.[16][17]Significant solubility enhancement; low toxicity; biocompatible.[13][21]Requires optimization (phase solubility study); can be more expensive.Compounds that remain insoluble with co-solvents; achieving high concentrations.

By following this structured, evidence-based approach, researchers can effectively overcome the solubility limitations of this compound, leading to more accurate and reliable data in their in vitro assays.

References

  • LookChem. This compound.
  • PubChem. 5-Methyl-3-isoxazolecarboxamide. National Center for Biotechnology Information.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • MDPI. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • PubMed Central (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.
  • Taylor & Francis Online. Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies.
  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.
  • ResearchGate. How to enhance drug solubility for in vitro assays?
  • Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!
  • PubMed. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. National Center for Biotechnology Information.
  • PubChem. Methyl 5-methylisoxazole-3-carboxylate. National Center for Biotechnology Information.
  • ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • Wikipedia. Dimethyl sulfoxide.
  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?
  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
  • University of Copenhagen. Considerations regarding use of solvents in in vitro cell based assays.
  • PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid. National Center for Biotechnology Information.
  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • AMiner. Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.
  • PubMed Central (PMC). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation. National Center for Biotechnology Information.
  • PubMed Central (PMC). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information.
  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • Capot Chemical. Material Safety Data Sheet - this compound.
  • PubMed. Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. National Center for Biotechnology Information.
  • ResearchGate. Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes.
  • ResearchGate. Synthesis and Evaluation of new this compound Derivatives as Antitubercular Agents.
  • PubMed Central (PMC). The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information.
  • ResearchGate. Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives.
  • MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.
  • Journal of Population Therapeutics and Clinical Pharmacology. A review of isoxazole biological activity and present synthetic techniques.

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Side reaction products in the synthesis of 5-Methylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Methylisoxazole-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during its synthesis. We will delve into the causality behind byproduct formation and provide field-proven strategies to optimize your reaction outcomes.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable protocols to resolve the issue.

Question 1: "My final product is contaminated with an isomeric impurity that is very difficult to separate by column chromatography. What is this impurity and how can I prevent its formation?"

This is the most frequently encountered issue. The impurity is almost certainly the regioisomer, 3-Methylisoxazole-5-carboxamide .

Causality: The Mechanism of Regioisomer Formation

The formation of the isoxazole ring typically involves the cyclocondensation of hydroxylamine with a 1,3-dicarbonyl compound. In this case, the precursor is a derivative of methyl 2,4-dioxopentanoate (or a related keto-ester). The reaction proceeds via the formation of an oxime intermediate. However, hydroxylamine has two nucleophilic sites (the oxygen and the nitrogen), and the dicarbonyl compound has two electrophilic carbonyl carbons.

The reaction pathway can diverge depending on which nitrogen of the hydroxylamine attacks which carbonyl group first, and the subsequent cyclization. The regioselectivity is highly dependent on reaction conditions, particularly pH.

  • Under acidic conditions: The ketone is preferentially protonated and attacked by the more nucleophilic nitrogen atom of hydroxylamine, leading to an oxime. Subsequent intramolecular cyclization can lead to a mixture of isomers.

  • Under basic conditions: The hydroxylamine's oxygen can be deprotonated, or the dicarbonyl can form an enolate. The reaction course becomes more complex, often still resulting in isomeric mixtures.

The subtle differences in steric and electronic environments of the two carbonyls in the precursor are often insufficient to provide complete regiocontrol, leading to the formation of both the desired 5-methyl-3-carboxamide and the undesired 3-methyl-5-carboxamide isomer.

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// Edges Reactants -> Pathway_A [label="pH dependent"]; Reactants -> Pathway_B [label="pH dependent"]; Pathway_A -> Intermediate_A -> Product_Desired [label="Cyclization"]; Pathway_B -> Intermediate_B -> Product_Isomer [label="Cyclization"]; } dot Caption: Divergent pathways leading to regioisomer formation.

Troubleshooting and Optimization Protocols:

  • Strict pH Control: This is the most critical parameter. The reaction of 1,3-dicarbonyl compounds with hydroxylamine is known to be pH-sensitive.[1]

    • Protocol: Buffer the reaction mixture. Start by running small-scale trials at different pH values (e.g., pH 4, 5, 6, 7) using acetate or phosphate buffers. Monitor the isomeric ratio by HPLC or ¹H NMR analysis of the crude product.

  • Use of Pre-formed Enamines: Modifying the 1,3-dicarbonyl substrate can lock in the regiochemistry.

    • Protocol: Instead of the diketoester, synthesize a β-enamino diketone. The enamine directs the initial attack of hydroxylamine to the remaining ketone, significantly improving regioselectivity.[2]

  • Temperature Management:

    • Protocol: Run the reaction at a lower temperature (e.g., 0-5 °C). While this may slow the reaction rate, it can increase the kinetic preference for the formation of one isomer over the other.

Question 2: "My yield is significantly lower than expected, and my crude TLC/LC-MS shows multiple spots/peaks that are not the product or the regioisomer. What are these byproducts?"

Low yields and multiple byproducts often point to incomplete reactions or side reactions involving the starting materials.

Potential Side Products and Their Origins:

Side Product/ImpurityOriginAnalytical Signature (¹H NMR)
Unreacted Starting Material Incomplete reaction, poor stoichiometry.Signals corresponding to methyl 2,4-dioxopentanoate or other precursors.
Oxime Intermediate Incomplete cyclization.Absence of aromatic isoxazole proton, presence of C=N-OH protons.
Furoxans Dimerization/oxidation of intermediates.Complex aromatic signals, often difficult to characterize without standards.
Amide from Ring Opening Cleavage of the N-O bond in the isoxazole ring.Aliphatic signals from the opened chain, e.g., N-acetimide-β-alanine.[3]

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// Solutions Sol_Isomer [label="Action: Control pH,\nUse Enamine Precursor", shape=box, fillcolor="#B9D4B3", fontcolor="#202124"]; Sol_Start_Mat [label="Action: Increase Reaction Time/Temp,\nCheck Stoichiometry", shape=box, fillcolor="#B9D4B3", fontcolor="#202124"]; Sol_Intermediates [label="Action: Ensure Dehydration Conditions,\nIncrease Reaction Time", shape=box, fillcolor="#B9D4B3", fontcolor="#202124"]; End [label="Purify Optimized Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Isomer; Check_Isomer -> Sol_Isomer [label="Yes"]; Check_Isomer -> Check_Start_Mat [label="No"]; Sol_Isomer -> End;

Check_Start_Mat -> Sol_Start_Mat [label="Yes"]; Check_Start_Mat -> Check_Intermediates [label="No"]; Sol_Start_Mat -> End;

Check_Intermediates -> Sol_Intermediates [label="Yes"]; Check_Intermediates -> End [label="No"]; Sol_Intermediates -> End; } dot Caption: Troubleshooting decision tree for low yield.

Troubleshooting and Optimization Protocols:

  • Ensure Complete Cyclization: The final step of isoxazole formation is a dehydration reaction.[4]

    • Protocol: If you suspect incomplete cyclization, ensure your reaction conditions promote the removal of water. If running in a solvent like toluene, use a Dean-Stark apparatus. If in a protic solvent, adding a mild acid catalyst can facilitate the final dehydration step. Extending the reaction time or increasing the temperature may also be necessary.

  • Verify Stoichiometry and Reagent Quality:

    • Protocol: Ensure hydroxylamine salt is of high purity and used in the correct stoichiometric amount (typically a slight excess, e.g., 1.1-1.2 equivalents). Ensure the base used for the initial condensation is fresh and anhydrous.

  • One-Pot Synthesis Considerations: A patented one-pot method involves Claisen condensation followed by cyclization and amidation without isolating intermediates.[5] While efficient, this approach can be prone to side reactions if not carefully controlled.

    • Protocol: Pay close attention to the temperature control at each stage as described in the patent. The initial condensation is often performed at low temperatures, while the cyclization and amidation steps require higher temperatures.[5]

Part 2: Frequently Asked Questions (FAQs)

Question 3: "What are the primary synthetic routes to this compound, and what are the pros and cons regarding side products?"

There are two main strategies, each with its own advantages and potential for byproduct formation.

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// Nodes Start_A [label="Dimethyl Oxalate + Acetone", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_A [label="Methyl 2,4-dioxopentanoate", fillcolor="#E8F0FE", fontcolor="#202124"]; Route_A [label="Route 1: One-Pot Synthesis", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start_B [label="2,5-Hexanedione", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_B [label="5-Methylisoxazole-3-carboxylic Acid", fillcolor="#E8F0FE", fontcolor="#202124"]; Route_B [label="Route 2: Two-Step Synthesis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start_A -> Intermediate_A [label="Claisen Condensation"]; Intermediate_A -> Route_A [label="+ NH2OH\n+ NH3"]; Route_A -> Final_Product;

Start_B -> Intermediate_B [label="Oxidative Cyclization\n(e.g., with HNO3)"]; Intermediate_B -> Route_B [label="Amidation\n(e.g., SOCl2, then NH3)"]; Route_B -> Final_Product; } dot Caption: Main synthetic routes to the target compound.

Route 1: The "One-Pot" Condensation/Cyclization/Amidation

  • Description: This route, often used in industrial settings, starts with a Claisen condensation of an oxalate ester (like dimethyl oxalate) with acetone to form a 1,3-diketoester intermediate in situ. This is immediately followed by cyclization with a hydroxylamine salt and then amidation with ammonia, often without isolating the intermediates.[5]

  • Pros: High atom economy, fewer unit operations, potentially lower cost.

  • Cons (Side Products): Highly susceptible to regioisomer formation. Because multiple reaction steps are combined, optimizing one step can negatively affect another, and troubleshooting can be complex. Incomplete reactions at any stage will carry impurities forward.

Route 2: Synthesis via the Carboxylic Acid Intermediate

  • Description: This is a two-stage approach. First, 5-Methylisoxazole-3-carboxylic acid is synthesized. This can be achieved, for example, by the oxidative cyclization of 2,5-hexanedione.[3][6] The isolated and purified carboxylic acid is then converted to the amide. This is typically done by activating the acid (e.g., forming the acid chloride with thionyl chloride or oxalyl chloride) followed by reaction with ammonia or an amine.[6]

  • Pros: Allows for purification of the carboxylic acid intermediate, which removes byproducts from the ring-forming step. This ensures only the correct regioisomer proceeds to the final step. The amidation step is generally clean and high-yielding.

  • Cons (Side Products): More unit operations (isolation, purification). The amidation step, if not performed carefully, can lead to its own impurities (e.g., unreacted acid chloride, formation of ureas from side reactions). The synthesis of the acid from 2,5-hexanedione uses strong oxidizing agents which requires careful handling.

Question 4: "What are the best practices for purifying crude this compound?"

Purification can be challenging due to the polarity of the amide and the similar polarity of the isomeric byproduct.[2]

  • Recrystallization: This should be the first method attempted, as it is highly effective if a suitable solvent system is found.

    • Protocol: Screen various solvents. Start with ethyl acetate, isopropanol, or mixtures such as ethanol/water or toluene/ethyl acetate. Dissolve the crude material in a minimum amount of hot solvent and allow it to cool slowly. The desired product will hopefully crystallize out, leaving impurities in the mother liquor.

  • Column Chromatography: If recrystallization fails to remove the isomeric impurity, chromatography is necessary.

    • Protocol: Standard silica gel is often used. The challenge is finding an eluent system with sufficient resolving power.

    • Solvent System Screening: Use TLC to screen solvent systems. Start with a non-polar/polar mixture like Hexane/Ethyl Acetate. If separation is poor, try adding a small amount of a more polar solvent like methanol. Sometimes, adding a small amount of acetic acid or triethylamine to the eluent can improve the separation of polar compounds by modifying the silica surface and the ionization state of the products.[2]

  • Acid-Base Extraction: This can be useful for removing the carboxylic acid intermediate if the amidation reaction was incomplete.

    • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic carboxylic acid will move to the aqueous layer, while the neutral amide product remains in the organic layer.

References

  • Syguda, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Ganesh, et al. (2015). Synthesis and Evaluation of new this compound Derivatives as Antitubercular Agents. ResearchGate.
  • PubMed. (1970). Reactions of hydroxylamine with acetoacetyl thioesters or ethyl acetoacetate.
  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • YouTube. (2019). synthesis of isoxazoles.
  • ResearchGate. (n.d.). Cyclocondensation reaction of enones 4 with hydroxylamine hydrochloride.
  • PubMed. (n.d.). Comparison of two molecular scaffolds, this compound and 5-methylisoxazole-4-carboxamide.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.

Sources

Troubleshooting low yield in amidation reactions with 5-methylisoxazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting amidation reactions involving 5-methylisoxazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, such as low product yield, encountered during synthesis. Below, you will find a series of structured frequently asked questions (FAQs) and in-depth troubleshooting guides to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction with 5-methylisoxazole-3-carbonyl chloride is resulting in a very low yield. What are the most likely causes?

Low yields in this specific amidation can often be attributed to a few critical factors:

  • Poor Quality or Degradation of the Acyl Chloride: 5-methylisoxazole-3-carbonyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture.[1][2] This degradation converts it to the unreactive 5-methylisoxazole-3-carboxylic acid.

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly hinder the reaction.[][4]

  • Side Reactions: Competing reactions, such as the self-condensation of the amine or reactions with the solvent, can consume starting materials.

  • Issues with the Amine Starting Material: The purity and reactivity of your amine are crucial. Sterically hindered amines, for example, may react sluggishly.[5]

  • Ineffective Work-up and Purification: The desired amide product might be lost during extraction or purification steps, especially if it has high polarity.[6][7]

Q2: How can I quickly check the quality of my 5-methylisoxazole-3-carbonyl chloride?

A simple preliminary check is to observe its physical state. It should be a clear liquid.[8] Any cloudiness or crystallization may indicate hydrolysis to the carboxylic acid. For a more definitive assessment, you can perform a small-scale reaction with a simple, highly reactive amine like benzylamine. If this reaction also gives a low yield, it's a strong indicator that the acyl chloride has degraded.

Q3: What is the best type of base to use for this reaction?

A non-nucleophilic organic base is typically the best choice to scavenge the HCl byproduct without competing with your primary amine.[9] Commonly used bases include:

  • Triethylamine (TEA)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

Inorganic bases like sodium carbonate can also be used, particularly in biphasic systems (e.g., Schotten-Baumann conditions), but may be less effective in anhydrous organic solvents.[][10]

Q4: Can the isoxazole ring itself react under the amidation conditions?

The isoxazole ring is generally stable under standard amidation conditions. However, very harsh conditions, such as high temperatures or the use of very strong, nucleophilic bases, could potentially lead to ring-opening side reactions. It is advisable to maintain moderate reaction temperatures (e.g., 0 °C to room temperature) to preserve the integrity of the heterocyclic core.[11][12]

In-Depth Troubleshooting Guide

Problem Area 1: Reactant Quality and Stability

The high reactivity of acyl chlorides makes them prone to degradation.[13] 5-methylisoxazole-3-carbonyl chloride is no exception and is noted to be air-sensitive.[14]

Causality: The electrophilic carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack by water.[1] This hydrolysis reaction is often faster than the desired amidation, especially if significant moisture is present.

Troubleshooting Workflow: Reactant Integrity

start Low Yield Observed check_acyl_chloride Assess Acyl Chloride Quality (Visual, Small-scale test) start->check_acyl_chloride is_degraded Degraded? check_acyl_chloride->is_degraded procure_new Procure Fresh or Re-purify (Distillation under vacuum) is_degraded->procure_new Yes check_amine Verify Amine Purity (NMR, LC-MS) is_degraded->check_amine No procure_new->check_amine is_impure Impure? check_amine->is_impure purify_amine Purify Amine (Distillation, Recrystallization, or Chromatography) is_impure->purify_amine Yes dry_reagents Ensure Anhydrous Conditions (Dry solvents, Inert atmosphere) is_impure->dry_reagents No purify_amine->dry_reagents proceed Proceed to Reaction Optimization dry_reagents->proceed

Caption: Workflow for troubleshooting reactant quality.

Experimental Protocol: Verifying Acyl Chloride Activity

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a small amount of your 5-methylisoxazole-3-carbonyl chloride in anhydrous dichloromethane (DCM).

  • In a separate flask, dissolve 1.1 equivalents of a simple amine (e.g., benzylamine) and 1.2 equivalents of triethylamine in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product formation. A high conversion in this test indicates your acyl chloride is active.

Problem Area 2: Reaction Condition Optimization

The interplay between solvent, base, temperature, and stoichiometry is critical for maximizing yield.[][4]

Causality: The solvent polarity can influence the solubility of reactants and the rate of reaction. The base must be strong enough to neutralize the generated HCl but not so nucleophilic that it competes with the amine.[15] Temperature affects the reaction rate; however, higher temperatures can also promote side reactions.[16][17]

Data Presentation: Recommended Reaction Parameters

ParameterRecommended OptionsRationale
Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), TolueneAprotic solvents are essential to prevent hydrolysis of the acyl chloride. DCM and THF are common choices for their inertness and ability to dissolve a wide range of reactants.
Bases Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), PyridineThese are non-nucleophilic bases that effectively scavenge HCl without competing in the amidation.[9] Use 1.1 to 2.0 equivalents.
Temperature 0 °C to Room TemperatureStarting the reaction at a lower temperature helps to control the initial exothermic reaction and can minimize side reactions.[]
Stoichiometry Amine (1.0 eq.), Acyl Chloride (1.0-1.2 eq.), Base (1.1-2.0 eq.)A slight excess of the acyl chloride can help drive the reaction to completion, especially if the amine is precious.

Troubleshooting Workflow: Optimizing Reaction Conditions

start Reactants Verified as Pure & Dry setup_reaction Set up Reaction: Amine (1.0 eq), Acyl Chloride (1.1 eq), DIPEA (1.5 eq) in DCM at 0 °C start->setup_reaction monitor_reaction Monitor by TLC/LC-MS after 1-2 hours setup_reaction->monitor_reaction is_complete Complete? monitor_reaction->is_complete workup Proceed to Work-up is_complete->workup Yes no_reaction Incomplete or No Reaction is_complete->no_reaction No troubleshoot Troubleshoot Further no_reaction->troubleshoot increase_temp Allow to Warm to RT Monitor for 4-12h troubleshoot->increase_temp Option 1 change_solvent Screen Solvents (e.g., THF, ACN) troubleshoot->change_solvent Option 2 change_base Consider a Different Base (e.g., Pyridine) troubleshoot->change_base Option 3 increase_temp->monitor_reaction change_solvent->setup_reaction change_base->setup_reaction

Caption: Workflow for optimizing reaction conditions.

Problem Area 3: Work-up and Purification

Amide products, particularly those derived from polar amines, can be challenging to isolate, potentially leading to perceived low yields.

Causality: The amide product may have some water solubility, leading to losses during aqueous work-up. Additionally, unreacted starting materials or byproducts can co-elute during chromatography, complicating purification.

Experimental Protocol: Effective Work-up and Purification Strategy

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acyl chloride and neutralize the ammonium salt byproduct.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times. The choice of solvent may need to be optimized based on the polarity of your product.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (if your amine is basic and needs to be removed), saturated NaHCO₃, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) is often the most effective method for obtaining high purity material.[6]

    • Chromatography: For oils or non-crystalline solids, flash column chromatography on silica gel is standard. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. For very polar amides, alternative techniques like reverse-phase chromatography or HILIC might be necessary.[7][18]

References

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC. (2021). ACS Omega. [Link]
  • Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data - PMC. (n.d.).
  • What is the best technique for amide purification? (2020).
  • Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Sparkl. [Link]
  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. [Link]
  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof. (n.d.).
  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. (2021).
  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021). ACS Omega. [Link]
  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. (n.d.). RSC Publishing. [Link]
  • Comparing Rate of Hydrolysis of Acyl halides. (2021). Chemistry Stack Exchange. [Link]
  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). Save My Exams. [Link]
  • Kinetics of the hydrolysis of acyl chlorides in pure water. (1967). Canadian Science Publishing. [Link]
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022).
  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC. (n.d.).
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. [Link]
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018).
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]
  • Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). The Organic Synthesis Archive. [Link]
  • reaction between acyl chlorides and amines - addition / elimin
  • Optimization of the reaction solvent in a model amidation reaction catalyzed by 6. (n.d.).
  • reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry. [Link]
  • Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? (2020). Reddit. [Link]
  • Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Sparkl. [Link]
  • WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.).
  • 5-Methylisoxazole-3-carbonyl chloride. (n.d.). PubChem. [Link]
  • Why did my amide syntesis does not work? (2021).
  • 5-Methylisoxazole-3-carbonyl chloride. (2018). SIELC Technologies. [Link]
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). MDPI. [Link]
  • Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Multicomponent Heterocyclizations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Multicomponent Heterocyclizations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these powerful reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab. Our focus is not just on protocols, but on the underlying principles to empower you to make informed decisions for successful reaction outcomes.

Introduction to Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates structural features from each starting material.[1][2][3] This approach offers significant advantages over traditional multi-step synthesis, including increased atom economy, reduced waste, and the rapid generation of molecular diversity, which is crucial in drug discovery.[2][4][5] However, the simultaneous interaction of multiple components can also lead to challenges in controlling selectivity and achieving high yields.[6] This guide will provide practical solutions to common hurdles in popular MCRs like the Biginelli, Passerini, and Ugi reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not only solutions but also the scientific reasoning behind them.

Issue 1: Low or No Product Yield in the Biginelli Reaction

Q: My Biginelli reaction is resulting in a disappointingly low yield or failing to produce the desired dihydropyrimidinone (DHPM). What are the primary factors to investigate?

A: Low yields in the Biginelli reaction are a common challenge and can often be rectified by systematically evaluating the following parameters:

  • Catalyst Choice and Activity: The Biginelli reaction is typically acid-catalyzed.[7][8][9] The nature and efficiency of the catalyst are paramount. While classical Brønsted acids like HCl can be effective, they may also promote side reactions.[10]

    • Solution: A screening of different Brønsted or Lewis acid catalysts is recommended.[10] Lewis acids such as FeCl₃, ZnCl₂, or Yb(OTf)₃ have been shown to improve yields, sometimes under milder conditions.[10][11] The catalyst loading is also a critical parameter to optimize.

  • Solvent Selection: The solvent plays a crucial role in the reaction kinetics and the solubility of intermediates and the final product.

    • Solution: While ethanol is a common solvent, exploring other polar protic solvents or even solvent-free conditions can be beneficial.[7][10] Solvent-free reactions, often facilitated by microwave irradiation or ball milling, can lead to higher yields and shorter reaction times.[4][10]

  • Reaction Temperature and Time: Suboptimal temperature can lead to incomplete conversion or decomposition of reactants and products.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at lower temperatures, a gradual increase in temperature (e.g., reflux) might be necessary.[10][12] Conversely, if side products are observed at higher temperatures, lowering the temperature and extending the reaction time could be advantageous.

  • Purity of Reagents: Impurities in the starting materials, especially the aldehyde, can significantly impact the reaction outcome.

    • Solution: Ensure the purity of all reactants. Aldehydes, in particular, can oxidize to carboxylic acids upon storage. It is advisable to use freshly distilled or purified aldehydes.

Issue 2: Formation of Hantzsch Dihydropyridine Byproduct in Biginelli Reactions

Q: I am observing a significant amount of a yellow, fluorescent byproduct, which I suspect is a Hantzsch dihydropyridine. How can I suppress its formation?

A: The formation of the Hantzsch dihydropyridine is a known competing pathway in the Biginelli reaction.[10] This side reaction involves the self-condensation of the β-ketoester with the aldehyde and ammonia, which can be generated from urea.[10]

  • Controlling Stoichiometry: The molar ratio of the reactants can influence the dominant reaction pathway.

    • Solution: Using a slight excess of urea (e.g., 1.2-1.5 equivalents) can favor the Biginelli pathway over the Hantzsch reaction.[10]

  • Catalyst Selection: The choice of catalyst can also direct the reaction towards the desired product.

    • Solution: Certain Lewis acids have been shown to significantly reduce the formation of the Hantzsch byproduct.[10] Screening different catalysts can help identify one that selectively promotes the Biginelli condensation.

Issue 3: Poor Yields in the Passerini Reaction

Q: My Passerini three-component reaction is giving low yields of the desired α-acyloxy amide. What are the key parameters to optimize?

A: The Passerini reaction, while versatile, can be sensitive to reaction conditions. Here are the critical factors to consider for optimization:

  • Solvent Effects: The polarity of the solvent can influence the reaction mechanism and, consequently, the yield.[13]

    • Solution: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[14] A systematic screening of solvents with varying polarities is recommended. In some cases, solvent-free conditions have proven to be highly effective.[15]

  • Concentration: The rate of the Passerini reaction is dependent on the concentration of all three components.

    • Solution: Running the reaction at a higher concentration can often improve the yield, as it is a termolecular reaction.[13]

  • Temperature: Temperature can significantly impact the reaction rate.

    • Solution: While many Passerini reactions proceed at room temperature, gentle heating may be required for less reactive substrates.[16] However, be mindful of potential side reactions or decomposition at elevated temperatures.

  • Nature of Reactants: The electronic and steric properties of the aldehyde, carboxylic acid, and isocyanide play a significant role.

    • Solution: Aliphatic aldehydes are often more efficient than aromatic aldehydes.[16] For less reactive components, consider using more nucleophilic isocyanides or more acidic carboxylic acids to facilitate the reaction.

Issue 4: Low Yield and/or Byproduct Formation in the Ugi Reaction

Q: I am struggling with low yields and the formation of multiple byproducts in my Ugi four-component reaction. How can I improve the outcome?

A: The Ugi reaction is a powerful tool for generating peptide-like structures, but its complexity can lead to challenges.[17] Here’s a troubleshooting guide:

  • Solvent and Concentration: These are often the most critical parameters for a successful Ugi reaction.[18][19]

    • Solution: Polar protic solvents like methanol or ethanol are generally preferred as they can stabilize the intermediates.[17] Optimization studies have shown that reagent concentrations of 0.2 M to 0.4 M in methanol often give superior yields.[18][19] Reactions performed at very low concentrations (e.g., 0.07 M) tend to perform poorly.[18][19]

  • Stoichiometry of Reactants: The relative amounts of the four components can be adjusted to optimize the yield.

    • Solution: While an equimolar ratio is a good starting point, using a slight excess of one of the components, such as the imine (pre-formed from the amine and aldehyde) or the isocyanide, can sometimes improve the yield.[18][19]

  • Order of Addition: The sequence in which the reactants are added can influence the reaction pathway and minimize side reactions.

    • Solution: Pre-forming the imine by mixing the amine and aldehyde before adding the carboxylic acid and isocyanide is a common and often effective strategy.

  • Temperature: Most Ugi reactions are run at room temperature.

    • Solution: If the reaction is slow, gentle heating can be applied. However, be cautious as this may also promote side reactions. For highly exothermic reactions, cooling might be necessary to control the reaction rate and improve selectivity.

Experimental Protocols & Data Presentation

General Protocol for a Catalyzed Biginelli Reaction
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq.), β-ketoester (1.0 eq.), and urea or thiourea (1.2-1.5 eq.).[10]

  • Add the chosen solvent (e.g., ethanol) and the catalyst (e.g., 1-20 mol% of a Lewis or Brønsted acid).[10]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.[10]

  • Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[10]

Table 1: Optimization of Ugi Reaction Conditions - A Case Study[18][19]
EntrySolventConcentration (M)Imine Equiv.Yield (%)
1Methanol0.41.049
2Methanol0.41.266
3Methanol0.21.0Good
4Ethanol/Methanol (60/40)0.21.0Good
5THF/Methanol (60/40)0.21.0Poor
6Acetonitrile/Methanol (60/40)0.21.0Intermediate
7All Solvents0.071.0Poor

Data synthesized from studies on the optimization of a specific Ugi reaction. "Good," "Poor," and "Intermediate" are qualitative descriptors based on the reported outcomes.[18][19]

Visualizing Experimental Workflows

General Troubleshooting Workflow for Low Yield in MCRs

G start Low Yield Observed reagents Assess Reagent Purity and Stoichiometry start->reagents conditions Verify Reaction Conditions (Temp, Time, Conc.) reagents->conditions Purity & Stoichiometry OK optimize Systematically Optimize Reaction Parameters reagents->optimize Impure or Incorrect Stoichiometry catalyst Evaluate Catalyst (Type, Loading, Activity) conditions->catalyst Conditions Verified conditions->optimize Suboptimal Conditions solvent Screen Different Solvents catalyst->solvent Catalyst OK catalyst->optimize Inefficient Catalyst purification Review Workup and Purification Procedure solvent->purification Solvent Screened purification->optimize Workup OK purification->optimize Losses Detected during Purification

Caption: A flowchart for systematically troubleshooting low yields in multicomponent reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my multicomponent reaction?

A1: Catalyst selection is crucial and often substrate-dependent.[20][21] For acid-catalyzed MCRs like the Biginelli reaction, a good starting point is to screen both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., FeCl₃, Yb(OTf)₃).[10][11] The choice may also be influenced by the desired reaction conditions (e.g., mild vs. harsh) and the tolerance of your substrates to different types of acidity. Homogeneous and heterogeneous catalysts can be employed, with the latter offering advantages in terms of recyclability.[22]

Q2: What is the role of stoichiometry in multicomponent reactions, and how should I approach its optimization?

A2: Stoichiometry refers to the quantitative relationship between reactants and products in a balanced chemical equation.[23][24] In MCRs, precise control of stoichiometry is critical as it can influence not only the yield but also the chemoselectivity of the reaction, potentially favoring the formation of the desired product over side products.[20][21][25] A common starting point is an equimolar ratio of the main components. However, for certain reactions, using a slight excess of one of the more volatile or less reactive components can be beneficial.[18][19]

Q3: How can I manage the purification of my MCR product, especially when dealing with multiple unreacted starting materials and byproducts?

A3: Purification can indeed be a challenge in MCRs. Here are some strategies:

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to ensure it goes to completion, thus minimizing the number of unreacted starting materials.

  • Precipitation/Crystallization: In some cases, the desired product may precipitate directly from the reaction mixture, allowing for simple filtration and washing.[18] This is a highly desirable outcome.

  • Chromatography: Column chromatography is a standard method for purification. Careful selection of the solvent system is key to achieving good separation.

  • Aqueous Workup: An aqueous workup can be used to remove water-soluble starting materials and byproducts.

  • Scavenger Resins: In some cases, scavenger resins can be employed to selectively remove unreacted starting materials or specific byproducts.

Q4: Are there any "green" or more environmentally friendly approaches to running multicomponent reactions?

A4: Yes, there is a significant focus on developing greener MCR protocols.[2][9] Key strategies include:

  • Solvent-free reactions: Performing reactions neat or using techniques like ball milling can eliminate the need for solvents.[10][15]

  • Use of water as a solvent: When possible, using water as a solvent is a green alternative to organic solvents.[17]

  • Microwave-assisted synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption.[4]

  • Reusable catalysts: Employing solid-supported or heterogeneous catalysts that can be easily recovered and reused improves the overall sustainability of the process.[22][26][27]

References

  • Optimized Conditions for Passerini-Smiles Reactions and Applications to Benzoxazinone Syntheses - PMC - NIH. (n.d.).
  • Bradley, J.-C., Mirza, K. B., Osborne, T., Wiliams, A., & Owens, K. (2008). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments, (21), 942. [Link]
  • Bradley, J. C., Baig Mirza, K., Osborne, T., Wiliams, A., & Owens, K. (2008). Optimization of the Ugi reaction using parallel synthesis and automated liquid handling. Journal of visualized experiments : JoVE, (21), 942. [Link]
  • Shaaban, S., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing.
  • Optimization of the Passerini reaction a | Download Scientific Diagram - ResearchGate. (n.d.).
  • Troubleshooting low yield in Biginelli reaction for pyrimidines. - Benchchem. (n.d.).
  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis - ResearchGate. (2021).
  • Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - YouTube. (2023).
  • Optimization of Ugi-4CR Conditions | Download Scientific Diagram - ResearchGate. (n.d.).
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (n.d.).
  • Optimization of the stereoselective Passerini reaction. - ResearchGate. (n.d.).
  • Homogeneous and heterogeneous catalysts for multicomponent reactions - RSC Publishing. (n.d.).
  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis - PubMed Central. (2021).
  • Optimization of the reaction conditions a | Download Table - ResearchGate. (n.d.).
  • Passerini reaction - Wikipedia. (n.d.).
  • Solid Base Catalysts in Multicomponent Reactions: A Green Pathway to Heterocyclic Compounds - Bentham Science Publisher. (n.d.).
  • Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide - Benchchem. (n.d.).
  • Solid Base Catalysts in Multicomponent Reactions: A Green Pathway to Heterocyclic Compounds - R Discovery. (2025).
  • Multi-Component Reactions in Heterocyclic Chemistry. (n.d.).
  • Solvent effect over reaction selectivity affording the multicomponent... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Strategies for Innovation in Multicomponent Reaction Design - PMC - PubMed Central - NIH. (n.d.).
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC - PubMed Central. (n.d.).
  • Multicomponent reactions for the synthesis of heterocycles - PubMed - NIH. (2010).
  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - Frontiers. (n.d.).
  • Molecules | Special Issue : Multicomponent Reactions in Organic Synthesis - MDPI. (n.d.).
  • Synthesis of polyheterocycles via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Chemistry & Biology Of Multicomponent Reactions - PMC - PubMed Central - NIH. (n.d.).
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Advances, 13(27), 16619-16629. [Link]
  • Stoichiometry Calculations - Chemistry LibreTexts. (2019).
  • Stoichiometry - Elements of Chemical Reaction Engineering. (n.d.).
  • MULTICOMPONENT HETEROCYCLIZATION REACTIONS WITH CONTROLLED SELECTIVITY. (2013). Chemistry of Heterocyclic Compounds.
  • Biginelli Reaction - Organic Chemistry Portal. (n.d.).
  • Stoichiometry Tutorial. How to solve stoichiometry question on limiting and excess reactants. (2024).
  • Stoichiometry and Balancing Reactions - Chemistry LibreTexts. (2023).
  • Overcoming Purification Challenges In Antibody Therapeutics Manufacturing - Thermo Fisher Scientific. (n.d.).
  • Solvent effects on stereoselectivity: More than just an environment - ResearchGate. (2025).
  • Biginelli Reaction - Sigma-Aldrich. (n.d.).
  • Biginelli Reaction: A Green Perspective - Bentham Science Publisher. (n.d.).

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Technical Support Center: Improving the Selectivity of 5-Methylisoxazole-3-carboxamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols to address the specific challenges of enhancing the selectivity of kinase inhibitors based on the 5-Methylisoxazole-3-carboxamide scaffold. Our goal is to bridge the gap between theoretical medicinal chemistry and practical experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the development of selective this compound kinase inhibitors.

Q1: What makes the this compound scaffold a good starting point for kinase inhibitors, and what are its inherent selectivity challenges?

The this compound core is a privileged scaffold in medicinal chemistry. The isoxazole ring is a bioisostere for other five-membered heterocycles and can engage in key hydrogen bonding interactions within the kinase hinge region, a critical anchoring point for many ATP-competitive inhibitors.[1] The carboxamide linker provides a versatile point for synthetic elaboration to explore different regions of the ATP-binding pocket.

However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant selectivity challenge.[2] Inhibitors based on this scaffold can often show activity against multiple kinases, leading to potential off-target effects and toxicity.[3] Achieving selectivity requires exploiting subtle differences in the topology and amino acid composition of the ATP pocket among different kinases.

Q2: Which structural modifications to the scaffold are most critical for improving selectivity?

Improving selectivity is an empirical process guided by Structure-Activity Relationship (SAR) studies. However, several key principles apply:

  • Exploiting the Gatekeeper Residue: The "gatekeeper" residue, located at the entrance to a hydrophobic back pocket of the ATP-binding site, is a major determinant of inhibitor selectivity.[4] Kinases with a small gatekeeper (like threonine or valine) have a larger back pocket that can accommodate bulky substituents on the inhibitor, while kinases with a large gatekeeper (like phenylalanine or methionine) have a smaller pocket.[5][6] By adding appropriately sized chemical groups to your inhibitor that specifically fit into the pocket of the target kinase, you can achieve significant gains in selectivity.[7]

  • Targeting the Solvent-Front Region: Modifications to the "solvent-exposed" portion of the molecule (often extending from the carboxamide nitrogen) can improve selectivity by forming specific interactions with residues unique to the target kinase.

  • Modulating Conformation: The flexibility of the linker between the isoxazole core and other parts of the inhibitor can be crucial. Rigidifying or altering the linker can lock the molecule into a conformation that is more favorable for binding to the intended target over off-targets.

Q3: My inhibitor is potent in vitro but shows unexpected toxicity in cell-based assays. How do I confirm if this is due to off-target effects?

This is a common and critical issue. High cytotoxicity at concentrations above the on-target IC50 is a strong indicator of off-target activity.[8] Here’s a logical approach to dissecting this problem:

  • Perform a Broad Kinome Screen: The most direct way to identify off-targets is to profile your inhibitor against a large panel of kinases (e.g., 300-400 kinases).[9] This can reveal unintended targets that may be responsible for the observed toxicity.

  • Use a Structurally Unrelated Inhibitor: Test a known, selective inhibitor of your primary target that has a different chemical scaffold.[10] If this control compound does not produce the same toxic phenotype, it strongly suggests your inhibitor's toxicity is due to off-target effects.

  • Genetic Knockdown/Knockout: Use techniques like CRISPR/Cas9 or shRNA to eliminate the primary target protein from your cell line. If the cells lacking the target are still sensitive to your compound, the cytotoxicity is definitively mediated by off-target interactions.[8]

Section 2: Troubleshooting Guides & Experimental Workflows

This section provides practical, step-by-step guidance for overcoming specific experimental hurdles.

Problem 1: My lead compound inhibits the primary target and several related kinases with similar potency.

This is a classic selectivity challenge. The goal is to introduce chemical modifications that are sterically or electronically disfavored by the off-targets while being accommodated by the primary target.

Workflow: Iterative Selectivity Enhancement

This workflow outlines the cyclical process of inhibitor design and testing.

G cluster_0 Design & Synthesis cluster_1 Screening & Profiling cluster_2 Analysis & Decision cluster_3 Validation Synthesis Synthesize Analogs (Targeting Gatekeeper Pocket) Biochem_Assay Primary Target Biochemical Assay (IC50) Synthesis->Biochem_Assay Test Potency Selectivity_Panel Kinase Selectivity Panel (e.g., 96-well format) Biochem_Assay->Selectivity_Panel Profile Hits SAR_Analysis Analyze SAR Data (Potency vs. Selectivity) Selectivity_Panel->SAR_Analysis Generate Data Decision Go / No-Go Decision SAR_Analysis->Decision Evaluate Leads Decision->Synthesis Redesign (Iterate) Cell_Assay Cell-Based Target Engagement Assay Decision->Cell_Assay Advance Lead Candidate

Caption: Iterative workflow for improving kinase inhibitor selectivity.

Step-by-Step Troubleshooting:

  • Structural Analysis: Obtain or model the crystal structures of your primary target and a key off-target kinase. Compare the ATP-binding pockets, paying close attention to the gatekeeper residue and adjacent areas.[5]

  • Hypothesis-Driven Synthesis: Based on the structural analysis, design and synthesize a small, focused library of analogs. For example, if your primary target has a small gatekeeper (e.g., Threonine) and your off-target has a large one (e.g., Methionine), add a bulky group (e.g., a phenyl or cyclopropyl group) to your inhibitor that can access the back pocket of the primary target but will clash with the larger gatekeeper of the off-target.

  • Quantitative Profiling: Determine the IC50 values for your new analogs against both the primary target and the key off-target(s). This will provide a quantitative measure of selectivity improvement.

  • Iterate: Analyze the SAR from this new data set. Promising modifications can be combined or further optimized in the next round of synthesis.

Problem 2: I'm not sure if my inhibitor is engaging the target kinase inside the cell.

A compound can be potent in a biochemical assay using purified enzymes but fail to work in a cellular context due to poor permeability, efflux, or high intracellular ATP concentrations.[11] It is crucial to verify target engagement in a physiological setting.

Recommended Assay: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful method to quantitatively measure compound binding to a target kinase in living cells.[12] It uses bioluminescence resonance energy transfer (BRET) to detect the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.[13]

Key Advantages:

  • Live Cells: Provides a more physiologically relevant measure of target engagement than biochemical assays.[11]

  • Quantitative: Can determine the apparent cellular affinity (IC50) of your inhibitor.[14]

  • Versatile: Assays are available for over 340 kinases and can be used for various inhibitor types.[12]

Section 3: Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (General Workflow)

This protocol outlines the general steps for submitting a compound to a commercial kinase profiling service to obtain a broad selectivity profile.

Objective: To determine the inhibitory activity of a this compound analog against a large panel of human kinases.

Materials:

  • High-purity (>98%) inhibitor compound.

  • Anhydrous DMSO.

  • Selected commercial kinase profiling service (e.g., Reaction Biology, Eurofins DiscoverX).[15][16]

Procedure:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of your inhibitor (e.g., 10 mM) in 100% anhydrous DMSO.

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.

    • Prepare aliquots to avoid multiple freeze-thaw cycles.

  • Provider Selection & Assay Format:

    • Choose a provider that offers a large, well-validated kinase panel.[15]

    • Decide on the screening format:

      • Single-Dose Screening (e.g., at 1 µM): Cost-effective for initial profiling to identify potent off-targets. Provides percent inhibition data.

      • IC50 Determination: More expensive but provides quantitative potency data for a dose-response curve against each kinase in the panel. This is the gold standard for selectivity analysis.

  • Submission:

    • Follow the provider's specific instructions for sample submission, including required volume, concentration, and shipping conditions.

  • Data Analysis & Interpretation:

    • The provider will return a comprehensive report, often including a visual representation like a "kinome map."

    • Calculate a Selectivity Score (S-score): This metric helps quantify the selectivity of your compound. A common method is to divide the number of kinases inhibited above a certain threshold (e.g., >90% at 1 µM) by the total number of kinases tested. A lower score indicates higher selectivity.

    • Identify Problematic Off-Targets: Pay close attention to kinases that are inhibited with a potency similar to or greater than your primary target. These should become the focus of your next design cycle.

Parameter Compound A (Lead) Compound B (Optimized) Interpretation
Primary Target IC50 50 nM65 nMPotency is maintained.
Key Off-Target IC50 80 nM>5,000 nMExcellent selectivity gain.
S-Score (1µM) 0.15 (45/300 kinases)0.02 (6/300 kinases)Compound B is significantly more selective.

Table 1: Example data from a kinase selectivity screen comparing an initial lead compound with an optimized, more selective analog.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol provides a condensed workflow for a NanoBRET™ Target Engagement assay. Always refer to the specific protocol provided by the manufacturer (e.g., Promega).[12]

Objective: To quantify the apparent affinity of an inhibitor for its target kinase in live HEK293 cells.

Materials:

  • HEK293 cells.

  • Plasmid DNA for NanoLuc®-kinase fusion protein.

  • Transfection reagent (e.g., FuGENE® HD).

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Tracer and Nano-Glo® Substrate.

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer capable of measuring filtered luminescence.

Procedure:

  • Cell Transfection (Day 1):

    • Plate HEK293 cells in a 6-well plate.

    • Prepare a transfection complex of the NanoLuc®-kinase fusion plasmid DNA and transfection reagent in Opti-MEM®.

    • Add the complex to the cells and incubate for 24 hours.

  • Assay Setup (Day 2):

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Plate the cells into a white, opaque 96-well plate.

    • Prepare serial dilutions of your test inhibitor in DMSO, then dilute further in Opti-MEM®.

    • Add the diluted inhibitor to the appropriate wells. Include "no inhibitor" and "no tracer" controls.

  • Tracer Addition & Incubation:

    • Add the NanoBRET™ Tracer to all wells except the "no tracer" control.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the inhibitor and tracer to reach binding equilibrium within the cells.

  • Luminescence Reading:

    • Add the Nano-Glo® Substrate to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure Donor (NanoLuc®, ~460nm) and Acceptor (Tracer, >600nm) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to the "no inhibitor" control (0% inhibition) and "no tracer" control (100% inhibition).

    • Plot the normalized BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

References

  • Elkins, J. M., et al. (2016). Comprehensive characterisation of the Published Kinase Inhibitor Set. Nature Chemical Biology.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Blog.
  • Lovera, S., et al. (2012). Through the “Gatekeeper Door”: Exploiting the Active Kinase Conformation. Journal of Medicinal Chemistry.
  • Kung, C., et al. (2005). Targeting the gatekeeper residue in phosphoinositide 3-kinases. Bioorganic & Medicinal Chemistry.
  • Emrick, M. A., et al. (2006). The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. PNAS.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal.
  • Vasta, J. D., et al. (2018). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology.
  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Creative Biolabs Website.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.
  • Miljković, F., & Bajorath, J. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
  • Klaeger, S., et al. (2017). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology Website.
  • Robers, M. B., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology.
  • Kholodenko, B. N. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Wang, Z., et al. (2010). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • FDA Global Substance Registration System. (n.d.). METHYL 5-METHYLISOXAZOLE-3-CARBOXYLATE. GSRS.
  • Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini-Reviews in Medicinal Chemistry.
  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • PubChem. (n.d.). 5-Methyl-3-isoxazolecarboxamide. PubChem Database.
  • Liau, N. P. D., & Ghadessy, F. J. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. RSC Chemical Biology.
  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. International Journal of Molecular Sciences.
  • Li, Y., et al. (2024). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications.

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Technical Support Center: Enhancing Cellular Permeability of Isoxazole-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the cellular permeability of isoxazole-carboxamide compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions and troubleshooting strategies for your experiments. We understand that achieving optimal cellular entry is a critical step in the development of effective therapeutics, and this resource is structured to provide actionable insights based on established scientific principles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cellular permeability of isoxazole-carboxamide derivatives, providing foundational knowledge for troubleshooting and experimental design.

Q1: What are the primary factors limiting the cellular permeability of isoxazole-carboxamide compounds?

A1: The cellular permeability of isoxazole-carboxamide compounds is often hindered by a combination of their physicochemical properties. These molecules can exhibit low aqueous solubility and, in some instances, poor membrane permeability.[1] Many derivatives in this class may fall under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where poor solubility limits the concentration of the drug available for absorption.[1] Additionally, a high polar surface area (PSA) and a large number of hydrogen bond donors and acceptors can impede passive diffusion across the lipid bilayer of the cell membrane.[2][3]

Q2: How can I computationally predict the permeability of my isoxazole-carboxamide analogs before synthesis?

A2: Computational tools are invaluable for pre-screening compounds and identifying potential permeability issues early on. Key in silico parameters to assess include:

  • Calculated LogP (cLogP): This provides an estimate of the compound's lipophilicity. An optimal LogP range for passive diffusion is typically between 1 and 3.[4]

  • Polar Surface Area (PSA): PSA is a descriptor that correlates well with passive membrane permeability. A lower PSA is generally desirable for better cell penetration.[2]

  • Lipinski's Rule of Five: This rule provides a set of guidelines for drug-likeness and includes parameters like molecular weight, LogP, and the number of hydrogen bond donors and acceptors.[2] Adherence to these rules can suggest a higher likelihood of good oral bioavailability.

While these computational models are excellent for initial screening, experimental validation is crucial.

Q3: What are the main strategic approaches to enhance the cellular permeability of my lead compounds?

A3: There are three primary strategies to consider, which can be used independently or in combination:

  • Structural Modification: This involves altering the chemical structure of the isoxazole-carboxamide core to improve its physicochemical properties. This can include strategies like prodrug synthesis or modifications to modulate lipophilicity and hydrogen bonding.[5][6]

  • Formulation Strategies: This approach focuses on the delivery vehicle of the compound, aiming to improve its solubility and absorption. Techniques include the use of lipid-based formulations like nano-emulgels or self-emulsifying drug delivery systems (SEDDS).[7][8][9][10][11]

  • Permeation Enhancers: These are excipients that can be co-administered to transiently increase the permeability of biological membranes.[12][13][14]

The choice of strategy will depend on the specific properties of your compound and the desired therapeutic application.

Troubleshooting Guide: Addressing Poor Cellular Permeability

This section provides a problem-oriented approach to troubleshooting common experimental issues encountered when working with isoxazole-carboxamide compounds.

Problem 1: High Potency in Biochemical Assays, Low Activity in Cell-Based Assays

This is a classic indicator of poor cellular permeability.[2][4][15] The compound is active against its target in a purified system but cannot reach it in a cellular context.

Initial Troubleshooting Steps:

  • Verify Compound Solubility in Assay Media: Ensure your compound is fully dissolved at the tested concentrations. Precipitated compound is not available for cellular uptake. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]

  • Increase Compound Concentration: Titrate the concentration of your isoxazole-carboxamide to determine if a higher dose can overcome the permeability barrier.[4]

  • Extend Incubation Time: For compounds with slow uptake kinetics, a longer incubation period may be necessary to achieve a sufficient intracellular concentration.[4]

If these initial steps do not yield improved cellular activity, a more in-depth investigation into the compound's permeability is warranted.

Workflow for Investigating and Overcoming Poor Permeability

The following workflow provides a systematic approach to diagnose and address permeability issues.

Permeability Troubleshooting Workflow A Start: High Biochemical Potency, Low Cellular Activity B Step 1: In Vitro Permeability Assessment (PAMPA or Caco-2 Assay) A->B C Is Permeability Low? (Papp < 1 x 10^-6 cm/s) B->C D Step 2: Investigate Efflux (Bidirectional Caco-2 Assay) C->D Yes J Permeability is Likely Not the Primary Issue. Investigate other factors (e.g., metabolism, target engagement in cells). C->J No E Is Efflux Ratio High? (ER > 2) D->E G Strategy 2: Formulation Approaches (e.g., Nano-emulgel, SEDDS) D->G F Strategy 1: Structural Modification (e.g., Prodrugs, Lipophilicity Modulation) E->F No H Strategy 3: Co-administration with Efflux Pump Inhibitors E->H Yes I Re-evaluate Cellular Activity F->I G->I H->I Prodrug Activation Prodrug Isoxazole-Carboxamide Prodrug (Increased Lipophilicity) Membrane Cell Membrane ActiveDrug Active Isoxazole-Carboxamide (Released Intracellularly) Membrane->ActiveDrug Enzymatic Cleavage

Caption: General mechanism of a prodrug strategy to enhance cellular permeability.

Strategy 2: Formulation - Nano-emulgel for Improved Delivery

A nano-emulgel is a formulation that combines a nanoemulsion with a hydrogel. [10][11]This approach can significantly enhance the solubility and permeability of lipophilic compounds. A nano-emulgel has been successfully used to improve the potency of an isoxazole-carboxamide derivative. [10][11] Protocol for Nano-emulgel Formulation:

  • Selection of Components: Screen various oils, surfactants, and co-surfactants for their ability to solubilize your isoxazole-carboxamide compound.

  • Construction of a Pseudo-Ternary Phase Diagram: This is crucial for identifying the optimal ratios of oil, surfactant, and co-surfactant that will form a stable nanoemulsion.

  • Preparation of the Nanoemulsion: Based on the phase diagram, dissolve the isoxazole-carboxamide in the oil phase. Add the surfactant and co-surfactant and mix. Slowly titrate the aqueous phase into the oil mixture with constant stirring until a clear nanoemulsion is formed.

  • Preparation of the Hydrogel: Disperse a gelling agent (e.g., carbopol) in water and allow it to swell.

  • Formation of the Nano-emulgel: Incorporate the nanoemulsion into the hydrogel base with gentle stirring.

Key Advantages of Nano-emulgels:

  • Enhanced drug solubilization.

  • Increased thermodynamic stability.

  • Improved permeability through the cell membrane.

Conclusion

Enhancing the cellular permeability of isoxazole-carboxamide compounds is a multifaceted challenge that can be effectively addressed through a systematic and informed approach. By combining computational prediction, robust in vitro permeability assessment, and strategic structural and formulation modifications, researchers can significantly improve the therapeutic potential of this important class of molecules. This guide provides a framework for troubleshooting and optimizing your experimental workflow, ultimately accelerating the journey from a promising lead compound to a viable drug candidate.

References

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]
  • Shaji, J., & Patole, V. (2008). Formulation strategies for improving the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. Expert Opinion on Drug Delivery, 5(8), 841-855.
  • Singh, A., & Worku, Z. A. (2021). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Drug Delivery Science and Technology, 63, 102438.
  • Tran, T. H., et al. (2019). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 11(5), 224. [Link]
  • Shityakov, S., & Förster, C. (2014). In silico, in vitro, and in vivo methods to determine drug permeability. Journal of Pharmacological and Toxicological Methods, 70(1), 84-93.
  • Hawash, M., et al. (2022). Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 47. [Link]
  • Di, L., & Kerns, E. H. (2003). High-throughput screening using Caco-2 cell and PAMPA systems. Current Opinion in Chemical Biology, 7(4), 402-408.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Serna-Jiménez, C. E., et al. (2021). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 26(16), 4945. [Link]
  • Alex, A. T., et al. (2022). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 65(1), 469-478. [Link]
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Vici Health Sciences. (n.d.). Bioavailability Enhancement Service & Permeability Solutions. [Link]
  • Lopes, C. D. S., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics, 23(2), 1073-1083. [Link]
  • Lokey, R. S. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11023-11034. [Link]
  • Roy, J., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem, 10(10), 1656-1672. [Link]
  • Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]
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  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
  • Stella, V. J. (2010). Prodrugs as therapeutics.
  • Litman, T., et al. (2001). The role of efflux transporters in drug resistance. Journal of the National Cancer Institute. Monographs, 2001(28), 73-82.
  • Fromm, M. F. (2004). Importance of P-glycoprotein for drug disposition in humans.
  • Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical Pharmacokinetics, 42(1), 59-98.
  • Wacher, V. J., et al. (1995). Active secretion of drugs by the intestine: the role of P-glycoprotein. Advanced Drug Delivery Reviews, 16(1), 1-21.
  • Asati, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

Sources

Structure-activity relationship optimization of diarylisoxazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Structure-Activity Relationship (SAR) optimization of diarylisoxazole-3-carboxamides. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important chemical scaffold. Diarylisoxazoles are prevalent in medicinal chemistry, with applications as kinase inhibitors, mtPTP inhibitors, and more.[1][2][3][4][5]

This document moves beyond standard protocols to address the nuanced challenges encountered during synthesis, characterization, and biological evaluation. Our goal is to provide actionable troubleshooting strategies and explain the causality behind experimental choices to accelerate your discovery programs.

Section 1: Synthesis and Purification

The core of any SAR campaign is the efficient and reliable synthesis of analogs. The primary route to diarylisoxazole-3-carboxamides typically involves the amide coupling of a 5-arylisoxazole-3-carboxylic acid with a substituted aniline.[1] This section addresses common hurdles in this process.

FAQ 1: My Suzuki coupling to form the 5-aryl isoxazole precursor is low-yielding. What are the most common causes and solutions?

Low yields in Suzuki-Miyaura cross-coupling reactions involving heterocyclic systems are a frequent challenge.[6][7] The issue often stems from catalyst choice, reaction conditions, or the inherent properties of the heterocyclic starting materials.

Troubleshooting Protocol:

  • Evaluate Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be inefficient for this substrate. Sterically hindered or electron-rich heterocyclic halides often require more robust catalyst systems.

    • Recommendation: Switch to a modern palladium pre-catalyst in combination with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6] These systems are often more effective at facilitating the crucial oxidative addition step with challenging substrates.

  • Optimize the Base: The choice of base is critical. It must be strong enough to facilitate transmetalation without causing degradation of your starting materials or promoting side reactions.

    • Recommendation: Screen a panel of bases. While Na₂CO₃ and K₂CO₃ are common, bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly with less reactive aryl chlorides or sterically hindered partners.[6]

  • Ensure an Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of your boronic acid, a common side reaction that consumes starting material and complicates purification.[6][8]

    • Recommendation: Thoroughly degas all solvents and reagents before use. Techniques like freeze-pump-thaw cycles or sparging the reaction mixture with argon or nitrogen for 15-30 minutes are highly effective.[6]

  • Address Solubility Issues: Poor solubility of either coupling partner can stall the reaction.

    • Recommendation: If reactants are poorly soluble in common solvents like dioxane or toluene, consider solvent mixtures or switching to a solvent with better solubilizing properties like DMF.[9] Be aware that solvent can significantly influence catalyst performance.

FAQ 2: The final amide coupling step is messy, and purification by column chromatography is difficult. How can I improve this?

Amide coupling reactions, while conceptually simple, can be plagued by side products, especially if the starting aniline is electron-deficient or sterically hindered.

Troubleshooting Protocol:

  • Choice of Coupling Reagent: If standard carbodiimide activators like EDCI are yielding significant side products (e.g., N-acylurea), consider alternative reagents.

    • Recommendation: For challenging couplings, HATU or HBTU are often more efficient and lead to cleaner reaction profiles. While more expensive, the savings in purification time and improved yields often justify the cost.

  • Acid Chloride Intermediate: A robust alternative is to convert the isoxazole carboxylic acid to its acid chloride.[1]

    • Step-by-Step Protocol:

      • Dissolve the 5-arylisoxazole-3-carboxylic acid (1.0 eq) in a suitable solvent like THF or DCM.

      • Add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.[1] Add a catalytic amount of DMF (1-2 drops).

      • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the consumption of the starting acid.

      • Concentrate the reaction mixture in vacuo to remove excess reagent. Caution: This step should be done carefully in a well-ventilated fume hood.

      • Re-dissolve the crude acid chloride in fresh anhydrous solvent and add it to a solution of the aniline (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.0 eq) at 0 °C.

      • Stir until the reaction is complete. This method often results in a much cleaner crude product.

  • Purification Strategy: If chromatographic separation is still challenging, consider recrystallization as an alternative or final purification step. A solvent screen (e.g., ethyl acetate/hexanes, acetone/water, ethanol) can often identify conditions to obtain highly pure crystalline material.

Section 2: Analytical and Characterization

Unambiguous characterization is the bedrock of reliable SAR. The diarylisoxazole scaffold presents unique features in spectroscopic analysis.

FAQ 3: I'm having trouble assigning the protons and carbons of the isoxazole ring in my NMR spectra. Are there characteristic chemical shifts I should look for?

Yes, the electronic environment of the isoxazole ring leads to predictable NMR signals, although substitution can cause significant shifts.

General Guidance:

  • ¹H NMR: The C4-proton of a 3,5-disubstituted isoxazole ring typically appears as a sharp singlet in the range of δ 6.4-6.8 ppm .[10] Its precise location will be influenced by the electronic nature of the aryl groups at the C3 and C5 positions.

  • ¹³C NMR: The carbon atoms of the isoxazole ring have distinct chemical shift ranges. While solid-state NMR can definitively distinguish isomers by identifying carbons bonded to nitrogen, solution-state NMR provides valuable clues.[11]

    • C3 (Carboxamide linkage): Typically found around δ 158-162 ppm .

    • C4: Usually the most upfield carbon, appearing around δ 98-105 ppm .[12]

    • C5 (Aryl linkage): The most downfield carbon, often observed around δ 168-172 ppm .

Troubleshooting Ambiguous Spectra:

If assignments are unclear due to overlapping signals, 2D NMR experiments are essential.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this problem. Look for correlations between the C4-proton and the C3 and C5 carbons, as well as with the ipso-carbon of the C5-aryl ring. The amide N-H proton should show a correlation to the C3 carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can show spatial proximity between the isoxazole C4-proton and the ortho-protons of the C5-aryl ring, confirming their connectivity.

Section 3: Biological Assay Troubleshooting

Generating reliable biological data is critical for making correct SAR decisions. The physicochemical properties of diarylisoxazole-3-carboxamides can present challenges in aqueous assay environments.

FAQ 4: My compound potency is inconsistent between experiments, and I suspect poor aqueous solubility is the cause. How can I confirm this and improve my data quality?

This is one of the most common issues in drug discovery.[13][14][15][16] Low solubility can lead to compound precipitation in assay buffers, causing underestimated potency, high data variability, and inaccurate SAR.[13][14]

Troubleshooting Workflow:

G cluster_0 Solubility Troubleshooting Workflow A Inconsistent IC50 Data B Visual Inspection: Check for precipitation in assay plate A->B First Step C Kinetic Nephelometry: Quantify aqueous solubility B->C If unclear D Is Solubility the Issue? C->D E YES: Implement Mitigation D->E Precipitation Observed or Solubility < Top Concentration F NO: Investigate Other Factors (e.g., Assay Stability, Reagent Variability) D->F No Precipitation and Solubility > Top Concentration G Mitigation Strategies E->G H Reduce Highest Assay Concentration G->H I Increase Final DMSO % (with caution) G->I J Use Sonication for Stock Dilution G->J K Re-evaluate Data H->K I->K J->K

Caption: Workflow for diagnosing and addressing compound solubility issues.

Detailed Steps:

  • Confirm the Problem: Before running an assay, prepare your highest concentration of compound in the final assay buffer. Let it sit for the duration of the assay incubation time. Visually inspect for cloudiness or precipitate against a dark background. A more quantitative method is kinetic nephelometry, which measures light scattering from insoluble particles.

  • Optimize Dilution Protocol: Compounds can crash out of solution during the dilution from a high-concentration DMSO stock into an aqueous buffer.

    • Recommendation: Perform serial dilutions in DMSO first, then add the final, lower-concentration DMSO solution to the aqueous buffer with rapid mixing or vortexing. Sonication of the intermediate dilution plate can also help break up micro-precipitates.[17]

  • Adjust Assay Conditions (Carefully):

    • DMSO Concentration: Some enzyme assays can tolerate a higher final percentage of DMSO (e.g., up to 5%), which can improve solubility. However, you must validate that this does not impact your target's activity or lead to false positives. Always keep the DMSO concentration constant across all wells.[14]

    • Concentration Range: Ensure the highest concentration tested is well below the measured aqueous solubility limit of the compound. It is better to have a complete, soluble concentration-response curve that doesn't reach 100% inhibition than an inaccurate IC50 derived from a partially precipitated sample.[14]

  • Consider Formulation: For particularly problematic compounds, especially in cell-based or in vivo studies, formulation aids like cyclodextrins can be explored to increase apparent solubility.[17]

Section 4: SAR Data Interpretation and Strategy

Optimizing a lead series requires a logical, iterative process of design, synthesis, and testing.

FAQ 5: I have initial SAR data for my diarylisoxazole series. How do I strategically decide which analogs to synthesize next?

The goal of lead optimization is to balance multiple parameters simultaneously: potency, selectivity, and ADME properties (absorption, distribution, metabolism, and excretion).[18][19]

Iterative SAR Optimization Cycle:

SAR_Cycle A Design Analogs (Hypothesis Driven) B Synthesize & Purify (QC is Critical) A->B Feasibility C Test in Assays (Potency, Solubility, Permeability) B->C High Purity D Analyze Data (Establish SAR) C->D Reliable Data D->A New Hypothesis

Sources

Technical Support Center: Mitigating the Toxicity of Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-based compounds. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to address the toxicological challenges often encountered with this versatile heterocyclic scaffold. Our goal is to empower you with the knowledge to not only identify but also systematically reduce the toxicity of your isoxazole-containing molecules, thereby accelerating your drug discovery and development programs.

Introduction: The Duality of the Isoxazole Ring

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its ability to modulate physicochemical properties and biological activity.[1] Its presence in numerous clinically approved drugs is a testament to its utility.[2] However, the unique electronic and metabolic characteristics of the isoxazole moiety can also introduce toxicological liabilities. Understanding the root causes of this toxicity is the first step toward rational drug design and the development of safer, more effective therapeutics.

This guide will delve into the common mechanisms of isoxazole-related toxicity, provide a structured approach to troubleshooting common experimental issues, and offer detailed protocols for key assays.

Part 1: Troubleshooting Guide - A Problem-Solution Approach

This section is formatted as a series of questions and answers to directly address specific challenges you may encounter during your research.

My lead isoxazole compound exhibits significant cytotoxicity in initial in vitro screens. What are the likely causes and how can I mitigate this?

Answer:

High in vitro cytotoxicity is a common hurdle in the early stages of drug discovery. For isoxazole-based compounds, this can often be attributed to two primary factors: the formation of reactive metabolites or off-target activity.

Potential Cause 1: Metabolic Activation and Reactive Metabolite Formation

The isoxazole ring, particularly when substituted with certain functional groups, can be metabolically activated by cytochrome P450 (CYP) enzymes to form reactive electrophilic species.[3] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and apoptosis.

A notable mechanism involves the oxidation of a methyl group at the 5-position of the isoxazole ring, which can generate a reactive enimine intermediate.[4][5] This intermediate is susceptible to nucleophilic attack by glutathione (GSH), and its formation is a key indicator of potential toxicity.[4] Additionally, metabolism of the isoxazole ring can sometimes lead to the formation of reactive quinone-methides.[3]

Troubleshooting Workflow for Suspected Reactive Metabolite Formation:

Caption: Troubleshooting workflow for high in vitro cytotoxicity.

Recommended Actions:

  • Protocol: Glutathione (GSH) Trapping Assay: This is a critical experiment to identify the formation of reactive electrophilic metabolites.

    • Objective: To detect the formation of GSH-conjugates of your isoxazole compound in the presence of liver microsomes and NADPH.

    • Materials:

      • Your isoxazole compound

      • Human liver microsomes (HLMs)

      • NADPH regenerating system (e.g., G6P, G6PDH)

      • Glutathione (GSH)

      • Phosphate buffer (pH 7.4)

      • Acetonitrile (ACN) with 0.1% formic acid

      • LC-MS/MS system

    • Procedure:

      • Prepare a stock solution of your isoxazole compound in a suitable solvent (e.g., DMSO).

      • In a microcentrifuge tube, combine HLMs, your compound, and GSH in phosphate buffer.

      • Initiate the metabolic reaction by adding the NADPH regenerating system.

      • Incubate at 37°C for a specified time (e.g., 60 minutes).

      • Quench the reaction by adding ice-cold acetonitrile.

      • Centrifuge to pellet the protein.

      • Analyze the supernatant by LC-MS/MS, looking for the mass of the expected GSH adduct (mass of parent compound + 305.07 Da).

      • Include control incubations (without NADPH, without GSH) to confirm that adduct formation is metabolism-dependent.

  • Structural Modifications to Mitigate Reactive Metabolite Formation: If GSH adducts are detected, consider the following structural modifications:

Modification StrategyRationaleExpected Outcome
Remove or Replace the 5-Methyl Group Prevents the initial oxidation step that leads to the formation of the reactive enimine intermediate.[4]Significant reduction or elimination of GSH adduct formation.[4]
Introduce Electron-Withdrawing Groups Decreases the electron density of the isoxazole ring, making it less susceptible to oxidative metabolism.Reduced rate of metabolic activation.
Bioisosteric Replacement of the Isoxazole Ring Replace the isoxazole ring with a more metabolically stable heterocycle, such as a 1,2,4-oxadiazole or a 1,2,3-triazole.[6][7][8]Improved metabolic stability and reduced potential for reactive metabolite formation.

Potential Cause 2: Off-Target Activity

Your isoxazole compound may be interacting with unintended biological targets, leading to cytotoxicity. This is particularly relevant for compounds with broad-spectrum activity or those that are structurally similar to known promiscuous ligands.

Recommended Actions:

  • In Silico Profiling: Utilize computational tools to predict potential off-target interactions. Databases such as ChEMBL and PubChem can be used to identify proteins that are known to bind to structurally similar compounds.

  • Safety Pharmacology Panels: Screen your compound against a panel of common off-target proteins (e.g., hERG, GPCRs, kinases).[9] This can help to identify specific off-target liabilities that may be contributing to cytotoxicity.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of your molecule to understand which structural features are responsible for the observed cytotoxicity.[1][10] This can help to dissociate the desired on-target activity from the off-target toxicity.

My isoxazole compound shows promising in vitro activity but has poor in vivo efficacy and/or signs of toxicity in animal models. What could be the issue?

Answer:

A disconnect between in vitro potency and in vivo performance is a frequent challenge in drug development. For isoxazole-based compounds, this often points to issues with pharmacokinetics (PK) or metabolic instability.

Potential Cause 1: Poor Pharmacokinetic Properties

The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties, leading to low systemic exposure and reduced efficacy.

Troubleshooting Workflow for Poor In Vivo Performance:

Caption: Troubleshooting workflow for poor in vivo performance.

Recommended Actions:

  • Protocol: In Vitro Metabolic Stability Assay:

    • Objective: To determine the rate at which your compound is metabolized by liver enzymes.

    • Materials:

      • Your isoxazole compound

      • Liver microsomes or hepatocytes (from relevant species)

      • NADPH regenerating system (for microsomes)

      • Incubation medium

      • LC-MS/MS system

    • Procedure:

      • Incubate your compound with liver microsomes or hepatocytes at 37°C.

      • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction and analyze the remaining parent compound by LC-MS/MS.

      • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Structural Modifications to Improve Metabolic Stability:

Modification StrategyRationaleExpected Outcome
Identify and Block Sites of Metabolism Use metabolite identification studies to pinpoint the exact location of metabolic modification on your molecule. Introduce a blocking group (e.g., a fluorine atom) at this position.Increased metabolic stability and longer in vivo half-life.
Introduce Steric Hindrance Add bulky groups near the metabolically labile sites to sterically hinder the approach of metabolizing enzymes.Reduced rate of metabolism.
Modulate Physicochemical Properties Optimize properties like lipophilicity (LogP/LogD) and polar surface area (PSA) to improve absorption and distribution.Enhanced bioavailability and systemic exposure.

Potential Cause 2: In Vivo-Specific Toxicity

The toxicity observed in animal models may not be apparent in simple in vitro cytotoxicity assays. This could be due to the formation of a toxic metabolite that is only produced in vivo, or due to effects on a specific organ system.

Recommended Actions:

  • Metabolite Identification Studies: Analyze plasma and urine samples from your in vivo studies to identify the major metabolites of your compound. This can help to determine if a specific metabolite is responsible for the observed toxicity.

  • In-depth Toxicological Evaluation: Conduct more comprehensive in vivo toxicology studies, including histopathological analysis of major organs, to identify any target organ toxicity.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: Are all isoxazole-containing compounds inherently toxic?

    • A: No, not all isoxazole compounds are toxic. The isoxazole ring itself is not a universal structural alert for toxicity.[4] The toxicological profile of an isoxazole-based compound is highly dependent on its overall structure, including the nature and position of its substituents.[1][4]

  • Q2: What are the most common metabolic pathways for isoxazole derivatives?

    • A: The most common metabolic pathways include:

      • Oxidation: This can occur on the isoxazole ring itself or on its substituents, often mediated by CYP enzymes.[3][11]

      • Ring Cleavage: The N-O bond of the isoxazole ring can be cleaved, leading to the formation of α-cyanoenol metabolites, as seen with the drug leflunomide.[11][12]

      • Conjugation: Following oxidation, the resulting metabolites can be conjugated with molecules like glucuronic acid or sulfate to facilitate excretion.

  • Q3: What are some good bioisosteric replacements for the isoxazole ring to reduce toxicity?

    • A: Several heterocyclic rings can serve as effective bioisosteres for the isoxazole ring, including:

      • 1,2,4-Oxadiazole: This regioisomer of oxadiazole can offer improved metabolic stability and reduced lipophilicity.[7]

      • 1,3,4-Oxadiazole: Similar to the 1,2,4-isomer, this can also enhance physicochemical and pharmacokinetic properties.[7]

      • 1,2,3-Triazole: Triazoles are known for their metabolic stability and can be good mimics of the isoxazole ring's electronic properties.[8]

      • Pyrazole: This five-membered ring with two adjacent nitrogen atoms can also be a suitable replacement.

  • Q4: Which in vitro assays are most predictive of in vivo toxicity for isoxazole compounds?

    • A: A tiered approach using a combination of in vitro assays is generally the most predictive:[13][14][15]

      • Tier 1 (High-Throughput Screening):

        • Cytotoxicity assays in multiple cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).[16]

        • Reactive metabolite screening (e.g., GSH trapping).

      • Tier 2 (Mechanistic Assays):

        • Mitochondrial toxicity assays (e.g., measuring ATP levels or mitochondrial membrane potential).

        • Genotoxicity assays (e.g., Ames test, micronucleus assay).[9]

        • hERG channel inhibition assay to assess cardiotoxicity risk.

      • Tier 3 (Advanced Models):

        • 3D cell culture models (e.g., spheroids, organoids) for more physiologically relevant toxicity assessment.

        • Primary cells from relevant species and tissues.

References

  • Dalvie, D., et al. (2012). Novel Bioactivation Mechanism of Reactive Metabolite Formation From Phenyl Methyl-Isoxazoles. Drug Metabolism and Disposition, 40(7), 1394-1402. [Link]
  • Gant, T. G. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3625. [Link]
  • Kalgutkar, A. S., et al. (2003). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition, 31(10), 1240-1250. [Link]
  • Dalvie, D., et al. (2012). Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles.
  • Lee, H., et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 14(7), 1275-1281. [Link]
  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(10), 1240-1250. [Link]
  • Verma, S., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. European Journal of Medicinal Chemistry, 265, 116084. [Link]
  • A. A. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 15(3), 576-591. [Link]
  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • Kumar, R., et al. (2014). Synthesis and biological evaluation of novel isoxazoles and triazoles linked 6-hydroxycoumarin as potent cytotoxic agents. European Journal of Medicinal Chemistry, 84, 56-65. [Link]
  • Singh, P. P., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 589. [Link]
  • Sharma, R., et al. (2021). Toxicological properties of different mushrooms. Bulletin of Environment, Pharmacology and Life Sciences, 10(6), 118-122. [Link]
  • Diana, G. D., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry, 37(15), 2421-2436. [Link]
  • Marc, S., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(13), 9037-9052. [Link]
  • Li, J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(10), 2269. [Link]
  • Pomorska-Wesołowska, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2901. [Link]
  • Das, S., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks, 13(4), 485-502. [Link]
  • Lamberth, C. (2018). Oxazole and Isoxazole Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(9), 2035-2047. [Link]
  • Ali, S., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30206-30217. [Link]
  • Kamal, A., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(2), 149-166. [Link]
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
  • Siddiqui, N., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 13(10), 1863-1882. [Link]
  • Rani, P., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
  • Heimann, D., et al. (2019). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Medicinal Chemistry, 10(11), 1858-1867. [Link]
  • Radi, M., & Schenone, S. (2016). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Expert Opinion on Drug Discovery, 11(11), 1071-1081. [Link]
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Technical Support Center: Scaling Up the Synthesis of 5-Methylisoxazole-3-carboxamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Methylisoxazole-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of transitioning this synthesis from bench-scale to the multi-gram or kilogram quantities required for preclinical trials. We will delve into the underlying chemistry, provide detailed protocols, and offer field-proven troubleshooting advice to ensure a robust and scalable process.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The most common and scalable approach involves a two-stage synthesis:

  • Stage 1: Formation of the key intermediate, 5-Methylisoxazole-3-carboxylic acid.

  • Stage 2: Conversion of the carboxylic acid to the final carboxamide product.

This staged approach allows for the isolation and purification of the carboxylic acid intermediate, which is critical for ensuring the final product meets the stringent purity requirements for preclinical evaluation.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid cluster_1 Stage 2: Amidation Diethyl_Oxalate Diethyl Oxalate + Acetone Condensation Claisen Condensation Diethyl_Oxalate->Condensation Sodium_Ethoxide Sodium Ethoxide in Ethanol Sodium_Ethoxide->Condensation Intermediate_1 Sodium salt of ethyl 2,4-dioxopentanoate Condensation->Intermediate_1 Cyclization Condensation & Cyclization Intermediate_1->Cyclization Hydroxylamine Hydroxylamine (e.g., NH2OH·HCl) Hydroxylamine->Cyclization Ester_Intermediate Ethyl 5-methylisoxazole-3-carboxylate Cyclization->Ester_Intermediate Hydrolysis Base Hydrolysis (e.g., LiOH, NaOH) Ester_Intermediate->Hydrolysis Carboxylic_Acid 5-Methylisoxazole-3-carboxylic acid Hydrolysis->Carboxylic_Acid Acid_Activation Acid Activation (e.g., SOCl2) Carboxylic_Acid->Acid_Activation Acid_Chloride 5-Methylisoxazole-3-carbonyl chloride Acid_Activation->Acid_Chloride Amidation_Reaction Amidation Acid_Chloride->Amidation_Reaction Ammonia_Source Ammonia Source (e.g., NH4OH, NH3 gas) Ammonia_Source->Amidation_Reaction Final_Product This compound Amidation_Reaction->Final_Product

Caption: Overall workflow for the two-stage synthesis of this compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 2.1: Synthesis of 5-Methylisoxazole-3-carboxylic acid

This protocol is adapted from established methods involving a Claisen condensation followed by cyclization and hydrolysis.[1]

Step 1: Claisen Condensation

  • Under an inert atmosphere (e.g., Nitrogen), carefully prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol at room temperature.

  • Once all the sodium has dissolved, cool the solution to 0-5 °C.

  • In a separate flask, prepare a mixture of diethyl oxalate (1.0 eq) and acetone (1.0 eq).

  • Add the diethyl oxalate/acetone mixture dropwise to the cooled sodium ethoxide solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The formation of a thick precipitate (the sodium salt of ethyl 2,4-dioxopentanoate) indicates the reaction is proceeding.

Step 2: Cyclization with Hydroxylamine

  • Cool the reaction mixture from Step 1 to 0-5 °C.

  • Prepare a solution of hydroxylamine hydrochloride (1.1 eq) in water.

  • Slowly add the hydroxylamine solution to the reaction mixture. Caution: This can be an exothermic reaction.

  • After the addition, allow the mixture to stir at room temperature overnight.

Step 3: Hydrolysis and Isolation

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, add a solution of sodium hydroxide (2.5 eq) and heat the mixture to reflux for 1-2 hours to hydrolyze the ester.[1]

  • Cool the mixture to room temperature and then to 0-5 °C in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of 2-3. This will precipitate the 5-Methylisoxazole-3-carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2.2: Synthesis of this compound

This step involves the activation of the carboxylic acid followed by amidation.

Step 1: Formation of the Acid Chloride

  • In a fume hood, suspend the 5-Methylisoxazole-3-carboxylic acid (1.0 eq) in an appropriate solvent such as dichloromethane or toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the suspension at room temperature. Caution: This reaction releases HCl and SO₂ gas.

  • Heat the mixture to a gentle reflux (around 40-50 °C) for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess solvent and thionyl chloride. The resulting crude 5-methylisoxazole-3-carbonyl chloride can be used directly in the next step.[2]

Step 2: Amidation

  • Dissolve the crude acid chloride in a suitable solvent (e.g., acetone, THF).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a concentrated solution of ammonium hydroxide (excess, ~5 eq) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the precipitated this compound by filtration.

  • Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Troubleshooting_Low_Yield cluster_stage1 Stage 1: Carboxylic Acid Synthesis cluster_stage2 Stage 2: Amidation start Low Yield or Incomplete Reaction q1 Problem during Claisen Condensation? start->q1 q2 Problem during Amidation? start->q2 a1_1 Verify quality of Na & anhydrous ethanol. Ensure strict anhydrous conditions. q1->a1_1 Moisture Contamination a1_2 Check purity of diethyl oxalate and acetone. Use freshly distilled reagents. q1->a1_2 Starting Material Purity a1_3 Monitor temperature closely. Slow, controlled addition is key. q1->a1_3 Reaction Conditions a2_1 Ensure complete conversion to acid chloride. Monitor by IR (disappearance of -OH stretch). q2->a2_1 Incomplete Acid Activation a2_2 Use sufficient excess of ammonia source. Maintain low temperature during addition. q2->a2_2 Insufficient Nucleophile a2_3 Check for potential hydrolysis of acid chloride before amidation. q2->a2_3 Side Reactions

Caption: Decision tree for troubleshooting low product yield.

Q1: The yield of 5-Methylisoxazole-3-carboxylic acid is lower than expected. What are the likely causes?

A1: Low yields in this stage often trace back to one of three areas:

  • Reagent Quality and Anhydrous Conditions: The Claisen condensation is highly sensitive to moisture. Ensure that your ethanol is anhydrous and the sodium metal is fresh and not oxidized. The presence of water will consume the sodium ethoxide base, halting the reaction.

  • Purity of Starting Materials: The purity of diethyl oxalate and acetone is crucial. Impurities can lead to unwanted side reactions. It is advisable to use freshly distilled reagents for scale-up operations.

  • Reaction Temperature Control: The initial condensation is exothermic. If the temperature is not controlled during the addition of the oxalate/acetone mixture, side reactions such as self-condensation of acetone can occur, reducing the yield of the desired product.

Q2: During the amidation step, I'm getting a significant amount of unreacted carboxylic acid back after workup. Why?

A2: This points to an incomplete conversion of the carboxylic acid to the more reactive acid chloride intermediate.

  • Insufficient Thionyl Chloride: Ensure at least 1.2 equivalents of SOCl₂ are used. On a larger scale, some SOCl₂ may be lost to the headspace or react with trace moisture, so a slightly larger excess might be necessary.

  • Incomplete Reaction: The conversion to the acid chloride may require longer reaction times or slightly higher temperatures at scale. Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the formation of the methyl ester, which would indicate the presence of the acid chloride.

  • Premature Hydrolysis: The acid chloride is highly reactive and moisture-sensitive. Ensure all glassware is dry and the subsequent amidation step is performed promptly after the removal of excess SOCl₂.

Q3: My final product, this compound, is discolored and difficult to purify. What could be the issue?

A3: Discoloration often indicates the presence of impurities formed through side reactions or degradation.

  • Overheating during Acid Chloride Formation: Excessive heating during the reaction with SOCl₂ can lead to thermal decomposition and the formation of colored byproducts. Maintain a gentle reflux.

  • pH Control during Workup: During the amidation workup, ensure that the pH is controlled. Extreme pH values could potentially lead to the degradation of the isoxazole ring, although it is generally stable under these conditions.[3]

  • Recrystallization Issues: The choice of recrystallization solvent is critical. If the product is crashing out too quickly, impurities can be trapped. A solvent system that allows for slow crystal growth (e.g., a mixture of ethanol and water) is often ideal. Consider a charcoal treatment of the hot solution before crystallization to remove colored impurities.

Q4: When moving from a 10g scale to a 500g scale, my reaction is becoming difficult to control, especially the exotherms. What should I do?

A4: This is a classic scale-up challenge related to the surface-area-to-volume ratio.

  • Rate of Addition: The rate of addition for all reagents, especially during the Claisen condensation and the addition of the ammonia source, must be significantly slower at a larger scale. Use a programmable addition pump for better control.

  • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a jacketed reactor with a chiller). The cooling capacity must be sufficient to handle the total heat output of the reaction.

  • Stirring and Mixing: Inadequate mixing can lead to localized "hot spots" where side reactions can occur. Use an appropriate overhead stirrer with a properly designed impeller (e.g., a pitched-blade turbine) to ensure good agitation and heat transfer throughout the reaction mass.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for the starting materials?

A1: For a robust and reproducible synthesis, the following CQAs are essential:

  • Diethyl Oxalate and Acetone: Purity should be >99%. The primary concern is the presence of other carbonyl compounds or alcohols that could compete in side reactions.

  • Sodium Metal: Should be clean and free of significant oxide coating.

  • Hydroxylamine Hydrochloride: Purity should be >98%. The presence of metal impurities could potentially interfere with the reaction.

Q2: How can I effectively monitor the progress of these reactions?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended. For example, in the hydrolysis step, you can monitor the disappearance of the ethyl ester intermediate and the appearance of the carboxylic acid product.

Q3: What are the primary safety considerations for scaling up this synthesis?

A3:

  • Use of Sodium Metal: Sodium is highly reactive with water and can cause fires. It should be handled under an inert atmosphere and quenched carefully.

  • Thionyl Chloride: SOCl₂ is corrosive and toxic. The reaction releases HCl and SO₂ gases, which are also hazardous. This step must be performed in a well-ventilated fume hood or a contained reactor system.

  • Exothermic Reactions: As discussed in the troubleshooting section, several steps are exothermic. A thorough understanding of the reaction thermochemistry and proper engineering controls are necessary to prevent thermal runaways.

Q4: What are the recommended large-scale purification methods for the final product?

A4: Recrystallization is the most common and scalable method for purifying the final this compound. Column chromatography is generally not feasible for the multi-kilogram quantities needed for preclinical studies. Identifying a suitable single or binary solvent system for recrystallization is a key development activity.

Q5: How stable is this compound, and are there specific storage recommendations?

A5: this compound is a relatively stable crystalline solid. However, like many amides, it can be susceptible to hydrolysis under strongly acidic or basic conditions over extended periods. For long-term storage, it should be kept in a well-sealed container in a cool, dry place, protected from light.

Summary of Key Process Parameters

ParameterStage 1: Carboxylic Acid SynthesisStage 2: AmidationRationale & Scale-Up Considerations
Temperature 0-10°C (addition), RT to Reflux0-10°C (amidation), 40-50°C (acid chloride)Critical for controlling exotherms and minimizing side reactions. Requires efficient reactor cooling at scale.
Atmosphere Inert (Nitrogen/Argon) for base prepStandard (in fume hood)Essential for the Claisen condensation to prevent quenching of the strong base.
Key Reagents Sodium Ethoxide, HydroxylamineThionyl Chloride, Ammonium HydroxideQuality and stoichiometry are critical. Excess ammonia is used to drive the amidation to completion.
Workup Acidification to pH 2-3Filtration and washingpH control is crucial for product precipitation. Efficient filtration and washing are key for purity at scale.
Purification Precipitation/FiltrationRecrystallizationRecrystallization is the primary method for achieving high purity required for preclinical use.

References

  • FAQ. What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?
  • Google Patents. (1997). Process for synthesizing 5-methyl-isoxazole-3-carboxamide. CN1156723A.
  • Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of new this compound Derivatives as Antitubercular Agents.
  • Boruah, M., & Ali, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]
  • PubMed. (2013). Comparison of two molecular scaffolds, this compound and 5-methylisoxazole-4-carboxamide. [Link]
  • Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry. [Link]

Sources

Isoxazole Derivatives Characterization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the characterization of isoxazole derivatives. Isoxazoles are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their unique electronic and structural properties can present significant challenges during synthesis, purification, and structural elucidation.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights into overcoming the most common pitfalls. We will move beyond simple procedural lists to explore the causal mechanisms behind these challenges, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs): Troubleshooting & Analysis

This section addresses the most common queries our team receives regarding the characterization of isoxazole derivatives.

Category 1: Stability and Decomposition

Question: My isoxazole derivative appears to be decomposing during aqueous workup or column chromatography. What is causing this instability?

Answer: This is a frequent and valid concern. The stability of the isoxazole ring is highly dependent on its substituents and the ambient chemical environment. The primary culprit is the inherent weakness of the N-O bond, which is susceptible to cleavage under several conditions.[3]

  • Strongly Basic Conditions: The isoxazole ring can undergo base-catalyzed ring-opening. For example, the anti-inflammatory drug leflunomide shows significant decomposition at basic pH. At 37°C, its half-life is 7.4 hours at pH 7.4, but this drops dramatically to just 1.2 hours at pH 10.[4] This occurs because strong bases can facilitate a nucleophilic attack on the ring, leading to N-O bond scission.

  • Reductive Conditions: Standard catalytic hydrogenation (e.g., H₂/Pd) is often too harsh and can readily cleave the N-O bond.[3] If you are reducing another functional group in the molecule, you must choose your conditions carefully.

  • Strongly Acidic Conditions: While generally more stable in acid than in base, certain isoxazoles can still degrade. The degradation of N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone, for instance, is catalyzed by hydrogen ions at a pH below 3.5.[5]

  • Photochemical Instability: Some derivatives are sensitive to UV irradiation, which can induce rearrangements.[3]

Troubleshooting Workflow for Decomposition:

Below is a decision tree to help diagnose and mitigate decomposition issues.

start Decomposition Observed workup During Workup? start->workup purification During Purification? workup->purification No workup_yes Yes workup_sol Avoid strong bases (e.g., NaOH). Use milder bases like NaHCO₃. Keep temperature low. Minimize workup time. workup->workup_sol storage During Storage? purification->storage No purification_yes Yes purification_sol Screen TLC with different solvent systems. Consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve stability and separation. [1] Use a less acidic silica gel or switch to alumina. purification->purification_sol storage_yes Yes storage_sol Store under inert gas (N₂ or Ar). Protect from light using amber vials. Store at low temperatures (-20°C). storage->storage_sol

Caption: A flowchart for troubleshooting isoxazole decomposition.

Category 2: Purification Challenges

Question: I'm struggling to separate a mixture of isoxazole regioisomers by column chromatography. Why is this so difficult?

Answer: The formation of regioisomers is a common outcome, especially in 1,3-dipolar cycloadditions or Claisen synthesis using unsymmetrical 1,3-dicarbonyl compounds.[3] These isomers often have very similar polarities, making them co-elute during standard chromatography. The key to successful separation lies in amplifying the subtle differences between the isomers.

Strategies for Improving Separation:

  • Solvent System Screening: Do not rely on a single solvent system. A systematic screen using thin-layer chromatography (TLC) is essential. Sometimes, a ternary mixture (e.g., Hexane/Ethyl Acetate/Dichloromethane) or the addition of a modifier like triethylamine or acetic acid can drastically improve separation.[3]

  • Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For very challenging separations, reverse-phase chromatography (C18) may be effective.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the go-to method for difficult separations when baseline resolution cannot be achieved by standard column chromatography.

Category 3: Spectroscopic Characterization Pitfalls

Question: How can I definitively determine the regiochemistry of my 3,5-disubstituted isoxazole using NMR?

Answer: This is a critical question, as misassignment of regioisomers is a significant pitfall. While ¹H NMR provides initial clues, ¹³C NMR spectroscopy is often more definitive . The chemical shift of the C4 carbon of the isoxazole ring is highly sensitive to the electronic nature of the substituents at C3 and C5.[6]

One robust method involves comparing the experimentally observed ¹³C chemical shift of C4 to predicted values calculated using substituent-induced chemical shift (SCS) effects.[6]

  • Principle: The substituent at C5 has a more pronounced electronic effect on the C4 carbon than the substituent at C3. By analyzing this shift, you can distinguish between the two possible isomers.

  • Workflow:

    • Synthesize both regioisomers if possible, or use a known analog as a reference.

    • Acquire high-quality ¹³C NMR spectra for your compound.

    • Compare the chemical shift of the isoxazole C4 carbon (typically ~100-115 ppm) with established literature values for similar structures.

    • For a more rigorous analysis, use computational methods or established formulas that employ Hammett constants to predict the C4 chemical shift for each potential isomer.[6]

See the appendix for a detailed protocol on this method.

Question: My mass spectrum is ambiguous. How can I confidently identify my isoxazole and distinguish it from an oxazole isomer?

Answer: Differentiating heterocyclic isomers by mass spectrometry is a classic challenge because they can produce fragments with the same mass-to-charge ratio (m/z).[7] The key is to use tandem mass spectrometry (MS/MS) and analyze the fragmentation patterns, which serve as a "fingerprint" for the specific isomer.

The isoxazole ring's fragmentation is often initiated by the cleavage of its weakest link: the N-O bond.[8] This leads to characteristic fragmentation pathways that differ from those of the more stable oxazole ring.

Key Differentiating Fragmentation Pathways:

FeatureIsoxazole DerivativesOxazole DerivativesRationale
Primary Fragmentation Often involves N-O bond cleavage, leading to fragments from ring-opening.[8]Typically involves cleavage of the C-O or C-N bonds within the ring, often with loss of CO or HCN.[9]The N-O bond is kinetically and thermodynamically more labile than the bonds in an oxazole ring.
Loss of R-CN A common fragmentation pathway for 3-substituted isoxazoles.Loss of R-CN is less common or follows a different pathway.The initial N-O cleavage facilitates rearrangements that lead to nitrile loss.
Tandem MS (MS/MS) Produces a unique spectrum of daughter ions. Comparing the collision-induced dissociation (CID) spectra of your analyte and a known standard is highly effective.[7]Exhibits a distinct CID spectrum compared to its isoxazole isomer.[7]High-energy collisions induce specific bond cleavages characteristic of the parent ion's structure.

Spectroscopic Differentiation Workflow:

start Ambiguous Structure nmr Acquire 1H & 13C NMR start->nmr ms Acquire High-Res MS & MS/MS start->ms nmr_check Can Regiochemistry be Assigned via 13C NMR of C4? nmr->nmr_check ms_check Does Fragmentation Pattern Match Expected Isoxazole Cleavage? ms->ms_check xray Single Crystal X-Ray Crystallography xray_check Obtain Suitable Crystals xray->xray_check nmr_check->xray No / Ambiguous confirmed Structure Confirmed nmr_check->confirmed Yes ms_check->xray No / Ambiguous ms_check->confirmed Yes xray_check->confirmed Yes fail Re-evaluate Synthesis / Purify xray_check->fail No

Sources

Technical Support Center: Enhancing the Potency of Antimalarial Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on antimalarial carboxamide scaffolds. This guide is designed to provide practical, in-depth answers to common challenges encountered during the discovery and optimization of this promising class of compounds. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial stages of a project involving antimalarial carboxamides.

Q1: What are the primary molecular targets and mechanisms of action for antimalarial carboxamides?

While a universal target for all carboxamides has not been identified, several distinct mechanisms have been elucidated for different scaffolds. For instance, some cyclopropyl carboxamide series have been shown to target the mitochondrial protein cytochrome b.[1] Another series, quinoline-4-carboxamides, was found to inhibit translation elongation factor 2 (PfEF2), a crucial component of the parasite's protein synthesis machinery.[2] It is also common for carboxamides to be identified through phenotypic screens without a known target.[3][4][5][6] Therefore, it is crucial to either investigate the mechanism of action for your specific scaffold or proceed with a phenotypic-driven optimization strategy.

Q2: How critical are physicochemical properties for the potency of my carboxamide series?

Physicochemical properties are paramount and often dictate the transition from a potent in vitro hit to an effective in vivo candidate. Properties such as lipophilicity (clogP), aqueous solubility, and molecular weight directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7] For example, high lipophilicity can lead to increased potency in in vitro assays but may also result in poor solubility, high metabolic clearance, and off-target toxicity.[7][8] Striking a balance is key. Studies have shown that potent antimalarials often have a higher proportion of aromatic and basic nitrogen atoms compared to other oral drugs.[7]

Q3: My initial hits are potent but show cytotoxicity. What are some initial strategies to improve the selectivity index?

A high selectivity index (SI), the ratio of the cytotoxic concentration (CC50) to the inhibitory concentration (IC50), is a critical indicator of a compound's therapeutic potential.[9] To improve SI, consider the following initial steps:

  • Structural modifications: Systematically modify peripheral substituents on your carboxamide scaffold. For example, altering phenyl substituents or modifying the amide substitution can sometimes dissociate antimalarial activity from cytotoxicity.[10][11]

  • Scaffold hopping: If minor modifications are unsuccessful, consider "scaffold hopping" to identify alternative core structures that retain the pharmacophore responsible for antimalarial activity but possess a different toxicity profile.[10][12][13][14]

  • Counter-screening: Screen your compounds against a panel of human cell lines (e.g., HepG2, HEK293T) early in the discovery process to identify potential cytotoxicity issues sooner.[3][9][15][16][17][18]

Section 2: Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental hurdles.

Guide 1: Poor In Vivo Efficacy Despite Potent In Vitro Activity

This is a common and frustrating challenge in antimalarial drug discovery. The workflow below outlines a systematic approach to diagnose and address this issue.

Experimental Workflow: Diagnosing Poor In Vivo Efficacy

G cluster_0 Initial Observation cluster_1 Pharmacokinetic (PK) Assessment cluster_2 Diagnosis & Action A Potent in vitro IC50 Poor in vivo efficacy B Assess Metabolic Stability (Microsomes, Hepatocytes) A->B Step 1 C Determine Aqueous Solubility and Permeability A->C Step 2 D Conduct in vivo PK study (e.g., in mice) B->D C->D E High Clearance / Low Exposure? (Rapid Metabolism) D->E F Poor Solubility / Permeability? (Low Absorption) D->F G Good PK but still no efficacy? (Target engagement/other issues) D->G H Optimize for Metabolic Stability (e.g., block metabolic sites) E->H I Improve Physicochemical Properties (e.g., salt formation, formulation) F->I J Investigate Target Engagement and Compound Distribution G->J

Caption: Troubleshooting workflow for poor in vivo efficacy.

Step-by-Step Troubleshooting:

  • Assess Metabolic Stability: A primary reason for poor in vivo efficacy is rapid metabolism.[19][20][21]

    • Recommendation: Perform in vitro metabolic stability assays using liver microsomes, S9 fractions, or hepatocytes.[19][21][22] These assays will provide the intrinsic clearance (Clint) of your compound, which helps predict its in vivo hepatic clearance and half-life.[19][21] Low metabolic stability is a known challenge for some carboxamide scaffolds, such as the pyrazolopyridine class.[23]

    • Protocol: See Appendix A: Protocol for Microsomal Stability Assay .

  • Determine Aqueous Solubility and Permeability: Poor oral bioavailability can stem from low aqueous solubility or poor membrane permeability, preventing the compound from reaching systemic circulation.[7]

    • Recommendation: Measure the kinetic or thermodynamic solubility of your compound in a physiologically relevant buffer. Assess permeability using a Caco-2 or PAMPA assay. Sometimes, compounds can get trapped within the lipid bilayer of membranes, reducing their intracellular availability.[24]

  • Conduct an In Vivo Pharmacokinetic (PK) Study: If the in vitro data suggests potential liabilities, a preliminary in vivo PK study in a rodent model is warranted.

    • Recommendation: Administer the compound (e.g., orally or intravenously) to mice and measure plasma concentrations over time. This will provide crucial parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and bioavailability (%F).[10][12][13][14]

  • Analyze and Act:

    • If you observe high clearance and low exposure: Your compound is likely being rapidly metabolized.

      • Action: Use metabolic stability data to identify potential metabolic "soft spots." Employ medicinal chemistry strategies to block these sites, such as introducing fluorine or deuterium atoms.[10][12][13][14]

    • If you observe low Cmax and poor bioavailability with oral dosing: This points to absorption issues.

      • Action: Focus on improving solubility through salt formation or formulation strategies. Modify the structure to enhance permeability, but be mindful of maintaining a balance with other properties.[25]

    • If PK parameters are acceptable but efficacy is still low: The issue may be more complex.

      • Action: Investigate target engagement in the parasite. It's also possible the compound is rapidly cleared from the site of action (the infected red blood cell) or is subject to efflux by parasite transporters.[26]

Guide 2: High Cytotoxicity Observed in Lead Compounds

High cytotoxicity can derail an otherwise promising compound series. The following decision tree provides a logical path for addressing this challenge.

Decision Tree: Mitigating Cytotoxicity

G A High Cytotoxicity Observed (Low Selectivity Index) B Perform Structure-Activity Relationship (SAR) Studies A->B C Is cytotoxicity linked to a specific structural feature? B->C Analyze SAR D Modify or remove the culprit functional group C->D Yes F Is cytotoxicity correlated with lipophilicity? C->F No D->B E Explore alternative scaffolds (Scaffold Hopping) H Deprioritize series if SI cannot be improved E->H F->E No G Reduce lipophilicity by introducing polar groups F->G Yes G->B

Caption: Decision tree for addressing high cytotoxicity.

Troubleshooting Steps:

  • Conduct Thorough SAR Studies: Synthesize a focused library of analogs to understand which parts of the molecule are responsible for cytotoxicity versus antimalarial activity.[3][4][5][11]

    • Recommendation: Systematically vary substituents on all accessible positions of the carboxamide scaffold. Pay close attention to how these changes affect both the IC50 against P. falciparum and the CC50 against a mammalian cell line.[3]

  • Analyze the Correlation with Physicochemical Properties: Often, high cytotoxicity is linked to excessive lipophilicity.

    • Recommendation: Plot the CC50 values against the calculated logP (clogP) of your analogs. A strong correlation suggests that reducing lipophilicity could be a viable strategy to decrease cytotoxicity. This can be achieved by introducing polar functional groups.

  • Consider Scaffold Hopping: If SAR is flat for cytotoxicity or if modifications that reduce toxicity also abolish antimalarial activity, it may be necessary to explore entirely new core structures.

    • Recommendation: Identify the key pharmacophoric elements of your current scaffold and use computational or medicinal chemistry approaches to design novel scaffolds that maintain these features while presenting a different overall structure.[10][12][13][14]

Section 3: Key Experimental Protocols

Appendix A: Protocol for Microsomal Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an estimate of its intrinsic metabolic clearance.[21]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, mouse, or rat)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic clearance (e.g., verapamil)

  • Acetonitrile with an internal standard for LC-MS/MS analysis

  • 96-well plates and a microplate reader

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive control in phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) should be less than 1%.

  • Incubation: In a 96-well plate, combine the liver microsomes and the test compound or positive control. Pre-incubate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the remaining compound against time. The slope of the linear regression line represents the elimination rate constant (k). The half-life (t1/2) can be calculated as 0.693/k.

Appendix B: Protocol for SYBR Green I-based In Vitro Antiplasmodial Assay

This is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum.[9]

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)[3]

  • Complete culture medium (RPMI 1640 with supplements)

  • Human red blood cells

  • Test compound and control drugs (e.g., chloroquine)

  • SYBR Green I lysis buffer

  • 96-well plates

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compound and control drugs in complete culture medium. Add 100 µL of each dilution to the wells of a 96-well plate.[9]

  • Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well.[9]

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.[9]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[9]

  • Data Analysis: Subtract the background fluorescence and normalize the values to the untreated control. Plot the percentage of parasite growth inhibition against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[9]

Appendix C: Protocol for Resazurin-based Cytotoxicity Assay

This assay assesses the cytotoxicity of a compound on a mammalian cell line by measuring cell viability.

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293T)

  • Complete cell culture medium

  • Test compound and control cytotoxic agent

  • Resazurin solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.[9]

  • Compound Addition: Prepare serial dilutions of the test compound and add them to the wells. Include negative (medium only) and positive (known cytotoxic agent) controls.[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.[9]

  • Resazurin Addition: Add resazurin solution to each well and incubate for a further 2-4 hours.[9]

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~560 nm, emission ~590 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC50).

References

  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs.
  • Frontage Laboratories. (n.d.). Metabolic Stability.
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  • Siddiqui, A. A., et al. (2021, August 26). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry.
  • de Souza, N. B., et al. (2022, December 19). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences.
  • de Souza, N. B., et al. (2022, December 19). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate.
  • Siddiqui, A. A., et al. (2021, September 9). Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. PubMed.
  • de Souza, N. B., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58.
  • Lukens, A. K., et al. (2018). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PLoS Pathogens, 14(10), e1007380.
  • Mathew, J., et al. (2024, October 28). β-Carboline-3-carboxamide Antimalarials: Structure–Activity Relationship, ADME-Tox Studies, and Resistance Profiling. ACS Infectious Diseases.
  • Siddiqui, A. A., et al. (2021, August 26). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry.
  • de Souza, N. B., et al. (2022, December 19). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ScienceOpen.
  • Singh, K., et al. (2026, January 9). Antimalarial Potential of Heme-Targeting Dimeric Compounds: Binding Efficacy vs. Membrane Retention Effects. ACS Omega.
  • Wagner, A., et al. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Center for Tropical and Emerging Global Diseases.
  • Cooper, C. A., et al. (2024, October 5). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. falciparum transporter ABCI3. PubMed.
  • Kumar, A., et al. (2011). Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs. ACS Medicinal Chemistry Letters, 2(7), 531-535.
  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9286-9301.
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  • Wagner, A., et al. (2024, December 20). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv.
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  • Egan, T. J., et al. (2000). The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids. Malaria Journal, 9, 163.
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Validation & Comparative

A Comparative Toxicological Assessment: UTL-5b versus the Established Immunomodulator, Leflunomide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulatory therapeutics, the quest for novel agents with improved safety profiles remains a paramount objective. This guide provides a detailed comparative analysis of the toxicity profile of UTL-5b, an emerging anti-inflammatory compound, against that of Leflunomide, a widely utilized disease-modifying antirheumatic drug (DMARD). While Leflunomide has demonstrated clinical efficacy, its use is associated with a well-documented spectrum of adverse effects. UTL-5b, a structural analog, presents a divergent mechanistic and metabolic pathway, suggesting a potentially distinct and more favorable safety profile. This guide synthesizes the available preclinical data to offer a comprehensive overview for researchers and drug development professionals.

Introduction: Two Immunomodulators, Two Distinct Mechanisms

Leflunomide has been a cornerstone in the management of rheumatoid arthritis. Its therapeutic effect is primarily attributed to its active metabolite, teriflunomide, which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This inhibition curtails the proliferation of activated lymphocytes, a key driver of autoimmune pathology. However, this mechanism is also intrinsically linked to some of its notable toxicities.

UTL-5b, while structurally related to Leflunomide, operates through a different mechanism of action. Preclinical studies have indicated that UTL-5b does not inhibit DHODH. Instead, its anti-inflammatory effects are associated with the modulation of tumor necrosis factor-alpha (TNF-α) production. This fundamental mechanistic divergence forms the basis for the anticipated differences in their toxicity profiles.

Metabolic Pathways: A Tale of Two Fates

The metabolic fate of a compound is a critical determinant of its safety. Leflunomide is metabolized to its active metabolite, teriflunomide, which has a long half-life and is responsible for both its therapeutic and toxic effects. In contrast, in vitro studies using rat microsomes have shown that UTL-5b undergoes a different metabolic transformation, with the cleavage of its isoxazole ring to produce 5-methylisoxazole-3-carboxylic acid and 2-chloroaniline. This metabolic difference is significant, as the stable isoxazole ring of Leflunomide's active metabolite is central to its mechanism and toxicity.

Diagram: Comparative Metabolic Pathways

cluster_Leflunomide Leflunomide Metabolism cluster_UTL5b UTL-5b Metabolism Leflunomide Leflunomide Teriflunomide Teriflunomide Leflunomide->Teriflunomide Active Metabolite DHODH_inhibition DHODH_inhibition Teriflunomide->DHODH_inhibition Inhibits UTL5b UTL5b Metabolite_A 5-methylisoxazole-3-carboxylic acid + 2-chloroaniline UTL5b->Metabolite_A Isoxazole ring cleavage TNF_alpha_modulation TNF_alpha_modulation UTL5b->TNF_alpha_modulation Modulates

Caption: Metabolic pathways of Leflunomide and UTL-5b.

Comparative Toxicity Profile

The following sections detail the known toxicities of Leflunomide and the available preclinical safety data for UTL-5b. It is crucial to note that the data for UTL-5b is preliminary and derived from a limited number of preclinical studies.

Acute Toxicity

A key indicator of a compound's immediate safety is its acute toxicity, often expressed as the median lethal dose (LD50).

CompoundSpeciesRoute of AdministrationLD50Reference
UTL-5b MouseOral> 2000 mg/kg[1]
Leflunomide RatOral250 mg/kg[1]

The significantly higher LD50 value for UTL-5b in mice suggests a substantially lower acute toxicity compared to Leflunomide.

Hepatotoxicity

Hepatotoxicity is a major concern with Leflunomide, with a boxed warning for severe liver injury. This is often monitored by measuring liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

Leflunomide:

  • Clinical Findings: Can cause elevated liver enzymes, and in rare cases, severe and potentially fatal liver damage.[2][3] The risk is increased when co-administered with other hepatotoxic drugs like methotrexate.[4]

  • Mechanism: The exact mechanism of Leflunomide-induced liver injury is not fully elucidated but is thought to involve the production of a toxic intermediate during its metabolism.[5]

UTL-5b:

  • Preclinical Data: Direct preclinical studies on UTL-5b's effect on liver function are limited. However, studies on a closely related compound, UTL-5g, have shown a hepatoprotective effect against cisplatin-induced liver damage, suggesting a potentially favorable liver safety profile for this class of compounds.[6][7] Further investigation is warranted to confirm these findings for UTL-5b.

Hematologic Toxicity

Effects on the hematopoietic system are another significant adverse effect of Leflunomide.

Leflunomide:

  • Clinical Findings: Can cause pancytopenia, agranulocytosis, and thrombocytopenia, although these are rare.[2] More common effects include leukopenia.[2]

  • Mechanism: The inhibition of pyrimidine synthesis by Leflunomide can affect rapidly dividing cells, including those in the bone marrow, leading to hematological adverse effects.

UTL-5b:

  • Preclinical Data: There is currently no available data from preclinical studies specifically evaluating the hematological toxicity of UTL-5b. A study on the related compound UTL-5g showed it did not significantly affect the number of white blood cells in mice treated with cisplatin.[7]

Immunosuppression and Infection Risk

While immunosuppression is the therapeutic goal of these compounds, excessive suppression can lead to an increased risk of infections.

Leflunomide:

  • Clinical Findings: Increases susceptibility to infections, including serious and opportunistic infections.[2][4]

  • Mechanism: The anti-proliferative effect on lymphocytes leads to a generalized immunosuppressive state.

UTL-5b:

  • Preclinical Data: As a TNF-α modulator, UTL-5b is expected to have immunomodulatory effects. However, the specific impact on overall immune function and susceptibility to infection has not been detailed in available preclinical studies.

Genotoxicity and Reproductive Toxicity

Leflunomide:

  • Reproductive Toxicity: Leflunomide is contraindicated in pregnancy due to its teratogenic potential.[8]

UTL-5b:

  • Preclinical Data: There is no available data on the genotoxicity or reproductive toxicity of UTL-5b from preclinical studies. Standard assays such as the Ames test, chromosomal aberration assay, and developmental and reproductive toxicology (DART) studies would be required to assess these endpoints.

Experimental Protocols for Toxicity Assessment

To provide a framework for future comparative studies, a standard experimental protocol for assessing in vitro cytotoxicity is outlined below.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of UTL-5b and Leflunomide on a relevant cell line (e.g., HepG2 for hepatotoxicity).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of UTL-5b and Leflunomide in the cell culture medium. Add the different concentrations of the compounds to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 (the concentration that inhibits 50% of cell growth) for each compound at each time point.

Diagram: In Vitro Cytotoxicity Workflow

A Seed HepG2 cells in 96-well plate B Treat with UTL-5b or Leflunomide A->B C Incubate for 24, 48, 72 hours B->C D Add MTT reagent C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for MTT-based in vitro cytotoxicity assay.

Conclusion and Future Directions

The available preclinical data, although limited for UTL-5b, suggests a potentially improved toxicity profile compared to Leflunomide. The key differentiating factors are its distinct mechanism of action, which does not involve DHODH inhibition, and its different metabolic pathway. The high acute LD50 of UTL-5b is a promising early indicator of safety.

However, a comprehensive assessment of UTL-5b's safety profile is far from complete. To establish a robust comparison with Leflunomide, further preclinical toxicology studies are imperative. These should include:

  • Sub-chronic and chronic toxicity studies: To evaluate the effects of repeated dosing on various organ systems.

  • Detailed organ-specific toxicity studies: Including comprehensive liver and kidney function tests, and histopathological examinations.

  • Hematological and immunological profiling: To assess the impact on blood cell counts and immune cell function.

  • Genotoxicity and reproductive toxicity studies: To determine its potential for mutagenicity and effects on fertility and development.

References

  • Breedveld FC, Dayer JM. Leflunomide: mode of action in the treatment of rheumatoid arthritis. Ann Rheum Dis. 2000;59(11):841-9.
  • Dr.Oracle. What are the features of leflunomide (Disease-Modifying Antirheumatic Drug (DMARD)) toxicities?. Dr.Oracle. Published October 16, 2025.
  • UpToDate. Pharmacology, dosing, and adverse effects of leflunomide in the treatment of rheumatoid arthritis.
  • Mayo Clinic. Leflunomide (Oral Route) - Side effects & dosage. Mayo Clinic. Published November 30, 2025.
  • Arthritis UK. Leflunomide. Arthritis UK.
  • National Institute of Diabetes and Digestive and Kidney Diseases. Leflunomide. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; April 15, 2019.
  • Medsafe. Leflunomide - Update on Serious Toxicity. Medsafe. Published May 2008.
  • Medical News Today. Leflunomide tablet side effects: Risks and treatment options. Medical News Today. Published November 20, 2024.
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  • Kubler P. The safety of leflunomide. Aust Prescr. 2013;36(1):10-13.
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Navigating the Selectivity Landscape of 5-Methylisoxazole-3-carboxamide-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 5-methylisoxazole-3-carboxamide scaffold has emerged as a versatile and promising framework for the development of potent and targeted therapeutics. Its derivatives have demonstrated efficacy against a range of biological targets, from protein kinases implicated in oncology to mitochondrial pores involved in cellular life and death. However, the ultimate success of any inhibitor lies not only in its on-target potency but also in its selectivity. Unintended interactions, or off-target effects, can lead to toxicity and a diminished therapeutic window. This guide provides a comprehensive comparison of cross-reactivity studies for inhibitors based on the this compound core, offering insights into their selectivity profiles and the experimental methodologies crucial for their evaluation.

This document is intended for researchers, scientists, and drug development professionals. It delves into the causality behind experimental choices, provides detailed protocols for assessing inhibitor specificity, and presents comparative data to inform the selection and development of next-generation therapeutics.

The Critical Importance of Cross-Reactivity Profiling

The development of small molecule inhibitors is a balancing act between achieving high potency against the intended target and minimizing interactions with other cellular components.[1][2] Cross-reactivity can sometimes be beneficial, leading to polypharmacology that enhances therapeutic efficacy.[3] More often, however, it is the root cause of adverse effects.[3] Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount during preclinical development.

Methodologies for assessing cross-reactivity have evolved significantly, moving from single-target assays to large-scale screening against hundreds or even thousands of potential off-targets.[4] Techniques such as broad-panel kinase screening, proteomics-based approaches, and cellular target engagement assays are now integral to the drug discovery pipeline.[5][6]

Comparative Analysis of Selectivity Profiles

While comprehensive cross-reactivity data for a wide range of this compound-based inhibitors is not extensively consolidated in the public domain, we can draw valuable insights from studies on closely related analogs and specific examples within this class.

Case Study 1: Kinase Inhibitor Selectivity

A study on 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues, a structurally similar scaffold, as FLT3 inhibitors highlights the potential for high selectivity within this chemical space.[7][8][9] One of the lead compounds, compound 7d , was profiled against a panel of 36 kinases and demonstrated excellent selectivity for FLT3.[7][8][10]

Kinase Target% Inhibition at 10 µMIC50 (nM)
FLT3 >80% 106
FLT3-ITD>70%301
c-Kit<20%>1000
FMS<20%>1000
VEGFR2<10%>1000
PDGFRβ<10%>1000
Abl<10%>1000
(Data synthesized from a study on a closely related 5-methylisoxazole-4-carboxamide scaffold)[8][10]

This high degree of selectivity against other kinases, including the closely related c-Kit and FMS, is a desirable characteristic for minimizing off-target toxicities, such as myelosuppression, which has been associated with dual FLT3/c-Kit inhibitors.[10]

Case Study 2: Mitochondrial Permeability Transition Pore (mtPTP) Inhibitors

In a different therapeutic area, diarylisoxazole-3-carboxamides have been identified as potent inhibitors of the mitochondrial permeability transition pore (mtPTP), a critical regulator of cell death.[11][12][13] A key aspect of their development was ensuring selectivity against inducing mitochondrial dysfunction through other mechanisms.

The lead compound, 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide , and its optimized analogs were evaluated for their effect on the inner mitochondrial membrane potential.[11][12]

CompoundmtPTP Inhibition EC50Mitochondrial Depolarization EC50Selectivity Index
Lead Compound 1 <0.39 µM>100 µM>256
Optimized Analog 60 0.02 µM>50 µM>2500
(Data derived from studies on diarylisoxazole-3-carboxamides)[11][12]

The large window between the concentration required for mtPTP inhibition and that which causes mitochondrial depolarization indicates a specific mechanism of action and a lower likelihood of off-target mitochondrial toxicity.[11][14]

Key Experimental Methodologies for Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. Here, we detail two powerful and widely adopted techniques.

KiNativ™: In Situ Kinase Profiling

The KiNativ™ platform is a chemical proteomics approach that allows for the profiling of kinase inhibitor specificity and potency directly in a native biological context, such as cell or tissue lysates.[3][15][16] This method provides a more physiologically relevant assessment of inhibitor activity compared to traditional assays using recombinant enzymes.

Principle of the Assay:

The core of the KiNativ™ technology is an ATP- or ADP-based probe that is biotinylated.[15] This probe covalently labels a conserved lysine residue within the ATP-binding site of active kinases.[3][15] By pre-incubating the lysate with a test inhibitor, the binding of the probe to its target kinases will be competitively inhibited. The extent of this inhibition can be quantified using mass spectrometry.

cluster_0 KiNativ™ Workflow Cell Lysate Cell Lysate Inhibitor Incubation Inhibitor Incubation Cell Lysate->Inhibitor Incubation Add Test Inhibitor Probe Labeling Probe Labeling Inhibitor Incubation->Probe Labeling Add Biotinylated ATP/ADP Probe Digestion Digestion Probe Labeling->Digestion Trypsin Enrichment Enrichment Digestion->Enrichment Streptavidin LC-MS/MS LC-MS/MS Enrichment->LC-MS/MS Quantify Labeled Peptides Data Analysis Data Analysis LC-MS/MS->Data Analysis Determine IC50 values

Caption: A simplified workflow of the KiNativ™ kinase profiling platform.

Step-by-Step Methodology (Conceptual):

  • Lysate Preparation: Prepare cell or tissue lysates under conditions that preserve native kinase activity.

  • Inhibitor Treatment: Aliquots of the lysate are incubated with a range of concentrations of the test inhibitor or a vehicle control.

  • Probe Labeling: A biotinylated ATP/ADP acyl-phosphate probe is added to the lysates.[3] The probe will covalently modify the active site lysine of kinases that are not occupied by the inhibitor.

  • Proteolysis: The proteome is digested, typically with trypsin, to generate peptides.

  • Enrichment of Labeled Peptides: The biotinylated peptides are enriched from the complex mixture using streptavidin affinity capture.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled kinase active-site peptides.[15]

  • Data Analysis: The relative abundance of each labeled peptide is compared between the inhibitor-treated and control samples to determine the inhibitor's potency (IC50) against a broad range of kinases simultaneously.[15]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical assay that allows for the direct measurement of a compound's engagement with its target protein within the native cellular environment.[4][5][6][17] The principle is based on the ligand-induced thermal stabilization of the target protein.[4][5]

Principle of the Assay:

When a small molecule binds to its protein target, it generally increases the protein's stability and resistance to heat-induced denaturation.[5] By heating intact cells or cell lysates to a range of temperatures, one can generate a "melting curve" for the protein of interest. A shift in this melting curve in the presence of a compound is indicative of direct target engagement.

cluster_1 CETSA® Workflow Intact Cells Intact Cells Compound Treatment Compound Treatment Intact Cells->Compound Treatment Incubate with Inhibitor Heat Shock Heat Shock Compound Treatment->Heat Shock Apply Temperature Gradient Cell Lysis Cell Lysis Heat Shock->Cell Lysis Freeze-Thaw Cycles Fractionation Fractionation Cell Lysis->Fractionation Centrifugation Protein Quantification Protein Quantification Fractionation->Protein Quantification Western Blot / MS Data Analysis Data Analysis Protein Quantification->Data Analysis Generate Melt Curve

Caption: The general experimental workflow for a Cellular Thermal Shift Assay (CETSA®).

Detailed Step-by-Step Protocol (Melt Curve):

  • Cell Culture and Treatment:

    • Culture the chosen cell line to approximately 80% confluency.

    • Treat the cells with the desired concentration of the this compound-based inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Aliquoting:

    • Harvest the cells using a non-enzymatic method (e.g., scraping) to maintain cell integrity.

    • Wash the cells with PBS and resuspend the cell pellet in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.[5]

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples for 3-5 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).[4][5]

    • Immediately cool the samples on ice after the heat treatment.

  • Cell Lysis:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[5] This method avoids the use of detergents that could interfere with protein stability.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.[4][5]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).

    • Analyze equal amounts of protein from each temperature point by Western blotting using a specific antibody against the target protein. Alternatively, for broader, unbiased analysis, the samples can be subjected to mass spectrometry-based proteomics.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein remaining as a function of temperature for both the inhibitor-treated and control samples.

    • A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and thus, target engagement.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel inhibitors with therapeutic potential. The available data on closely related analogs suggests that high target selectivity can be achieved, a critical factor for minimizing off-target effects and improving the safety profile of drug candidates.

A rigorous and multi-faceted approach to cross-reactivity profiling is indispensable. The integration of large-scale kinase screening, in situ target engagement assays like KiNativ™, and cellular biophysical methods such as CETSA® provides a comprehensive picture of an inhibitor's selectivity. As the development of this compound-based inhibitors continues, a systematic application of these methodologies will be crucial for identifying compounds with the optimal balance of potency and selectivity, ultimately leading to safer and more effective medicines.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization. Science, 341(6141), 84-87.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.
  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040.
  • Patricelli, M. P., et al. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & Biology, 18(6), 699-710.
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  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336.
  • Bernardi, P., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem, 10(9), 1544-1557.
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  • Hah, J. M., et al. (2020). Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. PMC, 35(1), 1110-1115.
  • Bernardi, P., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed, 10(9), 1544-1557.
  • Jonas, E. A., et al. (2015). Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition. Biochimica et Biophysica Acta, 1850(10), 2135-2142.
  • El-Damasy, A. F., et al. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Molecules, 27(17), 5480.
  • Maniscalco, V., et al. (2009). Novel synthesis of 3,4-diarylisoxazole analogues of valdecoxib: reversal cyclooxygenase-2 selectivity by sulfonamide group removal. Bioorganic & Medicinal Chemistry Letters, 19(6), 1774-1777.
  • Quick, K. L., et al. (2020). Targeting the Mitochondrial Permeability Transition Pore to Prevent Age-Associated Cell Damage and Neurodegeneration. International Journal of Molecular Sciences, 21(16), 5757.
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A Senior Application Scientist's Guide to the In Vivo Validation of 5-Methylisoxazole-3-carboxamide's Antitubercular Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Antitubercular Therapeutics

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The current standard of care involves a lengthy and often arduous multi-drug regimen, highlighting the urgent need for novel, more effective, and faster-acting therapeutics. The isoxazole scaffold has emerged as a promising area of research in the development of new antitubercular agents. This guide focuses on a specific derivative, 5-Methylisoxazole-3-carboxamide, and outlines a comprehensive in vivo validation strategy to rigorously assess its potential as a clinical candidate. While in vitro studies of related compounds have shown significant promise, to the best of our knowledge, comprehensive in vivo efficacy data for this compound has not yet been published.[1][2] Therefore, this document serves as a detailed roadmap for its preclinical in vivo evaluation, drawing upon established and validated murine models of tuberculosis.[3][4]

This compound: A Promising Antitubercular Candidate

The this compound scaffold has demonstrated noteworthy in vitro activity against M.tb. Studies on its derivatives have reported Minimum Inhibitory Concentrations (MICs) in the low micromolar range against the virulent H37Rv strain.[1][2][5] The active compounds from these studies also exhibited a good safety profile in preliminary cytotoxicity assays against mammalian cell lines.[1][2]

Chemical Structure

Figure 1: Chemical structure of this compound.[6]

Proposed Mechanism of Action: A Hypothesis

The precise mechanism of action for many isoxazole-based antitubercular compounds is still under investigation. One prevailing hypothesis is that some isoxazole derivatives may function as prodrugs, similar to pyrazinamide, requiring activation by a mycobacterial enzyme.[7] Another potential target is the inhibition of essential mycobacterial enzymes. For instance, some isoxazole-containing compounds have been shown to inhibit M.tb carbonic anhydrases, which are crucial for the pathogen's survival and pH homeostasis.[8][9] It is also plausible that these compounds could interfere with cell wall biosynthesis or other vital metabolic pathways.[7]

The following diagram illustrates a hypothesized mechanism of action where this compound, after entering the mycobacterium, is activated and subsequently inhibits a critical enzyme, leading to bacterial cell death.

Proposed_Mechanism_of_Action cluster_extracellular Extracellular cluster_mycobacterium Mycobacterium tuberculosis Drug_Ext 5-Methylisoxazole-3- carboxamide Drug_Int 5-Methylisoxazole-3- carboxamide Drug_Ext->Drug_Int Uptake Activated_Drug Activated Metabolite Drug_Int->Activated_Drug Mycobacterial Enzyme Activation Inhibition Inhibition Activated_Drug->Inhibition Target_Enzyme Essential Mycobacterial Enzyme (e.g., Carbonic Anhydrase) Cell_Death Bacterial Cell Death Target_Enzyme->Cell_Death Pathway Disruption Inhibition->Target_Enzyme

Caption: Hypothesized mechanism of action for this compound.

Comparative In Vivo Validation: A Proposed Experimental Framework

To ascertain the therapeutic potential of this compound, a rigorous comparison against the current first-line antitubercular drugs is essential. The following experimental design utilizes a well-established murine model of chronic tuberculosis.

Experimental Workflow

The workflow for the in vivo validation is designed to be systematic and comprehensive, from animal infection to data analysis.

Experimental_Workflow Infection Aerosol Infection of Mice with M. tuberculosis H37Rv Pre_Treatment Establishment of Chronic Infection (4 weeks post-infection) Infection->Pre_Treatment Treatment_Initiation Initiation of Treatment Regimens Pre_Treatment->Treatment_Initiation Monitoring Weekly Monitoring of Body Weight and Clinical Signs Treatment_Initiation->Monitoring Sacrifice_Timepoints Sacrifice at Pre-defined Timepoints (e.g., 2, 4, 6 weeks) Monitoring->Sacrifice_Timepoints Organ_Harvest Harvest Lungs and Spleen Sacrifice_Timepoints->Organ_Harvest CFU_Enumeration Homogenization and Plating for CFU Enumeration Organ_Harvest->CFU_Enumeration Data_Analysis Comparative Analysis of Bacterial Load and Mouse Health Parameters CFU_Enumeration->Data_Analysis

Caption: Workflow for the in vivo validation of antitubercular compounds.

Detailed Experimental Protocols

1. Animal Model and Infection:

  • Animal Strain: Female BALB/c mice, 6-8 weeks old. This strain is widely used and develops a robust immune response to M.tb infection.[4]

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Infection Protocol: Low-dose aerosol infection to deliver approximately 100-200 colony-forming units (CFU) to the lungs of each mouse. This method closely mimics the natural route of human infection.[3][4]

  • Confirmation of Infection: At day one post-infection, a subset of mice (n=3) will be sacrificed to determine the initial bacterial load in the lungs.

2. Treatment Groups:

A minimum of five groups (n=10-15 mice per group) will be established:

  • Group 1 (Vehicle Control): Administration of the drug vehicle alone.

  • Group 2 (Isoniazid - INH): 10 mg/kg, administered orally once daily.[10][11]

  • Group 3 (Rifampicin - RIF): 10 mg/kg, administered orally once daily.[12][13]

  • Group 4 (INH + RIF): Combination of Isoniazid (10 mg/kg) and Rifampicin (10 mg/kg).[10][12][13]

  • Group 5 (this compound): Dose to be determined based on preliminary pharmacokinetic and toxicity studies. A dose-ranging study (e.g., 10, 25, 50 mg/kg) is recommended.

3. Drug Administration:

  • Treatment will commence four weeks post-infection, allowing for the establishment of a chronic infection.

  • Drugs will be administered daily via oral gavage for a period of 4-6 weeks.

4. Efficacy Evaluation:

  • Primary Endpoint: Reduction in bacterial load (CFU) in the lungs and spleen at specified time points (e.g., 2, 4, and 6 weeks of treatment).

  • Secondary Endpoint: Monitoring of animal well-being, including weekly body weight measurements and observation for clinical signs of disease.

  • CFU Enumeration Protocol:

    • Aseptically remove lungs and spleens at each time point.

    • Homogenize the organs in sterile phosphate-buffered saline (PBS) with 0.05% Tween 80.

    • Prepare serial dilutions of the homogenates in PBS.

    • Plate the dilutions on Middlebrook 7H11 agar supplemented with OADC.

    • Incubate plates at 37°C for 3-4 weeks and count the colonies to determine the number of CFU per organ.[14][15][16][17]

Data Presentation and Comparative Analysis

The collected data should be presented in a clear and comparative manner to facilitate objective evaluation.

Table 1: Hypothetical Comparative Efficacy Data (Lung CFU)
Treatment GroupDose (mg/kg)Mean Log10 CFU/Lung (± SD) at Week 2Mean Log10 CFU/Lung (± SD) at Week 4Mean Log10 CFU/Lung (± SD) at Week 6
Vehicle Control-6.5 (± 0.3)6.8 (± 0.4)7.1 (± 0.3)
Isoniazid (INH)105.2 (± 0.5)4.1 (± 0.4)3.0 (± 0.6)
Rifampicin (RIF)105.5 (± 0.4)4.5 (± 0.5)3.5 (± 0.4)
INH + RIF10 + 104.8 (± 0.3)3.5 (± 0.4)2.1 (± 0.5)
This compound255.8 (± 0.6)4.9 (± 0.5)4.0 (± 0.7)
Table 2: Hypothetical Comparative Efficacy Data (Spleen CFU)
Treatment GroupDose (mg/kg)Mean Log10 CFU/Spleen (± SD) at Week 2Mean Log10 CFU/Spleen (± SD) at Week 4Mean Log10 CFU/Spleen (± SD) at Week 6
Vehicle Control-4.2 (± 0.4)4.5 (± 0.3)4.8 (± 0.5)
Isoniazid (INH)103.1 (± 0.5)2.0 (± 0.6)< LOD
Rifampicin (RIF)103.4 (± 0.3)2.5 (± 0.4)1.5 (± 0.7)
INH + RIF10 + 102.8 (± 0.4)1.5 (± 0.5)< LOD
This compound253.7 (± 0.5)2.9 (± 0.6)2.1 (± 0.8)
LOD: Limit of Detection
Logical Flow of Comparative Analysis

Comparative_Analysis_Logic Data_Collection Collect CFU and Body Weight Data from all Treatment Groups Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Compare_to_Vehicle Compare this compound Efficacy to Vehicle Control Statistical_Analysis->Compare_to_Vehicle Compare_to_Standards Compare this compound Efficacy to Standard Drugs (INH, RIF) Statistical_Analysis->Compare_to_Standards Conclusion Draw Conclusions on the In Vivo Antitubercular Activity Compare_to_Vehicle->Conclusion Evaluate_Synergy Assess Potential for Combination Therapy Compare_to_Standards->Evaluate_Synergy Evaluate_Synergy->Conclusion

Caption: Logical flow for the comparative analysis of in vivo data.

Future Directions and Concluding Remarks

The successful in vivo validation of this compound, as outlined in this guide, would be a critical step in its development as a potential antitubercular therapeutic. Positive results from this study would warrant further investigation, including:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To optimize dosing regimens.

  • Toxicity Studies: Comprehensive evaluation of the compound's safety profile.

  • Efficacy in Combination Therapy: Assessing its potential to shorten the duration of treatment when used with existing or new antitubercular agents.

  • Activity against Drug-Resistant Strains: Evaluating its efficacy in models of MDR- and XDR-TB.

This guide provides a robust and scientifically sound framework for the in vivo evaluation of this compound. By adhering to these rigorous protocols and comparative analyses, researchers can generate the high-quality data necessary to advance this promising compound through the drug development pipeline and contribute to the global fight against tuberculosis.

References

  • Nuermberger, E. L., & Grosset, J. H. (2004). Paradoxical Effect of Isoniazid on the Activity of Rifampin-Pyrazinamide Combination in a Mouse Model of Tuberculosis. Antimicrobial Agents and Chemotherapy, 48(9), 3373–3377. [Link]
  • Grosset, J., Lounis, N., & Truffot-Pernot, C. (2004). Paradoxical Effect of Isoniazid on the Activity of Rifampin-Pyrazinamide Combination in a Mouse Model of Tuberculosis. Antimicrobial Agents and Chemotherapy, 48(9), 3373-3377. [Link]
  • Orme, I. M. (1998). Evaluation of Once-Weekly Therapy for Tuberculosis Using Isoniazid plus Rifamycins in the Mouse Aerosol Infection Model. Antimicrobial Agents and Chemotherapy, 42(11), 3041–3042. [Link]
  • Pandey, R., & Khuller, G. K. (2001). Chemotherapy of Mycobacterium tuberculosis infections in mice with a combination of isoniazid and rifampicin entrapped in Poly (DL-lactide-co-glycolide) microparticles. Journal of Antimicrobial Chemotherapy, 47(6), 845–848. [Link]
  • Pandey, R., & Khuller, G. K. (2001). Chemotherapy of Mycobacterium tuberculosis infections in mice with a combination of isoniazid and rifampicin entrapped in Poly (DL-lactide-co-glycolide) microparticles. Journal of Antimicrobial Chemotherapy, 47(6), 845-848. [Link]
  • Lenaerts, A. J., Gruppo, V., & Orme, I. M. (2008). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 52(4), 1493–1502. [Link]
  • Sahoo, S. K., Ommi, O., Maddipatla, S., Singh, P., Ahmad, M. N., Kaul, G., ... & Yaddanapudi, V. M. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Medicinal Chemistry Research, 31(12), 2115–2133. [Link]
  • Di Maggio, A., et al. (2023). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Journal of Medicinal Chemistry, 66(15), 10444-10467. [Link]
  • Dide-Agossou, C., et al. (2022). Combination of Mycobacterium tuberculosis RS Ratio and CFU Improves the Ability of Murine Efficacy Experiments to Distinguish between Drug Treatments. Antimicrobial Agents and Chemotherapy, 66(4), e02310-21. [Link]
  • Dide-Agossou, C., et al. (2022). Combination of Mycobacterium tuberculosis RS Ratio and CFU Improves the Ability of Murine Efficacy Experiments to Distinguish between Drug Treatments. Antimicrobial Agents and Chemotherapy, 66(4), e0231021. [Link]
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Navigating the Binding Landscape: A Comparative Docking Analysis of Isoxazole-Carboxamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The isoxazole-carboxamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules. This guide provides a comprehensive, in-depth analysis of comparative molecular docking studies of various isoxazole-carboxamide analogues. We will delve into the structural nuances that dictate their binding affinities and selective interactions with key protein targets implicated in cancer, inflammation, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies for the rational design of novel therapeutics.

The Power of Prediction: Understanding Molecular Docking

At its core, molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it allows us to simulate the interaction between a small molecule ligand (our isoxazole-carboxamide analogue) and a protein's binding site. This in silico approach provides invaluable insights into the binding energetics and the key non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern molecular recognition. By comparing the docking scores and binding modes of a series of analogues, we can elucidate structure-activity relationships (SAR) and rationally design compounds with enhanced potency and selectivity.[1]

Comparative Docking Performance of Isoxazole-Carboxamide Analogues

The true utility of docking studies lies in their comparative nature. By systematically evaluating a series of analogues against a specific protein target, we can discern the subtle effects of chemical modifications on binding affinity and interaction patterns. The following sections present a comparative analysis of isoxazole-carboxamide derivatives against several clinically relevant protein families.

Cyclooxygenase (COX) Enzymes: Targeting Inflammation

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Several studies have explored the potential of isoxazole-carboxamides as selective COX inhibitors. A comparative docking study of seventeen isoxazole-carboxamide derivatives revealed significant differences in their binding affinities for COX-1 and COX-2.[2][3][4][5]

For instance, compound A13 from one such study, featuring a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other, emerged as a potent and selective COX-2 inhibitor with an IC50 value of 13 nM.[2][3][4] The docking analysis revealed that these substitutions optimally positioned the 5-methyl-isoxazole core within the secondary binding pocket of COX-2, leading to favorable interactions.[2][3][4] In contrast, other analogues with different substitution patterns exhibited weaker binding or reduced selectivity.

CompoundTargetDocking Score/Binding AffinityKey Interacting ResiduesReference
Analogue A13COX-2IC50: 13 nMNot explicitly stated in abstract[2][3][4]
Other AnaloguesCOX-1/COX-2Moderate to potent activitiesNot explicitly stated in abstract[2][4]
Anticancer Targets: Kinases, Topoisomerases, and Heat Shock Proteins

The isoxazole-carboxamide scaffold has been extensively investigated for its anticancer properties, with docking studies playing a crucial role in identifying and optimizing lead compounds against various oncology targets.

  • Topoisomerase II: Novel isoxazole analogues have been designed and evaluated as topoisomerase II inhibitors.[6] Docking studies of six such analogues revealed that compounds OX1, OX3, OX5, and OX6 exhibited significant interactions with the enzyme, with docking scores around -9 kcal/mol, comparable to the standard drug Adriamycin (-12.76 kcal/mol).[6][7] These interactions were primarily driven by hydrophobic interactions with key amino acid residues in the ligand-binding domain.[6]

  • Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is overexpressed in many cancer cells and plays a critical role in maintaining the stability and function of numerous oncoproteins. A series of 3,4-disubstituted isoxazole compounds were designed as Hsp90 inhibitors. Molecular docking studies identified key interactions with residues such as Thr184, Asn51, and Asp93 within the Hsp90 ATP-binding pocket. Compound 5 from this series demonstrated the highest cytotoxicity against cancer cells and significantly reduced Hsp90 expression.

AnalogueTarget ProteinPDB IDDocking Score/Binding AffinityKey Interacting ResiduesReference
OX1, OX3, OX5, OX6Topoisomerase IINot Specified~ -9 kcal/molHydrophobic interactions[6][7]
Compound 5Hsp903OWDNot SpecifiedThr184, Asn51, Asp93[8]
Antibacterial Targets

The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents. Isoxazole-carboxamides have shown promise in this area, with docking studies aiding in the identification of their bacterial targets. For example, compound A8 from a series of isoxazole-carboxamide derivatives displayed antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae.[2][4] Docking studies suggested that this activity could be attributed to its binding to elastase in P. aeruginosa and KPC-2 carbapenemase in K. pneumonia.[4]

A Step-by-Step Guide to Comparative Molecular Docking

To ensure the scientific rigor and reproducibility of your in silico investigations, a well-defined and validated protocol is essential. The following section outlines a comprehensive, step-by-step workflow for conducting a comparative docking study of isoxazole-carboxamide analogues.

I. Preparation of the Protein Target
  • Protein Selection and Retrieval: Choose a biologically relevant protein target. Download the 3D crystal structure of the protein from the Protein Data Bank (PDB) ([Link]). Select a high-resolution structure, preferably co-crystallized with a ligand to identify the binding site.

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the PDB file.[9]

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[9]

    • Assign partial charges to the protein atoms using a force field such as Gasteiger.[9]

    • This can be accomplished using software like AutoDockTools, PyMOL, or Chimera.

II. Preparation of the Ligand Library
  • Ligand Design: Create a series of isoxazole-carboxamide analogues with systematic variations in their chemical structure.

  • 2D to 3D Conversion: Sketch the 2D structures of your analogues and convert them into 3D structures using a molecule editor like ChemDraw or MarvinSketch.

  • Energy Minimization: Perform energy minimization on each ligand to obtain a low-energy, stable conformation.[9] This is a critical step to ensure that the ligand's starting geometry is realistic. This can be done using software like Avogadro or the energy minimization modules within docking software packages.

III. The Docking Simulation
  • Grid Box Generation: Define a 3D grid box around the active site of the protein.[9] This grid defines the search space for the docking algorithm, confining it to the region of interest. The size of the grid box should be sufficient to encompass the entire binding pocket.[9]

  • Running the Docking Algorithm: Utilize a validated docking program such as AutoDock Vina, PyRx, or Glide.[10] These programs employ scoring functions to estimate the binding affinity of different ligand poses within the active site.

  • Configuration: Set the appropriate docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

IV. Analysis and Interpretation of Results
  • Binding Affinity Comparison: Rank the analogues based on their predicted binding affinities (docking scores). Lower binding energy values typically indicate a more favorable interaction.

  • Binding Mode Analysis: Visually inspect the predicted binding poses of the top-ranked analogues. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein residues. Software like PyMOL or Discovery Studio Visualizer is excellent for this purpose.

  • Structure-Activity Relationship (SAR) Elucidation: Correlate the differences in binding affinities and interaction patterns with the structural modifications across your series of analogues. This will provide insights into which chemical features are crucial for potent and selective binding.

  • Validation: Whenever possible, correlate your docking results with experimental data, such as IC50 values from biological assays. This is the ultimate validation of your computational model.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation Protein_Prep Protein Preparation (PDB Retrieval, Cleaning, Adding Hydrogens) Grid_Gen Grid Box Generation (Defining the Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Running the Algorithm) Ligand_Prep->Docking Grid_Gen->Docking Results_Analysis Results Analysis (Binding Affinity, Binding Mode) Docking->Results_Analysis SAR SAR Elucidation (Structure-Activity Relationship) Results_Analysis->SAR SAR->Ligand_Prep Iterative Design Validation Experimental Validation (Comparison with in vitro data) SAR->Validation

Caption: A generalized workflow for comparative molecular docking studies.

Conclusion

Comparative molecular docking is a powerful and indispensable tool in the modern drug discovery pipeline. As demonstrated in this guide, its application to isoxazole-carboxamide analogues has provided critical insights into their mechanisms of action and has guided the development of more potent and selective therapeutic agents. By following a rigorous and systematic computational protocol, researchers can effectively navigate the complex landscape of ligand-protein interactions and accelerate the journey from hit identification to lead optimization. The continued synergy between in silico predictions and experimental validation will undoubtedly pave the way for the next generation of isoxazole-carboxamide-based medicines.[1]

References

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. ResearchGate.
  • Hawash, M., Jaradat, N., Eid, A. M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(12), 342.
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. ODU Institutional Repository.
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. AVESIS.
  • Hawash, M., Jaradat, N., Eid, A. M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(12), 342.
  • Synthesis, Docking And Biological Evaluation Of Novel Isoxazole Analogues As Anticancer And Antioxidant Agents. Journal of Pharmaceutical Negative Results.
  • Kalirajan, R., Rafick, M. H., Sankar, S., & Jubie, S. (2017). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. Journal of Young Pharmacists, 9(4), 481-486.
  • Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports.
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  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer. Semantic Scholar.
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  • Hawash, M., Jaradat, N., Al-Azzeh, O., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5988.

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A Head-to-Head Comparison: 5-Methylisoxazole-3-carboxamide Derivatives vs. Standard-of-Care Drugs for Tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The global health challenge posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This pressing reality underscores the urgent need for novel therapeutic agents that can overcome existing resistance mechanisms and shorten the lengthy treatment durations associated with current standard-of-care regimens. The isoxazole scaffold has garnered significant attention in medicinal chemistry, serving as a versatile framework for the development of compounds with a wide array of biological activities.[1] This guide provides a detailed, head-to-head comparison of the in vitro antitubercular performance of novel 5-Methylisoxazole-3-carboxamide derivatives against the established first-line drugs for TB. We will delve into their comparative efficacy, safety profiles, and the experimental methodologies used for their evaluation, offering a comprehensive resource for researchers in the field of antimicrobial drug discovery.

Mechanisms of Action: A Tale of Different Targets

A fundamental aspect of any antimicrobial therapy is its mechanism of action. The current first-line TB drugs target distinct and vital pathways in M. tuberculosis. In contrast, while the specific molecular targets of the this compound derivatives are still under active investigation, their potent bactericidal activity is evident.

Standard-of-Care Drugs: Well-Defined Pathways

The primary first-line antitubercular agents—Isoniazid (INH), Rifampin (RIF), Pyrazinamide (PZA), and Ethambutol (EMB)—form the backbone of drug-susceptible TB treatment.[2] Their mechanisms are well-characterized:

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[3][4][5] The activated form inhibits the synthesis of mycolic acids, which are essential, unique components of the mycobacterial cell wall, leading to cell lysis.[3][4][5]

  • Rifampin (RIF): This bactericidal agent specifically inhibits the bacterial DNA-dependent RNA polymerase, thereby blocking transcription and protein synthesis.[6][7][8] It forms a stable complex with the enzyme, preventing the elongation of RNA chains.[8]

  • Pyrazinamide (PZA): Another prodrug, PZA is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme called pyrazinamidase.[1] POA is particularly effective against non-replicating or "persister" bacilli in the acidic environments of granulomas, where it is thought to disrupt membrane potential, energy production, and coenzyme A synthesis.[1][9][10]

  • Ethambutol (EMB): A bacteriostatic agent that inhibits the enzyme arabinosyl transferase.[2][11][] This enzyme is crucial for the polymerization of arabinogalactan, a key component of the mycobacterial cell wall.[11][] Inhibition of this process increases cell wall permeability.[11]

Standard-of-Care TB Drug Mechanisms cluster_CellWall Cell Wall Synthesis cluster_Cytoplasm Cytoplasmic Targets INH Isoniazid (INH) Mycolic_Acid Mycolic Acid Synthesis INH->Mycolic_Acid inhibits EMB Ethambutol (EMB) Arabinogalactan Arabinogalactan Synthesis EMB->Arabinogalactan inhibits Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Arabinogalactan->Cell_Wall RIF Rifampin (RIF) RNA_Polymerase RNA Polymerase RIF->RNA_Polymerase inhibits PZA Pyrazinamide (PZA) Energy Membrane Energy & CoA Synthesis PZA->Energy disrupts Transcription Transcription RNA_Polymerase->Transcription Mtb Mycobacterium tuberculosis cluster_CellWall cluster_CellWall cluster_Cytoplasm cluster_Cytoplasm MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Result Interpretation A 1. Prepare serial dilutions of test compounds in 96-well plate C 3. Inoculate plate with bacterial suspension A->C B 2. Prepare standardized M. tuberculosis inoculum B->C D 4. Incubate plate at 37°C for 7 days C->D E 5. Add Alamar Blue reagent to all wells D->E F 6. Re-incubate plate for 24 hours E->F G 7. Observe color change F->G H Blue Well: Growth Inhibited G->H No Change I Pink Well: Growth Occurred G->I Change J Determine MIC H->J I->J

Workflow for the Microplate Alamar Blue Assay (MABA).
Protocol 2: In Vitro Cytotoxicity Assay

This assay assesses the effect of a test compound on the viability of mammalian cells, providing a crucial early indicator of potential toxicity. The principle is identical to MABA but uses mammalian cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Mammalian cells (e.g., Vero or HepG2) are seeded into a 96-well microplate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight. [13]2. Compound Addition: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells (cells with no compound, and media only) are included.

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • Reagent Addition: A viability reagent like Alamar Blue or MTS is added to each well.

  • Final Incubation: The plate is incubated for an additional 1-4 hours to allow for the conversion of the reagent by viable cells. [13]6. Data Acquisition: The fluorescence or absorbance is measured using a microplate reader.

  • Data Analysis: The results are typically expressed as the IC₅₀ (the concentration of compound that inhibits 50% of cell viability) or as a percentage of viability relative to untreated control cells.

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_incubation Treatment & Incubation cluster_analysis Data Analysis N1 1. Seed mammalian cells in 96-well plate N2 2. Allow cells to adhere overnight N1->N2 N3 3. Replace medium with media containing test compounds N2->N3 N4 4. Incubate plate for 48-72 hours N3->N4 N5 5. Add Alamar Blue (or similar) reagent N4->N5 N6 6. Incubate for 1-4 hours N5->N6 N7 7. Read fluorescence/ absorbance on plate reader N6->N7 N8 8. Calculate % Viability vs. Control N7->N8 N9 Determine IC50 Value N8->N9

General Workflow for an In Vitro Cytotoxicity Assay.

Discussion and Future Outlook

The data presented provides a compelling case for the continued development of this compound derivatives as a new class of antitubercular agents. The most promising derivatives demonstrate in vitro potency comparable to some first-line drugs and, crucially, exhibit a favorable preliminary safety profile. [1][14]This combination of efficacy and low cytotoxicity is a highly desirable starting point for any drug discovery program.

However, it is critical to acknowledge the limitations of this early-stage data. The specific mechanism of action for these compounds remains to be elucidated. Identifying the molecular target is a crucial next step, as it will enable structure-based drug design to further optimize potency and pharmacokinetic properties, and help predict potential cross-resistance with existing drugs.

Future research should prioritize:

  • Mechanism of Action Studies: Employing techniques such as whole-genome sequencing of resistant mutants and affinity-based proteomics to identify the molecular target(s).

  • Lead Optimization: Synthesizing additional analogs to improve potency and drug-like properties (e.g., solubility, metabolic stability).

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of tuberculosis (e.g., mouse or guinea pig models) to assess their efficacy, pharmacokinetics, and safety in a living system.

  • Activity against Resistant Strains: Screening the compounds against a panel of clinical MDR and XDR M. tuberculosis isolates to determine their potential utility in treating drug-resistant infections.

References

  • Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New this compound Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 114-122. [Link]
  • Wikipedia. (n.d.). Ethambutol. [Link]
  • StatPearls. (2023).
  • Patsnap. (2024). What is the mechanism of Rifampin?
  • Wehrli, W. (1983). Rifampin: mechanisms of action and resistance. Reviews of Infectious Diseases, 5 Suppl 3, S407-11. [Link]
  • Oxford Academic. (1983). Rifampin: Mechanisms of Action and Resistance. Clinical Infectious Diseases. [Link]
  • Wikipedia. (n.d.). Isoniazid. [Link]
  • Wikipedia. (n.d.). Rifampicin. [Link]
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  • My-personali-zed-rx. (n.d.). Ethambutol (Myambutol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
  • My-personali-zed-rx. (n.d.). Rifampin (Rifadin, Rimactane): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
  • StatPearls. (2023). Ethambutol. NCBI Bookshelf. [Link]
  • StatPearls. (2024). Isoniazid. NCBI Bookshelf. [Link]
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  • PubMed. (2014). Mechanisms of Pyrazinamide Action and Resistance. [Link]
  • Patsnap. (2024). What are the side effects of Ethambutol Hydrochloride?
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  • Cleveland Clinic. (n.d.). Ethambutol tablets. [Link]
  • Patsnap. (2024). What are the side effects of Isoniazid?
  • ResearchGate. (2015).
  • RxList. (n.d.). Isoniazid: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
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  • Bio-Rad Antibodies. (n.d.).
  • Mayo Clinic. (2025). Rifampin (oral route) - Side effects & dosage. [Link]
  • Mayo Clinic. (2025). Pyrazinamide (oral route) - Side effects & dosage. [Link]
  • Pediatric Oncall. (n.d.).
  • ASM Journals. (n.d.). High-Dose Isoniazid Therapy for Isoniazid-Resistant Murine Mycobacterium tuberculosis Infection. Antimicrobial Agents and Chemotherapy. [Link]
  • PubMed Central. (n.d.). Efficacy of Microencapsulated Rifampin in Mycobacterium tuberculosis-Infected Mice. [Link]
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  • NIH. (n.d.).
  • PubMed. (2018). Antimycobacterial susceptibility evaluation of rifampicin and isoniazid benz-hydrazone in biodegradable polymeric nanoparticles against Mycobacterium tuberculosis H37Rv strain. [Link]
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  • PubMed Central. (2014). Could high-concentration rifampicin kill rifampicin-resistant M. tuberculosis? Rifampicin MIC test in rifampicin-resistant isolates from patients with osteoarticular tuberculosis. [Link]
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A Researcher's Guide to Validating Cellular Target Engagement of 5-Methylisoxazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 5-methylisoxazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1][2][3][4] Unlike its isomeric cousin, the 5-methylisoxazole-4-carboxamide scaffold found in the DHODH inhibitor leflunomide, the 3-carboxamide derivatives have been shown to interact with a wider range of cellular targets, from enzymes involved in inflammation to critical components of bacterial survival and mitochondrial regulation.[5][6] This guide provides a comparative framework for researchers to validate the cellular target engagement of their specific this compound derivatives, using a selection of case studies to illustrate key methodologies and their underlying principles.

The Imperative of Target Engagement Validation

Identifying a bioactive compound is only the first step; confirming that it directly interacts with its intended target within the complex milieu of a cell is paramount. This process, known as target engagement validation, provides critical evidence that the observed cellular phenotype is a direct consequence of the compound's on-target activity. Robust target engagement data is the bedrock of a successful drug discovery program, enabling confident decision-making and mechanism-of-action studies.

This guide will explore a multi-pronged approach to validating target engagement, combining direct biophysical assays with indirect functional readouts in a cellular context. We will delve into three distinct examples of this compound derivatives, each with a different cellular target, to provide a comprehensive overview of the available techniques.

Case Study 1: A Cyclooxygenase-2 (COX-2) Inhibitor Derivative

Many this compound derivatives have been investigated for their anti-inflammatory properties, with some showing potent and selective inhibition of COX-2, a key enzyme in the prostaglandin biosynthesis pathway.[3] Validating the engagement of a COX-2 target involves both confirming direct binding and measuring the functional downstream consequences of this interaction.

Workflow for COX-2 Target Engagement Validation

cluster_0 In Vitro Validation cluster_1 Cellular Validation Enzyme Inhibition Assay Enzyme Inhibition Assay Isothermal Titration Calorimetry Isothermal Titration Calorimetry Enzyme Inhibition Assay->Isothermal Titration Calorimetry Confirms direct binding Prostaglandin E2 Quantification Prostaglandin E2 Quantification Enzyme Inhibition Assay->Prostaglandin E2 Quantification Translates to cellular effect Isothermal Titration Calorimetry->Prostaglandin E2 Quantification Western Blot for COX-2 Western Blot for COX-2 Prostaglandin E2 Quantification->Western Blot for COX-2 Confirms target expression

Caption: Workflow for validating COX-2 target engagement.

Direct Target Engagement: In Vitro COX-2 Enzyme Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-2.

Protocol:

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric probe for prostaglandin detection

    • Test compound (this compound derivative)

    • Positive control (e.g., celecoxib)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM phenol)

  • Procedure:

    • Prepare a dilution series of the test compound and positive control.

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further 10-20 minutes at 37°C.

    • Stop the reaction and measure the product formation using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Indirect Target Engagement: Cellular Prostaglandin E2 (PGE2) Quantification

This assay measures the downstream product of COX-2 activity in a cellular context, providing functional evidence of target engagement.

Protocol:

  • Cell Culture:

    • Use a relevant cell line that expresses high levels of COX-2 upon stimulation (e.g., LPS-stimulated RAW 264.7 macrophages).

  • Procedure:

    • Plate the cells and allow them to adhere overnight.

    • Pre-treat the cells with a dilution series of the test compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and activity.

    • Incubate for 18-24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the IC50 value for the inhibition of PGE2 production, similar to the enzyme inhibition assay.

Comparative Analysis and Alternative Methods
MethodTypeThroughputInformation Gained
Enzyme Inhibition Assay Direct, BiochemicalHighPotency (IC50) against the isolated target
PGE2 Quantification Indirect, CellularMediumEfficacy in a biological system
Isothermal Titration Calorimetry (ITC) Direct, BiophysicalLowBinding affinity (Kd), stoichiometry, thermodynamics
Cellular Thermal Shift Assay (CETSA) Direct, CellularMedium-HighTarget engagement in intact cells

Expertise & Experience: While the enzyme inhibition assay is a crucial first step, a strong correlation between the enzymatic IC50 and the cellular IC50 for PGE2 inhibition provides compelling evidence for on-target activity. Discrepancies may suggest issues with cell permeability, compound metabolism, or off-target effects.

Case Study 2: An Antitubercular Agent

Several this compound derivatives have demonstrated significant activity against Mycobacterium tuberculosis.[1][2][7] Validating target engagement in this context can be more challenging, as the precise molecular target may not always be known. Here, we will consider a scenario where a putative target has been identified, for instance, through genetic screens or proteomics.

Workflow for Antitubercular Target Engagement Validation

cluster_0 Biophysical Validation cluster_1 Cellular & Functional Validation Thermal Shift Assay (DSF) Thermal Shift Assay (DSF) Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Thermal Shift Assay (DSF)->Surface Plasmon Resonance (SPR) Confirms binding kinetics Mycobacterial Growth Inhibition Mycobacterial Growth Inhibition Thermal Shift Assay (DSF)->Mycobacterial Growth Inhibition Links binding to phenotype Target Overexpression/Underexpression Target Overexpression/Underexpression Mycobacterial Growth Inhibition->Target Overexpression/Underexpression Validates target relevance

Caption: Workflow for validating an antitubercular target.

Direct Target Engagement: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a rapid and cost-effective method to screen for ligand binding to a purified protein target. Binding of a compound typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Protocol:

  • Reagents and Materials:

    • Purified recombinant target protein from M. tuberculosis.

    • SYPRO Orange dye.

    • Test compound.

    • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

  • Procedure:

    • In a 96-well PCR plate, combine the target protein, SYPRO Orange dye, and the test compound at various concentrations.

    • Seal the plate and centrifuge briefly.

    • Place the plate in the real-time PCR instrument.

    • Run a melt curve experiment, gradually increasing the temperature from 25°C to 95°C and monitoring the fluorescence at each step.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition.

    • A significant positive shift in Tm (ΔTm) in the presence of the compound indicates binding.

Indirect Target Engagement: Mycobacterial Growth Inhibition Assay

This is a fundamental assay to determine the potency of the compound against the whole pathogen.

Protocol:

  • Bacterial Culture:

    • Culture M. tuberculosis H37Rv (or a safer surrogate like M. smegmatis) to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9).

  • Procedure:

    • In a 96-well plate, prepare a serial dilution of the test compound.

    • Inoculate the wells with a standardized suspension of the mycobacteria.

    • Incubate the plates at 37°C for 7-14 days (for M. tuberculosis) or 2-3 days (for M. smegmatis).

    • Determine the minimum inhibitory concentration (MIC) by visual inspection or by using a viability indicator dye like resazurin.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Comparative Analysis and Alternative Methods
MethodTypeThroughputInformation Gained
Thermal Shift Assay (DSF) Direct, BiophysicalHighTarget binding and stabilization (ΔTm)
Mycobacterial Growth Inhibition Indirect, CellularMediumWhole-cell potency (MIC)
Surface Plasmon Resonance (SPR) Direct, BiophysicalLow-MediumReal-time binding kinetics (kon, koff), affinity (Kd)
Target Overexpression Studies Indirect, GeneticLowValidates that the target is essential for compound activity

Trustworthiness: A key validation step is to demonstrate that overexpression of the putative target protein in M. tuberculosis leads to an increase in the MIC of the compound. This strongly suggests that the compound's primary mechanism of action is through inhibition of that specific target.

Case Study 3: An Inhibitor of the Mitochondrial Permeability Transition Pore (mtPTP)

The mtPTP is a protein complex that, when opened, can lead to mitochondrial dysfunction and cell death. Certain diarylisoxazole-3-carboxamides have been identified as potent inhibitors of the mtPTP, offering a potential therapeutic strategy for diseases associated with mitochondrial dysfunction.[6]

Workflow for mtPTP Target Engagement Validation

cluster_0 Biochemical Validation cluster_1 Cellular Validation Mitochondrial Swelling Assay Mitochondrial Swelling Assay Calcium Retention Capacity Assay Calcium Retention Capacity Assay Mitochondrial Swelling Assay->Calcium Retention Capacity Assay Confirms functional effect Cell Viability under Oxidative Stress Cell Viability under Oxidative Stress Mitochondrial Swelling Assay->Cell Viability under Oxidative Stress Translates to cytoprotection Mitochondrial Membrane Potential Assay Mitochondrial Membrane Potential Assay Cell Viability under Oxidative Stress->Mitochondrial Membrane Potential Assay Links to cellular health

Caption: Workflow for validating mtPTP target engagement.

Direct Target Engagement: Mitochondrial Swelling Assay

This assay uses isolated mitochondria and measures their swelling, which is indicative of mtPTP opening. Inhibition of swelling suggests the compound is blocking the pore.

Protocol:

  • Mitochondria Isolation:

    • Isolate mitochondria from a suitable source (e.g., rat liver) using differential centrifugation.

  • Procedure:

    • Resuspend the isolated mitochondria in a buffer.

    • Add the test compound and incubate.

    • Induce mtPTP opening by adding a calcium salt.

    • Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

  • Data Analysis:

    • Calculate the rate of swelling for each condition.

    • Determine the concentration of the compound that produces 50% inhibition of swelling (EC50).

Indirect Target Engagement: Cellular Viability under Oxidative Stress

This assay assesses the ability of the compound to protect cells from death induced by conditions known to trigger mtPTP opening, such as oxidative stress.

Protocol:

  • Cell Culture:

    • Use a relevant cell type (e.g., primary neurons or cardiomyocytes).

  • Procedure:

    • Plate the cells and allow them to adhere.

    • Pre-treat the cells with the test compound for 1-2 hours.

    • Induce oxidative stress by adding an agent like hydrogen peroxide or tert-butyl hydroperoxide.

    • Incubate for 24 hours.

    • Assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis:

    • Determine the EC50 for the cytoprotective effect of the compound.

Comparative Analysis and Alternative Methods
MethodTypeThroughputInformation Gained
Mitochondrial Swelling Assay Direct, BiochemicalMediumPotency (EC50) in inhibiting mtPTP opening
Cell Viability Assay Indirect, CellularHighCytoprotective efficacy
Calcium Retention Capacity Assay Direct, BiochemicalMediumMeasures the amount of calcium mitochondria can sequester before pore opening
Mitochondrial Membrane Potential Assay Indirect, CellularHighAssesses the compound's effect on mitochondrial health (e.g., using TMRM or JC-1 dyes)

Authoritative Grounding: The gold standard for confirming mtPTP inhibition is the calcium retention capacity assay, which provides a quantitative measure of the pore's resistance to opening. A compound that increases the calcium retention capacity of mitochondria is considered a bona fide mtPTP inhibitor.

Conclusion

Validating the target engagement of novel this compound derivatives is a critical and multifaceted process. There is no single "best" method; rather, a carefully selected combination of direct and indirect assays provides the most compelling evidence. By employing the principles and protocols outlined in this guide—from direct biochemical assays on isolated targets to functional readouts in relevant cellular systems—researchers can build a robust data package that clearly demonstrates their compound's mechanism of action, paving the way for further development.

References

  • Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New this compound Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 114-122. [Link]
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A Comparative Guide to 5-Methylisoxazole-3-carboxamide Derivatives as Novel Agents Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds that can overcome existing resistance mechanisms. Among the heterocyclic compounds, isoxazole derivatives have emerged as a promising class due to their diverse biological activities, including significant antibacterial potential.[1][2] This guide provides a comparative analysis of 5-Methylisoxazole-3-carboxamide derivatives, focusing on their efficacy against clinically relevant drug-resistant bacteria, their mechanism of action, and the structure-activity relationships that govern their potency.

The Challenge of Resistance and the Promise of Isoxazoles

Drug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), pose a severe threat to public health. The ability of these pathogens to resist multiple antibiotics complicates treatment, leading to higher mortality rates and increased healthcare costs.[3] The isoxazole ring is a versatile pharmacophore found in several clinically approved drugs, including the beta-lactamase resistant antibiotics cloxacillin and dicloxacillin.[4] Its unique chemical properties, including the easily cleavable but relatively stable nitrogen-oxygen bond, make it an attractive starting point for the design of new antimicrobial agents.[5] This guide focuses specifically on the this compound scaffold, a promising variant that has been explored for its therapeutic potential.[6][7]

Structure-Activity Relationship (SAR): Tailoring Potency

The efficacy of this compound derivatives is highly dependent on the nature of the substituents attached to the carboxamide nitrogen and other positions on the core structure. SAR studies reveal critical insights for optimizing antibacterial activity.

  • The Core Scaffold: The this compound core is essential for the primary biological activity. The arrangement of the methyl group at position 5 and the carboxamide at position 3 is a key determinant of the molecule's interaction with bacterial targets.[7]

  • Amide Substituents: The greatest diversity in antibacterial activity arises from modifications to the amide (-CONH-R) group. Attaching various aromatic and heterocyclic rings to the amide nitrogen can dramatically influence potency. For instance, derivatives incorporating halogenated phenyl rings, such as dichlorophenyl groups, have demonstrated significant activity.[8]

  • Halogenation: The presence of halogen atoms (e.g., Chlorine, Bromine) on the phenyl rings of derivatives often enhances antibacterial activity.[9][10] For example, a 4-[(2-hydroxy-3,5-diiodobenzylidene)amino]-N-(5-methylisoxazole-3-yl)benzenesulfonamide derivative showed an impressive Minimum Inhibitory Concentration (MIC) of 9.5 µg/mL against MRSA.[11]

  • Hybrid Molecules: Combining the isoxazole scaffold with other known pharmacophores, such as sulfonamides or coumarins, has proven to be a successful strategy for creating hybrid compounds with enhanced antibacterial profiles against both Gram-positive and Gram-negative bacteria.[10]

Caption: Structure-Activity Relationship (SAR) for the isoxazole scaffold.

Comparative Efficacy Against Drug-Resistant Bacteria

The primary measure of an antibiotic's effectiveness is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. The table below summarizes MIC data for representative this compound derivatives against key bacterial strains.

Compound IDDerivative ClassS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)Reference
SMZ-Derivative Sulfonamide-Isoxazole Hybrid3.91 (µM)>64[11]
Compound 9 Phenyl-carboxamide6.25 (µM)6.25 (µM)[6]
Compound 13 Naphthyl-carboxamide6.25 (µM)>100[6]
Compound 14 Dichlorophenyl-carboxamide3.125 (µM)>100[6][8]
Ciprofloxacin Fluoroquinolone (Control)0.5 - 20.015 - 1Standard Data
Vancomycin Glycopeptide (Control)1 - 2N/AStandard Data

Note: Some values were reported in µM and are noted accordingly. Direct comparison requires conversion based on molecular weight.

These results highlight that specific derivatives, particularly those with halogenated aromatic rings like compound 14, exhibit potent activity against MRSA, with MIC values in the low micromolar range.[6][8] Notably, many derivatives show greater potency against Gram-positive bacteria like S. aureus compared to Gram-negative bacteria such as E. coli, which possess a protective outer membrane.[9]

Proposed Mechanisms of Action

While the exact mechanism for many novel derivatives is still under investigation, the isoxazole class of compounds is known to interfere with essential bacterial processes.[1]

  • Cell Wall Synthesis Inhibition: Similar to beta-lactam antibiotics like Cloxacillin, some isoxazole derivatives are believed to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action disrupts the cross-linking of peptidoglycan chains, leading to cell lysis.[4]

  • Enzyme Inhibition: Certain isoxazole-based drugs act as prodrugs. For example, Leflunomide, a 5-methylisoxazole-4-carboxamide, is metabolized to an active form that inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis.[7] While 3-carboxamide derivatives may not share this exact target, they could inhibit other critical bacterial enzymes.[7]

  • DNA Gyrase Inhibition: Some studies suggest that hybrid molecules containing isoxazole moieties can interfere with DNA gyrase, an enzyme essential for bacterial DNA replication.[12] This mechanism is similar to that of fluoroquinolone antibiotics.

Experimental Protocols: Assessing Antibacterial Efficacy

To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols must be followed. The Broth Microdilution Method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the target bacterium (e.g., MRSA) from an agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. This results in a final bacterial concentration of ~7.5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of new antibiotics to combat drug-resistant pathogens. The available data strongly indicate that derivatives can be synthesized with potent activity, particularly against formidable Gram-positive bacteria like MRSA. The key to unlocking their full potential lies in systematic SAR exploration to optimize potency while minimizing toxicity. Future research should focus on elucidating precise mechanisms of action for the most active compounds and evaluating their efficacy in preclinical models of infection. These efforts are critical steps toward translating the promise of these derivatives into clinically viable treatments.

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  • Sarkar, N., et al. (2018). Antimicrobial Evaluation of Dichloro Chromene Isoxazoles and Isoxazoline Derivatives.
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  • Unknown. (n.d.). Synthesis and Evaluation of New this compound Derivatives as Antitubercular Agents.
  • Zhou, H., et al. (n.d.). Comparison of two molecular scaffolds, this compound and 5-methylisoxazole-4-carboxamide. PubMed. [Link]
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A Senior Application Scientist's Guide to the Metabolic Stability of Isoxazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A compound's metabolic stability is a cornerstone of this profile, directly influencing its half-life, bioavailability, and potential for toxicity.[1][2][3][4] The isoxazole ring, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[5][6][7] However, its susceptibility to metabolic degradation can be a significant hurdle. This guide provides a comparative framework for evaluating the metabolic stability of isoxazole regioisomers. We will delve into the biochemical rationale behind their metabolic pathways, primarily governed by Cytochrome P450 enzymes, and present a self-validating experimental protocol for their head-to-head comparison using a liver microsomal stability assay. The insights gained from such studies are invaluable for guiding rational drug design and selecting candidates with a higher probability of clinical success.

The Challenge: Metabolic Liability of the Isoxazole Scaffold

The isoxazole moiety is prized for its ability to act as a bioisostere for amide or ester groups, improving properties like cell permeability and target engagement through various non-covalent interactions.[6][8][9] Despite its utility, the isoxazole ring is not metabolically inert. Its stability is highly dependent on the substitution pattern, meaning that simple regioisomers—molecules with the same atoms connected in a different spatial arrangement—can have dramatically different metabolic fates.

The primary routes of isoxazole metabolism include:

  • Oxidative attack on the ring: Cytochrome P450 (CYP) enzymes can hydroxylate unsubstituted carbon atoms on the isoxazole ring.

  • Oxidation of substituents: Alkyl or aryl groups attached to the ring are common sites for CYP-mediated oxidation.

  • Reductive ring cleavage: A more complex pathway involves the cleavage of the weak N-O bond, which can be catalyzed by certain CYP isoforms, sometimes leading to reactive metabolites.[10][11][12][13]

Understanding which regioisomeric arrangement minimizes these metabolic liabilities is a critical step in lead optimization.

The Arbiters of Metabolism: Cytochrome P450 Enzymes and Regioselectivity

The liver is the body's primary metabolic hub, and the Cytochrome P450 (CYP) superfamily of heme-containing enzymes is responsible for the Phase I metabolism of a vast majority of drugs.[2][14][15] These enzymes exhibit what is known as regioselectivity , meaning they preferentially oxidize specific positions on a drug molecule.[16][17]

This selectivity is not random; it is dictated by the precise fit of the substrate within the enzyme's active site.[18][19] Key factors influencing where a CYP enzyme will "attack" a molecule include:

  • Steric Accessibility: Bulky substituents can physically block access to nearby atoms, shielding them from the enzyme's reactive heme-iron center.

  • Electronic Properties: The electron density of a particular C-H bond can influence its susceptibility to oxidation.

  • Binding Orientation: The overall shape and polarity of the molecule determine how it orients itself within the active site, positioning specific atoms for metabolism.[19][20]

For isoxazole regioisomers, a simple shift of a substituent from one position to another can completely alter the binding orientation within a CYP active site, exposing a different part of the molecule to metabolism and thus changing its stability.

Experimental Framework: A Comparative Study Using a Liver Microsomal Stability Assay

To objectively compare the metabolic stability of isoxazole regioisomers, the in vitro liver microsomal stability assay is the industry-standard method.[21][22] This assay is trusted because it uses the subcellular fraction (microsomes) of liver cells that contains a high concentration of Phase I metabolic enzymes, particularly CYPs.[23]

The causality behind this choice is clear: by incubating a compound with liver microsomes and the necessary cofactors, we can simulate the primary oxidative metabolism that occurs in the liver and measure the rate at which the compound is eliminated.[24]

Mandatory Visualization: Experimental Workflow

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_proc 3. Sample Processing cluster_analysis 4. Data Analysis prep_cpd Prepare 1 mM Test Compound Stocks (DMSO) pre_inc Pre-warm Microsomes, Buffer, and Compound to 37°C prep_cpd->pre_inc prep_mic Thaw Pooled Human Liver Microsomes (on ice) prep_mic->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction by Adding NADPH prep_nadph->start_rxn prep_buf Prepare 100 mM Phosphate Buffer (pH 7.4) prep_buf->pre_inc pre_inc->start_rxn incubate Incubate at 37°C with Shaking (Take Aliquots at 0, 5, 15, 30, 60 min) start_rxn->incubate quench Quench Reaction Aliquots with Cold Acetonitrile (+ Internal Standard) incubate->quench centrifuge Centrifuge to Precipitate Proteins (14,000 rpm, 10 min, 4°C) quench->centrifuge collect Collect Supernatant for Analysis centrifuge->collect lcms LC-MS/MS Analysis (Quantify Parent Compound) collect->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate Half-Life (t½) and Intrinsic Clearance (Clint) plot->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol

This protocol is designed as a self-validating system by including positive and negative controls.

1. Reagent Preparation:

  • Test Compounds: Prepare 1 mM stock solutions of each isoxazole regioisomer and positive controls (e.g., Midazolam, a high-clearance compound, and Verapamil, a low-clearance compound) in DMSO.

  • Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Liver Microsomes: Use pooled human liver microsomes (HLM) for the most clinically relevant data. Thaw on ice immediately before use. Prepare a working solution of 20 mg/mL in phosphate buffer. The final protein concentration in the incubation should be 0.5-1.0 mg/mL.[25][26]

  • NADPH Regenerating System (Cofactor Solution): This is critical as NADPH is the reducing equivalent required for the CYP catalytic cycle.[21][27] A regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) provides a sustained supply of NADPH. Prepare according to the manufacturer's instructions.

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (a structurally unrelated compound for LC-MS/MS normalization). The acetonitrile serves to immediately stop the enzymatic reaction and precipitate the microsomal proteins.[27][28]

2. Incubation Procedure: [25][27][29]

  • In a 96-well plate, combine the phosphate buffer and liver microsome working solution.

  • Add the test compound stock solution to achieve a final concentration of 1 µM. The final DMSO concentration must be kept low (<0.5%) to avoid inhibiting the enzymes.[25]

  • Negative Control: For one set of wells for each compound, add buffer instead of the NADPH regenerating system. This validates that any observed compound loss is enzyme- and cofactor-dependent.

  • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls).

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot from each reaction well into a separate plate containing 3-4 volumes of the ice-cold quenching solution. The 0-minute time point sample is taken immediately after adding the cofactor and represents 100% of the initial compound concentration.

3. Sample Analysis:

  • Seal and centrifuge the quenching plate at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining concentration of the parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the necessary sensitivity and selectivity for accurate measurement.[23]

Data Presentation and Interpretation

The primary data from the LC-MS/MS analysis is used to calculate key parameters of metabolic stability.

Data Analysis:

  • Calculate % Remaining: For each time point, determine the percentage of the parent compound remaining relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k .

  • Calculate Intrinsic Clearance (Clint): This value represents the inherent ability of the liver to metabolize a drug. It is calculated as: Clint (µL/min/mg protein) = (0.693 / t½) x (1 / mg/mL microsomal protein) .[27]

Hypothetical Data Summary for Isoxazole Regioisomers
CompoundRegioisomer Structure% Remaining at 60 minHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Isoxazole-A 3-Aryl-5-methyl 85%> 120< 9.6
Isoxazole-B 3-Aryl-5-unsubstituted 12%18.562.5
Isoxazole-C 5-Aryl-3-methyl 55%65.017.8
Midazolam (Positive Control)< 5%8.2140.9
Verapamil (Positive Control)78%105.011.0

Interpretation of Results:

  • Isoxazole-B is the least stable compound, with a short half-life and high intrinsic clearance. The unsubstituted C5 position is likely a metabolic "hotspot," readily hydroxylated by CYP enzymes.

  • Isoxazole-A is the most stable. Placing a methyl group at the C5 position effectively "blocks" this site of metabolism. This steric hindrance prevents the enzyme from accessing the vulnerable position, dramatically increasing the compound's half-life.

  • Isoxazole-C shows intermediate stability. While the C3 position is blocked by a methyl group, the aryl substituent at C5 may itself be susceptible to metabolism (e.g., para-hydroxylation), or the electronic properties of this isomer may favor a different, less efficient binding mode in the CYP active site.

Strategic Implications and Advanced Drug Design

The data from this comparative study directly informs the next steps in a drug discovery program. The clear liability of the unsubstituted C5 position in Isoxazole-B would prompt medicinal chemists to modify that site.

Mandatory Visualization: Potential Metabolic Pathways

Note: Placeholder images are used in the DOT script. In a real scenario, these would be chemical structures. Caption: Potential metabolic pathways for stable vs. unstable regioisomers.

Bioisosteric Replacement: A Path to Enhanced Stability

If blocking a metabolic hotspot with a simple alkyl group is not feasible (e.g., it negatively impacts potency), a more advanced strategy is bioisosteric replacement .[30] This involves replacing a liable functional group with a different one that has similar physical or chemical properties but is metabolically more robust.[8][9]

For instance, if the aryl group on the isoxazole was found to be the site of metabolism, one could replace it with a pyridine or pyrimidine ring. This subtle change can alter the molecule's interaction with metabolizing enzymes without disrupting its binding to the therapeutic target. Other heterocycles like oxadiazoles or triazoles can also serve as metabolically stable bioisosteres for the isoxazole ring itself if it is found to be irreversibly labile.[8][31]

Conclusion

The metabolic stability of isoxazole-containing drug candidates is not a fixed property but a tunable parameter that is highly sensitive to regioisomeric changes. By employing systematic and robust in vitro methods like the liver microsomal stability assay, researchers can gain critical insights into metabolic liabilities. This data-driven approach allows for the rational design of molecules where metabolic hotspots are shielded or removed, ultimately leading to the development of safer and more effective medicines. Understanding the interplay between a molecule's structure and its susceptibility to enzymatic degradation is a foundational pillar of modern medicinal chemistry.

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Assessing the selectivity profile of FLT3 inhibitors based on the isoxazole scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Selectivity Profile of Isoxazole-Based FLT3 Inhibitors

Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia (AML) and the Rise of Targeted Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is instrumental in the normal development of hematopoietic stem and progenitor cells.[1] However, its role turns pathological in a significant subset of acute myeloid leukemia (AML) cases. Activating mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30-35% of patients.[2][3] These mutations, primarily internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to ligand-independent, constitutive activation of the kinase.[1][4] This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts and is strongly associated with a poor prognosis, including higher relapse rates and reduced overall survival.[3][5][6]

The clear role of FLT3 as a driver of the disease has made it a prime therapeutic target.[2] This has spurred the development of small molecule FLT3 tyrosine kinase inhibitors (TKIs). Among the various chemical structures explored, the isoxazole scaffold has emerged as a versatile and privileged motif in kinase inhibitor design, offering a favorable framework for potent and selective ATP-competitive inhibition.[7][8][9] This guide provides an in-depth comparison of the selectivity profiles of key FLT3 inhibitors, with a focus on those built upon or related to the isoxazole scaffold, supported by the experimental data and methodologies that underpin these assessments.

The FLT3 Signaling Axis: A Target for Intervention

Under normal physiological conditions, the binding of FLT3 ligand (FL) to the FLT3 receptor induces dimerization and subsequent autophosphorylation of tyrosine residues within the kinase domain.[1] This activation initiates a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which collectively regulate cell proliferation, survival, and differentiation.[4][5][10] In FLT3-mutated AML, this process becomes constitutive, leading to a constant "on" state that fuels leukemic cell growth.[5][10] FLT3 inhibitors are designed to interrupt this process by competing with ATP for its binding pocket in the kinase domain, thereby preventing autophosphorylation and shutting down the oncogenic signaling.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates JAK JAK FLT3->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription Proliferation KinomeScan_Workflow cluster_components cluster_reaction cluster_quantification Kinase DNA-tagged Kinase Mix Mix Components Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Inhibitor Test Inhibitor (Isoxazole) Inhibitor->Mix No_Binding No Inhibition: Kinase binds Ligand Mix->No_Binding Inhibitor does not bind Binding Inhibition: Inhibitor binds Kinase Mix->Binding Inhibitor binds Capture Capture on Solid Support No_Binding->Capture Binding->Capture Wash Wash Unbound Capture->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Result Calculate Kd or % Inhibition qPCR->Result

Figure 2: Workflow for KINOMEscan® Competition Binding Assay.

Authoritative Grounding: Screening against a panel of over 450 kinases provides a global view of selectivity. [11][12]The output is often visualized as a "TREEspot" diagram, where hits are represented as circles on a phylogenetic tree of the kinome. [13]This allows researchers to quickly identify off-target interactions and understand the inhibitor's broader pharmacological profile, informing potential side effects and opportunities for polypharmacology.

Conclusion and Future Directions

The isoxazole scaffold remains a highly valuable starting point for the design of next-generation FLT3 inhibitors. The ideal candidate must possess a multi-faceted profile: high potency against FLT3-ITD, sustained activity against clinically relevant resistance mutations (such as D835Y), and exquisite selectivity, particularly sparing c-Kit to minimize hematologic toxicity.

The assessment of this selectivity profile is a rigorous, multi-step process. It begins with precise biochemical assays to define intrinsic potency, moves to cell-based models to confirm target engagement and anti-proliferative effects in a relevant disease context, and culminates in broad kinome scanning to map global selectivity and predict potential off-target liabilities. By integrating data from all three approaches, drug development professionals can build a comprehensive and reliable profile, enabling informed decisions to advance the most promising isoxazole-based candidates toward clinical investigation for the treatment of AML.

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A Comparative Guide to Confirming Target Engagement of 5-Methylisoxazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental confirmation. A critical milestone in this process is the unequivocal demonstration that a compound binds to its intended molecular target within a biologically relevant context. This guide provides an in-depth comparison of key biophysical and cellular methodologies for confirming the binding of novel compounds, using a hypothetical derivative of 5-Methylisoxazole-3-carboxamide as our case study.

The this compound scaffold is a versatile starting point for the development of new therapeutics, with derivatives showing potential as antitubercular agents, COX inhibitors, and HIF-2α agonists.[1][2][3] Unlike its structural isomer, 5-methylisoxazole-4-carboxamide (the core of leflunomide), this scaffold does not typically target dihydrofolate dehydrogenase (DHODH), necessitating the identification and validation of its true molecular targets.[4]

In this guide, we will explore a hypothetical scenario where a novel this compound derivative, which we'll call "Isox-7," has been identified in a phenotypic screen for its ability to disrupt a specific cellular process. Through preliminary screening, the scaffolding protein 14-3-3 has been identified as a putative target. Our objective is to rigorously confirm this interaction and characterize the binding event.

We will compare three orthogonal, state-of-the-art techniques for this purpose:

  • Isothermal Titration Calorimetry (ITC): A thermodynamic-based method to directly measure the heat changes upon binding.

  • Surface Plasmon Resonance (SPR): A label-free optical technique for real-time monitoring of binding kinetics.

  • Cellular Thermal Shift Assay (CETSA®): A method to assess target engagement in a cellular environment by measuring changes in protein thermal stability.

The Importance of Orthogonal Validation

Relying on a single method for target validation can be misleading. Each technique has its own set of advantages and potential artifacts. By employing orthogonal methods that rely on different physical principles, we can build a more robust and confident case for genuine target engagement.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4][5] This label-free, in-solution technique is considered the gold standard for characterizing binding affinity.[6]

Causality Behind Experimental Choices in ITC

The choice of ITC as a primary validation method stems from its ability to provide not just the binding affinity (K D ), but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[5] This detailed thermodynamic signature can offer insights into the forces driving the binding event and can be invaluable for structure-activity relationship (SAR) studies.[6]

Experimental Protocol: ITC
  • Protein Preparation:

    • Express and purify recombinant human 14-3-3 protein to >95% purity.

    • Dialyze the protein extensively against the chosen ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

    • Determine the precise protein concentration using a reliable method such as UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient.

  • Compound Preparation:

    • Dissolve Isox-7 in the same dialysis buffer used for the protein to minimize buffer mismatch effects. A small amount of DMSO can be used for initial solubilization, but the final concentration should be matched in the protein solution.

    • Prepare a stock solution of Isox-7 at a concentration approximately 10-20 times that of the protein in the sample cell.

  • ITC Experiment:

    • Load the 14-3-3 protein solution into the sample cell of the ITC instrument.

    • Load the Isox-7 solution into the titration syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of Isox-7 into the protein solution while monitoring the heat changes.

    • Include a control titration of Isox-7 into buffer alone to account for the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine K D , n, ΔH, and ΔS.

Data Presentation: ITC
ParameterValue
Binding Affinity (K D )1.2 µM
Stoichiometry (n)0.98
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (ΔS)-5.7 cal/mol·K

Hypothetical data for Isox-7 binding to 14-3-3

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a powerful, label-free technique that monitors molecular interactions in real time by detecting changes in the refractive index at the surface of a sensor chip.[2][7][8] It provides valuable information on the kinetics of binding, including the association rate (k a ) and dissociation rate (k d ), from which the equilibrium dissociation constant (K D ) can be calculated.[8]

Causality Behind Experimental Choices in SPR

SPR is chosen for its high sensitivity and ability to provide kinetic data, which is complementary to the thermodynamic data from ITC. Observing the real-time binding and dissociation of Isox-7 can provide deeper insights into the mechanism of interaction and can be crucial for lead optimization.

Experimental Protocol: SPR
  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the recombinant 14-3-3 protein to the sensor chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of Isox-7 in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of Isox-7 over the sensor chip surface, including the reference flow cell.

    • Monitor the change in response units (RU) over time to generate sensorgrams for both association and dissociation phases.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Perform a global fit of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k a , k d , and K D .

Data Presentation: SPR
ParameterValue
Association Rate (k a )2.5 x 10^4 M⁻¹s⁻¹
Dissociation Rate (k d )3.0 x 10⁻² s⁻¹
Equilibrium Dissociation Constant (K D )1.2 µM

Hypothetical data for Isox-7 binding to 14-3-3

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context

CETSA® is a powerful technique for verifying that a compound binds to its target within the complex environment of a living cell.[3][9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[10] When a small molecule binds to its protein target, it generally increases the protein's resistance to thermal denaturation.[10]

Causality Behind Experimental Choices in CETSA®

The inclusion of CETSA® is crucial as it bridges the gap between in vitro biophysical assays and the cellular environment.[11] Confirmation of target engagement in intact cells provides strong evidence that the compound can penetrate the cell membrane and bind to its target under physiological conditions.

Experimental Protocol: CETSA®
  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., HEK293T) to approximately 80% confluency.

    • Treat the cells with various concentrations of Isox-7 or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-5 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Quantify the total protein concentration in each supernatant.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for 14-3-3, followed by a suitable secondary antibody.

    • Detect the protein bands using an appropriate detection system (e.g., chemiluminescence).

    • Analyze the band intensities to determine the amount of soluble 14-3-3 protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble 14-3-3 protein as a function of temperature for both vehicle- and Isox-7-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of Isox-7 indicates target engagement.

Data Presentation: CETSA®
TreatmentT m (°C)ΔT m (°C)
Vehicle (DMSO)58.2-
Isox-7 (10 µM)62.5+4.3

Hypothetical data for Isox-7 stabilization of 14-3-3

Visualizing the Workflow

cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_SPR Surface Plasmon Resonance (SPR) cluster_CETSA Cellular Thermal Shift Assay (CETSA) ITC_Prot Prepare Protein (14-3-3) ITC_Run Run Titration ITC_Prot->ITC_Run ITC_Cmpd Prepare Compound (Isox-7) ITC_Cmpd->ITC_Run ITC_Ana Analyze Data (KD, ΔH, ΔS, n) ITC_Run->ITC_Ana Conclusion Target Engagement Confirmed ITC_Ana->Conclusion SPR_Chip Immobilize Protein on Chip SPR_Inject Inject Compound Series SPR_Chip->SPR_Inject SPR_Run Monitor Binding SPR_Inject->SPR_Run SPR_Ana Analyze Data (ka, kd, KD) SPR_Run->SPR_Ana SPR_Ana->Conclusion CETSA_Treat Treat Cells with Compound CETSA_Heat Apply Heat Gradient CETSA_Treat->CETSA_Heat CETSA_Lyse Lyse Cells & Separate Fractions CETSA_Heat->CETSA_Lyse CETSA_WB Western Blot for Target CETSA_Lyse->CETSA_WB CETSA_Ana Analyze Thermal Shift (ΔTm) CETSA_WB->CETSA_Ana CETSA_Ana->Conclusion Start Putative Target Identified (14-3-3) Start->ITC_Prot Start->SPR_Chip Start->CETSA_Treat

Caption: Orthogonal workflow for confirming target engagement.

Comparison of Methodologies

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA®)
Principle Measures heat change upon binding[1]Detects changes in refractive index due to mass accumulation on a surface[7]Measures ligand-induced thermal stabilization of the target protein[10]
Environment In-solution (purified components)Solid-phase (one component immobilized)Cellular (intact cells or lysates)
Key Outputs K D , ΔH, ΔS, Stoichiometry (n)[5]k a , k d , K DThermal shift (ΔT m ), evidence of cellular target engagement
Label-Free YesYesYes (for the compound)
Throughput Low to mediumMedium to highMedium to high
Strengths Direct measurement of thermodynamics; gold standard for affinity[6]Real-time kinetics; high sensitivity[12]Confirms target binding in a physiological context; cell-based
Limitations Requires relatively large amounts of pure protein; lower throughputImmobilization may affect protein conformation; potential for non-specific bindingIndirect measure of binding; requires a specific antibody for detection

Conclusion

Confirming that a novel compound engages its intended molecular target is a cornerstone of modern drug discovery. By employing a multi-pronged approach that combines the thermodynamic rigor of Isothermal Titration Calorimetry, the kinetic insights of Surface Plasmon Resonance, and the cellular relevance of the Cellular Thermal Shift Assay, researchers can build a compelling and robust case for target validation. This orthogonal strategy, as illustrated with our hypothetical this compound derivative "Isox-7" and its putative target 14-3-3, provides the necessary confidence to advance promising compounds through the drug development pipeline. The convergence of data from these distinct methodologies offers a self-validating system, ensuring that the observed biological effects are indeed mediated by the intended molecular interaction.

References

  • Ganesh, V., et al. (2015). Synthesis and Evaluation of new this compound Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1).
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • MDPI. (2018). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 18(11), 3915.
  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery.
  • Wu, T., et al. (2013). Comparison of two molecular scaffolds, this compound and 5-methylisoxazole-4-carboxamide. Journal of Biomedical Science, 20(1), 63.
  • Springer. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Molecular Diversity, 27(3), 1109-1123.
  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • ACS Omega. (2023). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega, 8(38), 34835–34844.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 153-172.
  • Zhang, Y., et al. (2024). Identification of 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives and analogs as novel HIF-2α agonists through docking-based virtual screening and structural modification. European Journal of Medicinal Chemistry, 268, 116227.
  • Frontiers in Pharmacology. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Pharmacology, 14, 1162334.

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A Senior Application Scientist's Guide to the Comparative ADME-T Analysis of Isoxazole-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Early ADME-T Profiling for Isoxazole-Carboxamides

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a versatile building block in drug design.[5][6] Isoxazole-carboxamide derivatives, in particular, have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][5][7]

However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic and safety profiles being major causes of attrition. Early and comprehensive in vitro ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is therefore not just a screening step but a strategic necessity.[8][9][10] This guide provides a comparative framework for analyzing key ADME-T properties of novel isoxazole-carboxamide derivatives, grounded in robust experimental protocols and field-proven insights. By understanding the causal relationships between chemical structure and ADME-T outcomes, research teams can de-risk candidates and accelerate the lead optimization cycle.[11][12]

The ADME-T Screening Cascade: An Integrated Workflow

Effective lead optimization requires an integrated approach where data from various assays inform each other. The following workflow illustrates a logical sequence for characterizing isoxazole-carboxamide derivatives.

ADME_T_Workflow cluster_0 Initial Screening cluster_1 Secondary Profiling cluster_2 Definitive Assays cluster_3 Decision Gate Compound Isoxazole-Carboxamide Derivatives Solubility Aqueous Solubility Compound->Solubility PAMPA PAMPA (Permeability) Solubility->PAMPA HLM Human Liver Microsome (Metabolic Stability) PAMPA->HLM PPB Plasma Protein Binding HLM->PPB Caco2 Caco-2 (Permeability & Efflux) PPB->Caco2 Cytotox Cytotoxicity (e.g., HepG2) Caco2->Cytotox Decision Lead Candidate Selection Cytotox->Decision

Caption: Integrated ADME-T workflow for isoxazole-carboxamide derivatives.

Part 1: Absorption – Assessing Membrane Permeability

A drug's ability to cross the intestinal epithelium is a primary determinant of its oral bioavailability. We employ a tiered approach, starting with a high-throughput artificial membrane model before moving to a more complex, cell-based system.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Expertise & Experience: The PAMPA model is an invaluable high-throughput tool for predicting passive diffusion, which is the primary absorption mechanism for many small molecules.[13] It is a cell-free assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[14] Its simplicity and cost-effectiveness make it ideal for rapidly screening a large number of derivatives in early discovery to rank-order them based on their passive permeability potential.[13][15]

Comparative Data for Isoxazole-Carboxamide Derivatives (Hypothetical):

DerivativeR-Group 1R-Group 2Apparent Permeability (Papp) (10⁻⁶ cm/s)Permeability Class
IZC-01 -CH₃-H0.8Low
IZC-02 -CF₃-H6.5Medium
IZC-03 -CH₃-Cl12.1High
Caffeine (Control)(Control)15.0High
Atenolol (Control)(Control)0.5Low

Interpretation: The data suggests that increasing lipophilicity (e.g., adding a chloro- group in IZC-03) enhances passive permeability. The trifluoromethyl group in IZC-02 also improves permeability over the simple methyl group in IZC-01, a common strategy in medicinal chemistry. Derivatives with a Papp > 10 x 10⁻⁶ cm/s are generally considered to have high passive permeability.

Caco-2 Permeability Assay

Expertise & Experience: While PAMPA is excellent for passive diffusion, it cannot predict active transport or efflux, which are critical biological processes. The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that, when cultured for approximately 21 days, differentiate to form tight junctions and express key transporters (e.g., P-glycoprotein, P-gp) found in the small intestine.[16][17] This makes it a more physiologically relevant model.[18] By measuring permeability in both directions (apical-to-basolateral, A→B, and basolateral-to-apical, B→A), we can calculate an Efflux Ratio (ER) . An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp, which can severely limit its absorption.[16]

Comparative Data for Isoxazole-Carboxamide Derivatives (Hypothetical):

DerivativePapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
IZC-02 5.86.11.05Passive Diffusion Likely
IZC-03 9.525.72.71Active Efflux Suspected
Digoxin 0.25.025.0High Efflux (P-gp Substrate)

Interpretation: Although IZC-03 showed high passive permeability in the PAMPA assay, the Caco-2 data reveals it is likely subject to active efflux. This is a critical finding; despite its ability to enter the cell membrane, a transporter actively pumps it back out, which would likely lead to poor oral absorption in vivo. IZC-02, with a low ER, appears to be a more promising candidate from an absorption standpoint.

Part 2: Distribution – Plasma Protein Binding (PPB)

Expertise & Experience: Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin.[19] According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared.[19] Therefore, highly protein-bound drugs may require higher doses to achieve a therapeutic effect. We use the Rapid Equilibrium Dialysis (RED) method, which is considered a gold standard due to its minimization of non-specific binding compared to other methods like ultrafiltration.[20][21][22]

Comparative Data for Isoxazole-Carboxamide Derivatives (Hypothetical):

Derivative% Bound (Human Plasma)Unbound Fraction (fu)Interpretation
IZC-01 75.2%0.248Moderate Binding
IZC-02 92.5%0.075High Binding
IZC-03 99.6%0.004Very High Binding
Warfarin 99.5%0.005High Binding (Control)

Interpretation: A clear trend is observed where increased lipophilicity (IZC-01 < IZC-02 < IZC-03) correlates with higher plasma protein binding. IZC-03 is very highly bound, which could limit its efficacy and potentially lead to drug-drug interactions. While high binding is not necessarily a disqualifying feature, it is a critical parameter for interpreting pharmacokinetic and pharmacodynamic (PK/PD) relationships.[20][23]

Part 3: Metabolism – Human Liver Microsome (HLM) Stability

Expertise & Experience: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes are responsible for the clearance of the majority of marketed drugs.[24] The HLM stability assay provides a robust in vitro system to assess a compound's susceptibility to this Phase I metabolism.[25][26] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[26] By incubating the compound with HLMs in the presence of the necessary cofactor (NADPH) and measuring its disappearance over time, we can calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[24][27] Compounds that are rapidly metabolized will likely have a short half-life and poor bioavailability in vivo.

Comparative Data for Isoxazole-Carboxamide Derivatives (Hypothetical):

DerivativeHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Class
IZC-01 1592.4Low Stability
IZC-02 4828.9Moderate Stability
IZC-03 >120<11.5High Stability
Verapamil 12115.5Low Stability (Control)

Interpretation: IZC-01 is rapidly metabolized, suggesting a metabolic liability. The introduction of the electron-withdrawing trifluoromethyl group in IZC-02 appears to block a site of metabolism, significantly improving its stability. IZC-03 is highly stable, which is generally desirable, but very high stability can sometimes lead to drug accumulation issues. This data is crucial for guiding structural modifications to improve metabolic stability.

Part 4: Toxicity – In Vitro Cytotoxicity

Expertise & Experience: Early assessment of potential toxicity is essential to avoid costly late-stage failures. The MTT assay is a widely used colorimetric method to assess a compound's effect on cell viability.[28] It measures the metabolic activity of cells via NAD(P)H-dependent cellular oxidoreductase enzymes.[29][30] A reduction in metabolic activity is indicative of cytotoxicity. We typically use a hepatic cell line, such as HepG2, as the liver is a common site of drug-induced toxicity.

Comparative Data for Isoxazole-Carboxamide Derivatives (Hypothetical):

DerivativeIC₅₀ vs. HepG2 (µM)Therapeutic Index (TI) vs. Target IC₅₀ (e.g., 0.1 µM)Interpretation
IZC-01 8.585Potential for Toxicity
IZC-02 > 50> 500Low Cytotoxicity
IZC-03 2.323Significant Cytotoxicity
Doxorubicin 0.8(N/A)High Cytotoxicity (Control)

Interpretation: The therapeutic index (the ratio of cytotoxic concentration to efficacious concentration) is a key metric. IZC-03, despite its favorable stability and permeability, exhibits significant cytotoxicity at low micromolar concentrations, making it a high-risk candidate. IZC-02 shows minimal cytotoxicity, indicating a good preliminary safety profile.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Caco2_Protocol cluster_0 Cell Culture (21-24 Days) cluster_1 Transport Experiment (2 Hours) cluster_2 Analysis Seed 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture until a differentiated monolayer forms Seed->Culture TEER 3. Verify monolayer integrity via TEER measurement (>200 Ω·cm²) Culture->TEER Equilibrate 4. Equilibrate monolayer with pre-warmed buffer Dose 5. Add test compound (e.g., 10 µM) to Apical (A→B) or Basolateral (B→A) side Equilibrate->Dose Incubate 6. Incubate at 37°C with shaking Dose->Incubate Sample 7. Take samples from donor and receiver compartments Incubate->Sample Quantify 8. Quantify compound concentration using LC-MS/MS Calculate 9. Calculate Papp and Efflux Ratio Quantify->Calculate

Caption: Step-by-step workflow for the Caco-2 permeability assay.

Self-Validating System: The integrity of the Caco-2 monolayer is paramount. Transepithelial Electrical Resistance (TEER) is measured before the experiment.[17] Only plates meeting the acceptance criterion (e.g., TEER > 200 Ω·cm²) are used.[31] Additionally, a low-permeability marker like Lucifer Yellow is often included to confirm that the tight junctions remain intact throughout the assay.[14]

Protocol 2: Human Liver Microsome (HLM) Stability Assay
  • Prepare Master Mix: In a phosphate buffer (pH 7.4), prepare a master mix containing human liver microsomes (e.g., 0.5 mg/mL protein concentration).[25][27]

  • Pre-incubation: Aliquot the master mix and add the test compound (e.g., final concentration of 1 µM). Pre-incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.

  • Initiate Reaction: Start the metabolic reaction by adding a solution of the NADPH cofactor (final concentration of 1 mM).[24] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to a multiple volume of cold acetonitrile containing an internal standard.[26][27]

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the resulting line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[26]

Synthesis and Conclusion: Selecting the Path Forward

This comparative guide demonstrates a systematic approach to evaluating the ADME-T properties of novel isoxazole-carboxamide derivatives. By integrating data from a panel of validated in vitro assays, we can build a comprehensive profile for each compound and make informed decisions.

  • IZC-01 showed poor permeability and low metabolic stability, making it an unattractive candidate.

  • IZC-03 , while having good permeability and stability, was flagged for significant cytotoxicity and active efflux, representing a high-risk profile.

  • IZC-02 emerged as the most promising candidate. It possesses moderate-to-high permeability, is not an efflux substrate, and has acceptable metabolic stability and a clean cytotoxicity profile. Although its plasma protein binding is high, this is a manageable property that can be factored into subsequent in vivo study design.

The power of this approach lies in its ability to identify potential liabilities early, allowing medicinal chemists to focus their efforts on optimizing the most promising scaffolds. By understanding the 'why' behind the experimental choices and data, we can navigate the complexities of drug discovery with greater confidence and efficiency.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Methylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Methylisoxazole-3-carboxamide (CAS No. 3445-52-1), a heterocyclic organic compound frequently utilized in medicinal chemistry and drug development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Understanding this compound: The "Why" Behind Cautious Disposal

This compound belongs to the isoxazole class of compounds, which are known for their diverse biological activities.[1] While specific toxicological properties of this particular compound have not been thoroughly investigated, its structural motifs—an isoxazole ring and a carboxamide group—necessitate a cautious approach to its handling and disposal.[2] Improper disposal can lead to unforeseen chemical reactions, contamination of water systems, and potential harm to aquatic life.[3] Therefore, a systematic and informed disposal process is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice.

Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount.

2.1. Known and Potential Hazards

According to available Safety Data Sheets (SDS), this compound is known to cause skin, eye, and respiratory irritation.[4] As with many finely powdered organic compounds, there is a potential for combustible dust formation if dispersed in the air in sufficient concentrations.[5]

Table 1: Summary of Known Hazards for this compound

Hazard TypeDescriptionSource
Health Hazards May cause skin, eye, and respiratory system irritation. The full toxicological profile is not yet known.[2]
Physical Hazards As a powder, may form combustible dust concentrations in air.[5]
Environmental Hazards Specific ecotoxicity data is limited. However, release into the environment should be avoided.[2]

2.2. Regulatory Framework: RCRA Waste Determination

In the United States, the disposal of chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6] A critical first step in proper disposal is determining if the waste is a "hazardous waste" under RCRA. This can be a "listed waste" or a "characteristic waste".[6]

This compound is not specifically listed on the F, K, P, or U lists of hazardous wastes.[6] Therefore, the responsibility falls on the generator of the waste to determine if it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[7][8]

  • Ignitability (D001): This applies to liquids with a low flash point, non-liquids that can cause fire, ignitable compressed gases, and oxidizers.[6] this compound is a solid with a high flash point and is not an oxidizer, so it is unlikely to be classified as ignitable.

  • Corrosivity (D002): This characteristic applies to aqueous wastes with a pH of ≤ 2 or ≥ 12.5, or liquids that corrode steel.[6] As a solid organic compound, this is not applicable.

  • Reactivity (D003): This applies to wastes that are unstable, react violently with water, or can generate toxic gases.[7] There is no indication that this compound is reactive.

  • Toxicity (D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which measures the potential for certain contaminants to leach into groundwater.[9] Without specific TCLP data, a conservative approach is recommended.

Given the lack of comprehensive toxicity data, it is prudent to handle and dispose of this compound as a chemical waste, even if it does not meet the strict definition of RCRA hazardous waste.[10][11] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[12]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for the safe disposal of this compound from routine laboratory use and in the event of a spill.

3.1. Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing: A lab coat.

  • Respiratory Protection: In cases of potential dust generation, a NIOSH-approved respirator is recommended.

3.2. Waste Segregation and Collection

  • Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Solid Waste: Collect all solid waste, including residual powder, contaminated weighing paper, and disposable labware, in the designated container.

  • Contaminated PPE: Contaminated gloves and other disposable PPE should also be placed in the designated waste container.

  • Labeling: Label the container clearly with "Hazardous Waste" (or as directed by your institution's EHS), the chemical name "this compound," and the approximate quantity.

3.3. Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Control Dust Generation: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

  • Collect Spilled Material: Carefully sweep the absorbed material into a designated waste container. Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the waste container.

  • Seal and Label: Securely seal the waste container and label it as described above.

3.4. Final Disposal

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[2] This typically involves incineration in a permitted hazardous waste incinerator.[2]

  • Do Not:

    • Dispose of this compound down the drain.

    • Place it in the regular trash.

    • Attempt to neutralize it without specific, validated procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs ppe->spill collect_waste Collect Waste in a Designated, Labeled Container spill->collect_waste No (Routine Disposal) spill_cleanup Follow Spill Cleanup Protocol: 1. Control Dust 2. Collect Material 3. Decontaminate Area spill->spill_cleanup Yes waste_storage Store Waste Container in a Designated Satellite Accumulation Area collect_waste->waste_storage spill_cleanup->waste_storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) waste_storage->ehs_pickup final_disposal Final Disposal by a Licensed Waste Management Facility (Incineration) ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

References

  • RCRA Characteristic Waste | Office of Clinical and Research Safety. (n.d.).
  • New Pig Corporation. (n.d.). RCRA 101 Part 3: Listed and Characteristic Wastes.
  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Sustainability Directory. (2025, November 25). What Are the Different Classifications of Hazardous Waste under RCRA?
  • Capot Chemical. (2026, January 7). Material Safety Data Sheet: this compound.
  • GAIACA. (2021, December 29). How to Dispose of Non-Regulated Waste (the Right Way).
  • Tradesafe. (2025, April 16). How to Make a Hazardous Waste Determination Under RCRA.
  • Kociubinski, G., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • Ace Environmental. (2021, May 20). Hazardous & Non Hazardous Solutions.
  • Chem-Impex International, Inc. (n.d.).
  • Marcinkiewicz, J., & Jasinska, E. (2018).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Occupational Safety and Health Administration. (2015, October 15). HCS requirements for RCRA and non-RCRA waste.
  • U.S. Waste Industries Inc. (2020, June 30). How To Dispose Non-Hazardous Waste.
  • Fisher Scientific. (2023, September 5).
  • U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification.
  • White Rose eTheses Online. (2009, October 27).
  • PennState Extension. (n.d.). Understanding the Fate of Pesticides after Application.
  • U.S. Environmental Protection Agency. (n.d.). 40 CFR 262.11 -- Hazardous waste determination and recordkeeping.
  • Singh, R., et al. (2022). Current status of pesticide effects on environment, human health and it's eco-friendly management as bioremediation: A comprehensive review. PubMed Central.
  • Golf Course Superintendents Association of America. (n.d.).
  • Kumar, A., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
  • White Rose eTheses Online. (2009, October 27).

Sources

A Comprehensive Guide to the Safe Handling of 5-Methylisoxazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

5-Methylisoxazole-3-carboxamide is classified with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[2][1]

Due to these potential hazards, a thorough risk assessment should be conducted before any new procedure involving this compound. All work should be performed in a designated area, preferably within a certified chemical fume hood, to minimize the risk of exposure.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of appropriate PPE is critical to minimize exposure.[3] The following table summarizes recommended PPE based on the type of operation and potential for exposure.

Operation/Task Risk Level Recommended Personal Protective Equipment (PPE)
Receiving and Unpacking Low- Single pair of nitrile gloves- Safety glasses
Weighing and Aliquoting (in a certified chemical fume hood) Moderate- Double-gloving with nitrile gloves- Disposable lab coat or gown with long sleeves- Safety goggles or a face shield- N95 or higher rated respirator
Solution Preparation and Handling (in a certified chemical fume hood) Moderate to High- Double-gloving with nitrile gloves- Disposable lab coat or gown with long sleeves- Safety goggles and a face shield- Appropriate respirator (e.g., N95 or higher)
Spill Cleanup High- Double-gloving with nitrile gloves- Chemical-resistant disposable suit- Safety goggles and a face shield- Air-purifying respirator with appropriate cartridges

Note on Glove Selection: Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[2] Nitrile gloves are generally recommended for handling chemicals of this nature.[4][5] Contaminated gloves should be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices.[2]

Safe Handling and Operational Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_area Designate and Prepare Work Area (Fume Hood) gather_materials Gather All Necessary Materials and PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weighing Weighing and Aliquoting (Inside Fume Hood) don_ppe->weighing Start of Procedure solution_prep Solution Preparation (Slow Addition of Solvents) weighing->solution_prep experiment Conduct Experiment solution_prep->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate End of Procedure doff_ppe Properly Doff and Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect All Contaminated Waste (Solid and Liquid) doff_ppe->collect_waste label_waste Label Hazardous Waste Container collect_waste->label_waste store_waste Store in a Designated Area label_waste->store_waste dispose_waste Dispose Through Licensed Service store_waste->dispose_waste

Safe Handling Workflow for this compound
Step-by-Step Handling Protocol:
  • Preparation : Before beginning any work, ensure the chemical fume hood is functioning correctly.[3] Gather all necessary equipment and materials to avoid interruptions.

  • Donning PPE : Put on the appropriate PPE for the task, as outlined in the table above.

  • Weighing : Use a dedicated analytical balance inside the fume hood. Handle the solid compound with a spatula to avoid creating dust.[2][3]

  • Solution Preparation : Slowly add solvents to the solid to prevent splashing. Keep containers covered as much as possible.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Skin Contact : Wash off with soap and plenty of water.[2] If skin irritation occurs, seek medical advice.[6]

  • Inhalation : Move the person into fresh air.[2] If not breathing, give artificial respiration.[2] Seek medical attention if you feel unwell.[6][7]

  • Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical help.[7]

  • Spill : Evacuate the immediate area and alert others.[3] Don the appropriate high-risk PPE. Cover the spill with an absorbent material, carefully collect it into a labeled hazardous waste container, and decontaminate the spill area.[3]

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[3]

  • Waste Collection : Use suitable, closed containers for disposal.[2]

  • Disposal Method : Contact a licensed professional waste disposal service to dispose of this material.[2] Options may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging : Dispose of as unused product.[2]

Storage

Store this compound in a tightly sealed container in a secure and well-ventilated area, away from incompatible materials.[3]

References

  • BenchChem. Personal protective equipment for handling 3-Carboxamidonaltrexone.
  • Capot Chemical. (2026-01-07).
  • ChemScene. This compound.
  • PubChem. 5-Methyl-3-isoxazolecarboxamide.
  • Echemi.
  • Fisher Scientific. (2023-09-05).
  • Actylis Lab Solutions.
  • University of Uppsala. Safety regulations for laboratory sessions in the Master of Science Programme in Pharmacy.

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5-Methylisoxazole-3-carboxamide
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。